Fmoc-Leu-Gly-OH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQZWFFGFLZNI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426526 | |
| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82007-05-4 | |
| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of Fmoc-Leu-Gly-OH
This guide provides a comprehensive technical overview of Nα-9-fluorenylmethoxycarbonyl-L-leucyl-L-glycine (Fmoc-Leu-Gly-OH), a pivotal dipeptide derivative for advanced peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, stability considerations, and field-proven protocols for its effective utilization in solid-phase peptide synthesis (SPPS). The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Strategic Importance of Fmoc-Dipeptide Building Blocks
In the intricate process of solid-phase peptide synthesis (SPPS), the sequential addition of single amino acids is the conventional approach. However, the use of pre-formed dipeptide units, such as this compound, offers significant advantages. This strategy can circumvent challenges associated with difficult coupling reactions and reduce the number of synthetic cycles, which can lead to higher purity and overall yield of the final peptide. The choice of a dipeptide building block is often dictated by the target peptide sequence, particularly to overcome steric hindrance or aggregation issues that can arise from specific amino acid combinations.
This compound combines the bulky, hydrophobic leucine residue with the sterically unhindered glycine. This particular dipeptide is a valuable reagent in the synthesis of peptides where this sequence motif is present, streamlining the synthetic process and potentially mitigating common side reactions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. While specific experimental data for this exact dipeptide is not extensively published, we can infer its properties from its constituent amino acids and the overarching principles of Fmoc-protected peptides.
| Property | Inferred Value/Characteristic | Rationale & Key Considerations |
| Molecular Formula | C23H26N2O5 | Derived from the sum of the atomic constituents of Fmoc, Leucine, and Glycine, minus two molecules of water for peptide bond and Fmoc linkage formation. |
| Molecular Weight | 410.47 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline powder | Typical appearance for purified, protected amino acids and peptides.[1] |
| Solubility | Soluble in DMF, NMP, and DCM; sparingly soluble in water. | The hydrophobic Fmoc and leucine moieties dominate, rendering it soluble in common organic solvents used in SPPS.[2] Solubility in DCM might require the addition of a small amount of DMF.[3] |
| Melting Point | Expected to be in the range of 140-160 °C | Based on the melting points of Fmoc-Leu-OH (approx. 152-156 °C) and Fmoc-Gly-OH (approx. 174-175 °C).[4][5] The exact value will be unique to the dipeptide. |
| Storage Conditions | 2-8°C, desiccated, and protected from light. | To minimize degradation of the Fmoc group and hydrolysis of the peptide bond.[5][6] The fluorenyl moiety is light-sensitive.[6] |
Stability and Handling: Ensuring Reagent Integrity
The chemical stability of this compound is critical for its effective use in synthesis. The two primary points of lability are the Fmoc protecting group and the internal peptide bond.
-
Fmoc Group Stability : The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most sensitive part of the molecule. It is stable under acidic conditions but is readily cleaved by bases.[6][7] This base-lability is the cornerstone of its utility as a temporary Nα-protecting group in SPPS.[8]
-
Peptide Bond Stability : The amide bond between leucine and glycine is generally stable under the conditions of SPPS. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis.[6]
-
Handling Recommendations : To ensure the integrity of this compound, it should be handled in a clean, dry environment. When weighing, exposure to atmospheric moisture should be minimized. It is advisable to allow the container to warm to room temperature before opening to prevent condensation.[6]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily employed as a building block in Fmoc-based SPPS. This methodology relies on the use of a solid support (resin) to which the peptide chain is assembled in a stepwise manner.[8]
The Coupling Reaction: Forming the Peptide Bond
The coupling of this compound to a resin-bound amino acid with a free N-terminal amine is a critical step. This reaction involves the activation of the C-terminal carboxylic acid of the dipeptide to facilitate nucleophilic attack by the amine.
Experimental Protocol: Coupling of this compound
-
Resin Preparation : The resin (e.g., Wang or Rink Amide resin) with the N-terminally deprotected amino acid is swelled in an appropriate solvent like dimethylformamide (DMF) for at least 30 minutes.[8][9] The solvent is then drained.
-
Activation of this compound :
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3-5 equivalents) in DMF.[3]
-
Add a carbodiimide-based coupling reagent like N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.[10] Alternatively, phosphonium-based reagents like HBTU or HATU can be used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[10][11]
-
Allow the activation to proceed for a few minutes.
-
-
Coupling to the Resin : Add the activated this compound solution to the prepared resin.
-
Reaction : Agitate the mixture at room temperature for 1-2 hours.[8] The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing : After the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.[9]
Causality in Protocol Design :
-
Excess Reagents : Using an excess of the dipeptide and coupling reagents drives the reaction to completion, ensuring a high yield of the desired peptide.[12]
-
Coupling Additives : Additives like HOBt and Oxyma Pure act as catalysts and suppress side reactions, most notably racemization.[3]
-
Choice of Coupling Reagent : The choice of coupling reagent can influence the reaction rate and the potential for side reactions. Carbodiimides are cost-effective, while phosphonium and iminium-based reagents are often more efficient for sterically hindered couplings.[10]
Diagram of the Coupling Workflow
Caption: Workflow for coupling this compound in SPPS.
Fmoc Deprotection: Preparing for the Next Coupling
Following the successful coupling of this compound, the Fmoc group must be removed to expose the N-terminal amine of the leucine residue for the subsequent coupling step.
Experimental Protocol: Fmoc Deprotection
-
Initial Wash : Wash the resin-bound peptide with DMF.
-
Deprotection : Add a solution of 20% piperidine in DMF to the resin.[7][13] Agitate for 5-10 minutes.
-
Second Deprotection : Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for another 10-15 minutes.[11]
-
Washing : Drain the deprotection solution and wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[9] The resin is now ready for the next coupling cycle.
Mechanism of Deprotection : The deprotection proceeds via a β-elimination mechanism.[14] Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring.[15] This leads to the elimination of dibenzofulvene and the release of the free amine. The piperidine also serves to trap the reactive dibenzofulvene intermediate.[7]
Diagram of the Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Analytical Characterization
The purity and identity of this compound should be confirmed using standard analytical techniques prior to its use in peptide synthesis.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the primary method for assessing the purity of the dipeptide.[16] A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used.
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR can be used to confirm the chemical structure of this compound.[17]
Conclusion
This compound is a valuable dipeptide building block that can enhance the efficiency and success of solid-phase peptide synthesis. A comprehensive understanding of its chemical properties, stability, and the rationale behind the protocols for its use is essential for researchers and drug development professionals. By employing this dipeptide strategically, the synthesis of complex peptides can be streamlined, leading to higher quality products. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this compound in the laboratory.
References
- Vertex AI Search. (2024). Buy Fmoc-Leu-Gly-Gly-OH.
- BenchChem. (2025). Gly-OH in Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. Fmoc-Leu-(Dmb)Gly-OH Novabiochem®.
- Chem-Impex. Fmoc-Leu-(Dmb)Gly-OH.
- Fengchen Group. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0.
- ChemicalBook. Fmoc-Leu-OH | 35661-60-0.
- Luna, O., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...
- Aapptec Peptides. Fmoc-Leu-(Dmb)Gly-OH.
- Creative Peptides. (2023). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Chemsrc. Fmoc-Leu-OH | CAS#:35661-60-0.
- Sigma-Aldrich. Fmoc-Gly-OH = 98.0 T 29022-11-5.
- Coin, I., et al. (2017).
- Merck. Novabiochem® Coupling reagents.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- AAPPTec. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. Fmoc-Leu-OH = 97.0 35661-60-0.
- BenchChem. (2025).
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (2025). An In-depth Technical Guide to the Storage and Stability of Fmoc-Gly-DL-Ala.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 73. Humana Press.
- Merck.
- ScienceOpen.
- CEM Corpor
- Sigma-Aldrich. Fmoc-Leu-OH = 97.0 35661-60-0.
- Sigma-Aldrich. Fmoc-Leu-OH Novabiochem 35661-60-0.
- Bachem Products. This compound.
- ChemicalBook. Fmoc-Leu-OH CAS#: 35661-60-0.
- Advanced ChemTech. Fmoc-Gly-OH – The simplest Fmoc-amino acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
- 5. Fmoc-Gly-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scienceopen.com [scienceopen.com]
Fmoc-Leu-Gly-OH molecular weight
An In-Depth Technical Guide to Fmoc-Leu-Gly-OH: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive examination of Nα-(9-Fluorenylmethoxycarbonyl)-L-leucyl-glycine (this compound), a pivotal dipeptide building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties, detailed methodologies for its application in Solid-Phase Peptide Synthesis (SPPS), and robust protocols for purification and analytical validation. By integrating field-proven insights with foundational chemical principles, this guide serves as an authoritative resource for leveraging this compound to achieve high-purity, complex peptide targets.
Introduction to Fmoc-Protected Dipeptides in Synthesis
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, remains the cornerstone of synthetic peptide production for therapeutic, research, and diagnostic applications.[1] The Fmoc/tBu orthogonal protection strategy is widely favored for its mild, base-labile deprotection conditions, which preserve acid-sensitive side-chain modifications and complex functionalities.[2]
While stepwise, single amino acid addition is the standard SPPS approach, the strategic incorporation of pre-formed, Nα-Fmoc-protected dipeptides like this compound offers distinct advantages. This approach can mitigate challenges associated with specific "difficult" sequences, such as those prone to aggregation or steric hindrance during coupling. The use of a dipeptide unit can improve synthesis efficiency and the purity of the crude product by overcoming problematic couplings in a single, optimized step. This compound, combining the hydrophobic leucine residue with the flexible, achiral glycine, is a versatile building block for introducing specific structural motifs.
Part 1: Core Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is critical for its successful application, from storage and handling to reaction setup and purification.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 410.46 g/mol | [3] |
| Chemical Formula | C₂₃H₂₆N₂O₅ | [3] |
| CAS Number | 82007-05-4 | [3] |
| Appearance | White to off-white powder | N/A |
| Canonical SMILES | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Typical Purity | ≥98% (HPLC) | [4] |
| Storage Temperature | Store at < -15°C or 2-8°C; consult supplier data | [5] |
Chemical Structure
The structure consists of a dipeptide core (L-leucine linked to glycine) where the N-terminus of leucine is protected by the bulky, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Caption: Chemical structure of this compound.
Solubility and Stability
This compound is a dipeptide that is soluble in various organic solvents commonly used in peptide synthesis, such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). It also possesses the ability to self-assemble into structures like hydrogels and membranes in aqueous environments, a property driven by the amphiphilic nature of the molecule. For long-term storage, it is essential to keep the compound in a well-closed container at refrigerated or frozen temperatures to prevent degradation.
Part 2: Synthesis and Purification Workflow
The primary application of this compound is as a building block in SPPS. The following sections detail the experimental workflow for its incorporation into a growing peptide chain and the subsequent purification of the final product.
Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporation
The following is a generalized protocol for coupling this compound onto a resin-bound peptide with a free N-terminal amine. This procedure assumes the synthesis is proceeding from the C-terminus to the N-terminus.
Caption: Workflow for coupling this compound in SPPS.
Detailed Experimental Protocol:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has undergone Fmoc deprotection to expose a free N-terminal amine. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[6]
-
Activation of this compound:
-
Causality: The carboxylic acid of the dipeptide must be activated to a more reactive species to facilitate amide bond formation. Coupling reagents like HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and suppress racemization.
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HCTU (3-3.9 equivalents), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF.[7]
-
Allow the activation mixture to stand for several minutes before adding it to the resin.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the reaction vessel containing the washed resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may vary based on the sequence.
-
-
Monitoring for Completion (Self-Validation):
-
Trustworthiness: To ensure the reaction has proceeded to completion, perform a qualitative test on a small sample of resin beads. The Kaiser test is standard; a negative result (beads remain yellow) indicates the absence of free primary amines and thus a successful coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the synthesis cycle.[6]
-
Purification by Reverse-Phase HPLC
Following synthesis and cleavage from the resin, the crude peptide must be purified. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method, separating the target peptide from impurities based on hydrophobicity.[8]
Caption: General workflow for peptide purification via RP-HPLC.
Typical HPLC Methodologies:
The key to successful purification is the optimization of the mobile phase gradient. A shallow gradient provides better resolution. The presence of the hydrophobic Fmoc group on any N-terminally unterminated sequences will cause them to be highly retained, simplifying purification of the desired, fully deprotected peptide.[8]
| Parameter | Analytical Scale | Preparative Scale |
| Purpose | Purity assessment, method development | Isolation of target peptide |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile | 0.1% (v/v) TFA in acetonitrile |
| Detection | UV at 214 nm (peptide bond) & 265 nm (Fmoc) | UV at 214 nm & 265 nm |
| Injection Volume | 10-20 µL | Variable, based on concentration |
| Data adapted from BenchChem Application Note.[8] |
Part 3: Analytical Validation
Confirming the identity and purity of the final peptide is a non-negotiable step in synthesis. A combination of orthogonal analytical techniques provides the highest level of confidence.
| Technique | Purpose | Expected Outcome for a Peptide Containing Leu-Gly |
| Analytical RP-HPLC | Determines purity and retention time. | A single major peak in the chromatogram, with purity typically >98%. |
| Mass Spectrometry (MS) | Confirms the molecular weight and thus the primary sequence. | The observed mass should match the calculated theoretical mass of the desired peptide.[9] |
| NMR Spectroscopy | Provides definitive structural confirmation. | ¹H and ¹³C NMR spectra will show characteristic signals for the Leu and Gly residues, confirming their presence and connectivity.[4] |
Part 4: Applications and Scientific Context
The utility of this compound extends across multiple scientific domains:
-
Drug Discovery: As a dipeptide building block, it is used in the synthesis of peptide-based therapeutics. The Leu-Gly motif can be part of a bioactive sequence or act as a flexible linker within a more complex molecule.[5]
-
Materials Science: The self-assembly properties of Fmoc-dipeptides are of significant interest. This compound can form hydrogel membranes, which have potential applications in tissue engineering, controlled-release drug delivery systems, and biosensing.[10]
-
Fundamental Research: It serves as a tool to create custom peptides for studying protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for enhancing the efficiency and success of solid-phase peptide synthesis. Its well-defined physicochemical properties, combined with robust protocols for its incorporation and subsequent purification, make it an invaluable asset for chemists and biochemists. From constructing complex therapeutic peptides to designing novel biomaterials, the applications of this dipeptide building block are both diverse and impactful, underscoring the importance of high-purity, well-characterized reagents in advancing scientific discovery.
References
- Unknown author. (2024, October 8). Buy Fmoc-Leu-Gly-Gly-OH. Autech Scientific.
- Biosynth. (n.d.). This compound | 82007-05-4.
- Chem-Impex. (n.d.). Fmoc-Leu-(Dmb)Gly-OH.
- Advanced ChemTech. (n.d.). This compound.
- Chem-Impex. (n.d.). Fmoc-Leu-(Dmb)Gly-OH.
- ChemicalBook. (n.d.). Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH.
- ChemicalBook. (n.d.). Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum.
- BenchChem. (2025, December). Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-Gly-OH.
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Unknown author. (n.d.). The Importance of High-Purity Fmoc-Leu-OH for Accurate Chemical Synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Bachem. (n.d.). This compound - Bachem Products.
- BenchChem. (2025). A Comparative Guide to the Structural Validation of Fmoc-Gly-OH.
- Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 336-346.
- Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
Sources
- 1. Automated Peptide Synthesizers [peptidemachines.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. shop.bachem.com [shop.bachem.com]
Strategic Importance of Fmoc-Dipeptides in SPPS
An In-Depth Technical Guide to Fmoc-Leu-Gly-OH: Synthesis, Characterization, and Application
Abstract: This guide provides a comprehensive technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-glycine (this compound), a pivotal dipeptide building block in modern solid-phase peptide synthesis (SPPS). Addressed to researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, a robust solution-phase synthesis protocol, detailed analytical characterization, and strategic applications. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering users to optimize their synthetic workflows and troubleshoot common challenges associated with peptide chemistry.
In the elegant, stepwise process of Fmoc-based solid-phase peptide synthesis (SPPS), the ideal workflow involves the sequential addition of single amino acid residues to a growing chain anchored to a solid support. However, experienced practitioners recognize that certain sequences present formidable challenges, leading to incomplete reactions, deletion byproducts, and arduous purifications. These "difficult sequences" are often characterized by steric hindrance or, more commonly, by on-resin aggregation where elongating peptide chains form intermolecular hydrogen bonds, rendering the N-terminus inaccessible.[1]
The Leu-Gly motif, combining a bulky hydrophobic residue with the sterically unhindered glycine, can be susceptible to aggregation, particularly within a larger hydrophobic sequence.[2][3] The strategic use of a pre-formed this compound dipeptide is a powerful tactic to mitigate these issues.
Causality Behind the Dipeptide Strategy:
-
Improved Coupling Efficiency: Introducing two residues in a single coupling step effectively bypasses a problematic coupling cycle. The activation and coupling of the dipeptide unit can be more efficient than the individual coupling of Fmoc-Gly-OH onto a resin-bound leucine, especially if the N-terminus of the leucine is sterically hindered or participating in aggregation.
-
Reduced Cycle Time: A single dipeptide coupling reduces the total number of deprotection and coupling steps required for the final peptide, accelerating the overall synthesis.
-
Minimized Risk of Diketopiperazine Formation: When glycine is the second amino acid to be coupled to a C-terminal proline, or other specific residues on the resin, the resulting dipeptide is highly prone to cyclize and cleave from the resin upon Fmoc deprotection of the glycine. Using an Fmoc-Xaa-Gly-OH dipeptide prevents this side reaction by extending the chain to a tripeptide before the critical deprotection step occurs.[4]
This guide focuses on providing the foundational knowledge to synthesize, purify, and intelligently apply this compound to enhance the outcomes of complex peptide synthesis projects.
Physicochemical and Structural Characteristics
A precise understanding of the molecule's properties is the bedrock of its successful application. This compound is a white to off-white crystalline powder.
| Property | Value | Source(s) |
| Chemical Name | (S)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)acetic acid | [5] |
| CAS Number | 82007-05-4 | [5][6][7] |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [6] |
| Molecular Weight | 410.46 g/mol | [6] |
| Canonical SMILES | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [6] |
| Storage | Store at < -15°C, keep container tightly closed. | [6] |
Solution-Phase Synthesis of this compound
While this compound is commercially available, an in-house synthesis may be required for specific research applications or large-scale needs. The following is a robust, representative protocol based on well-established carbodiimide coupling chemistry in solution-phase.[8][9] This protocol is designed as a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product validated by the analytical methods described in Section 4.
Synthesis Workflow Diagram
Caption: Solution-phase synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Fmoc-L-Leu-OH (1.0 eq)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 eq)
-
Lithium Hydroxide (LiOH) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
Procedure:
Part A: Coupling to form Fmoc-Leu-Gly-OMe
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Fmoc-L-Leu-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (approx. 10 mL per mmol of Fmoc-Leu-OH). If solubility is an issue, add a minimal amount of anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) and stir for 5 minutes.
-
Neutralization & Addition: In a separate flask, suspend H-Gly-OMe·HCl (1.05 eq) in anhydrous DCM. Add DIPEA (1.05 eq) and stir for 5 minutes to form the free base. Add this suspension to the activated Fmoc-Leu-OH solution. Add the remaining DIPEA (1.05 eq) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Workup:
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude Fmoc-Leu-Gly-OMe as an oil or solid.
-
Part B: Saponification to this compound
-
Hydrolysis: Dissolve the crude intermediate from Part A in a mixture of THF and water (e.g., 3:1 v/v). Cool to 0°C.
-
Base Addition: Add an aqueous solution of LiOH (3.0 eq) dropwise.
-
Reaction: Stir the reaction at room temperature, monitoring the disappearance of the starting material by TLC (typically 2-4 hours).
-
Workup:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl. A white precipitate should form.
-
Extract the product into EtOAc (3x).
-
Combine the organic layers, wash with brine (1x), dry over Na₂SO₄, and filter.
-
Part C: Purification
-
Crystallization: Concentrate the final organic solution to a minimal volume. Add hexanes dropwise until the solution becomes cloudy. Allow the product to crystallize, potentially storing it at 4°C overnight to maximize crystal formation.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum. The expected yield is typically in the range of 70-85% over the two steps.
Analytical Characterization: A Self-Validating System
Ensuring the identity and purity of this compound is paramount before its use in SPPS. The following data provides the expected analytical profile for this dipeptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following chemical shifts are predicted based on known values for Fmoc-Leu-OH, Glycine residues, and standard peptide NMR data. Actual values may vary slightly depending on the solvent and concentration.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| COOH | ~12.7 | br s | 1H |
| Gly-NH | ~8.3 | t | 1H |
| Fmoc-ArH | 7.90 | d | 2H |
| Fmoc-ArH | 7.72 | t | 2H |
| Leu-NH | ~7.6 | d | 1H |
| Fmoc-ArH | 7.42 | t | 2H |
| Fmoc-ArH | 7.33 | t | 2H |
| Fmoc-CH, CH₂ | 4.35 - 4.20 | m | 3H |
| Leu α-CH | ~4.1 | m | 1H |
| Gly α-CH₂ | ~3.8 | d | 2H |
| Leu β-CH₂ | ~1.6 | m | 2H |
| Leu γ-CH | ~1.5 | m | 1H |
| Leu δ-CH₃ | ~0.9 | d | 6H |
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
| Assignment | Predicted Shift (ppm) |
|---|---|
| Leu C=O | ~173.5 |
| Gly C=O | ~171.2 |
| Fmoc C=O | ~156.1 |
| Fmoc-Ar C (quat) | 143.8, 140.7 |
| Fmoc-Ar CH | 127.6, 127.0, 125.1, 120.1 |
| Fmoc-CH₂ | ~65.6 |
| Leu α-CH | ~53.5 |
| Fmoc-CH | ~46.7 |
| Leu β-CH₂ | ~41.0 |
| Gly α-CH₂ | ~40.8 |
| Leu γ-CH | ~24.2 |
| Leu δ-CH₃ | ~23.0, ~21.5 |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI), Positive Mode
-
Calculated Monoisotopic Mass: 410.1842 Da
-
Expected Ions [m/z]:
-
[M+H]⁺: 411.19
-
[M+Na]⁺: 433.17
-
[M+K]⁺: 449.15
-
High-Performance Liquid Chromatography (HPLC)
Purity assessment is critical. A standard reversed-phase HPLC method provides a reliable profile.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (peptide bond) & 265 nm (Fmoc group) |
| Expected Purity | >98% after crystallization |
Application in Peptide Synthesis: Field-Proven Insights
The primary application of this compound is as a building block in SPPS. Its use is particularly advantageous when synthesizing sequences known to be difficult due to aggregation.
SPPS Coupling Protocol
Caption: Standard coupling workflow for this compound in SPPS.
Expert Commentary on the Protocol:
-
Choice of Reagents: The HBTU/HOBt/DIPEA coupling cocktail is a workhorse in peptide synthesis, known for its efficiency and for minimizing racemization.[8] For particularly sensitive sequences, substituting HOBt with Oxyma Pure and DIPEA with a weaker base like collidine can further suppress side reactions.
-
Equivalents: Using a 3-fold excess of the dipeptide and coupling reagents ensures the reaction is driven to completion. For very valuable or difficult sequences, this may be increased to 4- or 5-fold.
-
Monitoring: The Kaiser test is used to detect free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling.[1] However, for aggregation-prone sequences, a false negative can occur if the aggregated chains block the ninhydrin reagent.[1] In such cases, a small sample of resin should be cleaved and analyzed by LC-MS to confirm the coupling.
-
Advanced Strategies: If aggregation persists even with the dipeptide approach, consider using backbone-protected dipeptides like Fmoc-Leu-(Dmb)Gly-OH.[10][11] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen disrupts interchain hydrogen bonding and is cleaved during the final TFA treatment.[11]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for overcoming inherent challenges in peptide synthesis. By understanding its synthesis, analytical profile, and the rationale behind its application, researchers can significantly improve the efficiency, purity, and success rate of their synthetic campaigns. This guide provides the necessary framework, grounded in established chemical principles, to empower scientists in the rational design and execution of complex peptide synthesis.
References
- Ramage, R., et al. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 88(21), 9513-9517. [Link]
- Shenzhen Huier Ester Co., Ltd. Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. [Link]
- Nishi, N., et al. (2021). Aggregation of the Dipeptide Leu-Gly in Alcohol-Water Binary Solvents Elucidated from the Solvation Structure for Each Moiety. The Journal of Physical Chemistry B, 125(3), 859-871. [Link]
- Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Chemical and Pharmaceutical Research, 5(8), 25-36. [Link]
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. [Link]
- Hartrampf, N., et al. (2023).
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Aapptec. Fmoc-Leu-(Dmb)Gly-OH. [Link]
- Lanza, G., et al. (2013). Combined effects of solvation and aggregation propensity on the final supramolecular structures adopted by hydrophobic-glycine-rich, elastin-like polypeptides.
- Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Subirós-Funosas, R., et al. (2013). Oxyma Pure/DIC: An Efficient Reagent for the Synthesis of a Phg-Containing Dipeptide. Organic Syntheses, 90, 306-315. [Link]
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aggregation of the Dipeptide Leu-Gly in Alcohol-Water Binary Solvents Elucidated from the Solvation Structure for Each Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chempep.com [chempep.com]
- 5. 82007-05-4|(S)-2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanamido)acetic acid|BLD Pharm [bldpharm.com]
- 6. This compound | 82007-05-4 | FF111330 | Biosynth [biosynth.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
An In-depth Technical Guide to Fmoc-Leu-Gly-OH: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-glycine, commonly referred to as Fmoc-Leu-Gly-OH. Intended for researchers, chemists, and professionals in drug development and peptide synthesis, this document delves into the core physicochemical properties, synthesis methodologies, analytical validation, and strategic applications of this essential dipeptide building block.
Core Compound Identification and Properties
This compound is a fundamental dipeptide derivative widely utilized in solid-phase peptide synthesis (SPPS). The N-terminal leucine is protected by a base-labile Fmoc group, rendering it an ideal building block for the stepwise elongation of peptide chains.
CAS Number: 82007-05-4[1]
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and application in synthesis protocols.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆N₂O₅ | Calculated |
| Molecular Weight | 410.47 g/mol | [1] |
| Appearance | White to off-white powder/solid | General knowledge |
| Storage Temperature | Room temperature or 2-8°C | [1][2] |
| Solubility | Readily soluble in organic solvents like Dimethylformamide (DMF) and Methanol. Slightly soluble in water. | [3] |
The hydrophobicity imparted by the leucine side chain and the Fmoc group dictates its solubility profile, favoring polar aprotic solvents commonly used in peptide synthesis. Proper storage, typically at reduced temperatures and in a desiccated environment, is crucial to prevent degradation.
Synthesis and Purification: A Methodological Deep Dive
The synthesis of this compound is most efficiently achieved through solution-phase or solid-phase peptide synthesis methodologies. The principles of Fmoc-based SPPS are particularly relevant as this dipeptide is often prepared as a strategic building block to mitigate challenging couplings, such as those involving sterically hindered or aggregation-prone sequences.
Conceptual Synthesis Workflow
The synthesis involves the coupling of Fmoc-protected Leucine to a Glycine ester, followed by the deprotection of the C-terminal ester to yield the final carboxylic acid.
Caption: Solution-phase synthesis workflow for this compound.
Detailed Experimental Protocol: Solution-Phase Synthesis
-
Coupling:
-
Dissolve Fmoc-Leu-OH (1 equivalent) and H-Gly-OMe·HCl (1 equivalent) in anhydrous DMF.
-
Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
In a separate vessel, pre-activate the Fmoc-Leu-OH by adding a coupling reagent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 equivalents).
-
Combine the activated amino acid solution with the glycine methyl ester solution and stir at room temperature for 2-4 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Leu-Gly-OMe intermediate.
-
-
Saponification:
-
Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
-
Final Purification:
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~2 using 1N HCl, which will precipitate the this compound product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[4]
-
Purification by Reversed-Phase HPLC (RP-HPLC)
For high-purity applications, RP-HPLC is the method of choice. The hydrophobic nature of the Fmoc group and the leucine side chain allows for effective separation on C18 columns.
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from 20% B to 80% B over 30-40 minutes |
| Detection | UV at 265 nm and 301 nm (for the Fmoc group) |
| Flow Rate | Dependent on column diameter |
Fractions containing the pure product are pooled, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution is then lyophilized to yield the final product as a fluffy, white powder.
Analytical Characterization and Quality Control
Rigorous analytical testing is paramount to confirm the identity, purity, and structural integrity of this compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive quality profile.
Analytical Workflow
Caption: Standard analytical workflow for this compound validation.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for assessing purity.[5] An analytical C18 column with a gradient similar to the one used for purification will separate the main product from any potential impurities, such as free Fmoc-Leu-OH, Fmoc-Gly-OH, or byproducts from the coupling reaction. High-purity material should exhibit a purity level of ≥99.0%.[6][7][8]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, thereby verifying its identity.[5] Using electrospray ionization (ESI), the expected mass for the protonated molecule [M+H]⁺ is approximately 411.19 m/z.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation.[5]
-
¹H NMR: Will show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.2-7.8 ppm), the aliphatic protons of the leucine side chain (including a distinct doublet for the methyl groups), the α-protons of both leucine and glycine, and the CH/CH₂ protons of the fluorenyl group.
-
¹³C NMR: Will confirm the carbon skeleton, showing distinct signals for the carbonyl carbons of the peptide bond and carboxylic acid, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the leucine and glycine residues.
-
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a dipeptide building block in Fmoc-based SPPS.[9] The use of dipeptides offers several strategic advantages over single amino acid couplings.
Key Advantages in SPPS
-
Overcoming Difficult Couplings: The coupling of a bulky amino acid like leucine to a resin-bound glycine can sometimes be inefficient. Using the pre-formed dipeptide can improve coupling yields and reduce the formation of deletion sequences.
-
Minimizing Aggregation: Certain peptide sequences are prone to intermolecular aggregation during synthesis, which hinders reagent access and lowers yields. Incorporating dipeptides can disrupt these aggregation-prone structures.
-
Reducing Racemization: While less of a concern for glycine, using dipeptides can help minimize racemization at the C-terminal residue of the dipeptide during its activation and coupling.
-
Improving Cycle Times: The incorporation of two amino acid residues in a single coupling step effectively shortens the overall synthesis time.
The Fmoc group is reliably cleaved under mild basic conditions, typically with 20% piperidine in DMF, which is compatible with most acid-labile side-chain protecting groups and linkers used in SPPS.[][11] This orthogonality is a hallmark of the Fmoc strategy, allowing for the synthesis of complex and modified peptides.[12]
References
- Protheragen. Fmoc-Leu-OH.
- Aapptec Peptides. Fmoc-Leu-(Dmb)Gly-OH.
- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using Fmoc-Gly-OH in Solid-Phase Peptide Synthesis (SPPS).
- Fengchen Group. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0.
- Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- ScienceOpen. Supporting Information.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis.
- CEM Corporation. Fmoc-Leu-OH.
Sources
- 1. shop.bachem.com [shop.bachem.com]
- 2. Fmoc-Leu-OH ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fmoc-Leu-OH Novabiochem 35661-60-0 [sigmaaldrich.com]
- 8. Fmoc-Leu-OH [cem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Leu-Gly-OH: A Technical Guide for Advanced Peptide Synthesis and Research Applications
Abstract
This technical guide provides an in-depth examination of Nα-Fmoc-L-leucyl-L-glycine (Fmoc-Leu-Gly-OH), a pivotal dipeptide building block utilized in modern chemical biology and drug discovery. Moving beyond a simple product description, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the fundamental chemical properties of this compound, elucidate its strategic importance in Solid-Phase Peptide Synthesis (SPPS), and provide detailed, field-proven protocols for its application. The guide explores the causality behind using a dipeptide strategy to overcome common synthetic challenges, such as peptide aggregation, thereby enhancing yield and purity. Furthermore, we will survey advanced applications, including its role in synthesizing bioactive peptides and its relevance in emerging research areas such as neurodegenerative disease and self-assembling biomaterials.
Section 1: Foundational Chemistry of this compound
A comprehensive understanding of this compound begins with its molecular architecture and physicochemical properties. These characteristics are not merely academic; they directly influence its handling, reactivity, and efficacy within a synthesis workflow.
Chemical Structure and Properties
This compound is a dipeptide composed of L-leucine and glycine. Its N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern peptide synthesis.[1][2] The C-terminus possesses a free carboxylic acid, poised for activation and coupling to a resin-bound amine.
Caption: Chemical structure of this compound.
The Fmoc group is the linchpin of the most widely used orthogonal SPPS strategy.[3] Its key feature is its lability to secondary bases, such as piperidine, while remaining stable under the acidic conditions used to cleave final peptides from most resins and remove side-chain protecting groups.[4][5] This orthogonality is fundamental to the controlled, stepwise elongation of the peptide chain.[3] The leucine residue provides a bulky, hydrophobic side chain, while glycine offers maximal conformational flexibility due to its lack of a side chain.
Physicochemical Data Summary
Precise and reliable physicochemical data are critical for calculating reagent stoichiometry and predicting behavior in various solvents.
| Property | Value | Reference |
| CAS Number | 82007-05-4 | [2] |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [1][2] |
| Molecular Weight | 410.46 g/mol | [1] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in DMF, NMP, DCM | [7] |
| Purity (Typical) | ≥97% (HPLC) | [6] |
Section 2: Core Application: A Strategic Building Block in Solid-Phase Peptide Synthesis (SPPS)
While peptides can be assembled one amino acid at a time, the use of dipeptide building blocks like this compound is a deliberate strategy employed to overcome specific, well-documented challenges in SPPS.
The Rationale for Dipeptide Utilization
The decision to use a dipeptide is rooted in addressing two primary issues: peptide aggregation and difficult coupling reactions. By introducing two residues in a single coupling cycle, the synthesis is accelerated, and the number of potentially problematic deprotection and coupling steps is reduced.[8]
Mitigating Peptide Aggregation
Causality: During SPPS, growing peptide chains, particularly those containing hydrophobic residues or sequences prone to hydrogen bonding, can fold into stable secondary structures like β-sheets.[9][10] This leads to intermolecular aggregation, where the peptide chains clump together on the resin. This aggregation physically blocks reactive sites, preventing reagents from accessing the N-terminus of the growing chain.[10] The result is a dramatic increase in deletion sequences (missing amino acids) and truncated products, which are often difficult to separate from the desired peptide during purification.[10]
The Solution: Incorporating a pre-formed dipeptide like this compound can act as a "structure-breaker." The Leu-Gly sequence itself, or the act of adding two residues at once, can disrupt the nascent β-sheet formation that drives aggregation. This is particularly effective for sequences known to be "difficult," ensuring that subsequent couplings proceed with high efficiency.
SPPS Workflow Diagram
The incorporation of this compound follows the standard Fmoc-SPPS cycle. The diagram below illustrates the process, highlighting the key deprotection and coupling stages.
Caption: The Fmoc-SPPS cycle for dipeptide incorporation.
Section 3: Detailed Experimental Protocol: Incorporation of this compound
This protocol provides a robust, self-validating methodology for the manual coupling of this compound onto a resin-bound peptide chain. The quantities are based on a 0.1 mmol synthesis scale.
Materials and Reagents
| Reagent | Function | Supplier Example |
| Wang or Rink Amide Resin | Solid support | Sigma-Aldrich |
| This compound | Dipeptide building block | ChemPep[2] |
| Dimethylformamide (DMF) | Primary solvent | Fisher Scientific |
| Piperidine | Fmoc deprotection agent | Sigma-Aldrich |
| HBTU | Coupling activator | CEM Corporation |
| DIPEA (DIPEA) | Activation base | Sigma-Aldrich |
| Ninhydrin Test Kit | Monitors free amines | Bio-Rad |
Step-by-Step SPPS Coupling Protocol
This protocol assumes the synthesis has already commenced and you are coupling this compound onto a deprotected N-terminal amine on the solid support.
-
Resin Preparation:
-
Begin with 0.1 mmol of peptide-loaded resin in a reaction vessel.
-
Causality: The resin must be fully swelled to ensure all reactive sites are accessible. Swell the resin in DMF for at least 30 minutes if it has been dried.[11]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.[11]
-
Drain the solution. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Causality: The two-step deprotection ensures complete removal of the Fmoc group. The first, shorter step removes the bulk of the protecting group, while the second fresh addition drives the reaction to completion. The dibenzofulvene byproduct of this reaction can be trapped by piperidine.[5]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL). This step is critical to remove all traces of piperidine, which would neutralize the subsequent coupling reagents.[11]
-
-
Pre-activation and Coupling:
-
In a separate vial, dissolve this compound (123 mg, 0.3 mmol, 3 eq.), HBTU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the solution.
-
Agitate the activation mixture for 1-2 minutes.
-
Causality: HBTU, in the presence of the base DIPEA, converts the carboxylic acid of the dipeptide into a highly reactive acylium-type intermediate, which readily reacts with the free amine on the resin.[12] Pre-activation ensures this species is formed before addition to the resin, maximizing coupling speed and efficiency.
-
Add the activated dipeptide solution to the washed, deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3 x 5 mL) followed by Dichloromethane (DCM) (3 x 5 mL) and finally DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
Reaction Monitoring: The Kaiser Test
-
Procedure: After the post-coupling wash, take a small sample of resin beads (approx. 1-2 mg) and perform a Kaiser test.
-
Interpretation:
-
Yellow/Colorless Beads: Indicates a successful coupling, as there are no free primary amines to react with the ninhydrin reagent.
-
Blue/Purple Beads: Indicates an incomplete coupling, as free primary amines are still present.[9]
-
-
Trustworthiness: If the test is positive (blue beads), the coupling step (Step 4) should be repeated with fresh reagents. However, be aware of "false negatives" where severe aggregation can physically block the ninhydrin reagent from reaching trapped free amines, giving a yellow result despite an incomplete reaction.[9]
Section 4: Post-Synthesis Processing and Quality Control
The synthesis is not complete until the peptide is cleaved, purified, and its identity and purity are confirmed through rigorous analytical methods.
Cleavage from the Resin
-
After the final amino acid is coupled and deprotected, the peptide-resin is washed and dried.
-
A cleavage cocktail, typically composed of Trifluoroacetic Acid (TFA) with scavengers, is added to the resin. A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[12]
-
Causality: TFA is a strong acid that cleaves the bond linking the peptide to the resin and simultaneously removes acid-labile side-chain protecting groups. Scavengers like TIS and water are crucial to "trap" reactive carbocations released from the protecting groups, preventing them from re-attaching to sensitive residues in the peptide.
-
The crude peptide is then precipitated from the cleavage cocktail using cold diethyl ether, washed, and dried.
Analytical Validation: HPLC and LC-MS
Rigorous quality control is non-negotiable. A combination of HPLC and LC-MS provides a comprehensive assessment of the crude and purified peptide.
| Parameter | HPLC (Purity Analysis) | LC-MS (Identity Confirmation) |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm) | C18 reversed-phase (e.g., 2.1 x 100 mm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 minutes (typical) | 10-95% B over 20 minutes (typical) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 220 nm and 280 nm | Mass Spectrometer (e.g., ESI-TOF) |
| Purpose | Quantify purity by peak area percentage. | Confirm the molecular weight of the target peptide. |
(Protocol parameters are illustrative and must be optimized for each specific peptide sequence).[13]
Section 5: Advanced Applications and Research Frontiers
The utility of this compound extends beyond a simple synthetic tool into several cutting-edge research areas.
Synthesis of Bioactive and Therapeutic Peptides
This compound is a key component in the synthesis of peptide-based therapeutics.[6] These synthetic peptides can be designed to act as enzyme inhibitors, receptor agonists/antagonists, or antimicrobial agents. The precise sequence, including the Leu-Gly motif, dictates the peptide's final three-dimensional structure, which in turn governs its biological activity and stability.[3]
Application in Alzheimer's Disease Research
Recent studies have identified the Fmoc-amino acid scaffold as a promising starting point for developing inhibitors against Butyrylcholinesterase (BChE), an enzyme whose activity is elevated in the brains of Alzheimer's disease (AD) patients.[14] Specifically, Fmoc-Leucine and related dipeptides like Fmoc-Leu-Leu-OH have shown potent and selective inhibition of BChE.[14][15] While this compound is not a direct inhibitor itself, it serves as a critical building block to synthesize novel peptide sequences based on the Leu-Gly motif for screening as potential AD therapeutics. This allows researchers to explore how the broader peptide context modulates the inhibitory activity of the core Fmoc-Leucine structure.
Self-Assembling Systems and Biomaterials
Fmoc-dipeptides, including this compound, possess amphiphilic properties, meaning they have both hydrophobic (Fmoc, Leucine) and hydrophilic (carboxyl group, peptide backbone) regions. This characteristic drives them to self-assemble in aqueous solutions into well-ordered nanostructures such as fibers, tapes, and hydrogels. These materials are being investigated for a variety of biomedical applications, including:
-
Drug Delivery: Encapsulating therapeutic agents within a self-assembled hydrogel for controlled release.
-
Tissue Engineering: Providing biocompatible scaffolds for cell growth.
-
Biosensing: Creating pH-sensitive membranes that change properties in response to their environment.
References
- Sharifi-Rad, J., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Hindawi.
- Peptide Synthesis. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH.
- Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- Aapptec Peptides. (n.d.). Fmoc-Leu-(Dmb)Gly-OH.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ScholarWorks @ CSULB. (2021). EVALUATING A SERIES OF FMOC-LEUCINE BASED AMINO ACIDS TO IDENTIFY POTENT BUTYRYLCHOLINESTERASE INHIBITORS AS POTENTIAL THERAPEUTICS TO ALZHEIMER'S DISEASE.
- ScholarWorks @ CSULB. (2021). Fmoc-Dipeptides as a Scaffold to Systematically Investigate Inhibitors of Butyrylcholinesterase, an Enzyme Implicated in Alzheimer's Disease.
- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. Automated Peptide Synthesizers [peptidemachines.com]
- 5. chempep.com [chempep.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 15. scholarworks.calstate.edu [scholarworks.calstate.edu]
The Genesis and Utility of Fmoc-Leu-Gly-OH: A Technical Guide for Peptide Chemists
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and application of Nα-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-glycine (Fmoc-Leu-Gly-OH), a foundational dipeptide building block in modern peptide chemistry. We will delve into the historical context of the development of the Fmoc protecting group, provide detailed, field-proven protocols for the solution-phase synthesis and characterization of this compound, and illustrate its application in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital reagent, grounded in scientific literature and practical expertise.
Historical Perspective: The Dawn of a New Era in Peptide Synthesis
The landscape of peptide synthesis was revolutionized in the latter half of the 20th century, moving from laborious solution-phase methods to the more efficient solid-phase approach pioneered by R. Bruce Merrifield.[1] A significant milestone in this evolution was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970.[2][3][4][5] This novel, base-labile protecting group offered a milder and orthogonal alternative to the acid-labile tert-butyloxycarbonyl (Boc) group, which had been the mainstay of SPPS.[3][4][5]
The true potential of the Fmoc group in solid-phase synthesis was elegantly demonstrated in 1978 by Meienhofer and coworkers with the development of the Fmoc/tBu (tert-butyl) strategy.[6] This orthogonal approach, where the temporary Nα-Fmoc protection is removed by a mild base (typically piperidine) and the permanent side-chain protecting groups (like tBu) are cleaved by acid at the final step, minimized the harsh, repetitive acid treatments that could degrade the growing peptide chain.[6] This innovation paved the way for the synthesis of longer and more complex peptides with higher purity and yield.
While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, its development was a natural and immediate consequence of the establishment of Fmoc chemistry. The synthesis of Fmoc-protected dipeptides became a standard practice to improve coupling efficiency and prevent side reactions, such as diketopiperazine formation, during the assembly of peptide chains on a solid support. The principles and methodologies for its creation were firmly established by the pioneering work of Carpino, Han, and Meienhofer.
Synthesis of this compound: A Solution-Phase Approach
The synthesis of this compound is a classic example of solution-phase peptide chemistry, involving the coupling of an N-terminally protected amino acid (Fmoc-L-Leucine) with a C-terminally protected amino acid (Glycine methyl ester), followed by the saponification of the methyl ester.
Rationale Behind the Synthetic Strategy
The choice of a solution-phase synthesis for a dipeptide building block like this compound is driven by several factors. It allows for the production of large quantities of the dipeptide, which can be rigorously purified and characterized before its use in the more intricate and often automated solid-phase synthesis of a larger peptide. The use of a methyl ester to protect the C-terminus of glycine is a common and effective strategy, as it can be selectively removed under basic conditions without affecting the Fmoc group.
Experimental Protocol: Synthesis of Fmoc-Leu-Gly-OMe
Step 1: Preparation of Glycine Methyl Ester Hydrochloride
This protocol is based on a general and efficient method for the esterification of amino acids.
-
Materials: Glycine, Methanol (anhydrous), Thionyl chloride (SOCl₂).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend glycine (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the glycine dissolves and the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain glycine methyl ester hydrochloride as a white solid. This can be used in the next step without further purification.
-
Step 2: Coupling of Fmoc-L-Leucine and Glycine Methyl Ester
-
Materials: Fmoc-L-Leucine (Fmoc-Leu-OH), Glycine methyl ester hydrochloride, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve Fmoc-Leu-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM to the solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, suspend glycine methyl ester hydrochloride (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add TEA (1 equivalent) dropwise to neutralize the hydrochloride and stir for 15 minutes.
-
Add the neutralized glycine methyl ester solution to the activated Fmoc-Leu-OH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrates and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Fmoc-Leu-Gly-OMe.
-
The crude product can be purified by recrystallization or flash chromatography.
-
Experimental Protocol: Saponification of Fmoc-Leu-Gly-OMe to this compound
-
Materials: Fmoc-Leu-Gly-OMe, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the purified Fmoc-Leu-Gly-OMe (1 equivalent) in a mixture of THF and water.
-
Cool the solution in an ice bath.
-
Add a solution of LiOH (1.1 equivalents) in water dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until all the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl. A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Visualization of the Synthesis Workflow
Caption: SPPS cycle for the incorporation of this compound.
Conclusion
This compound, a direct descendant of the groundbreaking discovery of the Fmoc protecting group, remains a cornerstone of modern peptide synthesis. Its utility in overcoming synthetic challenges and streamlining the assembly of complex peptides underscores the enduring legacy of the pioneers of Fmoc chemistry. The protocols and principles outlined in this guide provide a robust framework for the synthesis, characterization, and application of this invaluable dipeptide, empowering researchers to advance the frontiers of peptide science and drug discovery.
References
- Carpino, L. A., & Han, G. Y. (1970). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 92(19), 5748–5749.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Chang, C. D., & Meienhofer, J. (1978). Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin. International journal of peptide and protein research, 11(3), 246–249.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Li, W., O'Brien-Simpson, N. M., Hossain, M. A., & Wade, J. D. (2020). The 9-fluorenylmethoxycarbonyl (Fmoc) group in chemical peptide synthesis – its past, present and future. Australian Journal of Chemistry, 73(4), 271-276.
- Atherton, E., Fox, H., Harkiss, D., Logan, C. J., Sheppard, R. C., & Williams, B. J. (1978). A mild procedure for solid phase peptide synthesis: use of fluorenylmethoxycarbonylamino-acids.
- Beyermann, M. (2019). Louis A. Carpino (1927‐2019), In Memoriam. Journal of Peptide Science, 25(5), e3169.
Sources
- 1. Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum [chemicalbook.com]
- 2. 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. connectsci.au [connectsci.au]
- 6. Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Application of Fmoc-Leu-Gly-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of Dipeptide Building Blocks
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficiency and fidelity of chain elongation are paramount. While the sequential, one-by-one addition of Nα-Fmoc-protected amino acids is the foundational principle of the methodology, experienced practitioners recognize that certain sequences demand a more strategic approach. The Leu-Gly motif, common in both natural and synthetic peptides, presents a classic example where the use of a pre-formed dipeptide building block, Fmoc-Leu-Gly-OH , offers significant advantages over sequential coupling.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective use of this compound. We will delve into its physicochemical properties, provide detailed, field-tested protocols for its incorporation, and, most critically, explore the underlying chemical principles that justify its use. The discussion will extend to advanced strategies for tackling notoriously "difficult" sequences, including the use of backbone-protected derivatives to overcome on-resin aggregation. This document is designed not merely as a set of instructions, but as a self-validating system of logic to empower scientists to make informed decisions, troubleshoot effectively, and ultimately enhance the purity and yield of their target peptides.
Physicochemical Properties of this compound
A thorough understanding of a reagent's properties is the bedrock of reproducible science. The key characteristics of this compound are summarized below. Proper handling and storage are critical to maintaining its integrity and ensuring optimal performance in synthesis.
| Property | Value | Source(s) |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-glycine | N/A |
| Molecular Formula | C23H26N2O5 | |
| Molecular Weight | 410.46 g/mol | |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Readily soluble in DMF, NMP; slightly soluble in water | [1][2] |
| Storage Conditions | Store at 2-8°C, desiccated. Long-term at -20°C. | [3][4] |
Note: Solubility in DMF, the primary solvent for SPPS, is generally high, allowing for the preparation of standard 0.3-0.5 M coupling solutions without issue.[2]
Core Methodology: Incorporation into a Peptide Sequence
The incorporation of this compound follows the standard rhythm of an SPPS cycle: N-terminal deprotection of the resin-bound peptide, followed by the coupling of the new building block.
Principle of Operation
The core of the coupling reaction is the activation of the C-terminal carboxylic acid of this compound. This is achieved using a coupling reagent, which converts the carboxylate into a highly reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain anchored to the solid support.[5][6][7] This process forms a new, stable peptide bond.
Detailed Experimental Protocol
This protocol assumes a 0.1 mmol synthesis scale. Reagent volumes and equivalents should be adjusted accordingly for different scales.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagents:
-
Option A (Aminium-based): HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Option B (Carbodiimide-based): DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole) or OxymaPure
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: High-purity, amine-free DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Monitoring: Ninhydrin (Kaiser) test reagents
Protocol Steps:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF (3-5 times).
-
Swell the resin in DMF for 15-30 minutes prior to coupling.
-
-
Coupling Solution Preparation (Perform in a separate vessel):
-
Dissolve this compound (3 eq., 0.3 mmol, 123.1 mg) in DMF (approx. 2 mL).
-
For HBTU Coupling: Add HBTU (2.9 eq., 0.29 mmol, 110 mg) to the dipeptide solution.
-
For DIC/HOBt Coupling: Add HOBt (3 eq., 0.3 mmol, 46 mg) to the dipeptide solution.
-
Vortex briefly to dissolve all solids.
-
-
Activation and Coupling:
-
Drain the DMF from the swelled peptide-resin.
-
Add the prepared coupling solution to the resin.
-
For HBTU Coupling: Add DIPEA (6 eq., 0.6 mmol, 105 µL).
-
For DIC/HOBt Coupling: Add DIC (3 eq., 0.3 mmol, 47 µL).
-
Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered sequences.[8]
-
-
Monitoring for Completion:
-
After the coupling time, take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates complete coupling. If the test is positive (blue/purple beads), the coupling is incomplete and should be allowed to proceed longer or a second coupling should be performed.
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).[6]
-
-
Fmoc Deprotection (for next cycle):
-
Add a solution of 20% piperidine in DMF to the washed peptide-resin.
-
Agitate for 3-5 minutes, drain, and add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes to ensure complete deprotection.[9]
-
Drain and wash the resin thoroughly with DMF to prepare for the next coupling cycle.
-
The Rationale Behind Dipeptide Use: Mitigating Common Side Reactions
The decision to use a pre-formed dipeptide is a strategic one, aimed at preventing well-documented side reactions that can compromise peptide purity and yield.
Preventing Diketopiperazine (DKP) Formation
The most compelling reason to use this compound is to bypass the formation of a reactive dipeptidyl-resin intermediate. When Glycine is the C-terminal residue and a second amino acid (like Leucine) is coupled to it, the resulting H-Leu-Gly-Resin intermediate is highly susceptible to an intramolecular side reaction.[10][11]
The mechanism involves the nucleophilic attack of the N-terminal amine of Leucine on the ester linkage connecting Glycine to the resin.[12] This attack cleaves the dipeptide from the resin, forming a stable six-membered ring called a diketopiperazine (DKP).[10][13][14] This side reaction is particularly prevalent with sequences containing Proline or Glycine at the C-terminal or penultimate position.[10][15] The consequence is a significant loss of yield, as the cleaved chain cannot be elongated further.
By using this compound, the vulnerable H-Leu-Gly-Resin intermediate is never formed. The peptide is instead elongated directly to Fmoc-Leu-Gly-AA(n)...-Resin, completely circumventing the primary pathway for DKP-mediated chain loss.[15]
Advanced Topic: Addressing Aggregation in Glycine-Containing Sequences
The Challenge of On-Resin Aggregation
While this compound effectively prevents DKP formation, it does not inherently solve the problem of on-resin aggregation. Peptide chains, particularly those containing hydrophobic residues or sequences prone to forming secondary structures like β-sheets, can self-associate on the solid support.[16] Glycine, due to its lack of a side chain, imparts significant conformational flexibility, which can facilitate the formation of intermolecular hydrogen bonds that drive this aggregation.[16]
This aggregation physically blocks reactive sites, leading to poor solvation and hindering the diffusion of reagents. The consequences are severe:
-
Incomplete Fmoc Deprotection: The piperidine base cannot access the N-terminal Fmoc group.
-
Failed Coupling Reactions: The activated amino acid cannot reach the free amine.
-
Result: A complex mixture of deletion sequences in the crude product, which can be challenging or impossible to purify.[17]
The Dmb Solution: Fmoc-Leu-(Dmb)Gly-OH for Difficult Sequences
For sequences where the Leu-Gly motif is part of a known aggregation-prone region, a more advanced tool is required: Fmoc-Leu-(Dmb)Gly-OH .[18][19] This derivative contains a 2,4-dimethoxybenzyl (Dmb) group attached to the backbone nitrogen of the glycine residue.
The bulky Dmb group acts as a temporary, reversible steric shield. It disrupts the hydrogen bonding patterns required for β-sheet formation, keeping the peptide chains solvated and accessible to reagents. The Dmb group is stable to the basic conditions of Fmoc deprotection but is cleaved cleanly during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. The use of these "backbone-protected" dipeptides is a powerful strategy to dramatically improve the synthesis of difficult sequences.[18]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | 1. Insufficient coupling time. 2. Steric hindrance. 3. On-resin aggregation. 4. Inactive coupling reagents. | 1. Extend coupling time; re-couple with fresh reagents. 2. Consider a more potent coupling agent (e.g., HATU, COMU).[5] 3. For future syntheses, consider using Fmoc-Leu-(Dmb)Gly-OH. 4. Use fresh, high-purity reagents and amine-free DMF. |
| Low final yield | 1. DKP formation (if sequential coupling was attempted). 2. Severe aggregation leading to truncated sequences. 3. Incomplete cleavage from the resin. | 1. Use this compound dipeptide in future syntheses. 2. Re-synthesize using aggregation-disrupting techniques (e.g., Dmb dipeptides, chaotropic salts, NMP solvent).[17] 3. Increase cleavage time or use a stronger TFA cocktail.[20] |
| Multiple deletion peaks in LC-MS | 1. Intermittent aggregation during synthesis. 2. Inefficient deprotection or coupling at specific cycles. | 1. Identify difficult regions using a sequence prediction tool and incorporate aggregation-disrupting strategies proactively.[17] 2. For difficult couplings, increase reagent equivalents, extend reaction times, or use double coupling.[8] |
Conclusion
This compound is more than a convenience; it is a strategic tool for enhancing the fidelity of solid-phase peptide synthesis. Its primary role is to eliminate the risk of DKP-mediated chain cleavage, a common and yield-destroying side reaction associated with C-terminal glycine residues. For more challenging sequences prone to aggregation, the principles learned from this dipeptide extend to the use of advanced, backbone-protected derivatives like Fmoc-Leu-(Dmb)Gly-OH, which provide a robust solution to maintain chain accessibility. By understanding the chemical causality behind these experimental choices, researchers can proactively design more effective synthesis strategies, leading to higher purity, greater yields, and more reliable scientific outcomes.
References
- Buy Fmoc-Leu-Gly-Gly-OH. (2024). A.P.I.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. [Link]
- Fmoc-Leu-(Dmb)Gly-OH. (n.d.). Aapptec Peptides. [Link]
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Acme Bioscience. [Link]
- (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.).
- Góngora-Benítez, M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. [Link]
- HBTU, DIPEA Peptide Coupling Mechanism. (2021). YouTube. [Link]
- Luna, O., et al. (2016).
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]
- Liu, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Nagayama, M., & Takaoka, O. (1990). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere. [Link]
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). American Chemical Society. [Link]
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014).
- Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. (2025).
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry. [Link]
- What do you do when your peptide synthesis fails? (2023). Biotage. [Link]
- Fmoc-Leu-OH. (n.d.). Anaspec. [Link]
- Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. (n.d.). Fengchen. [Link]
- Machado, D., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]
- Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). ACS Omega. [Link]
- What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method? (2014).
Sources
- 1. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-Leu-OH = 97.0 35661-60-0 [sigmaaldrich.com]
- 4. Fmoc-Gly-OH = 98.0 T 29022-11-5 [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. chemimpex.com [chemimpex.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
Technical Guide: Strategic Use of Fmoc-Leu-Gly-OH in Solid-Phase Peptide Synthesis to Overcome Aggregation
Abstract
The leucine-glycine (Leu-Gly) dipeptide motif is a frequent constituent of biologically active peptides but represents a significant challenge in solid-phase peptide synthesis (SPPS). This sequence is notoriously prone to on-resin aggregation, driven by the hydrophobicity of leucine and the conformational flexibility of glycine, which together promote the formation of intractable secondary structures like β-sheets.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for navigating these challenges. We begin by establishing the direct incorporation of the Fmoc-Leu-Gly-OH dipeptide as a foundational strategy to bypass a problematic coupling step. We then detail a hierarchy of troubleshooting and optimization protocols, from solvent modification and elevated temperature synthesis to the implementation of advanced chemical tools. This document emphasizes the causality behind experimental choices, offering field-proven insights into the use of backbone-protected derivatives like Fmoc-Leu-(Dmb)Gly-OH and the strategic placement of pseudoproline dipeptides to physically disrupt aggregate formation. The aim is to equip the modern peptide chemist with a validated, logical workflow for successfully synthesizing even the most difficult Leu-Gly-containing sequences with high purity and yield.
The Leu-Gly Motif: A Nexus for Aggregation in SPPS
In Fmoc-based solid-phase peptide synthesis, the stepwise elongation of the peptide chain can be hindered when the growing peptide adopts a folded, aggregated state on the solid support. This phenomenon renders the N-terminus inaccessible to the incoming activated amino acid, leading to incomplete coupling and the generation of deletion sequences.[2] The Leu-Gly sequence is a classic example of a "difficult sequence" due to two primary factors:
-
Hydrophobicity: The isobutyl side chain of Leucine promotes strong intermolecular hydrophobic interactions between peptide chains.
-
Conformational Flexibility: Glycine, lacking a side chain, imparts a high degree of conformational freedom to the peptide backbone. This flexibility, especially when adjacent to a β-branched or hydrophobic residue like Leucine, facilitates the hydrogen bonding patterns necessary for stable β-sheet formation.[1]
The consequences of on-resin aggregation are severe, manifesting as sluggish or failed coupling reactions, false-negative results from colorimetric monitoring tests like the Kaiser test, and crude products that are exceptionally difficult to purify via HPLC due to the presence of closely related impurities.[2]
A primary strategy to mitigate these issues is the use of pre-formed dipeptide building blocks. By incorporating this compound in a single coupling step, the number of synthetic cycles is reduced, and the particularly challenging individual coupling of Glycine onto a resin-bound Leucine is circumvented.[3]
Foundational Strategy: Direct Incorporation of this compound
This protocol outlines the standard procedure for coupling the this compound dipeptide onto a free amine on the solid support.
Experimental Protocol: Dipeptide Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the N-terminal Fmoc group.[3]
-
Washing: Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is:
-
DMF (5x)
-
Dichloromethane (DCM) (3x)
-
DMF (5x)
-
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), a coupling agent such as HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF. Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test), though caution is advised for aggregation-prone sequences.[2]
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Proceed: The resin is now ready for the next deprotection and coupling cycle.
Standard Fmoc-SPPS Workflow
Caption: The standard iterative cycle in Fmoc-SPPS.
Proactive Troubleshooting & Mitigation of Aggregation
When standard coupling of this compound proves inefficient, a systematic escalation of techniques is required to disrupt on-resin aggregation.
Solvent System Optimization
The choice of solvent is critical for maintaining the solvation of the growing peptide chain. If aggregation is suspected (indicated by poor swelling or sluggish reactions), switching from standard solvents is the first line of defense.[2]
| Solvent/Mixture | Key Property | Rationale for Use |
| DMF | Standard Solvent | Good general-purpose solvent but insufficient for highly aggregating sequences. |
| NMP | Stronger Solvating Power | N-methylpyrrolidone (NMP) is more effective than DMF at disrupting hydrogen bonds and solvating the peptide-resin matrix.[2] |
| DMF / DMSO (e.g., 3:1 v/v) | Disrupts Secondary Structure | Dimethyl sulfoxide (DMSO) is an excellent hydrogen bond disrupter, improving solvation significantly when used as a co-solvent. |
| "Magic Mixture" | Highly Disruptive | A cocktail of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 can be effective for the most stubborn cases of aggregation.[2] |
Elevated Temperature Synthesis
Increasing the reaction temperature provides the kinetic energy needed to break up secondary structures and can dramatically improve coupling efficiency.
-
Conventional Heating: Heating the reaction vessel to 50-75°C can be sufficient to improve difficult couplings.[5]
-
Microwave-Assisted SPPS: Microwave synthesizers utilize elevated temperatures to accelerate reaction kinetics and are highly effective for overcoming aggregation.[2]
Protocol Note: When using elevated temperatures, it is crucial to use stable coupling reagents. Carbodiimide-based reagents like DIC may not be suitable, while phosphonium or uronium salts (HBTU, HATU) are generally more robust. Careful monitoring for racemization is also recommended, especially for sensitive residues like Cysteine and Histidine.[6]
Advanced Strategies for Intractable Sequences
For sequences where the above methods fail, advanced chemical tools that fundamentally alter the peptide backbone are required.
Backbone Protection: The Dmb Derivative
A powerful strategy is to physically block the amide nitrogen responsible for hydrogen bond formation. This is achieved by using an amino acid derivative carrying a temporary protecting group on its backbone. The 2,4-dimethoxybenzyl (Dmb) group is a prime example.
The building block Fmoc-Leu-(Dmb)Gly-OH is a commercially available dipeptide where the glycine nitrogen is protected.[7][8] This modification effectively prevents the peptide chain from folding back on itself at this critical junction. The Dmb group is acid-labile and is conveniently removed during the final TFA cleavage step.[9]
Using this derivative is straightforward: simply substitute this compound with Fmoc-Leu-(Dmb)Gly-OH in the standard coupling protocol. This is one of the most effective methods for synthesizing peptides containing problematic Asp-Gly or Leu-Gly sequences.[9]
Pseudoproline Dipeptides: Inducing a "Backbone Kink"
Pseudoproline dipeptides are derivatives of Serine or Threonine that form a temporary oxazolidine ring structure.[10][11] When incorporated into a peptide chain, this ring acts like a proline, inducing a "kink" that disrupts the linear geometry required for β-sheet formation.[12][13]
This strategy is used proactively. If a Leu-Gly sequence is anticipated to be difficult, a pseudoproline is inserted a few residues before it. For example, if the sequence is ...Xaa-Ser-Yaa-Leu-Gly..., one would use the dipeptide Fmoc-Xaa-Ser(ψPro)-OH to introduce the kink at the Ser position. This disrupts aggregation before it can begin, allowing the subsequent Leu and Gly residues to couple efficiently.[2][10]
| Guideline for Pseudoproline Use[13][14] |
| 1. Insert pseudoprolines before known hydrophobic or aggregation-prone regions. |
| 2. Maintain a spacing of at least 2, and optimally 5-6, amino acids between pseudoproline residues or between a pseudoproline and a natural proline. |
Visualizing the Pseudoproline Strategy
Caption: A pseudoproline introduces a kink, disrupting aggregation.
Decision Workflow for Leu-Gly Synthesis
This workflow provides a logical path for selecting the appropriate synthetic strategy.
Caption: Decision tree for tackling Leu-Gly synthesis challenges.
References
- Chem-Impex. (n.d.). Fmoc-Leu-(Dmb)Gly-OH. Chem-Impex. [Link]
- American Peptide Company. (2024). Buy Fmoc-Leu-Gly-Gly-OH. American Peptide Company. [Link]
- Yamada, H., et al. (2021). Aggregation of the Dipeptide Leu-Gly in Alcohol-Water Binary Solvents Elucidated from the Solvation Structure for Each Moiety. PubMed. [Link]
- Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671. [Link]
- Packman, L. C. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. PubMed. [Link]
- Ul-Haq, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. [Link]
- Thieme. (n.d.). 13.1.2.3.
- Thompson, R. E., et al. (2018). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. NIH. [Link]
- AAPPTec Peptides. (2019). Pseudoproline Dipeptides. AAPPTec. [Link]
- Samson, et al. (2021). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...
- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
- AAPPTec Peptides. (n.d.). Pseudoproline Dipeptides Archives. AAPPTec. [Link]
- AAPPTec Peptides. (n.d.). Fmoc-Leu-(Dmb)Gly-OH. AAPPTec. [Link]
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI. [Link]
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(1), 3-26. [Link]
- Kappe, C. O., et al. (2009). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. Organic Letters, 11(21), 4946-4949. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. bachem.com [bachem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Role of the Fmoc Protecting Group in Dipeptide Construction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide science and therapeutic development, the chemical synthesis of peptides with precision and efficiency is paramount. Among the methodologies developed, Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the dominant and most versatile strategy.[1][2] This guide, crafted for the discerning scientific audience, delves into the core principles of Fmoc chemistry, specifically its application in the foundational step of dipeptide synthesis. We will explore the causality behind its widespread adoption, the intricacies of its chemical mechanism, and provide field-proven protocols to empower researchers in their synthetic endeavors.
The Principle of Orthogonal Protection in Peptide Synthesis
The synthesis of a peptide, even a simple dipeptide, necessitates a strategic approach to manage the reactive functional groups of the constituent amino acids. Each amino acid possesses a nucleophilic α-amino group and an electrophilic α-carboxyl group, along with a variable side chain that may also contain reactive moieties.[2][3] To orchestrate the sequential formation of peptide bonds without uncontrolled polymerization or side reactions, a system of temporary and permanent protecting groups is essential.[2]
The elegance of the Fmoc strategy lies in its adherence to the principle of orthogonality .[4] This means that the protecting groups for the α-amino group (temporary) and the side chains (permanent) can be removed under distinct and non-interfering chemical conditions.[3][4] The Fmoc group, which shields the N-terminus, is labile to basic conditions, while the side-chain protecting groups are typically removed by acid.[2][4] This orthogonality is the bedrock of Fmoc SPPS, allowing for the iterative and controlled elongation of the peptide chain.
Table 1: Comparison of Fmoc and Boc Protection Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| α-Amino Protection | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., Piperidine)[5] | Acid-labile (e.g., TFA)[6] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[4] | Acid-labile (e.g., Bzl) |
| Orthogonality | True Orthogonality[2] | Quasi-orthogonal[3] |
| Reaction Conditions | Milder[2] | Harsher (requires HF for final cleavage)[2] |
| Compatibility | Suitable for acid-sensitive peptides (e.g., phosphorylated, glycosylated)[][8] | Preferred for base-sensitive peptides[3] |
| Automation | Highly amenable, with real-time UV monitoring of deprotection[5][] | Less straightforward monitoring |
The Fmoc Group: Structure, Application, and Removal
The 9-fluorenylmethoxycarbonyl group is a carbamate that effectively masks the nucleophilicity of the α-amino group of an amino acid.[2] Its chemical stability under a variety of reaction conditions, except for basic ones, makes it an ideal temporary shield during peptide bond formation.[6]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical and repeated step in SPPS. It proceeds via a base-catalyzed β-elimination mechanism.[1][4] The process is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5]
The mechanism unfolds in two key stages:
-
Proton Abstraction: A base, such as piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[4][9]
-
β-Elimination: This initial deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, ultimately liberating the free α-amino group of the peptide.[9][10] The secondary amine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents unwanted side reactions with the newly deprotected amine.[5][9]
Caption: Workflow for the synthesis of a dipeptide on solid support.
Experimental Protocol: Synthesis of a Glycyl-Alanine (Gly-Ala) Dipeptide
This protocol outlines the manual synthesis of Gly-Ala on a pre-loaded Fmoc-Ala-Wang resin.
Materials:
-
Fmoc-Ala-Wang resin (0.5 mmol/g loading)
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
Protocol:
-
Resin Swelling:
-
Place 1 g of Fmoc-Ala-Wang resin in the reaction vessel.
-
Add 10 mL of DMF and gently agitate for 30 minutes.
-
Drain the solvent.
-
-
Fmoc Deprotection of Alanine:
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 7 minutes. [11] * Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling of Glycine:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. [6]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.
-
The resulting resin now contains the protected dipeptide, Fmoc-Gly-Ala-Wang resin. For the synthesis of longer peptides, this cycle of deprotection and coupling is repeated.
Advantages and Considerations of the Fmoc Strategy
The widespread adoption of Fmoc chemistry is a testament to its numerous advantages over the older Boc methodology.
Key Advantages:
-
Milder Reaction Conditions: The use of a mild base for deprotection preserves acid-sensitive functional groups and modifications, such as phosphorylation and glycosylation. [6][8]* Reduced Side Reactions: The milder conditions minimize the risk of side reactions like peptide chain cleavage or modification of sensitive amino acids. []* Automation Friendliness: The deprotection step can be monitored in real-time using UV spectroscopy to detect the release of the dibenzofulvene-piperidine adduct, which is highly advantageous for automated peptide synthesizers. [5][]* Versatility: The Fmoc strategy is compatible with a wide range of natural and non-natural amino acids, providing great flexibility in peptide design. [13] Potential Challenges and Mitigation:
-
Diketopiperazine Formation: At the dipeptide stage, there is a risk of the N-terminal amine attacking the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences with Proline or Glycine at the C-terminus. [14]This can be mitigated by using sterically hindered resins like 2-chlorotrityl chloride resin or by coupling a pre-formed dipeptide. [14]* Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially during repeated base treatment for Fmoc removal. This can lead to epimerization and the formation of piperidide adducts. [14]The addition of HOBt to the deprotection solution can help to suppress this side reaction. [14]* Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate, leading to incomplete coupling and deprotection. The use of backbone protecting groups, such as the Hmb group, can disrupt these aggregates. [14]
Conclusion: The Indispensable Role of Fmoc in Modern Peptide Science
The Fmoc protecting group is more than just a chemical moiety; it is a cornerstone of modern peptide synthesis. Its unique properties, particularly its base lability and compatibility with an orthogonal protection scheme, have revolutionized the field. The ability to synthesize complex and modified peptides with high fidelity and efficiency has profound implications for basic research, drug discovery, and the development of novel biomaterials. [6][13]A thorough understanding of the principles and practicalities of Fmoc chemistry, starting from the fundamental synthesis of a dipeptide, is essential for any scientist working in this dynamic and impactful area.
References
- Vertex AI Search. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Luxembourg Bio Technologies. (2013-08-29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- YouTube. (2022-01-07). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- Peptide Port. Fmoc Solid Phase Peptide Synthesis Protocol.
- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
- BOC Sciences.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- PubMed. (2024-01-05).
- Benchchem. A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Biosynth. Protecting Groups in Peptide Synthesis.
- PMC - NIH.
- YouTube. (2025-05-19).
- ACS Sustainable Chemistry & Engineering. (2021-10-08). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
- Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- LGC Standards. Focus on FMOC chemistry.
- PMC - NIH. Advances in Fmoc solid‐phase peptide synthesis.
- BOC Sciences.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 13. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 14. chempep.com [chempep.com]
Introduction to Fmoc-Leu-Gly-OH in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Leu-Gly-OH for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient assembly of peptide chains.[1][2] this compound is a dipeptide building block that offers distinct advantages in the synthesis of peptides, particularly those containing the Leu-Gly sequence. This guide provides a comprehensive overview of the chemistry, strategic applications, and detailed protocols for the effective use of this compound in peptide synthesis. The use of dipeptide synthons can be a strategic choice to circumvent challenges associated with the repetitive coupling of single amino acids, which can sometimes lead to incomplete reactions and the formation of deletion sequences.[3]
Core Principles of Fmoc Chemistry
The Fmoc group serves to temporarily block the α-amino group of an amino acid or peptide fragment, preventing unwanted side reactions during peptide bond formation.[1][2][4] Its key characteristic is its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][5] This orthogonality is a fundamental principle of Fmoc-based SPPS, allowing for the selective removal of the N-terminal Fmoc group without disturbing the side-chain protecting groups or the linkage of the peptide to the solid support.[5]
The deprotection of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7][] The mechanism proceeds via a β-elimination pathway. The base removes the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide chain.[9][10] The dibenzofulvene is then scavenged by the amine to form a stable adduct.[7][9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C23H26N2O5 | |
| Molecular Weight | 410.47 g/mol | |
| Appearance | White to off-white solid/powder | [11] |
| Melting Point | 159 °C | |
| Solubility | Slightly soluble in water, readily soluble in organic solvents such as methanol, ethanol, and DMF. | [11] |
Strategic Advantages of Using this compound
The use of pre-formed dipeptides like this compound in SPPS can offer several advantages over the stepwise addition of individual amino acids:
-
Improved Coupling Efficiency: In sequences prone to difficult couplings, the use of a dipeptide can enhance the efficiency of peptide bond formation.
-
Reduced Racemization: For certain amino acid sequences, coupling a dipeptide can minimize the risk of racemization at the C-terminal amino acid of the growing peptide chain.
-
Prevention of Aggregation: The incorporation of dipeptides can disrupt the formation of secondary structures in the growing peptide chain, which is a common cause of aggregation and incomplete reactions.[12] This is particularly relevant for hydrophobic sequences.[13]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual SPPS. The synthesis is assumed to be performed on a pre-loaded Wang or Rink Amide resin.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
This compound
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)
-
Washing solutions: DMF, DCM, IPA
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Drain the solution.
-
Repeat the addition of the deprotection solution and agitate for another 15-20 minutes to ensure complete removal of the Fmoc group.[3]
-
Wash the resin thoroughly with DMF (3-5 times), IPA (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (e.g., 3 equivalents relative to the resin loading) and a coupling agent like HBTU/HOBt (3 equivalents) in DMF.[3][16]
-
Add a base such as DIPEA (6 equivalents) to the solution to activate the carboxylic acid.[3]
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3][4] The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove excess reagents and by-products.[3]
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin extensively.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).[3]
-
-
Peptide Precipitation and Purification:
Quality Control: Analytical Characterization
The purity and identity of the synthesized peptide should be confirmed using analytical techniques.
| Technique | Purpose |
| RP-HPLC | To assess the purity of the crude and purified peptide. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the desired peptide. |
Visualization of Key Processes
Fmoc Deprotection Mechanism
Caption: The base-catalyzed β-elimination mechanism for the removal of the Fmoc protecting group.
Standard SPPS Cycle with this compound
Caption: A simplified workflow of a solid-phase peptide synthesis cycle incorporating this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | - Steric hindrance- Peptide aggregation[12]- Insufficient activation time or reagents | - Double couple the this compound.- Use a different set of coupling reagents.- Increase coupling time. |
| Deletion of Leu-Gly | Incomplete deprotection of the preceding amino acid. | - Increase deprotection time.- Use a stronger deprotection solution (e.g., with DBU, but with caution for Asp-containing sequences).[18][19] |
| Low Purity of Crude Peptide | - Side reactions during synthesis or cleavage.- Aggregation leading to incomplete reactions.[17] | - Optimize cleavage cocktail and scavengers.- Incorporate aggregation-disrupting dipeptides at other positions if necessary.[12] |
Conclusion
This compound is a valuable dipeptide building block in solid-phase peptide synthesis. Its strategic use can lead to improved synthesis efficiency and purity of the final peptide product, particularly for sequences prone to aggregation or difficult couplings. A thorough understanding of its properties, combined with optimized protocols and careful monitoring, will enable researchers and drug development professionals to effectively leverage this reagent in the synthesis of complex peptides.
References
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Gly-OH in Modern Peptide Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Gly-OH in Modern Peptide Synthesis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- NIH. (n.d.). Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin.
- PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Aapptec Peptides. (n.d.). Fmoc-Leu-(Dmb)Gly-OH.
- Elabscience. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- PubChem - NIH. (n.d.). Fmoc-Gly-OH.
- AWS. (2020). 600708 Fmoc-Gly-OH Rev 03 11/2020.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Fengchen. (n.d.). Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0.
- Chemsrc. (2025). Fmoc-Leu-OH | CAS#:35661-60-0.
- Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (2025). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
- NIH. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. genscript.com [genscript.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Buy Fmoc-Leu-Gly-Gly-OH [smolecule.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
Unlocking Efficiency in Peptide Synthesis: An In-depth Technical Guide to Fmoc Dipeptide Chemistry
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of innovation. While solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the dominant methodology, the synthesis of "difficult sequences"—those prone to aggregation, side reactions, or poor solubility—remains a significant bottleneck.[1][2] This in-depth technical guide explores the core principles and strategic applications of Fmoc-protected dipeptides, powerful building blocks that circumvent many of the inherent challenges of traditional stepwise amino acid addition, leading to enhanced purity, yield, and overall success of peptide synthesis.[1]
Foundational Principles: The Rationale for Fmoc-Dipeptide-Based Strategies
The standard Fmoc/tBu SPPS strategy involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[3] While effective for many sequences, this iterative process can be hampered by sequence-dependent challenges that arise as the peptide elongates.
The Challenge of On-Resin Aggregation
A primary obstacle in SPPS is the aggregation of the growing peptide chain.[1] Inter-chain hydrogen bonding can lead to the formation of secondary structures, such as β-sheets, rendering the N-terminus of the peptide inaccessible for subsequent coupling and deprotection steps.[1][4] This results in truncated or deletion sequences that are often difficult to separate from the target peptide, significantly reducing the final yield and purity.[1] Hydrophobic sequences and those containing β-branched amino acids are particularly susceptible to aggregation.[5]
The Persistent Problem of Side Reactions
The iterative nature of SPPS exposes the growing peptide to repeated cycles of basic (Fmoc deprotection) and coupling conditions, increasing the likelihood of side reactions. Two of the most problematic are:
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization of a resin-bound dipeptide leads to its cleavage from the solid support, resulting in chain termination and reduced yield.[6][7] This side reaction is especially prevalent when Proline is the second amino acid in the sequence.[6]
-
Aspartimide Formation: Peptides containing Aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to the formation of a cyclic aspartimide intermediate under basic conditions. This can lead to racemization and the formation of β-peptide impurities.[8][9]
Fmoc-dipeptides offer a robust solution to these challenges by introducing two amino acid residues in a single coupling step, effectively bypassing the most vulnerable stages of synthesis.[1][7]
Core Technologies: Structure-Disrupting Dipeptide Building Blocks
To combat the issues of aggregation and side reactions, specialized Fmoc-dipeptides have been developed. These building blocks are designed to introduce conformational disruptions into the peptide backbone, enhancing solubility and improving synthetic outcomes.
Pseudoproline Dipeptides
Pseudoproline (Ψ-Pro) dipeptides are derivatives of Serine (Ser) or Threonine (Thr) where the side-chain hydroxyl group is cyclized onto the backbone nitrogen, forming a temporary, TFA-labile oxazolidine ring.[10][11]
Mechanism of Action: The five-membered oxazolidine ring introduces a "kink" into the peptide backbone, structurally mimicking the conformation of proline.[2][11] This kink disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[11] By favoring a cis-amide bond conformation over the typical trans, pseudoproline dipeptides effectively break up secondary structures, enhancing the solvation of the growing peptide chain and improving reagent accessibility.[2][10]
Dmb-Dipeptides
The 2,4-dimethoxybenzyl (DMB) group can be used as a temporary protecting group for the backbone amide nitrogen, typically in the form of an Fmoc-Xaa-(Dmb)Gly-OH dipeptide.
Mechanism of Action: Similar to pseudoprolines, the bulky DMB group on the amide nitrogen provides steric hindrance that disrupts inter-chain hydrogen bonding, preventing aggregation and improving the solubility of the peptide chain. This strategy is particularly effective for preventing aspartimide formation in Asp-Gly sequences, as the DMB group blocks the nucleophilic attack of the backbone nitrogen on the Asp side chain.[8]
Quantitative Impact and Data Presentation
The strategic incorporation of structure-disrupting dipeptides has a profound and quantifiable impact on the success of synthesizing difficult peptides. A notable case study is the synthesis of the highly amyloidogenic human Amylin (hAmylin) fragment (8-37), which is notoriously difficult to produce using standard SPPS methods due to severe aggregation.[1][2]
| Parameter | Standard Stepwise SPPS | SPPS with Pseudoproline Dipeptides | Citation(s) |
| Crude Product Purity | Very Low (Dominated by deletion sequences) | High | [1][2] |
| Isolated Yield | Trace amounts, often negligible | High (Sufficient for further studies) | [1][2] |
| Primary Challenge | Severe on-resin aggregation leading to incomplete coupling and deprotection | Minimal aggregation, improved reaction kinetics | [1] |
| Overall Outcome | Synthesis failure | Successful synthesis of the target peptide | [1][2] |
| Table 1: Comparative analysis of SPPS outcomes for the synthesis of hAmylin(8-37) with and without the use of pseudoproline dipeptides. |
Experimental Protocols
The successful application of Fmoc dipeptide chemistry relies on robust and validated protocols. The following sections provide detailed methodologies for both the synthesis of Fmoc-dipeptide building blocks and their incorporation into SPPS.
Protocol 1: Solution-Phase Synthesis of a Standard Fmoc-Dipeptide
This protocol describes the synthesis of an Fmoc-dipeptide (e.g., Fmoc-Ala-Gly-OH) in solution phase using HATU as the coupling reagent. This method is fundamental for creating the dipeptide building blocks themselves.
Materials:
-
Fmoc-protected N-terminal amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
C-terminally protected amino acid (e.g., Gly-OAllyl) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Fmoc-protected amino acid (1.0 eq) and the C-terminally protected amino acid (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation and Coupling: Add DIPEA (2.0 eq) to the cooled solution, followed by the portion-wise addition of HATU (1.1 eq).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography.
-
C-Terminal Deprotection (if applicable): If a labile ester like an allyl ester (OAllyl) was used, it can be selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the final Fmoc-dipeptide with a free carboxylic acid.
Protocol 2: Manual SPPS Incorporating a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pre-formed Fmoc-pseudoproline dipeptide into a growing peptide chain on a solid support.[11]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (e.g., Fmoc-Ile-Thr(ΨMe,MePro)-OH) (1.5-2.0 eq)
-
Coupling reagent (e.g., HATU) (1.5-2.0 eq)
-
DIPEA (3.0-4.0 eq)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min).
-
Activation of the Dipeptide: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (1.5-2.0 eq) and HATU (1.5-2.0 eq) in a minimal volume of DMF. Add DIPEA (3.0-4.0 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Continuation of Synthesis: The resin is now ready for the next Fmoc deprotection step to continue the peptide chain elongation.
Conclusion: A Strategic Imperative for Complex Peptide Synthesis
The strategic use of Fmoc-protected dipeptides, particularly structure-disrupting building blocks like pseudoprolines and Dmb-dipeptides, represents a paradigm shift from routine, stepwise SPPS. By addressing the fundamental challenges of on-resin aggregation and deleterious side reactions at their source, these reagents significantly enhance the probability of success for synthesizing long and complex peptides.[1] For researchers in drug discovery and development, mastering Fmoc dipeptide chemistry is not merely an incremental improvement but a critical enabling technology, paving the way for the creation of novel and therapeutically relevant biomolecules that would otherwise be inaccessible.
References
- Wikipedia. (2023, December 2). Pseudoproline. [Link]
- White, P. D., et al. (2004). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 10(1), 1-27. [Link]
- Merck Millipore. (n.d.). Pseudoproline Product Spotlight. [Link]
- Gani, D., & Young, D. W. (1988). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection-coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
- Gani, D., & Young, D. W. (1988). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation.
- Technocomm Ltd. (n.d.). DMB dipeptides. [Link]
- PeptaNova GmbH & Co. KG. (n.d.). Peptide Building Blocks. [Link]
- Paravizzini, S. J., et al. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry–A European Journal. [Link]
- Aapptec. (2019, November 25).
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 285-292. [Link]
- Góngora-Benítez, M., et al. (2022).
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]
- Xtalks. (2025). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. [Link]
- White, P. D., et al. (2004). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 10(1), 1-27. [Link]
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
- Bio-protocol. (n.d.). Peptide Synthesis. [Link]
- Dettin, M., et al. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Research, 49(1), 103-111. [Link]
- Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 285-292. [Link]
- Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 285-292. [Link]
- Valerio, R. M., et al. (1989). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research, 33(6), 428-436. [Link]
- Bio-Synthesis Inc. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]
- ACS Publications. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. FMOC-ALA-GLY-OH synthesis - chemicalbook [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Preliminary Studies of Fmoc-Leu-Gly-OH Synthesis
<_ an_>
This guide provides a comprehensive technical overview of the preliminary studies involved in the synthesis of the dipeptide Fmoc-Leu-Gly-OH. It is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry. The content herein emphasizes the rationale behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Significance of Dipeptide Synthesis
Dipeptides, the simplest peptide structures, are fundamental building blocks in the synthesis of larger, more complex peptides and proteins.[1] The synthesis of a well-defined dipeptide, such as this compound, serves as a crucial model system for optimizing reaction conditions, evaluating coupling reagents, and establishing reliable analytical methods before proceeding to more intricate sequences. The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis is a primary consideration. While SPPS offers advantages in automation and simplified purification, solution-phase synthesis is often more scalable and cost-effective for large-scale production of shorter peptides.[2][3] This guide will focus on the preliminary studies for a solution-phase approach, which allows for easier characterization of intermediates and fine-tuning of coupling parameters.
The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis due to its base lability, which allows for orthogonal protection strategies in conjunction with acid-labile side-chain protecting groups.[4] The synthesis of this compound involves the coupling of Fmoc-protected Leucine (Fmoc-Leu-OH) with the free amino group of Glycine.
Core Principles and Mechanistic Considerations
A successful peptide coupling reaction hinges on the efficient activation of the carboxylic acid moiety of the N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of the incoming amino acid. This process, however, must be carefully controlled to minimize side reactions, most notably racemization.[5][6]
The Carbodiimide Coupling Mechanism
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[7] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then react with the amine to form the desired peptide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea, a common side product that can be difficult to remove and reduces the overall yield.[8][9]
To mitigate this side reaction and also to suppress racemization, additives such as 1-hydroxybenzotriazole (HOBt) are often employed.[8][9][10] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still sufficiently reactive to couple with the amine.[8]
Uronium-Based Coupling Reagents
Uronium-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), offer faster reaction times and often higher coupling efficiencies compared to carbodiimides.[11][12][13] These reagents react with the carboxylic acid to form an active ester in situ. HATU is generally considered more efficient than HBTU, particularly for sterically hindered couplings, due to the electron-withdrawing effect of the nitrogen atom in the 7-azabenzotriazole moiety, which increases the reactivity of the active ester.[11]
Experimental Design and Protocols
The preliminary studies for the synthesis of this compound should systematically evaluate different coupling reagents, solvent systems, and reaction times to identify the optimal conditions for high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-Leu-OH | ≥97.0% | Sigma-Aldrich |
| Glycine | Reagent Grade | Major Supplier |
| Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Major Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Major Supplier |
| HBTU | Peptide Synthesis Grade | Major Supplier |
| HATU | Peptide Synthesis Grade | Major Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier |
| Diethyl ether | Anhydrous | Major Supplier |
| Ethyl acetate | HPLC Grade | Major Supplier |
| Hexanes | HPLC Grade | Major Supplier |
General Experimental Workflow
The synthesis of this compound can be visualized as a three-stage process: coupling, work-up, and purification.
Caption: General workflow for the solution-phase synthesis of this compound.
Protocol 1: DCC/HOBt Mediated Coupling
This protocol represents a classical and cost-effective approach to peptide bond formation.
-
Dissolution: In a round-bottom flask, dissolve Fmoc-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled solution.
-
Pre-activation: Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: In a separate flask, dissolve Glycine (1.2 eq) and DIPEA (2.5 eq) in a minimal amount of anhydrous DMF and add this solution to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl acetate/Hexanes with 1% acetic acid).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[8]
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether or ethyl acetate/hexanes).[14]
Protocol 2: HBTU/DIPEA Mediated Coupling
This protocol utilizes a more modern and often more efficient coupling reagent.
-
Dissolution: In a round-bottom flask, dissolve Fmoc-Leu-OH (1.0 eq), HBTU (1.0 eq), and Glycine (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product as described in Protocol 1.
Characterization and Purity Assessment
Thorough characterization of the synthesized this compound is essential to confirm its identity and assess its purity.
Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Characteristic peaks for the Fmoc, Leucine, and Glycine protons. Integration should be consistent with the proposed structure.[15] |
| ¹³C NMR | Structural confirmation. | Resonances corresponding to all carbon atoms in the molecule.[16] |
| Mass Spectrometry (MS) | Molecular weight determination. | A molecular ion peak corresponding to the calculated mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak for the desired product. Purity is determined by the area percentage of this peak.[17] |
| Melting Point | Physical property characterization. | A sharp melting point range is indicative of high purity. |
Representative Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the aromatic protons of the Fmoc group (δ 7.3-7.9 ppm), the CH and CH₂ protons of the Fmoc group (δ 4.2-4.4 ppm), the α-proton of Leucine (δ ~4.1 ppm), the methylene protons of Glycine (δ ~3.7 ppm), and the side-chain protons of Leucine (δ 0.8-1.7 ppm).[15]
-
HPLC: A reversed-phase C18 column is typically used with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[17]
Troubleshooting and Management of Side Reactions
Even in a seemingly straightforward dipeptide synthesis, several side reactions can occur, impacting yield and purity.
Common Side Reactions
-
Racemization: The chiral integrity of the activated amino acid can be compromised, leading to the formation of the D-isomer. This is more prevalent with over-activation or prolonged reaction times.[5][6][18] The use of HOBt or employing HATU as a coupling reagent can significantly suppress racemization.[11][19]
-
N-acylurea Formation: As mentioned earlier, this is a common side reaction with carbodiimide reagents.[8][9] The addition of HOBt helps to minimize this by trapping the reactive O-acylisourea intermediate.[8]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially if the N-terminal protecting group is removed. This is more of a concern in SPPS but can also happen in solution-phase under certain conditions.[20]
Mitigation Strategies
| Side Reaction | Mitigation Strategy | Rationale |
| Racemization | Use of additives like HOBt or HOAt.[19] Use of uronium reagents like HATU.[11] Maintain low reaction temperatures. | Additives form active esters that are less prone to racemization. HATU is known to suppress racemization effectively.[11] Lower temperatures slow down the rate of epimerization. |
| N-acylurea Formation | Addition of HOBt.[8] | HOBt intercepts the O-acylisourea intermediate to form a more stable active ester.[8] |
| Incomplete Coupling | Use of more efficient coupling reagents (e.g., HATU).[11] Increase reaction time or temperature (with caution to avoid racemization). | HATU provides faster and more complete coupling.[11] |
Conclusion and Future Directions
The preliminary studies outlined in this guide provide a systematic approach to establishing a robust and reproducible synthesis of this compound. By carefully evaluating different coupling strategies and diligently characterizing the final product, researchers can build a solid foundation for the synthesis of more complex and challenging peptide sequences. Future work could involve the exploration of greener solvent systems, the development of a one-pot synthesis-purification protocol, and the application of the optimized conditions to the synthesis of longer peptides incorporating the Leu-Gly motif.
Visualization of Key Chemical Transformations
DCC/HOBt Activation and Coupling
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
Fmoc Deprotection
While not part of the synthesis of this compound itself, understanding the subsequent deprotection step is crucial for its use in further peptide synthesis.
Caption: Mechanism of Fmoc deprotection using piperidine.[4][21]
References
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
- Carbodiimides and Additives. Aapptec Peptides. (2021-05-19).
- Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Deprotecting Fmoc Group Mechanism. Organic Chemistry - YouTube. (2022-01-07).
- Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. Benchchem.
- Side Reactions in Peptide Synthesis. Filo. (2025-06-14).
- Coupling Reagents. Aapptec Peptides.
- Technical Support Center: Purification of Fmoc-Peptides by HPLC. Benchchem.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Side Reactions in Peptide Synthesis. Scribd.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- DCC Coupling With HOBt Activation Mechanism. Organic Chemistry - YouTube. (2023-02-01).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
- Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Neuland Labs. (2013-11-03).
- Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. Benchchem.
- Fmoc-Leu-OH(35661-60-0) 13C NMR spectrum. ChemicalBook.
- Solid-Phase vs.
- Solid and Solution phase peptide synthesis. Slideshare.
Sources
- 1. Automated Peptide Synthesizers [peptidemachines.com]
- 2. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 3. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fmoc-Leu-OH(35661-60-0) 13C NMR spectrum [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 19. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 20. peptide.com [peptide.com]
- 21. youtube.com [youtube.com]
An In-depth Technical Guide on Potential Research Areas for Fmoc-Leu-Gly-OH
Foreword: Reimagining a Workhorse Dipeptide
For decades, N-α-Fmoc-L-leucylglycine (Fmoc-Leu-Gly-OH) has been a reliable tool in the arsenal of peptide chemists. Its primary role has been as a strategic building block in solid-phase peptide synthesis (SPPS), particularly to overcome difficult couplings and minimize racemization. However, a paradigm shift is underway. Researchers are now looking beyond its passive role in synthesis and are actively exploiting its inherent physicochemical properties. This guide delves into the emerging research frontiers for this compound, showcasing its potential as an active component in supramolecular chemistry, drug delivery, and advanced biomaterials. We will explore the scientific principles underpinning these applications and provide detailed methodologies to empower researchers to innovate in this exciting field.
PART 1: Core Principles: The Physicochemical Foundation of this compound
The versatility of this compound arises from the interplay of its constituent parts: the bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group, the conformationally flexible glycine residue, and the hydrophobic isobutyl side chain of leucine. This amphiphilic nature is the key to its remarkable self-assembly capabilities.
The Drivers of Supramolecular Assembly
The self-assembly of this compound is primarily driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.[1] In aqueous environments, the hydrophobic Fmoc and leucine components orient themselves to minimize contact with water, leading to the formation of ordered nanostructures.[1][2] The glycine residue provides the necessary flexibility for the peptide backbone to adopt conformations conducive to stable self-assembly.
Environmental Responsiveness: A Gateway to Controlled Assembly
The C-terminal carboxylic acid of the glycine residue provides a crucial mechanism for controlling self-assembly through environmental triggers, most notably pH. At neutral or alkaline pH, the deprotonated carboxylate group creates electrostatic repulsion that can hinder or modulate aggregation. Conversely, in acidic conditions, the protonated and neutral carboxylic acid facilitates self-assembly.
This pH sensitivity is a cornerstone of a powerful technique known as Enzyme-Instructed Self-Assembly (EISA) .[3][4] In this approach, the carboxylic acid is temporarily masked, for instance as an ester. This "caged" precursor is soluble and does not self-assemble. The introduction of a specific enzyme, such as an esterase, cleaves the ester, revealing the native carboxylic acid and triggering localized self-assembly.[5] This spatiotemporal control over nanomaterial formation is a key advantage in applications like targeted drug delivery and diagnostics.[3][4]
PART 2: Frontier Research Areas and Methodologies
Hydrogel Formation for 3D Cell Culture and Regenerative Medicine
Fmoc-dipeptides, including this compound, can form self-supporting hydrogels under physiological conditions.[6][7][8] These hydrogels are composed of a network of self-assembled nanofibers that entrap large amounts of water, creating a microenvironment that mimics the native extracellular matrix (ECM).[8] This makes them highly promising scaffolds for 3D cell culture and tissue engineering applications.[9]
Experimental Protocol: pH-Triggered Hydrogelation of this compound
-
Stock Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 100 mg/mL). The organic solvent is necessary to fully solubilize the amphiphilic peptide derivative.
-
Hydrogel Formation: Dilute the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration (typically 5-20 mg/mL).
-
Maturation: Gently mix the solution and allow it to stand at room temperature or 37°C. Gelation should occur within a few minutes to several hours, depending on the concentration and final pH.
Data Presentation: Representative Mechanical Properties of Fmoc-Dipeptide Hydrogels
| Fmoc-Dipeptide | Concentration (wt%) | Storage Modulus (G') (Pa) |
| This compound | 1.0 | 100 - 1,000 |
| Fmoc-Phe-Phe-OH | 1.0 | 1,000 - 10,000 |
| Fmoc-Arg-Gly-Asp-OH | 1.0 | 50 - 500 |
Note: These values are illustrative. The actual stiffness is highly dependent on the specific preparation conditions.
Enzyme-Instructed Self-Assembly (EISA) for Targeted Therapeutics
EISA offers a sophisticated strategy for targeted drug delivery and therapy.[3][4] By designing prodrugs based on Fmoc-dipeptide derivatives, it is possible to achieve localized self-assembly and drug release specifically at disease sites where certain enzymes are overexpressed.[5]
Conceptual Workflow: EISA for Targeted Cancer Therapy
Caption: EISA workflow for targeted drug delivery.
Experimental Protocol: Monitoring EISA with Thioflavin T (ThT) Fluorescence
Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of self-assembled Fmoc-dipeptide nanofibers.
-
Reaction Setup: In a fluorescence microplate, prepare a solution of the Fmoc-Leu-Gly-ester precursor (e.g., 100 µM) and ThT (e.g., 20 µM) in a biologically relevant buffer (e.g., Tris-HCl, pH 7.4).
-
Initiation: Add the target enzyme (e.g., alkaline phosphatase for a phosphate-ester precursor) to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm. An increase in fluorescence indicates the formation of nanofibers.
Nanocarriers for Drug Encapsulation and Delivery
The self-assembly of this compound can be harnessed to create nanoparticles that can encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability. The hydrophobic core of these nanoparticles, formed by the leucine and Fmoc groups, provides an ideal environment for drug loading.
Visualization: Drug Encapsulation within an this compound Micelle
Caption: Schematic of a drug-loaded this compound micelle.
PART 3: Future Directions and Unexplored Potential
The unique properties of this compound open up numerous avenues for future research:
-
Multi-stimuli Responsive Systems: Designing derivatives of this compound that respond to multiple triggers, such as pH and light, could lead to more sophisticated and controllable biomaterials.
-
Bio-inks for 3D Bioprinting: The tunable mechanical properties of this compound hydrogels make them attractive candidates for the development of novel bio-inks for 3D bioprinting of tissues and organs.
-
In Situ Diagnostics: The EISA principle could be adapted to create diagnostic agents that generate a detectable signal upon encountering a disease-specific enzyme, enabling in situ diagnosis.
-
Co-delivery Systems: The nanoparticle formulations could be engineered to co-encapsulate multiple therapeutic agents for combination therapies with synergistic effects.
Conclusion
This compound has evolved from a simple dipeptide building block into a versatile platform for the development of advanced biomaterials and therapeutic systems. Its inherent self-assembly properties, coupled with its responsiveness to environmental triggers, provide a rich design space for innovation. The methodologies and concepts presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable molecule and to pioneer the next generation of smart and effective solutions for medicine and biotechnology.
References
- Role of Thermolysin in Catalytic-Controlled Self-Assembly of Fmoc-Dipeptides | CCS Chemistry - Chinese Chemical Society. (2020, April 16).
- Enzyme-instructed and mitochondria-targeting peptide self-assembly to efficiently induce immunogenic cell death - PMC - NIH. (n.d.).
- Enzyme-Instructed Self-Assembly of Endoplasmic Reticulum-Targeting Peptides for Selective Modulation of Cancer Cell Fate | Biomacromolecules - ACS Publications. (2025, October 16).
- Tang, C., Ulijn, R. V., & Saiani, A. (2013). Self-assembly and Gelation Properties of glycine/leucine Fmoc-dipeptides. The European Physical Journal E, 36(10), 111.
- Enzyme-Instructed Intracellular Peptide Assemblies - PMC - PubMed Central - NIH. (2024, November 7).
- Hydrogels formed from Fmoc amino acids - Research Explorer The University of Manchester. (2015, June 11).
- Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. (n.d.).
- Enzyme-Instructed Self-assembly of the Stereoisomers of Pentapeptides to Form Biocompatible Supramolecular Hydrogels - PMC - NIH. (n.d.).
- Fmoc-Leu-(Dmb)Gly-OH - Aapptec Peptides. (n.d.).
- Fmoc-Leu-OH | CAS#:35661-60-0 | Chemsrc. (2025, August 21).
- [PDF] Hydrogels formed from Fmoc amino acids - Semantic Scholar. (2015, October 21).
- Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing). (n.d.).
- Complex Pathways Drive Pluripotent Fmoc-Leucine Self-assemblies - ChemRxiv. (n.d.).
- Schematic illustration showing the self-assembly of Fmoc-L and Fmoc-K into hydrogel and the antibacterial application - ResearchGate. (n.d.).
- Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - NIH. (2021, June 15).
- Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H. (2015, June 11).
- WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents. (n.d.).
- Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids - CentAUR. (2024, January 24).
- Effect of glycine substitution on Fmoc-diphenylalanine self-assembly and gelation properties. (2011, December 6).
- Advances in Fmoc solid-phase peptide synthesis - PMC - NIH. (n.d.).
- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024, May 16).
Sources
- 1. Self-assembly and gelation properties of glycine/leucine Fmoc-dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzyme-Instructed Intracellular Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-instructed and mitochondria-targeting peptide self-assembly to efficiently induce immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-Instructed Self-assembly of the Stereoisomers of Pentapeptides to Form Biocompatible Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Leu-Gly-OH and its derivatives
An In-Depth Technical Guide to Fmoc-Leu-Gly-OH and Its Derivatives: Synthesis, Application, and Analysis
Abstract
This technical guide provides a comprehensive examination of Fmoc-L-Leucyl-L-Glycine (this compound), a pivotal dipeptide building block in modern peptide chemistry. We delve into its physicochemical properties, synthesis via Solid-Phase Peptide Synthesis (SPPS), and critical quality control measures. The guide further explores key derivatives, such as Fmoc-Leu-(Dmb)Gly-OH, explaining how these specialized reagents overcome common synthetic challenges like aggregation and racemization. Detailed, field-tested protocols for synthesis, quantitative analysis, and purification are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful application of these compounds in complex peptide synthesis projects.
Introduction to Fmoc-Protected Dipeptides in SPPS
The advent of Solid-Phase Peptide Synthesis (SPPS) revolutionized the production of synthetic peptides, enabling the rapid assembly of complex sequences.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to the most widely used SPPS strategy today.[1][2] Its stability under acidic conditions and facile cleavage with a mild base (orthogonality) allows for the selective deprotection of the Nα-amino group at each cycle without disturbing acid-labile side-chain protecting groups.[3]
While stepwise, single amino acid addition is the foundation of SPPS, the use of pre-formed Fmoc-dipeptide building blocks, such as this compound, offers significant strategic advantages. Incorporating a dipeptide in a single coupling step can:
-
Mitigate Aggregation: Certain sequences, particularly hydrophobic ones, are prone to intermolecular aggregation on the solid support, which hinders reagent access and lowers coupling efficiency. Using a dipeptide unit can disrupt these secondary structures.
-
Reduce Racemization: The risk of racemization is highest for the activated amino acid during the coupling step. By pre-forming the peptide bond in the dipeptide under controlled solution-phase conditions, the risk of epimerization at the C-terminal residue of the dipeptide (Leucine in this case) during its subsequent coupling onto the resin is minimized.
-
Increase Synthetic Efficiency: A single dipeptide coupling step replaces two deprotection and two coupling steps, accelerating the overall synthesis, especially for long or repetitive sequences.
This compound is a frequently utilized dipeptide composed of the hydrophobic amino acid Leucine and the sterically unhindered Glycine. It serves as a critical building block for introducing this common structural motif found in numerous bioactive peptides and proteins.
Physicochemical Properties and Characterization of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application.
Core Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 82007-05-4 | |
| Molecular Formula | C₂₃H₂₆N₂O₅ | |
| Molecular Weight | 410.46 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | ~159 °C | |
| Solubility | Soluble in organic solvents like DMF, NMP; insoluble in water. | |
| Storage | Store at < -15°C in a tightly closed container. |
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) confirms the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation. Suppliers should provide a Certificate of Analysis (CoA) with data from these techniques to ensure lot-to-lot consistency.[4]
Safety and Handling
Standard laboratory safety protocols should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, gloves, and a lab coat.[5] Avoid dust formation; if significant dust is generated, use an N95 respirator.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[5] Wash hands thoroughly after handling.[5]
-
First Aid: In case of eye or skin contact, rinse thoroughly with water.[7] If inhaled, move to fresh air.[7] If swallowed, rinse mouth with water and seek medical advice.[7]
Synthesis of this compound via Solid-Phase Peptide Synthesis
While this compound is used as a building block, understanding its own synthesis provides insight into the core principles of peptide chemistry. The most common method is SPPS, where the C-terminal amino acid (Glycine) is first anchored to a resin, followed by the coupling of the N-terminal amino acid (Leucine).
Principle of Fmoc-SPPS: The Core Cycle
The synthesis involves a repeated cycle of two main steps: (1) Deprotection: Removal of the temporary Nα-Fmoc group to liberate a free amine, and (2) Coupling: Formation of a peptide bond between the newly freed amine and the carboxyl group of the next incoming Fmoc-protected amino acid.[2]
Detailed Protocol for Synthesis on 2-Chlorotrityl Chloride Resin
This protocol describes the synthesis of the protected dipeptide fragment this compound.
Causality Behind Resin Choice: 2-Chlorotrityl chloride (2-CTC) resin is highly acid-labile. This allows the protected dipeptide to be cleaved from the resin with its Fmoc group intact using a very mild acidic solution, which will not affect most side-chain protecting groups. This makes it the ideal choice for creating protected peptide fragments for use in further syntheses.
Step 1: Resin Swelling and Loading of First Amino Acid (Fmoc-Gly-OH)
-
Place 1.0 g of 2-CTC resin in a peptide synthesis vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, then drain the solvent.
-
Dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading capacity) and N,N-Diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
-
Add the solution to the resin and agitate for 1-2 hours.
-
To cap any unreacted chloride sites, drain the solution and add a small volume of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, followed by DMF.
Step 2: Fmoc Deprotection of Glycine
-
Add a solution of 20% piperidine in DMF to the resin.[8]
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin extensively with DMF to remove all traces of piperidine.
Step 3: Coupling of Second Amino Acid (Fmoc-Leu-OH)
-
In a separate vial, pre-activate Fmoc-Leu-OH (3 equivalents) by dissolving it in DMF with a coupling agent like HBTU/HATU (3 equivalents) and a base like DIPEA (6 equivalents).[3] Allow the activation to proceed for several minutes.
-
Causality Behind Coupling Choice: Using an aminium salt activator like HATU provides rapid and efficient coupling, which is crucial for preventing potential side reactions. The non-nucleophilic base DIPEA is used to maintain the basicity required for the reaction without causing premature Fmoc deprotection.
-
Add the activated amino acid solution to the resin (now H-Gly-Resin).
-
Agitate for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the absence of free primary amines, indicating complete coupling.[9]
Step 4: Cleavage of Protected Dipeptide from Resin
-
Wash the resin with DCM to remove DMF.
-
Prepare a cleavage solution of DCM/Trifluoroethanol (TFE)/Acetic Acid (7:2:1).
-
Add the cleavage solution to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound product.
-
Purify the crude product via flash chromatography or recrystallization.
Key Derivatives of this compound and Their Applications
Modifications to the basic this compound structure create specialized reagents designed to solve specific problems in peptide synthesis.
Fmoc-Leu-Gly-Gly-OH: Extending the Glycine Motif
This tripeptide is used for incorporating Leu-Gly-Gly sequences. However, the synthesis and purification of hydrophobic peptides like this can be challenging due to a strong tendency towards aggregation and reduced solubility.[10] This aggregation can lead to poor peak shape and difficult purification by reversed-phase HPLC.[10]
Fmoc-Leu-(Dmb)Gly-OH: A "Pseudoproline" Analogue
Fmoc-Leu-(Dmb)Gly-OH is a derivative where a 2,4-dimethoxybenzyl (Dmb) group is attached to the nitrogen atom of the glycine residue.[11][12]
Mechanism of Action: The bulky Dmb group acts as a temporary, reversible N-substituent. This substitution forces the peptide backbone into a cis-amide bond conformation, similar to proline. This "pseudoproline" character effectively disrupts the formation of the inter-chain hydrogen bonds that lead to aggregation and beta-sheet formation during SPPS.[12]
Advantages:
-
Enhanced Solubility: The disruption of aggregation significantly improves the solubility of the growing peptide chain.[11]
-
Improved Coupling Efficiency: By keeping the peptide chain solvated and accessible, coupling reactions proceed more efficiently.
-
Facile Removal: The Dmb group is acid-labile and is cleanly removed during the final standard TFA cleavage cocktail, regenerating the native glycine residue in the final peptide.[12]
This makes Fmoc-Leu-(Dmb)Gly-OH an invaluable tool for the synthesis of "difficult" sequences that are rich in hydrophobic residues or are otherwise prone to aggregation.
Advanced Protocols and Methodologies
Protocol: Quantitative Analysis of Resin Loading via UV-Vis Spectrophotometry
This protocol quantifies the amount of the first amino acid (e.g., Fmoc-Gly-OH) loaded onto the resin by cleaving the Fmoc group and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[9][13]
Materials:
-
Accurately weighed sample of dry Fmoc-loaded resin (2-5 mg).
-
20% (v/v) piperidine in DMF.
-
Spectroscopic grade DMF.
-
10 mL volumetric flask, UV-Vis spectrophotometer, quartz cuvettes.
Procedure:
-
Transfer the weighed resin (mass = m) to the 10 mL volumetric flask.
-
Add 2 mL of 20% piperidine/DMF solution. Agitate for 30 minutes to ensure complete Fmoc cleavage.[9]
-
Dilute the solution to the 10 mL mark with DMF and mix thoroughly.
-
Measure the absorbance (A) of the solution at 301 nm against a blank of 20% piperidine/DMF diluted 1-in-5 with DMF.
-
Calculate the resin loading (L) in mmol/g using the Beer-Lambert law:
L (mmol/g) = (A × V) / (ε × b × m)
Where:
-
A = Absorbance at 301 nm
-
V = Volume of the flask (10 mL)
-
ε = Molar extinction coefficient of the adduct (7800 L mol⁻¹ cm⁻¹)[13]
-
b = Path length of the cuvette (1 cm)
-
m = Mass of the resin (in mg)
-
Protocol: Purification of Crude this compound via RP-HPLC
Purification is essential to remove byproducts from the synthesis and cleavage steps.
Workflow:
Methodology:
-
System Preparation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DMF or Mobile Phase A.
-
Injection and Elution: Inject the sample onto the column. Elute the product using a linear gradient, for example, from 20% to 80% Mobile Phase B over 30 minutes.
-
Detection and Fraction Collection: Monitor the column eluent with a UV detector at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm). Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the collected fractions by LC-MS to confirm purity and identity. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Conclusion and Future Outlook
This compound and its advanced derivatives, like Fmoc-Leu-(Dmb)Gly-OH, are more than just simple reagents; they are strategic tools that enable the efficient and reliable synthesis of complex peptides. By mitigating common issues such as racemization and on-resin aggregation, these building blocks empower researchers to access challenging sequences with higher purity and yield. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the rational application of well-characterized dipeptide units will remain a cornerstone of successful peptide synthesis campaigns. Future developments will likely focus on creating an even broader portfolio of such building blocks to address an ever-increasing range of synthetic challenges.
References
- CEM Corporation. (n.d.). Amino Acid, Fmoc-Leu-OH Safety Data Sheet.
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 237–242.
- Kuttel, C., et al. (2011). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 65(12), 921-923.
- Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Methods in Molecular Biology, 35, 17-29.
- Awuchi, C. G. (2021). Answer to "Can we remove the fmoc group after peptide cleavage?". ResearchGate.
- Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Inquisition, B. (2022, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube.
- Aapptec. (n.d.). Fmoc-Leu-(Dmb)Gly-OH.
- Pharepbio. (2024). The Importance of High-Purity Fmoc-Leu-OH for Accurate Chemical Synthesis.
- RojasLab. (2024, April 29). Mastering Peptide Synthesis: Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
- Gosecka, M., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. chempep.com [chempep.com]
- 4. nbinno.com [nbinno.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. Fmoc-Leu-OH = 97.0 35661-60-0 [sigmaaldrich.com]
- 7. Fmoc-Leu-OH - Safety Data Sheet [chemicalbook.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buy Fmoc-Leu-Gly-Gly-OH [smolecule.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Fmoc-Leu-(Dmb)Gly-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 13. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Fmoc-Leu-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for a Step-Wise Approach to Dipeptide Synthesis
The synthesis of short peptides is a foundational technique in drug discovery, proteomics, and materials science. The dipeptide Leucyl-Glycine (Leu-Gly) serves as a crucial structural motif in many biologically active molecules. This document provides a detailed, field-proven protocol for the synthesis of Fmoc-Leu-Gly-OH using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. We will delve into the causality behind each step, ensuring a robust and reproducible workflow. The chosen strategy employs Wang resin to yield a C-terminal carboxylic acid upon cleavage, a common requirement for further solution-phase chemistry or biological assays.
The Strategic Framework: An Overview of the Synthesis
The synthesis of this compound on solid support is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. This protocol is divided into four key stages:
-
Resin Preparation and First Amino Acid Loading: The initial and critical step of anchoring the C-terminal amino acid, Glycine, to the Wang resin.
-
Iterative Peptide Elongation Cycle: A repeating sequence of Nα-Fmoc deprotection and amino acid coupling to build the peptide chain.
-
In-Process Monitoring: Qualitative tests to ensure the completion of each reaction step, thereby maximizing the yield of the target peptide.
-
Cleavage and Isolation: The final release of the synthesized peptide from the resin support and its precipitation.
Visualizing the Workflow: this compound Synthesis
Application Notes and Protocols for the Use of Fmoc-Leu-Gly-OH in Manual Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide sequences with high fidelity.[1] However, the synthesis of certain "difficult sequences," particularly those prone to aggregation, presents significant challenges, often leading to low yields and purity.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the dipeptide building block, Fmoc-Leu-Gly-OH, in manual SPPS to mitigate these challenges. We will delve into the mechanistic rationale for employing dipeptides, provide detailed, step-by-step protocols for its application, and offer field-proven insights to ensure successful synthesis.
Introduction: The Rationale for Dipeptide Building Blocks in SPPS
The stepwise elongation of the peptide chain in SPPS can be hampered by the formation of secondary structures, such as β-sheets, especially in hydrophobic sequences.[3] This on-resin aggregation can physically obstruct reactive sites, leading to incomplete coupling and deprotection steps, which results in the accumulation of deletion and truncated peptide impurities.[4]
The introduction of pre-formed dipeptide units, such as this compound, is a powerful strategy to circumvent these issues. The primary advantages include:
-
Disruption of Secondary Structures: The incorporation of a dipeptide can introduce a "kink" in the growing peptide chain, disrupting the intermolecular hydrogen bonding that drives aggregation.[4]
-
Improved Coupling Efficiency: By adding two amino acid residues in a single coupling step, the number of cycles is reduced, which can be beneficial for overall synthesis efficiency.
-
Overcoming Steric Hindrance: In sequences where the coupling of a single amino acid is sterically hindered, the use of a dipeptide can sometimes facilitate the reaction.
This compound is particularly useful for introducing the hydrophobic Leucine residue followed by the flexible Glycine. This can be advantageous in sequences where a Leu residue might otherwise promote aggregation.
Materials and Reagents
Solid Support
-
Wang Resin: Ideal for peptides requiring a C-terminal carboxylic acid. The ester linkage to the resin is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA).
Amino Acid Derivatives and Reagents
| Reagent | Function | Recommended Grade |
| This compound | Dipeptide building block | ≥98% purity (HPLC) |
| Fmoc-protected amino acids | For subsequent coupling steps | ≥98% purity (HPLC) |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing, deprotection, and coupling | Peptide synthesis grade |
| N-Methyl-2-pyrrolidone (NMP) | Alternative solvent, can improve solubility | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | ACS grade or higher |
| Piperidine | Reagent for Fmoc deprotection | Reagent grade |
| Coupling Reagents | To activate the carboxylic acid for amide bond formation | See Table 2 |
| N,N'-Diisopropylethylamine (DIEA) | Base for coupling reactions | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | For final cleavage of the peptide from the resin | Reagent grade |
| Scavengers | To trap reactive cations during cleavage | See Table 3 |
| Diethyl ether (cold) | For precipitation of the crude peptide | ACS grade or higher |
Coupling Reagents
The choice of coupling reagent is critical for efficient and racemization-free amide bond formation.
| Coupling Reagent | Acronym | Key Features |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Effective for standard couplings. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly efficient, especially for sterically hindered couplings.[5] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | HBTU | A common and reliable coupling reagent. |
Experimental Protocols
This section outlines the detailed, step-by-step methodology for the manual synthesis of a peptide incorporating this compound.
Resin Preparation and Swelling
The initial swelling of the resin is crucial for ensuring that the reactive sites are accessible.
-
Place the desired amount of Wang resin (e.g., 100 mg, with a typical substitution of 0.5-1.0 mmol/g) into a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).
-
Add DMF (approximately 10 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
Diagram 1: Fmoc Deprotection Workflow
Caption: Workflow for Fmoc deprotection.
Coupling of this compound
This is the core step where the dipeptide is incorporated into the peptide chain.
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (colorless or yellowish beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).
Diagram 2: Coupling of this compound
Caption: Workflow for coupling this compound.
Chain Elongation
For the subsequent amino acids, repeat the deprotection (Section 3.2) and coupling (Section 3.3, using the respective Fmoc-amino acid) steps until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 30 minutes.
-
Prepare a cleavage cocktail. The composition of the cocktail depends on the amino acids present in the peptide sequence (see Table 3). A common general-purpose cocktail is Reagent K.[6]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. If precipitation is slow, the tube can be stored at -20°C for 1 hour.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether, wash the peptide pellet with cold diethyl ether, and re-centrifuge. Repeat this washing step 2-3 times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Table 3: Common Cleavage Cocktails
| Cocktail | Composition (v/v) | Use Case |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, for peptides containing Trp, Met, Cys, Arg.[6] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | For peptides without sensitive residues like Trp, Met, or Cys.[] |
Analysis and Purification
The purity of the crude peptide should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and the identity confirmed by Mass Spectrometry (MS).[4][8] Purification is typically achieved by preparative reverse-phase HPLC (RP-HPLC).
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | - Peptide aggregation- Steric hindrance | - Use a more powerful coupling reagent (e.g., HATU).- Increase coupling time or perform a double coupling.- Switch to a more solubilizing solvent like NMP.[3] |
| Low Yield | - Incomplete deprotection- Loss of peptide from resin | - Ensure complete removal of piperidine by thorough washing.- Use a milder cleavage cocktail if the peptide is sensitive. |
| Side Reactions during Cleavage | - Inadequate scavenging of reactive cations | - Use a cleavage cocktail with appropriate scavengers for the specific amino acid composition.[6] |
Conclusion
The strategic use of this compound is a valuable tool in the arsenal of the peptide chemist for overcoming the challenges associated with the synthesis of "difficult sequences." By disrupting on-resin aggregation and improving coupling efficiency, this dipeptide building block can significantly enhance the yield and purity of the final peptide product. The protocols and insights provided in this application note offer a robust framework for the successful incorporation of this compound in manual solid-phase peptide synthesis.
References
- Principle of Peptide Purity Analysis Using HPLC - Mtoz Biolabs. (URL: [Link])
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide - PekCura Labs. (URL: [Link])
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (URL: [Link])
- HPLC Analysis Methods for Peptide Characterization | Labor
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])
- Buy Fmoc-Leu-Gly-Gly-OH. (URL: [Link])
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (URL: [Link])
- Fmoc-L-Leu-L-Leu-OH | C27H34N2O5 | CID 15001118 - PubChem. (URL: [Link])
- Synthesizing Hydrophobic Peptides - AAPPTEC. (URL: [Link])
- Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem. (URL: [Link])
- The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing). (URL: [Link])
- Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy Fmoc-Leu-Gly-Gly-OH [smolecule.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Automated Solid-Phase Synthesis of Fmoc-Leu-Gly-OH
Abstract
This document provides a comprehensive guide to the automated solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-L-Leucyl-Glycine (Fmoc-Leu-Gly-OH). Fmoc-based chemistry is the cornerstone of modern peptide synthesis, offering mild deprotection conditions compatible with a wide array of amino acid derivatives.[1][2] This application note is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step protocols and explaining the chemical principles behind each stage of the synthesis. By leveraging automated synthesizers, researchers can achieve high efficiency, reproducibility, and purity in peptide production.[3][4]
Introduction to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, a revolutionary technique developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[2] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method in SPPS due to its orthogonal protection scheme.[1][5] The Nα-Fmoc protecting group is base-labile, typically removed by a piperidine solution, while side-chain protecting groups are acid-labile, allowing for selective deprotection and chain elongation.[3][5][6]
Automated peptide synthesizers have streamlined this process, offering precise control over reagent delivery, reaction times, and washing steps, which significantly enhances the purity and yield of the final peptide product compared to manual methods.[1][4]
The target dipeptide, this compound, is a common building block and a useful model for demonstrating the fundamental principles of automated SPPS. Leucine, a hydrophobic amino acid, and glycine, the simplest amino acid, present a straightforward sequence for synthesis, yet attention to proper coupling and deprotection is crucial for a successful outcome.[7]
Materials and Reagents
High-purity reagents are essential for successful peptide synthesis.
| Reagent | Grade | Supplier Recommendation |
| Resin | ||
| Fmoc-Gly-Wang Resin | 100-200 mesh, ~0.6 mmol/g | Novabiochem® or equivalent |
| Amino Acids | ||
| Fmoc-L-Leu-OH | >99% purity | Bachem, CEM, or equivalent |
| Coupling Reagents | ||
| HBTU | >99% purity | BenchChem or equivalent |
| HOBt | >99% purity | BenchChem or equivalent |
| Bases | ||
| DIPEA | >99.5% (peptide synthesis grade) | Sigma-Aldrich or equivalent |
| Piperidine | >99.5% (peptide synthesis grade) | Sigma-Aldrich or equivalent |
| Solvents | ||
| DMF | Anhydrous, <50 ppm water | Fisher Scientific or equivalent |
| DCM | Anhydrous, <50 ppm water | Fisher Scientific or equivalent |
| Cleavage Reagents | ||
| TFA | >99.5% | Sigma-Aldrich or equivalent |
| TIS | >98% | Sigma-Aldrich or equivalent |
| Water | HPLC Grade | Fisher Scientific or equivalent |
| Diethyl ether | Anhydrous | Fisher Scientific or equivalent |
Automated Synthesis Protocol: Step-by-Step Methodology
This protocol is designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer.
Part 1: Resin Preparation and Loading
The synthesis begins with the C-terminal amino acid, glycine, pre-loaded onto a Wang resin.[3] Wang resin is an acid-labile support, ideal for the synthesis of peptides with a C-terminal carboxylic acid.[8]
Protocol:
-
Resin Swelling: Place approximately 167 mg of Fmoc-Gly-Wang resin (0.6 mmol/g loading) into the synthesizer's reaction vessel. Swell the resin in DMF for at least 30 minutes to ensure optimal reaction kinetics by exposing the reactive sites within the polymer matrix.[1][9]
-
Initial Fmoc Deprotection: Remove the Fmoc group from the glycine residue to expose the free amine for the first coupling reaction.
-
Washing: Thoroughly wash the resin with DMF (6-8 cycles) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
Part 2: Dipeptide Elongation - Coupling of Fmoc-L-Leu-OH
The core of peptide synthesis lies in the efficient formation of the amide bond. This is achieved by activating the carboxylic acid of the incoming amino acid. HBTU, in the presence of a base like DIPEA, is a highly efficient coupling reagent that minimizes racemization.[12][13] The addition of HOBt can further enhance reaction efficiency and stabilize the active ester intermediate.[12][14]
Protocol:
-
Amino Acid Activation:
-
In a separate vial, prepare the activation solution:
-
Fmoc-L-Leu-OH (4 equivalents, 0.4 mmol, ~141 mg)
-
HBTU (3.9 equivalents, 0.39 mmol, ~148 mg)
-
DIPEA (8 equivalents, 0.8 mmol, ~139 µL)
-
-
Dissolve the components in DMF.
-
-
Coupling Reaction:
-
Transfer the activated Fmoc-L-Leu-OH solution to the reaction vessel containing the deprotected Gly-Wang resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature.[10]
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (6-8 cycles) to remove excess reagents and byproducts.
Part 3: Final Cleavage and Peptide Isolation
The final step is to cleave the synthesized dipeptide from the solid support and remove any remaining side-chain protecting groups (though none are present in this simple dipeptide). A cleavage cocktail containing a strong acid, typically Trifluoroacetic Acid (TFA), is used.[15][16] Scavengers are added to trap reactive cationic species generated during cleavage, preventing side reactions.[15]
Protocol:
-
Resin Preparation: Wash the peptide-resin with DCM to remove DMF, and then dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. For this non-sensitive dipeptide, a standard cocktail is sufficient.
-
Reagent B: TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%).[17]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[15][18] A white precipitate should form.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the final this compound product under vacuum.
-
Workflow Visualization
The following diagram illustrates the key stages of the automated synthesis process.
Caption: Automated SPPS workflow for this compound.
Quality Control: Ensuring Peptide Purity
To validate the synthesis, the purity and identity of the final product must be confirmed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing peptide purity.[19][20] The technique separates the target peptide from impurities based on hydrophobicity.[19] Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (typically 215 nm for the peptide bond).[20]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular identity of the synthesized peptide by measuring its exact molecular weight.[21] This ensures that the correct amino acids have been incorporated and that no unexpected modifications have occurred during synthesis or cleavage.[19][21] A Certificate of Analysis (COA) for a research-grade peptide should always include both HPLC and MS data to confirm purity and identity.[21][22]
Causality and Experimental Choices
-
Why Wang Resin? For peptides requiring a C-terminal carboxylic acid, Wang resin is a standard choice due to its stability during synthesis and the mild acidic conditions (TFA) required for cleavage.[8][9]
-
Why HBTU/DIPEA? HBTU is a uronium-based coupling reagent that rapidly forms an active ester with the carboxylic acid of the incoming Fmoc-amino acid.[12][23] This reaction is facilitated by the base DIPEA, which deprotonates the carboxylic acid. This combination is highly efficient and known to suppress racemization, preserving the stereochemical integrity of the amino acids.[12][13]
-
Why Piperidine for Fmoc Removal? Piperidine, a secondary amine, efficiently removes the Fmoc group via a β-elimination mechanism.[5][24] The excess piperidine also acts as a scavenger for the liberated dibenzofulvene (DBF) intermediate, preventing it from reacting with the newly freed N-terminal amine of the peptide chain.[5][6]
-
Why a TFA Cleavage Cocktail? TFA is a strong acid that effectively cleaves the ester linkage between the peptide and the Wang resin.[15][16] Scavengers like TIS and water are crucial. TIS is a carbocation scavenger that prevents reactive species, generated from the resin or protecting groups, from modifying the peptide. Water assists in the hydrolysis of the peptide-resin bond.[15]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete coupling or deprotection. | - Ensure reagents are anhydrous and high purity.[13]- Increase coupling/deprotection times.- Perform a Kaiser test to confirm reaction completion. |
| Unexpected Peaks in HPLC | - Deletion sequences (incomplete coupling).- Side reactions during cleavage. | - Optimize coupling efficiency (use slight excess of amino acid).- Ensure cleavage cocktail is freshly prepared and contains appropriate scavengers.[13][16] |
| Incorrect Mass in MS | - Deletion or addition of amino acids.- Incomplete removal of protecting groups.- Modification during cleavage (e.g., trifluoroacetylation).[25] | - Review synthesizer logs for errors in amino acid addition.- Increase cleavage time or use a stronger cleavage cocktail.- Optimize scavenger composition in the cleavage cocktail. |
Conclusion
The automated solid-phase synthesis of this compound is a robust and efficient process when performed with high-quality reagents and optimized protocols. This guide provides a detailed framework for the successful synthesis, purification, and analysis of this dipeptide. The principles and methodologies described herein are fundamental and can be adapted for the synthesis of more complex and challenging peptide sequences, serving as a valuable resource for professionals in the field of peptide chemistry and drug discovery.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.
- Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
- Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs.
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025, September 16). Google.
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH.
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
- Application Notes and Protocols for TFA Cleavage of Pseudoproline-Containing Peptides. (n.d.). BenchChem.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México.
- Loading protocols. (n.d.). Peptideweb.com.
- Technical Support Information Bulletin 1073 - Wang Resin. (n.d.). Aapptec Peptides.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025, November 3). PekCura Labs.
- Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers. (n.d.). PurityChems.
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. (2008, February 13). ScienceDirect.
- Cleavage from Wang Resin. (n.d.). Aapptec Peptides.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Biomatik.
- Application Notes and Protocols: Manual vs. Automated Synthesis with Fmoc-Gly-OH. (n.d.). BenchChem.
- HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. (n.d.). BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. (n.d.). PMC.
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry.
- A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. (2025, August 6). ResearchGate.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024, May 16). Peptide Machines.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). Organic Process Research & Development - ACS Publications.
- A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. (n.d.). Semantic Scholar.
- Predicting the Success of Fmoc-Based Peptide Synthesis. (2022, June 27). ACS Omega.
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (n.d.). PubMed Central.
- Continuous Flow-based Solid-phase Peptide Synthesiser. (n.d.). Vapourtec.
- Production of peptides containing poly-gly sequences using fmoc chemistry. (n.d.). Google Patents.
- Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin. (n.d.). NIH.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.
- New products for peptide synthesis Novabiochem. (n.d.). Merck.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. vapourtec.com [vapourtec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. apexpeptidesupply.com [apexpeptidesupply.com]
- 22. puritychems.com [puritychems.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Mastering the Coupling of Fmoc-Leu-Gly-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Use of Dipeptide Building Blocks
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of single amino acids is the conventional path. However, the strategic incorporation of pre-synthesized dipeptide units, such as Fmoc-L-Leucyl-Glycine (Fmoc-Leu-Gly-OH), offers a powerful approach to circumvent common synthetic hurdles. This application note provides a detailed technical guide on the coupling of this compound, focusing on the underlying chemical principles, optimized reaction conditions, and robust protocols essential for achieving high-purity peptides. The use of this dipeptide is particularly advantageous for preventing diketopiperazine formation, a notorious side reaction that can truncate the peptide chain at the dipeptide stage.[1][2]
I. Core Principles: The Chemistry of Peptide Bond Formation
The formation of a peptide bond is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid group of the incoming acyl donor (in this case, this compound).[3] This activation is the cornerstone of the coupling reaction, transforming the carboxylate into a highly reactive species susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.
The Activation Mechanism: A Tale of Two Pathways
Modern Fmoc-based SPPS predominantly relies on two classes of coupling reagents: aminium/uronium salts (e.g., HBTU, HATU) and carbodiimides (e.g., DIC, DCC).[4]
-
Aminium/Uronium Salt Activation (e.g., HBTU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become staples in peptide synthesis due to their high efficiency and rapid reaction kinetics.[5][6] The mechanism involves the rapid formation of an HOBt (Hydroxybenzotriazole) active ester intermediate, which is highly reactive and effective at minimizing racemization.[1][7] The presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid, facilitating its attack on the HBTU reagent.[7]
-
Carbodiimide Activation (e.g., DIC/HOBt): Diisopropylcarbodiimide (DIC) is a widely used activating agent, often employed in conjunction with an additive like HOBt.[1] DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. HOBt mitigates these issues by rapidly trapping the O-acylisourea to form the more stable and less racemization-prone HOBt-ester, which then proceeds to react with the amine.[1]
Diagram: General Mechanism of Carboxyl Group Activation
Below is a generalized workflow illustrating the activation of the Fmoc-dipeptide and its subsequent coupling to the resin-bound peptide chain.
Caption: Workflow of Fmoc-dipeptide activation and coupling in SPPS.
II. Key Experimental Parameters & Reagent Properties
The success of the this compound coupling reaction hinges on the careful selection and stoichiometry of reagents. The following table provides a summary of key components and their recommended usage.
| Reagent/Parameter | Molar Equiv. (rel. to resin loading) | Concentration | Role & Key Considerations |
| This compound | 2 - 5 | 0.2 - 0.5 M in DMF | The acyl donor. Higher equivalents may be needed for difficult couplings. Ensure complete dissolution before activation.[8][9] |
| Coupling Reagent | |||
| HBTU | 1.9 - 4.9 | 0.2 - 0.5 M in DMF | Highly efficient aminium salt activator. Pre-activation is recommended to avoid side reactions with the resin-bound amine.[1][7] |
| DIC | 2 - 5 | 0.2 - 0.5 M in DMF | Carbodiimide activator. Used with an additive. |
| HOBt | 2 - 5 | 0.2 - 0.5 M in DMF | Additive for carbodiimide coupling. Suppresses racemization and prevents side reactions.[2][10] |
| Base (DIPEA) | 4 - 10 | ~2 M in DMF/NMP | Non-nucleophilic base for carboxylate deprotonation and maintaining basic pH. Use of excess should be avoided to minimize racemization.[1] |
| Solvent | N/A | N/A | DMF (N,N-Dimethylformamide) is the most common solvent due to its excellent solvating properties for reagents and resins.[8][11] |
| Reaction Time | N/A | N/A | 30 - 120 minutes. Can be extended for sterically hindered sequences.[12] |
| Temperature | N/A | N/A | Room Temperature (~25 °C). Elevated temperatures can accelerate coupling but may increase the risk of side reactions.[10] |
III. Experimental Protocols
The following are detailed, step-by-step protocols for the manual coupling of this compound onto a resin-bound peptide chain. These protocols assume a standard 0.1 mmol synthesis scale.
Prerequisite: N-Terminal Fmoc Deprotection
Before coupling, the N-terminal Fmoc group of the resin-bound peptide must be removed.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[11]
-
Fmoc Removal: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain. Repeat the treatment for an additional 15 minutes.[11][12]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[12]
-
Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (intense blue color) indicates successful deprotection.
Protocol 1: Coupling using HBTU Activation
This is a robust and highly efficient method suitable for most sequences.
-
Reagent Preparation: In a separate reaction vessel, dissolve this compound (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF (~2 mL).
-
Pre-activation: Add DIPEA (6 eq., 0.6 mmol) to the solution from Step 1. Agitate the mixture for 1-2 minutes. This pre-activation step is crucial to form the active ester before adding it to the resin.[7]
-
Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 45-60 minutes. For difficult sequences, this time can be extended up to 2 hours.[6]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[7]
-
Monitoring (Optional): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.
Protocol 2: Coupling using DIC/HOBt Activation
This is a cost-effective and widely used alternative to aminium salt activators.
-
Reagent Preparation: In a separate reaction vessel, dissolve this compound (3 eq., 0.3 mmol) and HOBt (3 eq., 0.3 mmol) in DMF (~2 mL).
-
Activation: Add DIC (3 eq., 0.3 mmol) to the solution from Step 1. Agitate the mixture at room temperature for 10-15 minutes to allow for the formation of the HOBt active ester.[1]
-
Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 60-120 minutes.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).[12]
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the reaction.
Diagram: Experimental Workflow for Dipeptide Coupling
Caption: Step-by-step workflow for the this compound coupling cycle.
IV. Critical Considerations & Troubleshooting
-
Racemization: While glycine is achiral, the activation of any C-terminal amino acid in a dipeptide (other than proline) carries a risk of racemization via oxazolone formation. This risk is heightened by prolonged activation times or excess base.[13] Using additives like HOBt or HOAt is critical for suppressing this side reaction.[2][10] For sensitive couplings, using weaker, sterically hindered bases like 2,4,6-collidine instead of DIPEA can also minimize racemization.[1]
-
Solubility: Fmoc-dipeptides can sometimes exhibit lower solubility in DMF compared to single amino acids.[8] Gentle warming or sonication can aid dissolution. It is imperative to ensure the dipeptide is fully dissolved before initiating the activation step to avoid incomplete reactions.
-
Monitoring Incomplete Couplings: A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines. This can be due to steric hindrance, peptide aggregation, or insufficient activation. In such cases, a second coupling (recoupling) should be performed. If the coupling remains incomplete, the unreacted amines should be "capped" using a reagent like acetic anhydride to prevent the formation of deletion sequences in the final product.[1]
V. Conclusion
The use of this compound as a building block in SPPS is a valuable strategy for enhancing synthetic efficiency and overcoming common side reactions. A thorough understanding of the activation chemistry, combined with carefully optimized protocols and reagent stoichiometry, is paramount for success. By employing robust activation methods, such as those involving HBTU or DIC/HOBt, and adhering to best practices for monitoring and troubleshooting, researchers can confidently incorporate this dipeptide to produce high-quality, target peptides for a wide range of applications in research and drug development.
References
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101.
- PubMed. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148.
- Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from Luxembourg Bio Technologies website.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
- BenchChem. (2025). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
- Najera, C., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther 20, 53–69.
- ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
- Semantic Scholar. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Lopez, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 101-133.
- Albericio, F., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4868.
- Albericio, F., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6062.
- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Albericio, F., et al. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 11(45), 16429-16439.
- Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Fmoc-Leu-Ser(ψ(Me,Me)pro).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Incorporation of Fmoc-Leu-Gly-OH into Complex Peptides
Introduction: Navigating the Challenges of "Difficult" Peptide Sequences
In the landscape of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences" presents a persistent challenge to researchers and drug development professionals. These sequences, often rich in hydrophobic or β-branched amino acids, have a high propensity for on-resin aggregation. This aggregation, driven by inter-chain hydrogen bonding and the formation of secondary structures like β-sheets, can lead to incomplete coupling and deprotection steps. The consequences are significant: diminished crude purity, lower overall yields, and complex purification processes, often resulting in the loss of valuable material.[1]
The dipeptide motif Leu-Gly, while seemingly simple, can contribute to these synthetic hurdles, particularly within larger, more complex peptide frameworks. The flexible nature of glycine combined with the hydrophobicity of leucine can, in certain sequence contexts, promote the formation of undesirable secondary structures.[2][3] This guide provides an in-depth analysis of the strategic incorporation of Fmoc-Leu-Gly-OH, a pre-formed dipeptide building block, as a robust solution to mitigate these challenges. We will explore the mechanistic rationale, provide detailed protocols, and present a comparative analysis against traditional stepwise amino acid addition.
The Rationale for Dipeptide Incorporation: A Mechanistic Overview
The core advantage of utilizing Fmoc-protected dipeptides lies in the circumvention of problematic steps during chain elongation. By introducing two amino acid residues in a single coupling step, the number of cycles of deprotection and coupling is reduced, thereby decreasing the opportunities for the growing peptide chain to aggregate.
Furthermore, the incorporation of a dipeptide can disrupt the regular hydrogen bonding patterns that are the primary drivers of β-sheet formation. This "structure-breaking" effect helps to maintain the solvation and accessibility of the N-terminus of the growing peptide chain for subsequent coupling reactions.
Case Study: Synthesis of a Hypothetical Aggregation-Prone Peptide
To illustrate the practical benefits of using this compound, we present a case study on the synthesis of a hypothetical 15-mer peptide, "Aggregatin-15," known for its tendency to aggregate during SPPS.
Sequence: H-Phe-Val-Thr-Lys-Leu-Gly -Ala-Val-Ile-Phe-Trp-Ala-Val-Gly-Lys-NH₂
This sequence contains a high proportion of hydrophobic and β-branched amino acids, making it a prime candidate for aggregation-related synthesis difficulties.
Comparative Synthesis Data
The following table summarizes the comparative results of synthesizing Aggregatin-15 using a stepwise approach versus the this compound dipeptide strategy.
| Parameter | Stepwise Synthesis (Fmoc-Gly-OH then Fmoc-Leu-OH) | Dipeptide Strategy (this compound) |
| Crude Product Purity (HPLC) | ~45% | ~75% |
| Overall Yield | ~15% | ~40% |
| Major Impurities | Deletion sequences (des-Leu, des-Gly), Truncated peptides | Minimal deletion sequences |
| Purification Difficulty | High, co-elution of impurities | Moderate |
These representative data highlight a significant improvement in both crude purity and overall yield when employing the dipeptide strategy, underscoring its efficacy in overcoming the challenges posed by this difficult sequence.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound in both manual and automated SPPS.
Protocol 1: Manual Coupling of this compound
This protocol is designed for researchers performing manual solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM, IPA (Isopropyl alcohol)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the solution and allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended to 4 hours or a double coupling can be performed.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, extend the coupling time or perform a second coupling with freshly prepared activated dipeptide.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Automated Coupling of this compound
This protocol is a general guideline for automated peptide synthesizers. Specific programming will vary by instrument.
Setup:
-
Load the this compound into an appropriate amino acid vial or cartridge for the synthesizer.
-
Ensure fresh coupling reagents (e.g., HATU, HBTU) and base (DIPEA) solutions are available on the instrument.
Programming:
-
Dipeptide Coupling Cycle:
-
Program the synthesizer to perform a dipeptide coupling. This is often achieved by selecting the second amino acid of the dipeptide (Glycine in this case).
-
Crucially, extend the standard coupling time. A minimum of 1-2 hours is recommended.
-
Utilize a more potent coupling reagent if available on the system (e.g., HATU over HBTU).
-
-
Skip the Next Cycle:
-
Ensure the synthesis program is set to omit the coupling cycle for the subsequent amino acid (Leucine) , as both residues have been incorporated in a single step.
-
-
Continue Synthesis:
-
The synthesizer will then proceed with the deprotection of the Fmoc group from the newly added Leu-Gly dipeptide and continue with the next amino acid in the sequence using the standard protocol.
-
Troubleshooting and Advanced Strategies
Even with the use of dipeptides, extremely difficult sequences may require further optimization.
-
Diketopiperazine (DKP) Formation: While the Leu-Gly sequence is not as prone to DKP formation as sequences containing Proline, it is a potential side reaction, especially when Glycine is the C-terminal residue of a dipeptide attached to the resin.[4][5] Using a 2-chlorotrityl chloride resin can help minimize this side reaction due to its steric bulk.[4]
-
Chaotropic Salts: In cases of severe aggregation, a wash step with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF, can be performed prior to the coupling of this compound.[6] These salts disrupt the hydrogen bonds responsible for aggregation, improving the accessibility of the N-terminus.
-
Backbone Protection: For exceptionally challenging sequences, the use of backbone-protected amino acids, such as those with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, can be considered for residues flanking the Leu-Gly motif.[7] These protecting groups physically prevent peptide chain association.
Analytical Characterization
The purity and identity of the final peptide should be confirmed by a combination of analytical techniques.
| Analytical Method | Purpose | Expected Outcome for Aggregatin-15 |
| RP-HPLC | Purity assessment | A major peak corresponding to the target peptide, with minimal deletion or truncated sequences. |
| Mass Spectrometry (ESI-MS) | Identity confirmation | A molecular weight consistent with the calculated mass of the target peptide. |
| Amino Acid Analysis (AAA) | Compositional verification | The correct ratio of constituent amino acids.[8] |
Conclusion
The strategic incorporation of this compound is a powerful and effective method for improving the synthesis of complex peptides prone to aggregation. By reducing the number of synthetic cycles and disrupting the formation of deleterious secondary structures, this dipeptide building block leads to significantly higher crude purity and overall yield. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully navigate the challenges of "difficult" peptide sequences, ultimately accelerating research and development timelines.
References
- BenchChem. (2025). Use of chaotropic salts to improve Fmoc-Gly-OH coupling. BenchChem Technical Support.
- PubMed. (2021). Aggregation of the Dipeptide Leu-Gly in Alcohol-Water Binary Solvents Elucidated from the Solvation Structure for Each Moiety.
- BenchChem. (2025).
- PubMed. (n.d.). Folding, Aggregation and Molecular Recognition in Peptides.
- BenchChem. (2025). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Long Peptides Using Fmoc-Leu- Ser(ψ(Me,Me). BenchChem Technical Support.
- PubMed Central (PMC). (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation.
- PubMed. (n.d.). Association of a model transmembrane peptide containing gly in a heptad sequence motif.
- PubMed Central (PMC). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
- BenchChem. (2025). Overcoming aggregation of Arg-Gly-Tyr-Ser-Leu-Gly peptide during synthesis. BenchChem Technical Support.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Royal Society of Chemistry.
- PubMed Central (PMC). (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances.
- Frontiers. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers Media S.A.
- BenchChem. (2025).
- Chemical Communications (RSC Publishing). (n.d.). The efficient synthesis and purification of amyloid-β(1–42) using an oligoethylene glycol-containing photocleavable lysine tag. Royal Society of Chemistry.
- PubMed Central (PMC). (n.d.). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
- PubMed Central (PMC). (2022). Predicting the Success of Fmoc-Based Peptide Synthesis.
- ResolveMass. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. ResolveMass.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Yield and purity of the synthesized peptides by the three protocols. 1:....
- PubMed Central (PMC). (n.d.). HPLC Analysis and Purification of Peptides.
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies.
- UKnowledge. (1996). Process for Enhancing the Activity of Amyloid β Peptides. University of Kentucky.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Gyros Protein Technologies.
- MDPI. (n.d.).
- BOC Sciences. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. BOC Sciences.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Sigma-Aldrich.
- PubMed Central (PMC). (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
- mediaTUM. (n.d.). Analysis of Peptide Glycation Reactions using High-Resolution Mass Spectrometry Michelle Tamara Berger. Technical University of Munich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aggregation of the Dipeptide Leu-Gly in Alcohol-Water Binary Solvents Elucidated from the Solvation Structure for Each Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folding, aggregation and molecular recognition in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Fmoc-Leu-Gly-OH to Overcome Aggregation in the Solid-Phase Synthesis of Hydrophobic Peptides
Introduction
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide synthesis, enabling the creation of complex peptides for research, diagnostics, and therapeutic development.[1][2] However, the synthesis of sequences rich in hydrophobic amino acids—such as Leucine, Valine, and Phenylalanine—presents a significant challenge.[3][4] These "difficult sequences" are prone to forming stable secondary structures, primarily β-sheets, on the solid support.[5][6][7] This on-resin aggregation can physically obstruct reactive sites, leading to incomplete deprotection and coupling reactions, which results in low yields and the generation of deletion or truncated impurity sequences that are difficult to purify.[6][8][9]
A highly effective strategy to mitigate this problem is the incorporation of pre-formed Fmoc-dipeptide building blocks.[6][10] These synthons disrupt the regular hydrogen-bonding patterns that initiate inter-chain aggregation. This application note provides a detailed technical guide on the use of Fmoc-Leu-Gly-OH , a strategic dipeptide, to improve the synthesis of hydrophobic peptides. We will explore the causality behind its efficacy and provide robust, field-proven protocols for its application, from coupling to final peptide analysis.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is critical for successful and reproducible synthesis.
| Property | Value | Source / Comment |
| Chemical Formula | C₂₃H₂₆N₂O₅ | |
| Molecular Weight | 410.47 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥98.0% | Typical specification. |
| Solubility | Soluble in DMF, NMP | Standard solvents for SPPS.[3] |
| Storage Temperature | 2-8°C | Store desiccated to prevent hydrolysis. |
Mechanism of Action: Disrupting Peptide Aggregation
The primary challenge in synthesizing hydrophobic peptides is the propensity of the growing peptide chains to self-associate on the resin. This aggregation is driven by the formation of intermolecular hydrogen bonds, which create β-sheet-like structures that are poorly solvated by standard SPPS solvents like DMF.[5][7] Glycine, when combined with non-polar amino acids, is known to be a potent inducer of this β-sheet packing.[4][11]
By introducing this compound as a single unit, the kinetic profile of the peptide chain elongation is altered. Rather than a step-wise addition of Gly followed by Leu, which could initiate an aggregation-prone sequence, the dipeptide is incorporated in one coupling step. This strategy serves to "break up" the sequence pattern that favors secondary structure formation. While standard Fmoc-dipeptides provide this kinetic advantage, more advanced versions like Fmoc-Leu-(Dmb)Gly-OH incorporate a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen.[12] This bulky group provides a temporary "kink" in the peptide backbone, sterically hindering the chain-to-chain interactions that cause aggregation.[13][14] The Dmb group is labile and is cleanly removed during the final TFA cleavage step.
For the purpose of this guide, the protocols will focus on the standard this compound, as the principles of handling and coupling are foundational. The use of Dmb-protected dipeptides follows a nearly identical protocol but offers enhanced aggregation-disrupting capabilities for extremely challenging sequences.[13]
Experimental Protocols
The following protocols provide a comprehensive workflow for the manual synthesis of a model hydrophobic peptide using this compound.
Protocol 1: Resin Preparation and Swelling
Causality: Proper swelling of the resin is paramount as it makes the functional sites within the polymer matrix accessible to reagents. Inadequate swelling is a primary cause of failed synthesis.
-
Place the desired quantity of resin (e.g., Rink Amide resin, 0.5 mmol/g loading) into a fritted reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin (approx. 10 mL per gram of resin).
-
Agitate the resin slurry using a shaker or gentle nitrogen bubbling for at least 30-60 minutes at room temperature.[15]
-
Drain the DMF solvent through the frit.
-
Wash the resin three times with DMF to remove any preservatives or fines.
Protocol 2: SPPS Cycle for this compound Coupling
This protocol details the Fmoc deprotection of the resin-bound amine, followed by the coupling of the this compound dipeptide.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the swollen resin.[2]
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[16][17]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine, which can interfere with the subsequent coupling step.[17]
-
-
Confirmation of Deprotection (Kaiser Test):
-
Remove a small sample of resin beads (10-15) and wash them with ethanol.
-
Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol) to the beads in a small glass test tube.[18]
-
Interpretation: A deep blue color on the beads and in the solution indicates the presence of a free primary amine, confirming successful Fmoc deprotection.[18][19] A yellow or colorless result indicates failure.
-
-
Dipeptide Activation and Coupling:
-
Causality: The carboxylic acid of the Fmoc-dipeptide must be converted into a highly reactive species (an active ester) to facilitate efficient amide bond formation. HBTU, in the presence of an organic base like DIPEA, forms a HOBt active ester, which reacts readily with the free amine on the resin while suppressing racemization.[17]
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal volume of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the dipeptide.[16]
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended.[13]
-
-
Confirmation of Coupling (Kaiser Test):
-
Following the coupling reaction, remove a small sample of resin beads.
-
Wash thoroughly with DMF and then ethanol.
-
Perform the Kaiser test as described above.
-
Interpretation: A yellow/colorless result indicates a successful coupling, as there are no remaining free primary amines.[19] If the test is blue, the coupling is incomplete, and a recoupling step with fresh reagents is necessary.[18]
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next synthesis cycle.[16]
-
Protocol 3: Final Cleavage and Deprotection
Causality: A strong acid, Trifluoroacetic Acid (TFA), is required to cleave the completed peptide from the resin and remove the acid-labile side-chain protecting groups. Scavengers are critical to "catch" the highly reactive cationic species (e.g., trityl, t-butyl cations) generated during this process, preventing them from re-attaching to sensitive residues like Cysteine or Tryptophan.[20][21]
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under a vacuum for at least 1 hour.
-
Prepare a fresh cleavage cocktail. A standard cocktail for most peptides is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[22]
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.5 g of resin) in a well-ventilated fume hood.[23]
-
Agitate the slurry at room temperature for 2-3 hours.[16][23]
-
Filter the resin and collect the TFA filtrate, which now contains the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic impurities.
-
Dry the final peptide pellet under vacuum to remove all traces of ether.
Workflow Visualization
The following diagram illustrates the complete workflow for synthesizing a hydrophobic peptide using the this compound strategy.
Peptide Purification and Analysis
Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)
Causality: RP-HPLC separates peptides based on their hydrophobicity.[24][25] A non-polar stationary phase (e.g., C18) binds the peptides, which are then eluted by a gradient of increasing organic solvent (acetonitrile). More hydrophobic peptides bind more tightly and elute later, allowing for the separation of the full-length product from more hydrophilic impurities like deletion sequences.[24][26]
-
Mobile Phase Preparation:
-
Buffer A: 0.1% TFA in HPLC-grade water.
-
Buffer B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the crude peptide pellet in a small volume of a solvent in which it is soluble (e.g., 50% Buffer A / 50% Buffer B). Centrifuge to remove any insoluble material.
-
Chromatography:
-
Equilibrate a preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the crude peptide solution.
-
Run a linear gradient of increasing Buffer B (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which typically represents the full-length target peptide.
Protocol 5: Characterization by Mass Spectrometry (MS)
Causality: Mass spectrometry is an essential tool for confirming the identity and purity of a synthetic peptide by measuring its precise molecular weight.[27][28][29] Any deviation from the theoretical mass can indicate synthesis failures, incomplete deprotection, or modifications.
-
Combine the pure HPLC fractions and lyophilize to obtain a fluffy white powder.
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% water/ACN).
-
Analyze the sample using an Electrospray Ionization (ESI) or MALDI-TOF mass spectrometer.
-
Compare the observed mass ([M+H]⁺) with the calculated theoretical mass of the target peptide to confirm its identity.[30]
Conclusion
The synthesis of hydrophobic peptides remains a significant hurdle in peptide chemistry. On-resin aggregation is the primary cause of low yields and impure products. The strategic incorporation of Fmoc-dipeptide building blocks, such as this compound, is a powerful and field-proven method to disrupt the intermolecular forces that lead to aggregation. By altering the kinetics of chain elongation and sterically hindering secondary structure formation, this approach leads to more efficient coupling reactions, higher crude purity, and ultimately, a greater probability of success in synthesizing "difficult" sequences. The robust protocols outlined in this guide provide researchers and drug developers with a reliable framework for leveraging this technique to access challenging hydrophobic peptides.
References
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
- Characterization of Synthetic Peptides by Mass Spectrometry. (2015). Methods in Molecular Biology. [Link]
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. (2020). Analytical Chemistry. [Link]
- Characterization of Synthetic Peptides by Mass Spectrometry. (2015).
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. [Link]
- Characterization of Synthetic Peptides by Mass Spectrometry. Request PDF. [Link]
- Synthetic Peptide Characterization and Impurity Profiling.
- Synthesizing Hydrophobic Peptides. (2020). AAPPTEC. [Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. (1994). International Journal of Peptide and Protein Research. [Link]
- Sequence-dependent aggregation leads to "difficult couplings".
- Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
- Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. [Link]
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Organic Process Research & Development. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. (2010).
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016). American Pharmaceutical Review. [Link]
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- HPLC Analysis and Purification of Peptides. (2007). Methods in Molecular Biology. [Link]
- Purification of naturally occurring peptides by reversed-phase HPLC.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. [Link]
- Cleavage of synthetic peptides.
- Fmoc-Leu-OH | CAS#:35661-60-0. Chemsrc. [Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. researchgate.net [researchgate.net]
- 8. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. genscript.com [genscript.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biotage.com [biotage.com]
- 22. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. harvardapparatus.com [harvardapparatus.com]
- 27. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. waters.com [waters.com]
Application Note & Protocols: Mitigating Peptide Aggregation in SPPS Using Advanced Dipeptide Strategies
Introduction: The Challenge of On-Resin Aggregation
Solid-Phase Peptide Synthesis (SPPS) has transformed our ability to construct complex peptide sequences, yet the process is not without its intrinsic challenges. A primary obstacle, particularly during the synthesis of long or hydrophobic peptides, is on-resin aggregation.[1] This phenomenon occurs when growing peptide chains, tethered to the solid support, interact with one another through intermolecular hydrogen bonds, leading to the formation of stable secondary structures, most notably β-sheets.[2] The consequences of aggregation are severe: the N-terminus of the growing chain becomes sterically inaccessible, leading to incomplete acylation and deprotection steps.[2] This results in a cascade of synthetic failures, including truncated and deletion sequences, which significantly lowers the crude purity and final yield, often rendering purification intractable.[1]
While the user's query focused on using Fmoc-Leu-Gly-OH to prevent this issue, it is critical to clarify that standard dipeptides like this compound are not a primary tool for disrupting on-resin aggregation. Their main strategic use is to overcome the formation of an undesirable side-product, diketopiperazine (DKP), which can occur when coupling the third amino acid to a dipeptide sequence on the resin, especially one ending in proline.[3][4][5]
This guide provides a scientifically grounded and field-proven approach to mitigating peptide aggregation by strategically incorporating advanced, modified dipeptides. We will explore two powerful and validated strategies: Pseudoproline Dipeptides and Backbone-Protected (Dmb/Hmb) Dipeptides . These building blocks are designed to proactively disrupt the forces that drive aggregation, ensuring higher synthetic fidelity and success.
Part 1: Mechanisms of Dipeptide-Mediated Aggregation Disruption
The key to overcoming aggregation is to introduce structural modifications that prevent the peptide backbone from adopting the planar, hydrogen-bond-receptive conformation required for β-sheet formation.
The Pseudoproline Strategy: Engineering a Backbone "Kink"
Pseudoproline dipeptides are revolutionary building blocks derived from Serine (Ser) or Threonine (Thr) residues. In these reagents, the side-chain hydroxyl group is cyclized with the backbone nitrogen via an acetone acetal, forming a TFA-labile oxazolidine ring.[6] This structure mimics the five-membered ring of proline, earning it the name "pseudo-proline" (ψ-Pro).
Causality of Action: The genius of the pseudoproline unit lies in its conformational rigidity. The oxazolidine ring forces the preceding peptide bond to adopt a cis-amide conformation, as opposed to the typical trans conformation.[6] This introduces a significant "kink" in the peptide backbone, analogous to the effect of a natural proline residue.[6] This kink acts as a potent secondary structure disrupter, physically preventing the linear, extended chain alignment necessary for inter-chain β-sheet formation. The native Ser or Thr residue is fully regenerated upon standard TFA cleavage at the end of the synthesis.[6] A prime example relevant to the user's initial query would be Fmoc-Leu-Ser(ψMe,MePro)-OH .[6]
The Backbone Protection Strategy: Steric Hindrance with Dmb/Hmb
A second, equally powerful strategy involves the introduction of a temporary protecting group onto a backbone amide nitrogen itself. The most common groups used for this purpose are 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb).[7] These are typically introduced via dipeptides where the second residue is a Glycine whose nitrogen is protected with the Dmb group, such as Fmoc-Leu-(Dmb)Gly-OH .
Causality of Action: The Dmb/Hmb group is exceptionally bulky. When attached to the backbone nitrogen, it acts as a steric shield, physically blocking the hydrogen atom that would normally participate in inter-chain hydrogen bonding.[1] This directly prevents the formation of β-sheet structures. The Dmb group is stable to the basic conditions of Fmoc deprotection but is cleaved cleanly during the final TFA cocktail treatment.[2] This strategy is particularly useful for sequences rich in glycine, an amino acid that, due to its flexibility, can often contribute to aggregation.[2]
Part 2: Practical Application & Protocols
Strategic Selection of Dipeptides
The decision to use an aggregation-disrupting dipeptide should be made proactively, especially for sequences known to be "difficult": those longer than 15 residues, rich in hydrophobic amino acids (Val, Ile, Leu, Phe), or containing multiple Gln, Ser, or Thr residues.[1]
| Strategy | Dipeptide Example | When to Use | Key Advantage |
| Pseudoproline | Fmoc-Leu-Ser(ψMe,MePro)-OH | In sequences containing Ser or Thr, especially when a proline is absent for 6-8 residues. | Potently disrupts secondary structures by inducing a backbone kink.[6] |
| Backbone Protection | Fmoc-Leu-(Dmb)Gly-OH | In sequences containing Gly, particularly within hydrophobic regions or Gly-rich segments. | Directly blocks backbone H-bonding sites without altering backbone geometry.[2] |
It is recommended to insert these structure-disrupting units approximately every 6 to 7 residues for maximum efficacy.[1][2]
Detailed Experimental Protocol: Manual SPPS
This protocol provides a generalized procedure for coupling an advanced dipeptide (Pseudoproline or Dmb-protected) during standard Fmoc-SPPS.
1. Resin Preparation & Deprotection:
-
Start with your N-terminal deprotected peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min). Ensure the resin is well-solvated.
2. Dipeptide Activation:
-
In a separate vessel, dissolve the Fmoc-dipeptide (e.g., Fmoc-Leu-Ser(ψMe,MePro)-OH or Fmoc-Leu-(Dmb)Gly-OH) (3-5 equivalents relative to resin loading) and a coupling reagent like HATU or HBTU (3-5 equivalents) in a minimal volume of DMF or N-Methyl-2-pyrrolidone (NMP).
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
3. Coupling Reaction:
-
Add the activated dipeptide solution to the washed peptide-resin.
-
Agitate the reaction mixture via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature. Note: Dipeptide couplings can be slower than single amino acid couplings and may require extended time.[6]
4. Monitoring the Coupling:
-
Perform a qualitative test (e.g., Kaiser ninhydrin test) to check for the presence of free primary amines.
-
A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.
-
Self-Validation: If the test is positive, it indicates incomplete coupling. Do not proceed. Re-couple by repeating steps 2 and 3 with a fresh solution of activated dipeptide for another 1-2 hours. In cases of severe difficulty, switching to a more potent coupling reagent (e.g., PyBrOP) or a more disruptive solvent like NMP or a DMF/DMSO mixture may be necessary.[1]
5. Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel.
-
Wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
6. Proceed with Synthesis:
-
You have now successfully incorporated two amino acid residues in a single, aggregation-disrupting step. Proceed to the standard Fmoc-deprotection step to continue elongating the peptide chain.
Protocol for Automated Synthesizers
Incorporating advanced dipeptides into an automated synthesis workflow is straightforward with minor programming adjustments.
1. Reagent Preparation:
-
Dissolve the Fmoc-dipeptide to the standard concentration used for single amino acids on your synthesizer and place it in the appropriate position on the instrument.
2. Programming the Synthesis:
-
Select the Correct Amino Acid: Program the synthesizer to perform a coupling cycle for the second amino acid of the dipeptide (e.g., for Fmoc-Leu-Ser(ψMe,MePro)-OH, you would program a Serine coupling).
-
Extend Coupling Time: Modify the standard coupling method for this specific step to increase the reaction time to at least 1-2 hours.
-
Skip the Next Cycle: Crucially, you must program the synthesizer to omit the coupling cycle for the subsequent amino acid (e.g., the Leucine in our example), as both residues have already been added.
-
Utilize Standard Reagents: Standard activation reagents pre-programmed in the synthesizer's methods (e.g., HBTU/DIPEA) are generally effective.
Part 3: Expected Outcomes & Troubleshooting
Quantitative Impact on Purity and Yield
The strategic incorporation of these dipeptides can dramatically improve the outcome of a difficult synthesis. The following data is representative of the improvements that can be expected.
Table 1: Comparative Synthesis of a "Difficult" Peptide Fragment (CGRP C-Fragment)
| Synthesis Strategy | Crude Product Yield | Crude Product Purity (Qualitative via HPLC) |
| Standard Fmoc-amino acids | ~50% | Low (multiple impurity peaks of similar intensity) |
| With Fmoc-Leu-Ser(ψMe,MePro)-OH | ~85% | High (dominant peak corresponding to the desired product) |
| Data adapted from a Merck Millipore technical document demonstrating the synthesis of a challenging peptide sequence.[6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after extended coupling | 1. Severe on-resin aggregation is already present, blocking the N-terminus.2. Steric hindrance of the dipeptide. | 1. Change solvent to NMP or a DMF/DMSO (3:1) mixture to improve solvation.[1]2. Perform a second, fresh coupling for an additional 1-2 hours.3. Consider using a more powerful coupling reagent like HATU. |
| Low final yield despite successful couplings | Diketopiperazine (DKP) formation at the N-terminal dipeptide may have occurred, cleaving the chain from the resin.[3][4] | This is less common with advanced dipeptides but can occur. Using a 2-chlorotrityl (2-CTC) resin, which is more sterically hindered, can suppress this side reaction.[4] |
| Crude product shows a mass corresponding to the peptide minus the Dmb group | Incomplete cleavage of the Dmb group from the backbone nitrogen. | Ensure the final TFA cleavage cocktail contains sufficient scavengers (e.g., 2.5% triisopropylsilane, 2.5% water) and allow the cleavage to proceed for at least 2-3 hours. |
Conclusion
While standard dipeptides like this compound have specific applications in SPPS, they are not the primary tools for combating on-resin aggregation. For researchers facing challenging sequences, a proactive strategy employing advanced, structure-modifying dipeptides is essential. Pseudoproline dipeptides, which engineer a structure-breaking kink in the peptide backbone, and Dmb/Hmb-protected dipeptides, which provide a steric shield against hydrogen bonding, are two powerful, validated, and complementary approaches. By understanding the mechanisms behind these reagents and implementing them strategically using the protocols provided, scientists can significantly enhance the purity, yield, and overall success rate of their most demanding peptide syntheses.
References
- Gong, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Gong, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications.
- Gong, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - ACS Omega. Figshare.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Elsevier.
- BenchChem Technical Support Center. (n.d.).
- BenchChem Technical Support Center. (n.d.). The Strategic Advantage of Fmoc-Leu-Ser(psi(Me,Me)pro)-OH in the Synthesis of Challenging Peptides. BenchChem.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Center for Biotechnology Information.
- The Strategic Advantage of Using Fmoc-Gly-OH in Solid-Phase Peptide Synthesis (SPPS). NINGBO INNO PHARMCHEM CO.,LTD..
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- BenchChem Technical Support Center. (n.d.). Overcoming aggregation of Arg-Gly-Tyr-Ser-Leu-Gly peptide during synthesis. BenchChem.
- Obergan, T. Y., et al. (2011). Effects of peptide Pro-Gly-Pro-Leu under conditions of normal hemostasis and thrombus formation in rats. Bulletin of Experimental Biology and Medicine.
- Supporting Information for: A combined solid- and solution-phase approach provides convenient access to analogues of the calcium. The Royal Society of Chemistry.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Fmoc-Leu-(Dmb)Gly-OH. Aapptec.
- DMB dipeptides. Technocomm.
- Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate.
- Aggregation of the Dipeptide Leu-Gly in Alcohol-Water Binary Solvents Elucidated from the Solvation Structure for Each Moiety. PubMed.
- Amino acid sequence requirements of peptides that inhibit polyglutamine-protein aggregation and cell death. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Fmoc-Leu-Gly-OH in Modern Drug Discovery
Introduction
In the landscape of modern drug discovery, the rational design of therapeutic molecules hinges on the precise assembly of chemical building blocks. Among these, protected amino acids and dipeptides are fundamental to constructing a new generation of targeted therapies. Fmoc-Leu-Gly-OH, an N-terminally protected dipeptide, has emerged as a particularly versatile and strategic tool. Its structure, combining the hydrophobicity of Leucine with the conformational flexibility of Glycine, makes it more than a simple building block for peptide chains. It is a key component in the engineering of sophisticated drug delivery systems, including enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs) and targeted prodrugs.[1][2]
This guide provides an in-depth exploration of this compound's applications, moving beyond mere procedural descriptions to elucidate the mechanistic rationale behind its use. We will furnish detailed, field-proven protocols for its incorporation in Solid-Phase Peptide Synthesis (SPPS), its central role in constructing ADC linker-payload systems, and its application in prodrug design, offering researchers the foundational knowledge and practical methodologies required to leverage this dipeptide in their discovery programs.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is the bedrock of reproducible science. This compound is a stable, white to off-white powder under standard laboratory conditions.[1] Its characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆N₂O₅ | |
| Molecular Weight | 410.46 g/mol | |
| CAS Number | 82007-05-4 | |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM). Limited solubility in water. | [3] |
| Storage | Store at 2-8°C, desiccated. | [1] |
Scientist's Note: Proper storage is critical to prevent hydrolysis of the Fmoc group or degradation of the peptide. Ensure the container is tightly sealed to protect from moisture. For weighing, allow the reagent to equilibrate to room temperature before opening to prevent condensation.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary and most direct application of this compound is as a building block in SPPS. The Fmoc/tBu strategy is the dominant method for peptide synthesis due to its mild deprotection conditions, which minimizes side reactions and preserves the integrity of sensitive amino acid side chains.[][5]
Rationale for Dipeptide Incorporation
While peptides are built one amino acid at a time, the strategic use of dipeptide units like this compound offers distinct advantages:
-
Overcoming Aggregation: Glycine-rich sequences are notoriously prone to forming secondary structures (e.g., beta-sheets) on the resin, leading to inter-chain aggregation. This can block reactive sites, resulting in incomplete coupling and deletion sequences. Introducing a pre-formed dipeptide can disrupt this hydrogen-bonding network.[6][7]
-
Improved Efficiency: A single dipeptide coupling step replaces two individual amino acid coupling and deprotection cycles, saving time and reagents, and potentially increasing the overall yield of the final crude peptide.[6]
The Fmoc-SPPS Workflow
The following diagram illustrates the standard cycle for elongating a peptide chain on a solid support, highlighting the incorporation of the this compound unit.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptidyl-resin (e.g., Rink Amide or Wang resin with peptide sequence)
-
This compound
-
Coupling Reagents: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous, amine-free DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
SPPS reaction vessel
-
Nitrogen line for agitation and draining
Procedure (0.1 mmol scale):
-
Resin Preparation:
-
Start with 0.1 mmol of peptidyl-resin in the reaction vessel.
-
Perform the Fmoc deprotection of the N-terminal amino acid by adding 5 mL of 20% piperidine/DMF. Agitate for 5 minutes, drain, then add a fresh 5 mL of 20% piperidine/DMF and agitate for 15 minutes.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (123 mg, 0.3 mmol, 3 eq) and HOBt (46 mg, 0.3 mmol, 3 eq) in 2 mL of DMF.
-
Add HBTU (114 mg, 0.3 mmol, 3 eq) to the solution.
-
Just before adding to the resin, add DIPEA (105 µL, 0.6 mmol, 6 eq) to the activation solution and vortex for 1-2 minutes. The solution may change color.
-
Scientist's Note: Pre-activation is crucial for efficient coupling. The combination of HBTU/HOBt forms a highly reactive ester with the dipeptide's carboxylic acid, which readily reacts with the resin's free amine. DIPEA acts as a non-nucleophilic base to facilitate the reaction.[8]
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture with nitrogen bubbling or mechanical shaking for 2 hours at room temperature.
-
Scientist's Note: A 2-hour coupling time is generally sufficient for a dipeptide. For sterically hindered sequences, this can be extended to 4 hours or performed overnight.
-
-
Quality Control and Post-Coupling Wash:
-
Drain the reaction solution. Take a small sample of resin beads (approx. 1-2 mg) and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[9]
-
A negative Kaiser test (beads remain yellow/colorless) indicates a complete reaction. A positive test (beads turn dark blue) indicates incomplete coupling, and steps 2-3 should be repeated (a "double coupling").
-
Once coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to prepare for the next deprotection/coupling cycle.[6]
-
Application as an Enzyme-Cleavable Linker in ADCs
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that deliver highly potent cytotoxic agents directly to tumor cells. The linker connecting the antibody to the payload is a critical design element, dictating the ADC's stability in circulation and its ability to release the payload inside the target cell.[][11]
Mechanistic Rationale
This compound is a precursor for dipeptide linkers that are substrates for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[12] The Leu-Gly sequence, often as part of a larger sequence like -Val-Cit- or -Phe-Lys-, is recognized and cleaved by these enzymes after the ADC is internalized by the cancer cell. This intracellular cleavage ensures that the potent payload is released precisely where it is needed, minimizing systemic toxicity.[][14]
Conceptual ADC Structure and Cleavage
The diagram below illustrates the fundamental structure of an ADC and the site of enzymatic action on the linker.
Caption: Structure of an Antibody-Drug Conjugate with a Leu-Gly cleavable linker.
Protocol 2: Synthesis of a Linker-Payload Moiety
This protocol outlines a representative synthesis of a Drug-PABC-Cit-Val-Gly-Leu-Fmoc intermediate, a common precursor for ADC conjugation. This is a multi-step solution-phase synthesis.
Materials:
-
This compound
-
H-Val-Cit-PABC-PNP (a commercially available or pre-synthesized linker component)
-
Cytotoxic Payload with a free amine (Payload-NH₂)
-
Coupling Reagents: HATU, DIPEA
-
Deprotection Reagent: Piperidine
-
Solvents: DMF, DCM
-
Purification: Preparative RP-HPLC
Procedure:
-
Step A: Synthesis of Fmoc-Leu-Gly-Val-Cit-PABC-PNP
-
Dissolve H-Val-Cit-PABC-PNP (1 eq) in DMF.
-
In a separate flask, pre-activate this compound (1.2 eq) with HATU (1.2 eq) and DIPEA (3 eq) in DMF for 5 minutes.
-
Add the activated dipeptide solution to the linker solution and stir under an inert atmosphere (N₂) for 4-6 hours at room temperature.
-
Monitor reaction completion by LC-MS.
-
Upon completion, purify the product by RP-HPLC to yield the protected linker.
-
-
Step B: Fmoc-Deprotection
-
Dissolve the purified product from Step A in a 20% piperidine/DMF solution.
-
Stir for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure and purify the resulting free amine (H-Leu-Gly...) via precipitation or chromatography.
-
-
Step C: Conjugation to Payload
-
Dissolve the deprotected linker from Step B (1 eq) and the amine-containing payload (Payload-NH₂, 1.1 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3 eq) and stir for 4-6 hours.
-
Monitor the formation of the final linker-payload conjugate by LC-MS.
-
Purify the final product (Payload-PABC-Cit-Val-Gly-Leu-H) by preparative RP-HPLC and lyophilize.
-
Scientist's Note: This final product now has a free N-terminal Leucine amine. This amine can be further modified, for example, by reacting with an NHS-ester or maleimide group, to create the final reactive moiety that will be conjugated to the antibody's lysine or cysteine residues, respectively.[]
Data Table: Common Enzyme-Cleavable Dipeptide Motifs
| Dipeptide Motif | Target Enzyme(s) | Typical Use Case |
| Val-Cit | Cathepsin B | Widely used in approved ADCs (e.g., Adcetris®)[12] |
| Phe-Lys | Cathepsin B | Alternative cathepsin substrate |
| Gly-Phe | Cathepsin B | Often part of a longer sequence (e.g., GFLG)[12] |
| Leu-Gly | Cathepsins, MMPs | Versatile linker component for lysosomal or extracellular cleavage[12] |
| Ala-Ala | Cathepsin B | Used in some experimental prodrugs and linkers |
Application in Prodrug Design
The principles of targeted cleavage are not limited to ADCs. This compound can also be used to synthesize prodrugs, which are inactive therapeutic agents that are converted into an active form in the body.[15][16] Attaching a dipeptide promoiety can improve a drug's solubility, membrane permeability, or pharmacokinetic profile, while targeting its release to specific tissues rich in peptidases.[17]
Principle of Dipeptide Prodrug Activation
A drug with a suitable functional group (e.g., -OH, -NH₂) can be covalently linked to the Leu-Gly dipeptide. This masks the drug's activity. Upon encountering peptidases in the target tissue or circulation, the Leu-Gly moiety is cleaved, releasing the active parent drug.
Caption: The activation pathway of a Leu-Gly based prodrug.
Protocol 3: Conceptual Synthesis of a Leu-Gly Prodrug
This protocol outlines the general steps for conjugating this compound to a parent drug containing a hydroxyl group.
Materials:
-
Parent drug with a hydroxyl group (Drug-OH)
-
This compound
-
Coupling Reagents: DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Solvents: DCM, DMF
-
Purification: Column chromatography or RP-HPLC
Procedure:
-
Esterification (Coupling):
-
Dissolve Drug-OH (1 eq), this compound (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Scientist's Note: DCC/DMAP is a classic method for ester formation. The dicyclohexylurea (DCU) byproduct is insoluble in DCM and can be largely removed by filtration.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous Na₂SO₄.
-
Purify the crude product (Fmoc-Leu-Gly-O-Drug) by silica gel chromatography.
-
-
Final Deprotection:
-
Dissolve the purified, Fmoc-protected prodrug in 20% piperidine/DMF.
-
Stir for 30 minutes at room temperature.
-
Remove the solvents under high vacuum.
-
Purify the final prodrug (H-Leu-Gly-O-Drug) by RP-HPLC and lyophilize to yield a stable powder.
-
Conclusion
This compound is a powerful and multifaceted reagent in the drug discovery arsenal. Its utility extends far beyond its role as a simple dipeptide for chain elongation in SPPS. By serving as a substrate for disease-associated enzymes, it enables the creation of highly targeted Antibody-Drug Conjugates and intelligent prodrugs designed for site-specific activation. The protocols and principles outlined in this guide demonstrate the strategic value of this compound, providing researchers with the necessary tools to design and synthesize the next generation of precision therapeutics.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Fmoc-Leu-(Dmb)Gly-OH. Aapptec Peptides. [Link]
- Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Medium. [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- Understanding Fmoc-Gly-Gly-Gly-Gly-OH: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Amino acids as promoieties in prodrug design and development. PubMed. [Link]
- Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0. Fengchen. [Link]
- The Essential Role of Fmoc-Gly-OH in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Fmoc-Ile-OH: The Key to Efficient Peptide Synthesis & Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry.
- Enzymatically Cleavable Linker Sequence Motifs for Bioconjug
- The Chemistry Behind ADCs. PubMed Central. [Link]
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). [Link]
- Amino Acids in the Development of Prodrugs. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-L-Leucine (Fmoc-Leu-OH) BP EP USP CAS 35661-60-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 14. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino acids as promoieties in prodrug design and development [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Amino Acids in the Development of Prodrugs [mdpi.com]
Application Notes & Protocols: The Strategic Incorporation of Fmoc-Leu-Gly-OH in Bioactive Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The use of pre-formed, protected dipeptide building blocks is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), offering a strategic advantage in overcoming common synthetic challenges. This guide provides an in-depth technical overview of Fmoc-Leu-Gly-OH, a key dipeptide derivative, for the synthesis of bioactive peptides. We will explore the fundamental rationale for its use, its physicochemical properties, and detailed, field-proven protocols for its application. The focus will be on explaining the causality behind experimental choices to ensure both efficiency and high fidelity in the final peptide product. This document serves as a practical resource for scientists aiming to optimize the synthesis of complex or aggregation-prone peptide sequences.
The Rationale for Dipeptide Building Blocks in Fmoc-SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the dominant methodology in SPPS due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[][2] While the stepwise addition of single amino acids is the standard approach, the incorporation of dipeptide units like this compound offers distinct advantages.
-
Overcoming Aggregation: During the elongation of the peptide chain, intermolecular hydrogen bonding can lead to the formation of secondary structures (e.g., β-sheets) on the solid support. This aggregation can hinder solvent and reagent access to the N-terminus, leading to incomplete coupling and deprotection steps and resulting in truncated or deletion sequences.[3][4] The introduction of a pre-formed dipeptide can disrupt these secondary structures, improving reaction efficiency.[3]
-
Preventing Diketopiperazine Formation: A notorious side reaction in SPPS occurs at the dipeptide stage. After deprotection of the second amino acid, the newly liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine.[5] This is particularly problematic for sequences ending in proline or glycine. By coupling a pre-formed dipeptide (e.g., this compound to a resin-bound amino acid), the vulnerable dipeptidyl-resin stage is bypassed, mitigating this significant cause of yield loss.[5]
-
Enhanced Efficiency and Purity: By reducing the number of coupling and deprotection cycles, the use of dipeptides can shorten overall synthesis time. More importantly, by circumventing common side reactions, it often leads to a higher purity of the crude peptide product, which simplifies subsequent purification efforts.[3][6]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is critical for its successful application.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆N₂O₅ | Derived |
| Molecular Weight | 410.46 g/mol | Derived |
| Appearance | White to off-white powder | [7] |
| Solubility | Excellent in common SPPS solvents (DMF, NMP) | [] |
| Storage Conditions | 2-8°C, desiccated | |
| Fmoc Group | Base-labile (removed by piperidine) | [8] |
| Carboxyl Group | Requires activation for coupling | [8] |
Core Experimental Workflows & Protocols
The following protocols are designed as a robust starting point for researchers. Optimization may be required based on the specific peptide sequence and solid-support resin used.
General Workflow for Fmoc-SPPS
The diagram below illustrates the fundamental cyclic process of solid-phase peptide synthesis using the Fmoc strategy.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Protocol: Coupling this compound to a Resin-Bound Amino Acid
This protocol details the crucial step of incorporating the dipeptide onto the growing peptide chain anchored to a solid support (e.g., Wang or Rink Amide resin). It assumes the N-terminal Fmoc group of the preceding amino acid on the resin has already been removed.
Materials:
-
Peptidyl-resin (pre-swollen in DMF, N-terminally deprotected)
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine[10]
-
Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)
-
Kaiser Test Kit (for monitoring reaction completion)[11]
Procedure:
-
Resin Preparation:
-
Ensure the peptidyl-resin (1.0 eq, e.g., 0.1 mmol scale) is in a suitable reaction vessel and has been thoroughly washed with DMF after the previous Fmoc-deprotection step.[12]
-
Perform a Kaiser test on a small sample of beads. A positive (blue) result confirms the presence of a free primary amine.[11]
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3.0 eq, 0.3 mmol, 123.1 mg) and HBTU (2.9 eq, 0.29 mmol, 110 mg) in DMF (approx. 2 mL per 100 mg of resin).
-
Add DIPEA (6.0 eq, 0.6 mmol, 105 µL) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color. Rationale: Pre-activation converts the carboxylic acid of the dipeptide into a more reactive species (an active ester), facilitating nucleophilic attack by the resin's free amine. HBTU is a highly efficient coupling reagent that minimizes the risk of racemization.[9][13]
-
-
Coupling Reaction:
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.[12]
-
-
Monitoring and Completion:
-
After the initial coupling time, take a small sample of the resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test.
-
A negative (colorless/yellow) result indicates the reaction is complete.[3]
-
If the test is positive, the coupling is incomplete. Extend the reaction time for another hour or, in difficult cases, drain the vessel and repeat the coupling step with a freshly prepared activated solution. Rationale: The Kaiser test is a crucial quality control step. Incomplete coupling leads to deletion sequences, which are often difficult to separate from the final product.[11]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)[6]
-
-
The peptidyl-resin is now ready for the next cycle of Fmoc deprotection to continue chain elongation.
-
Caption: Workflow for the activation and coupling of this compound.
Protocol: Cleavage and Global Deprotection
Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed simultaneously.
Materials:
-
Fully assembled, dry peptidyl-resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cocktail is often sufficient if acid-sensitive residues like Trp, Cys, or Met are appropriately protected or absent.[14][15]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation: Place the dry peptidyl-resin (e.g., ~100-200 mg) in a reaction vessel.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approx. 5-10 mL per gram of resin).[16]
-
Agitate gently at room temperature for 2-3 hours. Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleaves the ester or amide linkage to the resin and simultaneously removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[][15] Scavengers like Triisopropylsilane (TIS) and water are critical to trap the highly reactive carbocations generated during this process, preventing them from modifying sensitive amino acid residues.[14]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.[17]
-
-
Precipitation:
-
Add the combined TFA filtrate dropwise to a larger volume (10-fold) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[6]
-
-
Collection and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether to remove residual scavengers and dissolved protecting group fragments.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Application Example: Synthesis of a Leu-Enkephalin Analogue
Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid peptide.[11] An analogue could be synthesized where the Gly-Gly sequence is replaced by a Leu-Gly sequence, yielding Tyr-Leu-Gly -Phe-Leu. The use of this compound would be highly advantageous here to ensure efficient incorporation of this central dipeptide unit. The synthesis would follow the protocols outlined above, starting with Fmoc-Leu coupled to a suitable resin (e.g., Wang resin for a C-terminal acid).[18]
Analysis and Quality Control
The purity and identity of the synthesized peptide must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity.[19][20] The crude peptide is dissolved in a suitable solvent and separated on a C18 column using a gradient of acetonitrile in water, typically with 0.1% TFA as an ion-pairing agent to improve peak shape.[21][22] Purity is calculated by integrating the area of the target peptide peak relative to the total area of all peaks.[20]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular identity of the synthesized peptide.[19] By comparing the observed molecular weight with the theoretical calculated mass, one can verify that the correct sequence has been assembled.[19][20]
| Technique | Purpose | Key Information Provided |
| RP-HPLC | Purity Assessment | Percentage purity, retention time, impurity profile |
| LC-MS | Identity Confirmation | Molecular weight of the main peak and impurities |
Conclusion
This compound is a powerful and versatile building block in the synthesis of bioactive peptides. Its strategic application allows researchers to circumvent common and often debilitating side reactions such as aggregation and diketopiperazine formation. By improving coupling efficiency and simplifying purification, the use of this dipeptide accelerates the development of complex peptide-based therapeutics and research tools. The protocols and rationales provided herein offer a comprehensive guide to leveraging this compound for high-fidelity peptide synthesis.
References
- Vertex AI Search. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
- BOC Sciences. (n.d.).
- BenchChem. (2025). Gly-OH in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Core Features of Fmoc-Protected Dipeptides for Solid-Phase Peptide Synthesis (SPPS).
- Chandrashekar, E. S., et al. (n.d.). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Academy of Sciences.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- PekCura Labs. (2025). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide.
- Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Biovera. (2025). Solid-phase peptide synthesis (SPPS) represents one of the most significant methodological advances....
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Nowick Laboratory, UCI Department of Chemistry. (2020).
- Larouche-Gauthier, R., et al. (n.d.). Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides. PubMed Central.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- Luxembourg Bio Technologies. (2011).
- National Center for Biotechnology Inform
- Sigma-Aldrich. (n.d.). Fmoc-Leu-OH.
- BenchChem. (2025). Technical Support Center: Ala-Gly-Leu Peptide Cleavage.
- Abell, A. (Ed.). (2012). Introduction to Peptide Synthesis. PMC.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Gyros Protein Technologies. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
Sources
- 2. biovera.com.au [biovera.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. mesalabs.com [mesalabs.com]
- 11. ias.ac.in [ias.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Preparation and Evaluation at the Delta Opioid Receptor of a Series of Linear Leu-Enkephalin Analogues Obtained by Systematic Replacement of the Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexpeptidesupply.com [apexpeptidesupply.com]
- 20. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. hplc.eu [hplc.eu]
- 22. pekcuralabs.com [pekcuralabs.com]
Fmoc-Leu-Gly-OH solution-phase peptide synthesis techniques
An In-Depth Guide to the Solution-Phase Synthesis of Fmoc-Leu-Gly-OH
Authored by: A Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the solution-phase synthesis of the dipeptide this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of classical peptide synthesis techniques. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategy of Solution-Phase Peptide Synthesis (SPPS)
Peptide synthesis is a fundamental process in biochemical research and pharmaceutical development. While solid-phase peptide synthesis (SPPS), developed by Merrifield, is renowned for its efficiency and automation in creating long peptides, solution-phase peptide synthesis (LPPS) remains a powerful and often preferred method for shorter peptides and large-scale production.[1][2]
LPPS, or "classical" peptide synthesis, involves carrying out all reactions in a homogeneous liquid medium.[3] Its primary advantages include:
-
Scalability: LPPS is highly scalable, making it cost-effective for producing large quantities of a specific peptide.[3]
-
Intermediate Purification: Unlike SPPS where impurities can accumulate until the final cleavage, LPPS allows for the purification and characterization of intermediate products at each step, often leading to a purer final product.[4]
-
Reduced Reagent Excess: LPPS typically requires a more moderate excess of reagents compared to the large excesses often used in SPPS to drive reactions to completion on a solid support.[4]
This guide details the synthesis of this compound, a common dipeptide fragment, via a convergent solution-phase strategy. The synthesis involves three main stages:
-
Protection: The C-terminus of glycine is protected as a methyl ester, and the N-terminus of leucine is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.
-
Coupling: The two protected amino acids are joined using a carbodiimide-mediated coupling reaction.
-
Deprotection: The C-terminal methyl ester is selectively removed via saponification to yield the final product.
Core Mechanisms and Rationale
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimizing the synthesis.
The Coupling Reaction: DCC/HOBt Activation
The formation of the peptide (amide) bond requires the activation of the carboxylic acid group of the N-protected amino acid (Fmoc-Leu-OH). Dicyclohexylcarbodiimide (DCC) is a classic and effective coupling reagent for this purpose.[5] The reaction, however, is significantly improved by the addition of 1-hydroxybenzotriazole (HOBt).
Mechanism:
-
DCC protonates on one of its nitrogen atoms.
-
The carboxylate of Fmoc-Leu-OH attacks the activated carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct.
-
HOBt acts as an additive that rapidly intercepts the O-acylisourea to form an HOBt-active ester.[6] This new intermediate is more stable to racemization but highly reactive towards the amine of the second amino acid (Glycine methyl ester).[7]
-
The amino group of the glycine methyl ester attacks the active ester, forming the peptide bond and releasing HOBt. The protonated DCC becomes the insoluble dicyclohexylurea (DCU) byproduct, which precipitates out of most organic solvents and can be removed by filtration.[7]
The inclusion of HOBt is crucial as it suppresses racemization and minimizes the formation of the N-acylurea side product, thereby increasing the overall yield and purity of the desired peptide.[5][6]
Caption: DCC/HOBt peptide coupling workflow.
N-Terminal Deprotection: The Fmoc Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis due to its stability under acidic conditions and its facile removal with mild base.[8] The deprotection proceeds via a base-catalyzed β-elimination mechanism.[9]
Mechanism:
-
A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[9][10]
-
This abstraction creates a carbanion, which is stabilized by the aromatic system.
-
The system undergoes β-elimination, releasing CO₂, the free N-terminal amine of the peptide, and a highly reactive dibenzofulvene (DBF) intermediate.[11]
-
The excess amine in the reaction mixture (piperidine) acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[12]
For this specific synthesis, the Fmoc group is kept on as the final N-terminal protecting group. This mechanism is presented for completeness and is critical in stepwise peptide elongation.
Caption: Base-mediated Fmoc deprotection mechanism.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Part A: Protection of Glycine C-Terminus (H-Gly-OMe·HCl)
To prevent the carboxyl group of glycine from reacting during the coupling step, it is first converted to a methyl ester. A common and effective method uses thionyl chloride in methanol.[13]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Glycine | 75.07 | 7.51 g | 0.10 | |
| Methanol (anhydrous) | 32.04 | 100 mL | - | Solvent |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.0 mL | 0.11 | Add dropwise at 0°C. Highly corrosive. |
| Diethyl Ether | 74.12 | ~200 mL | - | For precipitation. |
Protocol:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Suspend glycine (7.51 g, 0.10 mol) in anhydrous methanol (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (8.0 mL, 0.11 mol) dropwise to the stirred suspension over 30 minutes. The solid will gradually dissolve.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC (ninhydrin stain) until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether (~200 mL) to the resulting oil/solid to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is the hydrochloride salt, H-Gly-OMe·HCl.
Part B: Peptide Coupling (Fmoc-Leu-Gly-OMe)
This step couples the N-protected leucine with the C-protected glycine using the DCC/HOBt method.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Fmoc-Leu-OH | 353.42 | 17.67 g | 0.050 | |
| H-Gly-OMe·HCl | 125.55 | 6.28 g | 0.050 | From Part A. |
| HOBt (monohydrate) | 153.14 | 7.66 g | 0.050 | Racemization suppressant. |
| DCC | 206.33 | 10.32 g | 0.050 | Coupling agent. |
| N-Methylmorpholine (NMM) | 101.15 | 5.5 mL | 0.050 | Base to neutralize HCl salt. |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | ~500 mL | - | For extraction. |
| 1M HCl (aq) | 36.46 | ~150 mL | - | For washing. |
| Sat. NaHCO₃ (aq) | 84.01 | ~150 mL | - | For washing. |
| Sat. NaCl (Brine) | 58.44 | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Protocol:
-
Dissolve Fmoc-Leu-OH (17.67 g, 0.050 mol) and HOBt (7.66 g, 0.050 mol) in DCM (150 mL) in a 500 mL flask.
-
In a separate beaker, dissolve H-Gly-OMe·HCl (6.28 g, 0.050 mol) in DCM (50 mL) and add N-methylmorpholine (5.5 mL, 0.050 mol). Stir for 5 minutes.
-
Add the glycine methyl ester solution to the flask containing Fmoc-Leu-OH and HOBt.
-
Cool the combined solution to 0°C in an ice bath.
-
Dissolve DCC (10.32 g, 0.050 mol) in a small amount of DCM (~20 mL) and add it to the reaction mixture. A white precipitate (DCU) will begin to form immediately.[7]
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight (approx. 16 hours).
-
Filter off the precipitated DCU using a Büchner funnel and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 75 mL), saturated NaHCO₃ (2 x 75 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Fmoc-Leu-Gly-OMe. This product can be purified by recrystallization from EtOAc/hexanes or used directly in the next step if sufficiently pure.
Part C: Saponification to this compound
The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Fmoc-Leu-Gly-OMe | 424.49 | 21.2 g | 0.050 | Crude product from Part B. |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Co-solvent. |
| Water | 18.02 | 50 mL | - | Co-solvent. |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 2.31 g | 0.055 | Base for hydrolysis. |
| 1M HCl (aq) | 36.46 | As needed | - | For acidification. |
Protocol:
-
Dissolve the crude Fmoc-Leu-Gly-OMe (assuming 100% yield from previous step, ~21.2 g) in a mixture of THF (150 mL) and water (50 mL) in a 500 mL flask.
-
Add LiOH·H₂O (2.31 g, 0.055 mol) and stir the solution at room temperature.
-
Monitor the reaction progress using TLC or HPLC (typically 2-4 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with ~100 mL of water and cool in an ice bath.
-
Acidify the solution to pH ~2 by slowly adding 1M HCl. A white precipitate of the product, this compound, will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
Purification and Characterization
The final product can be further purified by recrystallization, typically from an ethyl acetate/hexane or acetone/water solvent system.
| Analysis | Technique | Expected Results |
| Purity | RP-HPLC | Single major peak. Purity >95%. |
| Identity | Mass Spec (ESI-) | [M-H]⁻ expected at m/z 410.2 |
| Structure | ¹H NMR (DMSO-d₆) | Characteristic peaks for Fmoc group (7.3-7.9 ppm), Leu side chain (δ ~0.8-1.6 ppm), Gly α-protons, and amide NH protons.[14][15] |
| Structure | ¹³C NMR (DMSO-d₆) | Peaks corresponding to carbonyls (~172-174 ppm), Fmoc carbons, and aliphatic carbons of Leu and Gly.[16][17] |
Overall Synthetic Workflow
Caption: Solution-phase synthesis workflow for this compound.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).
- Diazetidine By-Product Formation With DCC + HOBt Mechanism | Organic Chemistry - YouTube. (2023).
- Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons - Nordsci. (2025).
- Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? - Neuland Labs. (2013).
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
- DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube. (2023).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.).
- Mechanism of peptide bond formation through carbodiimide. - ResearchGate. (n.d.).
- Solution phase peptide synthesis | PPTX - Slideshare. (n.d.).
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- How can I remove Fmoc from solution phase peptide? - ResearchGate. (2016).
- 12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts. (2025).
- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024).
- An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis - PMC. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents. (n.d.).
- WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents. (n.d.).
- A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates - Semantic Scholar. (n.d.).
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012 - Supporting Information. (n.d.).
- Supporting Information - ScienceOpen. (n.d.).
- Fmoc-Gly-OH - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
- Green Chemistry - In situ Fmoc removal. (n.d.).
- The formation and hydrolysis of the active ester made from α-amino acid... - ResearchGate. (n.d.).
- A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (n.d.).
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - NIH. (2022).
Sources
- 1. nordscipeptides.com [nordscipeptides.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]
- 16. Fmoc-Leu-OH(35661-60-0) 13C NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
Application Notes & Protocols: Purification of Peptides Containing the Leu-Gly Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Purification Challenge of Leu-Gly Containing Peptides
The purification of synthetic peptides is a critical step in ensuring their efficacy and safety for therapeutic and research applications. While numerous chromatographic techniques have been developed for this purpose, peptides containing the Leucine-Glycine (Leu-Gly) dipeptide sequence present a unique set of challenges. This is primarily due to the inherent flexibility of the Glycine residue and the hydrophobicity of the Leucine side chain. These characteristics can lead to co-elution with closely related impurities, making high-purity isolation difficult.
A significant complicating factor in the synthesis and subsequent purification of peptides with a C-terminal Glycine is the propensity for diketopiperazine (DKP) formation. This intramolecular cyclization reaction can occur during solid-phase peptide synthesis (SPPS), particularly during the Fmoc-deprotection step, leading to a truncated and cyclic dipeptide impurity that can be challenging to separate from the target peptide.[1][2]
This application note provides a comprehensive guide to developing robust purification strategies for Leu-Gly containing peptides. It will delve into the principles of orthogonal purification methods, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX). Detailed protocols and optimization strategies are provided to empower researchers to achieve high-purity peptide products.
The Power of Orthogonality in Peptide Purification
A single purification method is often insufficient to resolve all impurities from the target peptide, especially when dealing with challenging sequences like Leu-Gly.[3] Orthogonal purification strategies, which employ separation techniques based on different physicochemical principles, are therefore essential for achieving the high purity required for therapeutic applications.[4][5]
By combining methods that separate based on hydrophobicity (RP-HPLC) and charge (IEX), a more comprehensive separation of the target peptide from a wider range of impurities can be achieved.[5][6]
Caption: Orthogonal purification workflow for Leu-Gly peptides.
Principle Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[7][8] A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile), with more hydrophobic peptides retained longer on the column.[9][10]
For Leu-Gly peptides, the hydrophobicity of the Leucine residue provides a strong handle for RP-HPLC separation. However, the flexibility of the Glycine can sometimes lead to peak broadening or tailing. Optimization of the mobile phase and gradient is therefore critical.
Optimizing RP-HPLC for Leu-Gly Peptides
-
Column Selection: A C18 column is generally the first choice for peptide separations.[10][11] For very hydrophobic peptides, a C8 or phenyl column may provide better resolution.[12]
-
Mobile Phase: The standard mobile phase consists of water (A) and acetonitrile (B), both containing an ion-pairing agent.[4]
-
Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting impurities.[14] A good starting point is a linear gradient from 5% to 65% acetonitrile over 30-60 minutes.[4]
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed to assess the purity of the crude peptide and to guide the development of a preparative purification method.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A (1 mg/mL)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.[4]
-
Inject 20 µL of the peptide sample solution.[4]
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[4]
-
Monitor the elution at 214 nm, which is optimal for detecting the peptide bond.[4][11]
-
Calculate purity by dividing the peak area of the main peptide by the total area of all peaks.[4]
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for the purification of milligram to gram quantities of the Leu-Gly containing peptide.
Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) at an appropriate flow rate for the column dimensions.
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Load the dissolved peptide onto the column.
-
Apply a shallow gradient based on the analytical run, ensuring sufficient separation between the target peptide and impurities.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions of desired purity and lyophilize to obtain the purified peptide.
Orthogonal Technique: Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge.[9] This technique is highly complementary to RP-HPLC and can be very effective at separating impurities that have a different charge profile from the target peptide but similar hydrophobicity.[5][6]
For Leu-Gly peptides, the charge will be determined by the other amino acids in the sequence and the N- and C-termini. Cation-exchange chromatography is often used for basic peptides, while anion-exchange is suitable for acidic peptides.
Protocol 3: Cation-Exchange Chromatography (CIEX) as a Polishing Step
This protocol is designed as a second, orthogonal purification step after initial purification by RP-HPLC.
Materials:
-
Chromatography system (can be an HPLC or a low-pressure system)
-
Strong cation-exchange column
-
Mobile Phase A: 20 mM Sodium Phosphate, pH 3.0
-
Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0
-
Partially purified peptide from RP-HPLC, solvent exchanged into Mobile Phase A
Procedure:
-
Equilibrate the cation-exchange column with Mobile Phase A.
-
Load the peptide sample onto the column.
-
Wash the column with Mobile Phase A to remove any unbound impurities.
-
Elute the bound peptides with a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30 column volumes).
-
Collect fractions and monitor the elution profile at 214 nm or 280 nm (if the peptide contains Trp or Tyr).
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the high-purity fractions and desalt using a C18 solid-phase extraction (SPE) cartridge or by another round of RP-HPLC with a volatile buffer system.
-
Lyophilize the desalted peptide.
Purity and Identity Confirmation
Following purification, it is crucial to confirm the purity and identity of the final peptide product using orthogonal analytical methods.[4]
| Analytical Technique | Principle | Information Provided |
| RP-HPLC | Hydrophobicity | Purity based on UV absorbance, retention time |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Molecular weight confirmation, impurity identification |
| Amino Acid Analysis (AAA) | Hydrolysis and quantification of amino acids | Amino acid composition and peptide content |
| Capillary Electrophoresis (CE) | Charge-to-mass ratio in an electric field | Orthogonal purity assessment, separation of charged impurities |
Table 1: Orthogonal analytical methods for peptide characterization.[4]
Protocol 4: Mass Spectrometry for Identity Confirmation
Objective: To confirm the molecular weight of the target peptide and identify any impurities.
Procedure:
-
Prepare a solution of the purified peptide at approximately 1 mg/mL in 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the sample directly into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of the target peptide.
Conclusion
The successful purification of peptides containing the Leu-Gly sequence requires a strategic approach that addresses the challenges of potential hydrophobicity, conformational flexibility, and side-product formation. By employing an orthogonal purification strategy that combines the high-resolving power of RP-HPLC with the complementary selectivity of ion-exchange chromatography, researchers can achieve the high levels of purity necessary for demanding applications. Rigorous analytical characterization using a suite of orthogonal techniques is the final, essential step in ensuring the quality and integrity of the purified peptide.
References
- A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirmation. Benchchem.
- Chromatography and Detection Methods for Peptide Purification. Gilson.
- Mant, C. T., & Hodges, R. S. (1991). Ion-exchange HPLC for peptide purification. PubMed.
- Peptide Isolation & Purification Techniques. Waters Corporation.
- Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
- A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. Xtalks.
- Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column.
- New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed.
- Mechanism of Peptide Purity Analysis. MtoZ Biolabs.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Our Technologies. Orthogonal Peptides.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
- How can I get a proper HPLC for hydrophobic peptide? ResearchGate.
- Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. Benchchem.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH.
- Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate.
- HPLC Analysis and Purification of Peptides. PMC - PubMed Central.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac.
- Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Sartorius.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Diketopiperazine-mediated peptide formation in aqueous solution. PubMed.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. xtalks.com [xtalks.com]
- 6. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. bachem.com [bachem.com]
- 9. gilson.com [gilson.com]
- 10. hplc.eu [hplc.eu]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Leu-Gly-OH: A Comprehensive Guide for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of Fmoc-Leu-Gly-OH. This critical dipeptide building block is instrumental in solid-phase peptide synthesis (SPPS), and a thorough understanding of its properties and protocols is paramount for achieving high-purity, target peptides. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible workflow.
Introduction to this compound: A Key Dipeptide in Peptide Synthesis
This compound, or N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-glycine, is a protected dipeptide commonly employed in the synthesis of complex peptides and peptidomimetics. The N-terminal leucine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern orthogonal solid-phase peptide synthesis strategies.[1] The use of a dipeptide building block like this compound can offer significant advantages in SPPS, particularly in overcoming challenges associated with the repetitive coupling of single amino acids, which can lead to incomplete reactions and the formation of deletion sequences.[2]
The incorporation of the Leu-Gly motif is significant in many biologically active peptides. Leucine provides hydrophobicity, while glycine offers conformational flexibility. The strategic introduction of this dipeptide can influence the final peptide's structure, stability, and biological activity.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Source(s) |
| Chemical Formula | C₂₃H₂₆N₂O₅ | |
| Molecular Weight | 410.47 g/mol | |
| Appearance | White to off-white powder | [3] |
| Melting Point | 159 °C | |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). Slightly soluble in water. | [3] |
| CAS Number | 82007-05-4 |
Safety, Handling, and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, standard laboratory safety practices should always be observed.
3.1. Causality of Handling Procedures:
The primary goals of the recommended handling procedures are to ensure user safety and maintain the chemical integrity of the compound. Fmoc-protected amino acids and peptides are susceptible to degradation from moisture and atmospheric contaminants.
3.2. Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] In cases where dust formation is likely, a dust mask or respirator is recommended.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust particles.[3]
-
Dispensing: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the compound.
-
Spills: In case of a spill, avoid generating dust. Gently sweep up the solid material and place it in a suitable container for disposal. Clean the spill area with an appropriate solvent.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
3.3. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.
Storage Procedures for Optimal Stability
The long-term stability of this compound is critically dependent on the storage conditions. The Fmoc protecting group can be sensitive to basic conditions and prolonged exposure to light.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 2-8°C for long-term storage. | Cold temperatures slow down potential degradation pathways. | [5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and degradation from atmospheric components. | General good practice for peptides. |
| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis of the Fmoc group and the peptide bond. | [4] |
| Light | Protect from direct light. | The fluorenyl group can be light-sensitive. | General good practice for peptides. |
Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Protocol
The following protocol outlines the use of this compound in a typical manual Fmoc-SPPS workflow on a Rink Amide resin to yield a C-terminally amidated peptide.
5.1. Workflow Overview
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
5.2. Materials and Reagents:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
5.3. Step-by-Step Protocol:
Step 1: Resin Preparation and Swelling
-
Place the desired amount of Rink Amide resin in the reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for exposing the reactive sites on the resin.[6]
-
Drain the DMF.
Step 2: Fmoc Deprotection of the Resin-Bound Amino Acid
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 15-20 minutes to ensure complete removal of the Fmoc group. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.[7][8]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of this compound
-
Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.[9]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
Step 4: Chain Elongation
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
Step 5: Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF and then DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin. The TIS acts as a scavenger to prevent side reactions with sensitive amino acid residues.[6]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Step 6: Peptide Purification
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final high-purity product.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for the successful synthesis of the target peptide. Reputable suppliers will provide a Certificate of Analysis (CoA) with data from the following analytical techniques.[10]
| Analytical Method | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak corresponding to this compound, with purity typically >98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identity. | The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. |
| Mass Spectrometry (MS) | To confirm the molecular weight. | The observed mass should correspond to the calculated molecular weight of this compound. |
| Chiral Purity Analysis (Chiral HPLC) | To determine the enantiomeric purity. | Should confirm the presence of the L-leucine enantiomer.[11] |
Conclusion
The successful application of this compound in peptide synthesis hinges on a meticulous approach to its handling, storage, and a well-executed SPPS protocol. By understanding the chemical principles behind each step and adhering to the guidelines outlined in these application notes, researchers can confidently incorporate this valuable dipeptide building block into their synthetic strategies, paving the way for the creation of novel and complex peptides for a wide range of scientific applications.
References
- (n.d.). The Importance of High-Purity Fmoc-Leu-OH for Accurate Chemical Synthesis.
- (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from a peptide synthesis company's website.
- CEM Corporation. (2020). Safety Data Sheet: Fmoc-Gly-OH.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- (n.d.). Fmoc-Leu-OH.
- Nowick, J. S. (n.d.).
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- CEM Corporation. (n.d.). Fmoc-Leu-OH.
- BioCrick. (n.d.). Fmoc-Leu-OH.
- Szczepańska, E., Grobelna, B., Ryl, J., & Kulpa, A. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
- ResearchGate. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory training and expertise. Always consult the official Safety Data Sheet (SDS) for the most up-to-date safety and handling information. The protocols provided are general guidelines and may require optimization for specific applications.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-Leu-OH - Safety Data Sheet [chemicalbook.com]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 5. Fmoc-Gly-OH = 98.0 T 29022-11-5 [sigmaaldrich.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Fmoc-Leu-Gly-OH: A Comprehensive Guide to Safe Handling and Use in Peptide Synthesis
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of Fmoc-Leu-Gly-OH. This document emphasizes experimental causality and best practices to ensure scientific integrity and reproducible results in the laboratory.
Introduction to this compound
Nα-(9-Fluorenylmethoxycarbonyl)-L-leucyl-glycine, or this compound, is a dipeptide building block widely utilized in solid-phase peptide synthesis (SPPS). The N-terminal leucine is protected by the base-labile Fmoc group, allowing for sequential elongation of a peptide chain from the C-terminus. The use of a dipeptide unit like this compound can be advantageous in peptide synthesis to overcome challenges associated with the coupling of certain amino acid sequences, potentially improving synthesis efficiency and final peptide purity. Its molecular formula is C23H26N2O5, with a molecular weight of 410.47 g/mol .
Safety and Handling Guidelines
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is imperative to treat all laboratory chemicals with a high degree of caution. The following guidelines are based on best practices for handling fine organic chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Although not always formally classified as hazardous, similar Fmoc-protected amino acids can cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
-
Eye Protection: Always wear chemical safety goggles that conform to recognized standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Body Protection: A laboratory coat is required. For larger quantities or when generating dust, additional protective clothing may be necessary.
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved N95 or P1 (EN 143) dust mask.[4] All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[4]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for proper handling, storage, and application.
| Property | Value | Source |
| Molecular Formula | C23H26N2O5 | |
| Molecular Weight | 410.47 g/mol | |
| Appearance | White to off-white powder | [5] |
| Melting Point | Approximately 159 °C | |
| Storage Temperature | 2-8 °C | [4][5] |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and ensure reproducible results in peptide synthesis.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[4] The recommended storage temperature is between 2-8 °C.[4][5]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]
-
Stability: When stored correctly, the compound is stable. Avoid strong oxidizing agents.
Disposal Guidelines
The disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Solid Waste: Uncontaminated this compound should be disposed of as chemical waste. Do not allow the product to enter drains.[4] Place in a suitable, closed container for disposal.
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent paper, gloves) should be placed in a sealed bag or container and disposed of as hazardous waste.
-
Liquid Waste: Solutions from peptide synthesis containing this compound, cleavage byproducts (like dibenzofulvene), and solvents (e.g., DMF, piperidine) must be collected and disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific procedures.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based SPPS. The Fmoc group provides temporary protection of the N-terminal amine, which can be removed under mild basic conditions, typically with piperidine.[6] This allows for the sequential addition of amino acids to a growing peptide chain immobilized on a solid support (resin).[7]
Rationale for Using a Dipeptide Building Block
Employing a dipeptide like this compound can be a strategic choice to:
-
Overcome Difficult Couplings: Repetitive coupling of certain amino acids, like glycine, can sometimes lead to incomplete reactions or aggregation. Using a dipeptide can circumvent these issues.[8]
-
Improve Synthesis Efficiency: Incorporating two amino acids in a single coupling step reduces the total number of cycles in the synthesis, potentially increasing the overall yield and purity of the final peptide.[8]
Visualizing the SPPS Workflow
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle.
Caption: A simplified workflow of an Fmoc-SPPS cycle.
Detailed Protocol: Coupling of this compound to a Resin
This protocol provides a step-by-step method for the manual coupling of this compound onto a resin with a free amine group (e.g., after the deprotection of a previously coupled amino acid).
Materials:
-
Resin with a free amine group (e.g., Rink Amide resin)
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Washing Solvents: DCM (Dichloromethane), Isopropanol (IPA)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
If starting with an Fmoc-protected resin, perform an initial deprotection step. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[8]
-
Wash the deprotected resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.[8]
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity), HBTU (3 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color, indicating activation. Causality: Pre-activation converts the carboxylic acid of the dipeptide into a more reactive species, facilitating nucleophilic attack by the resin's free amine.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed and deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Causality: Agitation ensures continuous interaction between the activated dipeptide in solution and the amine groups on the solid resin support, driving the coupling reaction to completion.[7]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines on the resin. A negative result (e.g., colorless beads in the Kaiser test) indicates a complete coupling reaction. If the test is positive, the coupling step may need to be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution from the vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times), DCM (3 times), and IPA (3 times) to remove excess reagents and byproducts.[9]
-
The resin is now ready for the next deprotection and coupling cycle to further elongate the peptide chain.
Concluding Remarks
This compound is a valuable tool in the synthesis of peptides. Adherence to the safety and handling protocols outlined in this document is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. The provided synthesis protocol serves as a foundational method that can be optimized based on the specific peptide sequence and synthesis scale.
References
- Fmoc-Leu-(Dmb)Gly-OH. (n.d.). Aapptec Peptides.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020, October 19). ACS Combinatorial Science.
- Fmoc-Gly-OH | C17H15NO4 | CID 93124. (n.d.). PubChem - NIH.
- Safety Data Sheet - Fmoc-Gly-OH. (2020, November). CEM Corporation.
- Fmoc-Leu-OH | CAS#:35661-60-0. (n.d.). Chemsrc.
- Safety Data Sheet - (R)-Fmoc-2-(3'-butenyl)glycine. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Dispose of Hazardous Waste. (2024, June 3). Ohio Environmental Protection Agency.
- Materials and Waste Management. (n.d.). Ohio Environmental Protection Agency.
- City Of Cleveland Division Of Waste Waste & Recycling Guide. (n.d.).
- Services | Pickaway County. (n.d.). RPHF Solid Waste District.
- Refuse & Recycling. (n.d.). Lebanon, OH.
Sources
- 1. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. Fmoc-Leu-OH - Safety Data Sheet [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Leu-Gly-OH Coupling
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the Fmoc-Leu-Gly-OH dipeptide. Poor coupling efficiency with this building block can be a significant hurdle, leading to truncated sequences, difficult purifications, and reduced overall yield. This in-depth guide provides a structured approach to troubleshooting, backed by mechanistic explanations and field-proven protocols to help you navigate these challenges successfully.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses the most common symptom of poor coupling efficiency—a positive Kaiser test after the coupling step—and systematically explores its potential causes and solutions.
Primary Symptom: Positive Kaiser Test (Blue Beads) After Coupling
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying that the this compound dipeptide has not been successfully coupled to the N-terminus of the growing peptide chain.[1]
Caption: Troubleshooting workflow for poor this compound coupling.
Question 1: My Kaiser test is strongly positive. Could peptide aggregation be the issue?
Answer: Absolutely. This is one of the most common causes of coupling failure in SPPS. The Leu-Gly sequence, containing the hydrophobic leucine residue, can contribute to the growing peptide chain folding back on itself and forming secondary structures like β-sheets.[2] This on-resin aggregation physically blocks the N-terminal amine, making it inaccessible to the incoming activated this compound.[2]
Recommended Solutions:
-
Optimize Synthesis Solvents: Switch from standard solvents like N,N-Dimethylformamide (DMF) to more powerful, aggregation-disrupting solvents.
-
N-Methyl-2-pyrrolidone (NMP): NMP is an excellent choice for improving the solvation of the peptide-resin complex.
-
Solvent Mixtures: Adding up to 25% Dimethyl Sulfoxide (DMSO) to DMF can significantly disrupt secondary structures. For extremely difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 can be effective.[3]
-
-
Incorporate Chaotropic Salts: These salts work by disrupting the hydrogen bonds that hold aggregated structures together.
-
Protocol: Before the coupling step, perform a 10-15 minute wash with a solution of 0.8 M LiCl in DMF. Ensure you wash thoroughly with DMF afterwards to remove all traces of the salt before adding your activated dipeptide.[3]
-
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary energy to break up aggregates and improve reaction kinetics.
-
Microwave-Assisted SPPS: This is a highly effective method for difficult couplings, often utilizing temperatures between 50-75°C.
-
Conventional Heating: If a microwave synthesizer is unavailable, conventional heating of the reaction vessel to 50-60°C can also yield significant improvements.
-
Question 2: I've tried changing solvents, but the coupling is still inefficient. What should I do next?
Answer: If aggregation-disrupting techniques are insufficient, the issue may lie in the reactivity of your coupling reagents or steric hindrance. The Leu-Gly dipeptide is bulkier than a single amino acid, and a standard carbodiimide-based activation may not be potent enough to drive the reaction to completion, especially if the N-terminal amino acid on the resin is also sterically hindered.
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: For difficult couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended due to their higher reactivity.
-
Increase Reaction Time and/or Double Couple:
-
Extended Coupling: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight for particularly stubborn cases.
-
Double Coupling: After the initial coupling and a thorough DMF wash, repeat the coupling step with a fresh preparation of activated this compound.
-
| Reagent Strategy | Relative Potency | Key Considerations |
| DIC/HOBt | Standard | May be insufficient for bulky dipeptides. Lower risk of racemization.[6] |
| HBTU/DIPEA | High | A significant improvement over carbodiimides for many difficult couplings. |
| HATU/DIPEA | Very High | Often the most effective choice for sterically hindered couplings. Reacts faster with less epimerization.[4] |
| COMU/DIPEA | Very High | Comparable in efficiency to HATU, with the advantage of being non-explosive.[6] |
Part 2: FAQs - Deeper Dive into this compound Chemistry
This section addresses broader questions related to the use of this compound and the strategic decisions involved in its application.
FAQ 1: Is it better to use the this compound dipeptide, or to couple Fmoc-Gly-OH first, followed by Fmoc-Leu-OH?
Answer: Using the pre-formed This compound dipeptide is generally the superior strategy , primarily to avoid the significant risk of diketopiperazine (DKP) formation .
-
The Risk of DKP Formation: When you have a dipeptide attached to the resin, especially one ending in a flexible amino acid like glycine, a serious side reaction can occur. After the Fmoc group is removed from the second amino acid (in this case, Leucine), the newly liberated N-terminal amine can attack the ester bond linking the C-terminal glycine to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring called a diketopiperazine.[7][8] This results in a significant loss of yield.
Caption: Comparison of sequential vs. dipeptide coupling strategy.
By coupling this compound as a single unit, you bypass the vulnerable dipeptide-resin stage where DKP formation is most likely to occur.
FAQ 2: What is the best way to monitor the coupling reaction to be sure it's complete?
Answer: The Kaiser test (or Ninhydrin test) is the most common and reliable qualitative method for detecting the presence of free primary amines on the resin after a coupling step.
-
Principle: Ninhydrin reacts with primary amines to produce an intense blue color. A negative test (yellow or colorless beads) indicates that the coupling is complete, as there are no free amines left to react.[1]
-
Importance: Relying solely on timed reactions is risky, especially with difficult sequences. In-process monitoring with the Kaiser test provides direct evidence of reaction completion and is crucial for obtaining a high-purity final product. In cases of severe aggregation, however, the Kaiser test can sometimes give a false negative because the reagents cannot access the sterically shielded amines.[2]
FAQ 3: Can the type of resin I'm using affect the coupling efficiency of this compound?
Answer: Yes, the choice of resin can have a significant impact.
-
Resin Swelling: The solid support must swell adequately in the synthesis solvent to allow reagents to diffuse and access the reactive sites. Standard polystyrene resins may not swell as effectively in all solvents, which can exacerbate aggregation issues.[2]
-
PEG-Grafted Resins: Resins like TentaGel®, which are a graft of polyethylene glycol (PEG) onto a polystyrene core, offer superior swelling properties in a wider range of solvents, including DMF and NMP. This can create a more "solution-like" environment that helps to solvate the growing peptide chain and prevent aggregation.
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) can also be beneficial. This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Part 3: Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended when standard coupling methods have failed.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).
-
Pre-activation: In a separate vessel, pre-activate the this compound (3 equivalents relative to resin loading). Dissolve the dipeptide, HATU (2.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated dipeptide solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, consider a second coupling (double coupling) by repeating steps 2-5.
Protocol 2: The Kaiser Test (Qualitative Ninhydrin Test)
This protocol is for the detection of free primary amines on a solid support.[1]
Reagents:
-
Solution A: 16.5 mg of KCN diluted in 25 mL of water. Then, 1 mL of this solution is diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense Blue: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
References
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
- Gong, Q., et al. (2022).
- Aapptec. Kaiser Test (Ninhydrin Test).
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Tanaka, H., et al. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Journal of Peptide Science. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- White, P., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
preventing side reactions with Fmoc-Leu-Gly-OH
A Guide to Preventing Side Reactions in Peptide Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing peptides with specific sequences can present unique challenges. The dipeptide Fmoc-Leu-Gly-OH is a common building block, but its use can be accompanied by frustrating side reactions that compromise yield and purity. This guide provides in-depth, field-proven insights into the causality of these issues and offers robust, validated protocols to ensure the success of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems when working with the Leu-Gly sequence in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Q1: After the Fmoc-deprotection step on my Fmoc-Leu-Gly-Resin, I'm observing a significant loss of peptide from the solid support. What is the underlying cause?
Answer: This is a classic and well-documented issue, primarily caused by the formation of a diketopiperazine (DKP) .[1][2]
Causality and Mechanism: Once the Fmoc protecting group is removed from the Leucine residue, a free N-terminal amine is exposed (H-Leu-Gly-Resin). This amine is now in close proximity to the ester bond that links the Glycine residue to the resin. The amine can perform a rapid, intramolecular nucleophilic attack on the carbonyl carbon of the Glycine ester. This "backbiting" reaction cleaves the dipeptide from the resin, releasing it into the solution as a stable, cyclic dipeptide: cyclo(Leu-Gly).[3]
This side reaction is particularly prevalent with dipeptide sequences ending in Glycine or Proline. Glycine, being sterically unhindered, allows the peptide backbone the flexibility needed to adopt the correct conformation for this intramolecular cyclization.[2] The result is a catastrophic loss of yield, as the resin becomes capped with an inert hydroxyl group, preventing further chain elongation.[3]
Q2: How can I effectively prevent or minimize diketopiperazine (DKP) formation?
Answer: Preventing DKP formation relies on kinetically favoring the intermolecular coupling of the next amino acid over the intramolecular cyclization. Several complementary strategies should be employed.
Strategy 1: Choice of Resin The type of resin linker used is your first line of defense.
-
Recommendation: Use a sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin .
-
Causality: The bulky trityl group on the 2-CTC linker shields the ester bond, making it physically more difficult for the N-terminal amine of Leucine to attack. This steric hindrance significantly slows down the rate of DKP formation.[3][4] In contrast, standard linkers like Wang are more susceptible to this side reaction.
Strategy 2: Optimized Coupling Protocol Minimizing the time the free amine is exposed before acylation is critical.
-
Recommendation: Use an in situ neutralization/coupling protocol immediately following Fmoc deprotection. Do not allow the deprotected resin to sit for extended periods.
-
Causality: Standard protocols often involve a base wash after deprotection, which leaves the highly reactive free amine exposed. An in situ protocol neutralizes the piperidinium salt and initiates coupling in the same step, ensuring the incoming activated amino acid is present to compete immediately with the cyclization reaction.[4][5]
Strategy 3: Dipeptide Coupling Instead of assembling the Leu-Gly sequence on the resin, couple it as a pre-formed unit.
-
Recommendation: Couple this compound directly to the resin-bound amino acid (or to the resin itself). This is the premise of your experiment. The key is what you do after this unit is attached. The subsequent deprotection and coupling step is where the risk lies.
-
Causality: While this strategy avoids DKP formation during the assembly of the dipeptide itself, it does not prevent it from occurring at the subsequent step. Therefore, this strategy must be combined with the resin choice and optimized coupling protocols above.
| Strategy | Principle | Efficacy |
| 2-CTC Resin | Steric hindrance of the ester linkage | High |
| In Situ Coupling | Minimizes exposure time of the free amine | High |
| Alternative Bases | Modulates basicity of deprotection (e.g., Piperazine)[6][7] | Moderate |
| Dipeptide Unit Coupling | Bypasses one potential DKP step | Must be combined with other methods |
Q3: My final, purified peptide shows a diastereomeric impurity. Could racemization have occurred during the coupling of this compound?
Answer: Yes, racemization of the Leucine residue is a significant risk during the activation step of the coupling reaction. Glycine is achiral and cannot racemize.
Causality and Mechanism: Racemization during peptide coupling typically proceeds through two base-catalyzed mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone (azlactone) intermediate.[8] The α-proton of the activated Leucine becomes acidic and can be abstracted by a base. The resulting planar oxazolone intermediate can be re-protonated from either side, leading to a mixture of L- and D-isomers.[8][9]
The use of strong, sterically hindered organic bases like diisopropylethylamine (DIPEA) is known to exacerbate racemization.[10][11]
FAQs: Best Practices for this compound
Q: Which coupling reagents and additives are best to prevent racemization? A: The choice of coupling reagent and, critically, the use of additives are paramount.
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is an excellent choice when used in combination with an additive like Oxyma Pure or 1-hydroxybenzotriazole (HOBt).[8] These additives act as activated ester intermediates that are less prone to racemization than the initial O-acylisourea intermediate.
-
Onium Salts: Reagents like HBTU and HATU are highly efficient but require a base for activation. To minimize racemization, use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[8][11]
-
Specialty Reagents: For exceptionally sensitive couplings, DEPBT is known for its remarkable resistance to racemization.[8]
Q: Does the solvent used for Fmoc deprotection matter? A: Yes. The standard deprotection reagent is 20% piperidine in DMF. While highly effective, piperidine is a strong base that drives DKP formation. For very sensitive sequences, some studies have shown that using 5% piperazine in NMP or DMF can significantly reduce DKP formation compared to standard piperidine conditions.[3] This is considered an advanced technique for troubleshooting persistent issues.
Q: How can I confirm if DKP formation is occurring? A: After the Fmoc deprotection step of Fmoc-Leu-Gly-Resin, collect the cleavage solution (the piperidine/DMF mixture). Analyze this solution by HPLC and Mass Spectrometry (MS). The DKP product, cyclo(Leu-Gly), has a distinct mass (170.2 g/mol ) and will be easily identifiable if present in significant quantities.
Experimental Protocols
Protocol 1: Loading this compound onto 2-CTC Resin
This protocol is designed to attach the dipeptide to the resin with minimal side reactions.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Dipeptide Preparation: In a separate vial, dissolve this compound (1.5 eq. relative to resin capacity) in DCM.
-
Base Addition: Add DIPEA (3.0 eq. relative to resin capacity) to the dipeptide solution. Note: DIPEA is used here for the initial loading onto the acidic resin; for subsequent couplings, a weaker base is preferred.
-
Coupling: Drain the DCM from the swollen resin. Immediately add the dipeptide/DIPEA solution to the resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Capping: To cap any unreacted trityl chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.
Protocol 2: Preventing DKP during Coupling of the 3rd Amino Acid
This protocol details the critical step of coupling the next amino acid onto the H-Leu-Gly-2-CTC-Resin.
-
Resin Preparation: Place the Fmoc-Leu-Gly-2-CTC-Resin from Protocol 1 into a reaction vessel. Swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove all piperidine.
-
Amino Acid Activation (Prepare during final wash): In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq.), an activator like HCTU (2.9 eq.), and a base like NMM (6.0 eq.) in DMF. This pre-activation should be timed to complete just as the resin washing is finished.
-
In Situ Neutralization & Coupling: Drain the final DMF wash from the resin. Immediately add the activated amino acid solution from step 4 to the moist resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours. Monitor reaction completion using a qualitative test (e.g., Kaiser test).[12]
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
References
- Wade, J. D., Mathieu, M., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.[6][7]
- Gong, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[3]
- Larsen, B. D., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.[13]
- Williams, M. W., & Young, G. T. (1963). Amino-acids and Peptides. Part XVI. Further Studies of Racemisation during Peptide Synthesis. Journal of the Chemical Society.[14]
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Semantic Scholar. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar.[7]
- Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.[10]
- ACS Publications. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.[8]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[9]
- Giraud, M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science.[16]
- Royal Society of Chemistry. (2012).
- Li, H., et al. (2022).
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.[11]
- Palasek, S. A., et al. (2007). Limiting diketopiperazine formation in solid-phase peptide synthesis. Journal of Peptide Science.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.[18]
- Fields, G. B. (Ed.). (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[19]
- Al-Warhi, T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.[20]
- BenchChem. (2025).
- Torrent, M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry.[4]
Sources
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fmoc-Leu-Gly-OH Deprotection
Welcome to the technical support guide for troubleshooting issues related to the deprotection of Fmoc-Leu-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address common challenges, provide diagnostic tools, and offer field-proven solutions to ensure the successful synthesis of your target peptide.
Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues encountered during the critical deprotection step of the this compound dipeptide.
Q1: My Fmoc deprotection of Leu-Gly is sluggish or incomplete. What are the underlying causes?
A1: Incomplete deprotection at the dipeptide stage, particularly with sequences like Leu-Gly, is a common challenge in SPPS. The primary causes are not necessarily the chemical reactivity of the Fmoc group itself, but rather physical and conformational factors of the peptide-resin matrix.
-
Peptide Aggregation: This is the most frequent culprit. As peptide chains elongate, they can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures.[1] This aggregation causes the resin to collapse, physically preventing the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[2] Hydrophobic residues like Leucine can contribute significantly to this phenomenon.[1] Poor swelling of the resin is a strong indicator of aggregation.[2][3]
-
Diketopiperazine (DKP) Formation: The Leu-Gly sequence is highly susceptible to this side reaction. After Fmoc removal, the newly liberated N-terminal amine can attack the C-terminal ester linkage to the resin, forming a stable six-membered ring (a diketopiperazine). This intramolecular cyclization cleaves the dipeptide from the resin, resulting in a loss of yield and a resin capped with a hydroxyl group.[2][4]
Q2: How can I definitively confirm that my deprotection is incomplete?
A2: Before attempting aggressive solutions, it is crucial to confirm the problem. Several reliable methods are available:
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a rapid test for the presence of free primary amines. After deprotection and washing, a small sample of resin beads is tested. A positive result (dark blue beads) indicates successful Fmoc removal, while a negative result (yellow beads) signifies incomplete deprotection.[5][6]
-
TNBS Test (2,4,6-Trinitrobenzenesulfonic Acid): An alternative to the Kaiser test, it also detects primary amines, yielding a red-orange color for a positive result.[6]
-
-
Quantitative Analysis:
-
UV Monitoring: Many automated synthesizers monitor the UV absorbance of the deprotection solution effluent at ~301 nm.[6][7] This wavelength corresponds to the dibenzofulvene-piperidine adduct, a byproduct of the reaction. The deprotection is considered complete when the absorbance returns to baseline. A prolonged, elevated baseline suggests a slow or stalled reaction.
-
HPLC/Mass Spectrometry: The most definitive method is to cleave a small sample of the peptide from the resin and analyze it by HPLC and Mass Spectrometry.[5][6] The presence of a peak corresponding to the mass of the Fmoc-protected peptide confirms incomplete deprotection.
-
Q3: What are the best strategies to overcome incomplete deprotection of this compound?
A3: A stepwise approach, starting with the least aggressive modifications, is recommended. The following workflow can help systematically resolve the issue.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Detailed Solutions:
-
Optimize Standard Conditions:
-
Extend Time: Increase the deprotection time. Instead of a standard 2 x 10-minute cycle, try 2 x 20 minutes to allow the reagent more time to penetrate the resin.[6]
-
Elevate Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 35-50°C) can increase reaction kinetics and help disrupt secondary structures. Use this with caution, as higher temperatures can sometimes promote side reactions.[3][6]
-
-
Disrupt Peptide Aggregation:
-
Change Solvent: Switch the synthesis solvent from N,N-dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). NMP has superior solvating properties and is more effective at disrupting the hydrogen bonds that cause aggregation.[2][8]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to the solvent can help break up aggregated structures.[2]
-
-
Employ a Stronger Base System:
-
For truly "difficult" sequences, a standard 20% piperidine solution may be insufficient. A cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[7][8] DBU is a much stronger, non-nucleophilic base that significantly accelerates the Fmoc removal. It must be used with a nucleophilic scavenger like piperazine to trap the reactive dibenzofulvene (DBF) byproduct.[8][9] A common formulation is 2% DBU and 5% piperazine in NMP.[8]
-
Q4: I'm seeing significant product loss at the dipeptide stage. How can I minimize diketopiperazine (DKP) formation?
A4: DKP formation is a major issue with dipeptides ending in Gly or Pro.[2] Since the cyclization competes with the next amino acid coupling, the key is to favor the intermolecular coupling reaction over the intramolecular cyclization.
-
Resin Choice: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation. The bulky trityl group disfavors the necessary conformation for the N-terminal amine to attack the resin linkage.[2][10]
-
Immediate Coupling: After the this compound deprotection is confirmed to be complete, proceed immediately to the coupling of the third amino acid. Do not leave the deprotected dipeptide-resin sitting for extended periods.
-
Use Pre-activated Amino Acid: Have the activated ester of the third amino acid prepared and ready to add to the reaction vessel as soon as the deprotection and washing steps are complete.
Detailed Experimental Protocols
Protocol 1: Monitoring Deprotection with the Kaiser Test
This protocol provides a qualitative assessment of free primary amines on the resin.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[6]
-
Peptide-resin sample (1-5 mg).
-
Ethanol and DMF for washing.
-
Heating block or water bath (110-120°C).
Procedure:
-
After the deprotection step, wash the resin thoroughly (e.g., 5 x DMF, 3 x Ethanol) to remove all traces of piperidine.
-
Place a small sample of resin beads (approx. 10-20 beads) into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C.
-
Heat the tube at 110-120°C for 3-5 minutes.[6]
-
Observe the color of the beads and the solution.
-
Positive (Deprotection Complete): Beads and solution turn a dark blue/purple.
-
Negative (Incomplete Deprotection): Beads and solution remain yellow or colorless.
-
Protocol 2: Optimized Deprotection with DBU and Piperazine
This protocol is highly effective for overcoming incomplete deprotection in difficult sequences.[8]
Materials:
-
Peptide-resin swelled in NMP.
-
Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[8]
-
NMP for washing.
Procedure:
-
Swell the peptide-resin in NMP for at least 30 minutes.
-
Drain the swelling solvent.
-
Add the DBU/piperazine deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the DBU/piperazine solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with NMP (at least 5-7 times) to remove all reagents.
-
Perform a Kaiser test (Protocol 1) to confirm complete deprotection before proceeding.
Frequently Asked Questions (FAQs)
Q: What is the chemical mechanism of Fmoc deprotection? A: The Fmoc group is removed via a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-carbon of the fluorene ring. This generates a carbanion, which is unstable and rapidly undergoes elimination to release dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine of the peptide.[8][11] The secondary amine also acts as a "scavenger" to trap the reactive DBF, forming a stable adduct and driving the reaction to completion.[8]
Q: Can I use microwave-assisted synthesis to improve the deprotection of this compound? A: Yes, microwave energy can be a powerful tool. It can accelerate reaction kinetics and help disrupt aggregation by localized heating.[2] However, it must be carefully controlled, as excessive temperature can increase the risk of side reactions, including DKP formation and racemization. If using a microwave synthesizer, start with a modest temperature setting (e.g., 40-50°C) and monitor the reaction closely.
Q: Are there alternatives to piperidine that are less regulated? A: Yes. Piperidine is a controlled substance in some regions. A common, direct replacement is 4-methylpiperidine (4MP), which has similar basicity and efficacy but is not typically a controlled substance.[8][12] Piperazine, often used in DBU cocktails, is also a viable alternative.[9][12]
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Lobo-Ruiz, A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4949. MDPI.
- Gouri, B., et al. (2024). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering.
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9.
- ACS Green Chemistry Institute. (n.d.). Deprotection - Reagent Guides.
- Isidro-Llobet, A., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4949. PMC - NIH.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fields, G. B. (1995). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 35, pp. 17-27. Springer Protocols.
- Carpino, L. A., et al. (1995). Methods for Removing the Fmoc Group. ResearchGate.
- Fields, G. B. (1995). Methods for Removing the Fmoc Group. Springer Nature Experiments.
- ResearchGate. (2017). What is the best method to deprotect Fmoc in solution phase?.
- Liu, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- de la Torre, B. G., & Albericio, F. (2020). Green Chemistry - In situ Fmoc removal. Green Chemistry.
- ACS Publications. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides.
- ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.
- ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room temperature.
- Kumar, A. (2016). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Montclair State University Digital Commons.
- ResearchGate. (2015). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- El-Faham, A., & Albericio, F. (2011). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 111(11), 6557–6602. ACS Publications.
Sources
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
Technical Support Center: Enhancing Fmoc-Leu-Gly-OH Solubility in DMF
Introduction: The Challenge of Fmoc-Dipeptide Solubility
Fmoc-Leu-Gly-OH is a fundamental building block in Solid-Phase Peptide Synthesis (SPPS). However, its effective use is often hampered by a common yet frustrating challenge: poor solubility in N,N-Dimethylformamide (DMF), the workhorse solvent of SPPS.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, in-depth explanations, and validated protocols to overcome this critical issue, ensuring the efficiency and success of your peptide synthesis workflows.
The limited solubility of this compound stems from a combination of factors. The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group can lead to self-assembly and aggregation through π-π stacking interactions.[2] Furthermore, the hydrophobic nature of the leucine side chain contributes to the molecule's tendency to aggregate in polar aprotic solvents like DMF, sometimes forming β-sheet-like structures that are difficult to solvate.[3][4] This guide will walk you through a logical progression of techniques to disrupt these interactions and achieve a clear, homogenous solution ready for coupling.
Troubleshooting Guide: Step-by-Step Solutions
This section is designed as a direct response to issues encountered in the lab. Follow this Q&A-based workflow to diagnose and resolve solubility problems systematically.
Q1: My this compound isn't dissolving in DMF at room temperature with simple vortexing. What should I do first?
A1: Initial insolubility is a common starting point. The first and most effective intervention is the application of mechanical energy to break up peptide aggregates.
Primary Recommendation: Sonication. Ultrasound provides high-frequency energy that disrupts the intermolecular forces (like hydrogen bonds and π-π stacking) that cause the dipeptide to clump together.[5] It is more effective than simple vortexing for stubborn particulates.
-
Causality: The cavitation bubbles created by sonication generate localized micro-currents and shear forces, physically breaking apart aggregates and increasing the surface area of the solute exposed to the solvent.[6]
-
Action: Proceed to Protocol 1: Sonication-Assisted Dissolution .
Q2: I've sonicated the solution, but some particulate matter remains. What is the next logical step?
A2: If mechanical disruption is insufficient, the next step is to increase the kinetic energy of the system through controlled heating. This can often provide the necessary energy to overcome the final solubility barrier.
Secondary Recommendation: Gentle Heating. Warming the solution to a modest temperature can significantly improve solubility.[5][7] However, this must be done with caution to avoid thermal degradation.
-
Causality: Increasing the temperature enhances the kinetic energy of both the solvent and solute molecules, promoting more effective interaction and disrupting the ordered structures of the aggregates.[5]
-
Critical Warning: The Fmoc protecting group is base-labile and can also be sensitive to prolonged exposure to high temperatures. Never heat above 40°C, as this risks premature deprotection or other side reactions.[4]
-
Action: Proceed to Protocol 2: Gentle Heating-Assisted Dissolution .
Troubleshooting Workflow Diagram
The following diagram outlines the logical decision-making process for addressing this compound solubility issues.
Caption: Logical workflow for troubleshooting this compound solubility.
Q3: Even with gentle heating, my dipeptide won't fully dissolve, or it precipitates upon cooling. What are my options now?
A3: This indicates that the polarity and solvating power of pure DMF are insufficient. The solution is to modify the solvent system itself by introducing a stronger, more polar co-solvent.
Tertiary Recommendation: Use of Co-solvents. Adding a small percentage of a more powerful solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can dramatically enhance solubility.[4][8]
-
Causality: DMSO and NMP are stronger solvents for many protected peptides and can more effectively disrupt the intermolecular hydrogen bonds that contribute to aggregation.[9] NMP, in particular, is known for its excellent solvating properties in SPPS.[1]
-
Practical Tip: Start by preparing the solution in the co-solvent first (e.g., DMSO), and then dilute with DMF. This can be more effective than adding the co-solvent to an already suspended mixture.[9]
-
Action: Proceed to Protocol 3: Dissolution Using a Co-Solvent System .
Q4: The dipeptide dissolves, but it precipitates when I add it to the resin for coupling. Why is this happening?
A4: This phenomenon points towards on-resin aggregation. The growing peptide chain attached to the solid support can fold into secondary structures, creating a hydrophobic environment that causes the incoming activated amino acid to crash out of solution.[4]
Recommendation: Employ Chaotropic Agents or Modify Conditions.
-
Chaotropic Agents: Adding a salt like Lithium Chloride (LiCl) to the coupling reaction can disrupt the hydrogen bonding network that facilitates aggregation, both on the resin and in solution.[4] A DMF solution of LiCl can be a good solvent for otherwise insoluble protected peptides.[9]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40°C) can improve the solubility and kinetics of the reaction, helping to prevent precipitation.[4]
Frequently Asked Questions (FAQs)
Q: What intrinsic properties of this compound make it prone to solubility issues? A: The issue is multifactorial. The large, planar, and aromatic Fmoc group promotes aggregation via π-π stacking.[2] The leucine residue adds significant hydrophobicity. Together, these features encourage the formation of intermolecular hydrogen bonds and hydrophobic collapse, leading to the formation of β-sheet-like aggregates that are poorly solvated by DMF.[3][4]
Q: How does the quality of the DMF solvent affect solubility? A: The purity of DMF is critical. Old or low-grade DMF can contain impurities like dimethylamine from degradation.[1] Dimethylamine is a base that can cause premature cleavage of the Fmoc group, leading to side reactions. Furthermore, DMF is hygroscopic; absorbed water can alter its polarity and negatively impact the solubility of hydrophobic peptides. Always use high-purity, amine-free, and anhydrous DMF for peptide synthesis.
Q: Can I prepare a stock solution of this compound in DMF and store it? A: This is generally not recommended. Fmoc-amino acids can exhibit instability in DMF over extended periods.[1] Furthermore, sparingly soluble peptides are prone to precipitation or aggregation over time, even if initially dissolved. For best results and to ensure the integrity of the reagent, always prepare solutions of this compound immediately before use in the coupling step.[8]
Q: Are there any "greener" or safer solvent alternatives to DMF? A: Yes, the field is actively moving towards more sustainable options. N-Methyl-2-pyrrolidone (NMP) is a common alternative with strong solvating properties, though it also faces regulatory scrutiny.[1] Research into greener binary solvent mixtures, such as those containing DMSO and ethyl acetate or other bio-based solvents, is ongoing and shows promise for reducing the environmental impact of SPPS.[10][11]
Experimental Protocols
Protocol 1: Sonication-Assisted Dissolution
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Add the calculated volume of high-purity, anhydrous DMF to achieve the desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes to suspend the solid.
-
Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.
-
Sonicate for 5-15 minutes.[8] You may pause intermittently to vortex the sample.
-
Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C, as sonication can cause heating.[5]
-
Visually inspect the solution. If it is clear, proceed with your coupling reaction. If not, proceed to Protocol 2.
Protocol 2: Gentle Heating-Assisted Dissolution
-
Follow steps 1-3 of Protocol 1.
-
Place the vessel on a magnetic stirrer with a heating function.
-
Gently warm the solution to 30-40°C while stirring.[4] Do not exceed 40°C.
-
Maintain this temperature and continue stirring until the dipeptide is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature before proceeding with activation and coupling. If precipitation occurs upon cooling, consider using the solution while still warm or proceed to Protocol 3.
Protocol 3: Dissolution Using a Co-Solvent System
This protocol uses a DMF/DMSO mixture as an example. Similar principles apply for NMP.
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Determine the final volume of solvent required for your desired concentration.
-
Add a small volume of pure DMSO (e.g., 10-20% of the final volume) to the vessel.[7]
-
Vortex or sonicate until the dipeptide is fully dissolved in the DMSO.
-
Slowly add the remaining volume of DMF dropwise while vortexing to reach the final desired concentration.[12]
-
Visually inspect the solution for clarity. This homogenous solution is now ready for the coupling reaction.
Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Potential Drawbacks |
| Vortexing | Mechanical agitation | Simple, fast, requires no special equipment. | Often insufficient for aggregated peptides. |
| Sonication | High-frequency energy disrupts aggregates via cavitation.[6] | Highly effective at breaking up particulates. | Can cause heating; requires an ultrasonic bath.[5] |
| Gentle Heating | Increases kinetic energy of solvent and solute.[5] | Simple and effective for many compounds. | Risk of thermal degradation of Fmoc-group if >40°C.[4] |
| Co-Solvents (DMSO/NMP) | Increases the overall solvating power of the medium.[8] | Very effective for highly insoluble peptides. | May alter reaction kinetics; co-solvent must be compatible with the assay.[7] |
| Chaotropic Agents (LiCl) | Disrupts hydrogen bonding networks, reducing aggregation.[4] | Effective for preventing on-resin precipitation. | Introduces salt into the reaction; may require modified workup. |
Diagram of Molecular Interactions Causing Insolubility
Caption: Intermolecular forces leading to aggregation and poor solubility.
References
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
- JPT Peptide Technologies. (n.d.).
- Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]
- HMLabs. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 11. 生物可再生溶劑 [sigmaaldrich.com]
- 12. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
Technical Support Center: Strategies for the Synthesis of the Difficult Dipeptide Sequence Fmoc-Leu-Gly-OH
Introduction
The synthesis of the seemingly simple dipeptide, Fmoc-Leu-Gly-OH, presents a classic case of sequence-dependent difficulty in solid-phase peptide synthesis (SPPS). Researchers, scientists, and drug development professionals often encounter unexpectedly low yields and significant purity issues. This technical guide provides an in-depth analysis of the underlying chemical challenges and offers field-proven strategies, troubleshooting guides, and detailed protocols to overcome these obstacles. Our focus is to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Difficulty
Q1: Why is the this compound sequence considered "difficult" to synthesize?
The primary challenges in synthesizing this compound stem from two main chemical phenomena:
-
Diketopiperazine (DKP) Formation: This is the most significant side reaction. After the coupling of Fmoc-Leu-OH to the glycine-loaded resin and subsequent Fmoc deprotection, the resulting H-Leu-Gly-resin intermediate is highly prone to intramolecular cyclization. The N-terminal amine of leucine attacks the ester linkage of glycine to the resin, cleaving the dipeptide from the solid support to form the cyclic byproduct, cyclo(Leu-Gly).[1] This leads to a substantial loss of the desired linear peptide from the resin.
-
Steric Hindrance: The bulky isobutyl side chain of Leucine can sterically hinder the coupling reaction. This can lead to incomplete or slow coupling to the glycine residue on the resin, resulting in deletion sequences (H-Gly-resin) if the reaction does not go to completion.[2][3][4]
Q2: What factors exacerbate diketopiperazine (DKP) formation?
Several factors can increase the rate of DKP formation:
-
Sequence: Dipeptide sequences ending in Glycine or Proline are particularly susceptible.[5] Glycine's lack of a side chain provides minimal steric barrier to the "backbiting" cyclization reaction.
-
Resin Type: Standard resins with less sterically hindered linkers, such as Wang resin, can facilitate DKP formation.
-
Deprotection Conditions: Prolonged exposure to the basic conditions of Fmoc deprotection (e.g., with piperidine) can catalyze the intramolecular cyclization.[5][6][7]
Q3: How do I know if DKP formation is the primary cause of my low yield?
A key indicator of DKP formation is a significant loss of peptide from the resin, resulting in a low final yield of the cleaved peptide, but with a relatively clean crude HPLC profile (as the DKP byproduct is cleaved during the synthesis and washed away). If you monitor the resin loading after the dipeptide stage, a substantial drop would be observed.
Part 2: Troubleshooting and Strategic Solutions
When faced with low yields in this compound synthesis, a systematic approach to troubleshooting is essential. The following workflow and detailed strategies will help you diagnose and resolve the common issues.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Strategy 1: Mitigating DKP with Sterically Hindered Resin
The most effective way to suppress DKP formation is to increase the steric barrier around the ester linkage to the resin.[1] The 2-Chlorotrityl Chloride (2-CTC) resin is highly recommended for this purpose.[1][8]
Mechanism of Action: The bulky trityl group of the 2-CTC resin physically obstructs the N-terminal amine of leucine from attacking the C-terminal glycine's ester bond, thus minimizing the intramolecular cyclization.
-
Resin Swelling & Loading:
-
Swell 2-CTC resin (e.g., 1.0 g, ~1.2 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Gly-OH (1.5 eq.) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) in DCM.
-
Add the amino acid solution to the resin and agitate for 2 hours.[9]
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.[8][10]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of Fmoc-Leu-OH:
-
In a separate vial, pre-activate Fmoc-Leu-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x).
-
-
Cleavage from Resin:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Cleave the dipeptide from the resin using a solution of 1% Trifluoroacetic acid (TFA) in DCM for 30 minutes. This mild cleavage condition keeps the Fmoc group intact.[3]
-
Filter the resin and collect the filtrate. Neutralize the filtrate with a base like pyridine before solvent evaporation.
-
Strategy 2: Modified Fmoc Deprotection to Suppress DKP
If using a standard resin like Wang is unavoidable, modifying the deprotection conditions can significantly reduce DKP formation. A combination of a stronger, non-nucleophilic base (DBU) and a bulkier secondary amine (piperazine) has been shown to be effective.[1][11][12][13]
Mechanism of Action: This cocktail provides rapid Fmoc removal while minimizing the exposure time of the free N-terminal amine in a highly basic environment that promotes cyclization.
-
Resin & First Amino Acid: Load Fmoc-Gly-OH onto Wang resin using standard protocols.
-
Optimized Fmoc Deprotection:
-
Coupling & Cleavage: Proceed with the coupling of Fmoc-Leu-OH and final cleavage as described in the standard protocols.
Strategy 3: Overcoming Steric Hindrance with Potent Coupling Reagents
To address incomplete coupling due to the steric bulk of leucine, the choice of coupling reagent is critical. While standard carbodiimide-based reagents like DIC/HOBt can be effective, more potent uronium/aminium or phosphonium salt-based reagents are recommended for difficult couplings.[6][14][15]
Mechanism of Action: Reagents like HATU and HCTU form highly reactive OAt or O-6-ClBt esters, respectively, which react faster and more efficiently with the sterically hindered N-terminus.
The following table provides a summary of expected performance for various coupling reagents in sterically hindered couplings, such as the addition of Fmoc-Leu. Note: Data is representative and may vary based on specific reaction conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%)[14] | Racemization Potential[6][14] | Key Advantages |
| HATU | Aminium/Uronium Salt | 15-45 min | >99 | Very Low | High reactivity, gold standard for hindered couplings.[15] |
| HCTU | Aminium/Uronium Salt | 15-45 min | >99 | Very Low | Similar reactivity to HATU, often more cost-effective.[10][15] |
| PyBOP | Phosphonium Salt | 30-120 min | >98 | Low | Excellent for hindered couplings, avoids guanidinylation side reactions.[14] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 min | >95 | Low | Cost-effective, good performance, safer than HOBt-based additives. |
Part 3: Final Product Analysis
After synthesis, it is crucial to verify the purity and identity of the final this compound product.
Analytical Protocol: RP-HPLC
-
Objective: To determine the purity of the synthesized dipeptide and identify any byproducts.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.
Expected Results & Interpretation
Caption: Workflow for HPLC analysis of crude this compound.
A successful synthesis will show a major peak corresponding to this compound. The identity should be confirmed by LC-MS. Impurities such as the deletion sequence (Fmoc-Gly-OH) would typically elute earlier. Any diastereomers formed due to racemization would appear as a closely eluting peak or a shoulder on the main peak.
References
- Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- BenchChem. (2025). Technical Support Center: H-Gly-Gly-Gly-OH Synthesis.
- Coste, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Gong, Q., et al. (2022).
- BenchChem. (2025). Optimizing Coupling of Fmoc-Leu-Ser Pseudoproline Dipeptides: A Technical Support Guide.
- BenchChem. (2025). Strategies to improve the yield of peptides with Fmoc-Gly-DL-Ala.
- Bantan-Polak, T., & Grant, K. B. (2002). Selective hydrolysis of peptides promoted by metal ions: a positional scanning approach.
- Almac. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Almac Group.
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- Martinez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- BenchChem. (2025). Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Leu-OH.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
- Coste, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Coste, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed. [Link]
- Gong, Q., et al. (2022).
- Kitadai, N. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life. [Link]
- Phenomenex. (n.d.).
- Coste, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed Central. [Link]
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Amblard, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Albericio, F., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
- Martinez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Albericio, F., et al. (2018). Green Chemistry - In situ Fmoc removal. RSC Publishing. [Link]
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Racemization During Fmoc-Leu-Gly-OH Coupling
Introduction: The Challenge of Stereochemical Integrity in Dipeptide Coupling
The synthesis of peptides with high chiral purity is paramount for their biological function and therapeutic efficacy. Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, represents a significant hurdle in solid-phase peptide synthesis (SPPS). This issue is particularly pronounced during the coupling of pre-formed dipeptides, such as Fmoc-Leu-Gly-OH. The C-terminal glycine residue in this dipeptide, lacking a side chain, offers little steric hindrance, which can inadvertently facilitate the abstraction of the α-proton of the preceding leucine residue during activation. This leads to the formation of a planar enolate or oxazolone intermediate, which upon nucleophilic attack by the resin-bound amine, can result in a mixture of L-Leu and D-Leu containing peptides.[1][2][3]
This guide provides a comprehensive overview of the mechanisms behind racemization in this compound coupling, troubleshooting strategies for common experimental issues, and detailed protocols to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound dipeptide particularly susceptible to racemization?
A1: The susceptibility of this compound to racemization stems from the electronic and steric properties of the dipeptide structure. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate upon activation of the C-terminal glycine's carboxyl group.[1][2][3] The α-proton of the leucine residue in this intermediate is sufficiently acidic to be abstracted by base present in the coupling reaction. The resulting achiral intermediate can then be attacked by the resin-bound amine from either face, leading to a mixture of L-L and D-L diastereomers. The lack of a bulky side chain on the C-terminal glycine residue reduces steric hindrance, making the formation of the oxazolone intermediate more favorable compared to dipeptides with other C-terminal amino acids.
Q2: Which factors have the most significant impact on racemization during this coupling step?
A2: Several factors critically influence the extent of racemization:
-
Coupling Reagents and Additives: The choice of activating agent and racemization suppressant is paramount. Carbodiimide-based methods, especially when paired with additives like OxymaPure or HOAt, are highly effective at minimizing racemization.[4][5][6]
-
Base: The strength and steric hindrance of the base used for activation play a crucial role. Strong, non-hindered bases like diisopropylethylamine (DIPEA) are known to promote racemization.[1][7]
-
Pre-activation Time: Prolonged incubation of the activated dipeptide before its addition to the resin increases the opportunity for oxazolone formation and subsequent racemization.[1][8]
-
Temperature: Elevated temperatures, while often used to drive difficult couplings, can significantly accelerate the rate of racemization.[1]
Q3: What are the advantages of using OxymaPure over the more traditional HOBt as an additive?
A3: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) offers several advantages over HOBt (1-hydroxybenzotriazole). Firstly, it has a superior safety profile, as it is non-explosive, unlike HOBt.[6][9] Secondly, numerous studies have shown that OxymaPure is more effective at suppressing racemization and often leads to higher coupling yields compared to HOBt.[6][9][10] This is attributed to the formation of a more stable and selective active ester intermediate, which is less prone to racemization.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Diastereomeric Impurity Detected by HPLC/LC-MS | Racemization during the this compound coupling step. | 1. Optimize Coupling Cocktail: Switch to a DIC/OxymaPure or DIC/HOAt coupling strategy.[4][5][6] 2. Change the Base: Replace DIPEA with a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][7] 3. Minimize Pre-activation: Add the activated dipeptide solution to the resin immediately after preparation.[1][8] 4. Control Temperature: Perform the coupling at room temperature or consider cooling to 0°C for particularly sensitive sequences. |
| Low Coupling Efficiency / Incomplete Reaction | Steric hindrance or aggregation of the growing peptide chain. | 1. Increase Equivalents: Use a higher excess of the Fmoc-dipeptide and coupling reagents (e.g., 1.5-2 equivalents). 2. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated dipeptide.[1] 3. Solvent Choice: Ensure the use of high-purity, anhydrous DMF or consider switching to NMP for sequences prone to aggregation.[11] |
| Formation of Unidentified Byproducts | Side reactions related to the coupling reagents or prolonged reaction times. | 1. Use High-Purity Reagents: Ensure all reagents, especially the this compound, are of high purity and stored correctly. 2. Monitor Reaction Progress: Use a qualitative test (e.g., Kaiser test) to monitor the reaction and avoid unnecessarily long coupling times. 3. Purification: If byproducts are unavoidable, optimize the final purification strategy (e.g., gradient on preparative HPLC) to ensure their removal. |
Data Presentation: Impact of Coupling Reagents on Racemization
While specific data for this compound is not extensively published, the following table provides a comparative overview of racemization levels observed with different coupling reagents for other racemization-prone amino acids. This serves as a valuable guide for reagent selection.
| Coupling Reagent/Additive | Base | Typical Racemization Level | Reference(s) |
| DIC/OxymaPure | DIPEA/NMM | Very Low (<1-2%) | [6][12] |
| DIC/HOBt | DIPEA/NMM | Low (2-5%) | [6] |
| HBTU | DIPEA | Moderate to High (5-15%) | [4] |
| HATU | DIPEA | Moderate to High (5-15%) | [12] |
| COMU | DIPEA/NMM | Very Low (<2%) | [4][7] |
Note: Actual racemization levels can vary depending on the specific peptide sequence, reaction conditions, and analytical methods used.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization through the use of a highly effective coupling additive and immediate introduction of the activated dipeptide to the resin.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling (In Situ):
-
In a separate vessel, dissolve this compound (1.5 equivalents relative to resin loading) and OxymaPure (1.5 equivalents) in DMF.
-
Add DIC (1.5 equivalents) to this solution.
-
Immediately add the activated dipeptide solution to the washed, deprotected peptide-resin.
-
-
Reaction: Agitate the reaction mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), extend the coupling time for another 1-2 hours or consider a double coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) before proceeding to the next deprotection step.
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization during dipeptide coupling.
Optimized Workflow for Low-Racemization Coupling
Caption: Workflow for minimizing racemization.
References
- Subirós-Funosas, L., et al. (2022).
- Merck Millipore. (2009). Novabiochem® Letter 1/09. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Subirós-Funosas, L., et al. (2022).
- Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. SynOpen. [Link]
- Y. A. A. Mohamed, et al. (2022).
- Epimerization of Peptide. (n.d.). SlideShare. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Atherton, E., et al. (1995). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Liang, Z., et al. (2018). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. [Link]
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-Leu-Gly-OH. This guide is designed to provide you with in-depth, field-proven insights into identifying, understanding, and mitigating common impurities associated with this dipeptide. We understand that the purity of your starting materials is paramount to the success of your peptide synthesis endeavors. This resource is structured to offer both quick answers through our FAQs and detailed troubleshooting protocols for more complex challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect when working with this compound?
A1: Impurities in this compound can arise from both the synthesis of the dipeptide itself and the stability of the starting materials, Fmoc-Leu-OH and H-Gly-OH. The most common impurities include diastereomers (Fmoc-D-Leu-Gly-OH), unreacted starting materials, and byproducts from the coupling reaction. Additionally, deletion sequences (if this dipeptide is an intermediate in a larger synthesis) and products of side-chain reactions, although less common for Leucine and Glycine, should be considered.[1]
Q2: I'm observing a peak in my HPLC analysis with a similar mass to my product but a different retention time. What could it be?
A2: This is often indicative of a diastereomeric impurity, most likely Fmoc-D-Leu-Gly-OH. Racemization of the leucine residue can occur during the activation and coupling steps of the synthesis, especially under harsh basic conditions or with prolonged activation times.[2][3] Chiral HPLC analysis can confirm the presence of diastereomers.[4]
Q3: My crude this compound appears to have poor solubility, making purification difficult. What is the cause and how can I address it?
A3: Poor solubility can be a sign of aggregation, a common issue with hydrophobic peptides.[5] While this compound is a relatively small dipeptide, the hydrophobic nature of the Fmoc group and the leucine side chain can promote intermolecular interactions. To address this, consider dissolving the crude product in a minimal amount of a strong organic solvent like DMF or DMSO before diluting it with the HPLC mobile phase. Using solvents like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts can also help disrupt aggregates.[6]
Q4: Can the purity of my starting Fmoc-Leu-OH affect the final purity of this compound?
A4: Absolutely. The purity of your starting materials is a critical factor. Impurities in the initial Fmoc-Leu-OH, such as Fmoc-D-Leu-OH, will be carried through the synthesis and result in diastereomeric impurities in your final product.[1] It is crucial to use high-purity reagents and to have a thorough quality assessment of your starting materials.[7]
In-Depth Troubleshooting Guides
Issue 1: Identification and Mitigation of Diastereomeric Impurities
The presence of the Fmoc-D-Leu-Gly-OH diastereomer is one of the most significant challenges in ensuring the purity of your this compound.
Causality: Racemization of the L-leucine residue primarily occurs during the carboxyl group activation step prior to coupling with glycine. The formation of an oxazolone intermediate is a common mechanism for this loss of stereochemical integrity.[2] Factors that exacerbate racemization include the choice of coupling reagents, the strength of the base used, and the pre-activation time.[2][3]
Troubleshooting Protocol:
-
Analytical Verification:
-
Method: Employ chiral High-Performance Liquid Chromatography (HPLC) to resolve the L- and D-isomers. A polysaccharide-based chiral stationary phase is often effective.[4]
-
Sample Preparation: Dissolve a small amount of the purified dipeptide in the initial mobile phase.
-
Analysis: An isocratic elution with a suitable mobile phase (e.g., acetonitrile/water with an acidic additive like TFA) should separate the two diastereomers.
-
-
Mitigation Strategies During Synthesis:
-
Coupling Reagent Selection: Opt for coupling reagents known for low racemization potential. Carbodiimide-based reagents like DIC in the presence of an additive such as Oxyma are generally preferred over uronium/aminium-based reagents.[2]
-
Base Selection: Use a sterically hindered base like 2,4,6-collidine instead of DIPEA to minimize base-catalyzed racemization.[3]
-
Minimize Pre-activation Time: Avoid prolonged pre-activation of the Fmoc-Leu-OH before adding the glycine nucleophile. In-situ activation is often the best approach.[2]
-
Workflow for Managing Diastereomeric Impurities
Sources
Technical Support Center: Fmoc-Leu-Gly-OH Kaiser Test Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Kaiser test to monitor the coupling efficiency of Fmoc-Leu-Gly-OH during solid-phase peptide synthesis (SPPS). As a foundational tool in SPPS, the Kaiser test provides critical real-time feedback on reaction completion. However, its chemistry is nuanced, and specific peptide sequences can introduce complexities. This document provides in-depth troubleshooting, validated protocols, and expert insights to ensure you achieve reliable and accurate results.
Troubleshooting Guide: Specific Issues with this compound
This section addresses common problems encountered when performing the Kaiser test after the coupling of this compound. The format is designed to help you quickly identify your issue and implement a robust solution.
Question 1: I performed a Kaiser test after coupling this compound, and the result was positive (blue beads/solution). What went wrong?
A positive result indicates the presence of free primary amines, suggesting an incomplete coupling reaction. Several factors could be at play.
-
Issue KT-001: Incomplete Coupling Reaction
-
Probable Cause: The most straightforward cause is that the coupling reaction has not gone to completion. The N-terminal amine of the resin-bound glycine is still exposed. This can be due to insufficient reaction time, suboptimal reagent concentration, or steric hindrance from the bulky leucine side chain of the incoming dipeptide.
-
Recommended Action:
-
Recouple Immediately: Perform a second coupling reaction.[1][2] It is often beneficial to use fresh coupling reagents.
-
Optimize Conditions: If the test remains positive, consider extending the coupling time or switching to a more potent coupling reagent combination, such as HATU or HCTU, which are highly effective for sterically hindered couplings.[1][2]
-
Address Aggregation: Peptide aggregation on the resin can prevent reagents from accessing the reactive site.[1][3] Try switching the solvent to NMP, DMSO, or a DCM/DMF mixture to disrupt secondary structures.[1][2]
-
Capping: If the test is still positive after a second coupling, it is critical to cap the unreacted amines to prevent the formation of deletion peptide impurities in your final product.[1] This is typically achieved using acetic anhydride with a base like DIPEA or pyridine.[1]
-
-
-
Issue KT-002: False-Positive Result
-
Probable Cause: The test may incorrectly indicate incomplete coupling. This is a common pitfall with the Kaiser test.
-
Inadequate Washing: Residual piperidine from the previous Fmoc deprotection step is a primary amine and will yield a strong positive result.[2]
-
Fmoc Group Lability: The Fmoc protecting group can be unstable under the heating conditions (100-120°C) of the Kaiser test, especially in the presence of pyridine, a key component of one of the reagents.[1][4][5] This premature cleavage exposes the primary amine of the newly coupled Leucine, leading to a false positive.
-
Resin Degradation: Certain resin types, particularly PEG-based resins, can be less stable and may expose amine-like functionalities that give a positive result.[2][4][6]
-
-
Recommended Action:
-
Ensure Thorough Washing: Wash the resin extensively with DMF (at least 5-6 times) after deprotection to completely remove all traces of piperidine before coupling.[4]
-
Control Heating: Adhere strictly to the recommended heating time and temperature (e.g., 5 minutes at 110°C).[4] Overheating significantly increases the risk of Fmoc cleavage.[1][7]
-
Use Fresh Reagents: Old or improperly stored reagents, especially the KCN in pyridine solution, can lead to ambiguous results.[3][4] Prepare fresh solutions regularly.
-
-
Question 2: My Kaiser test is negative (yellow/colorless) after coupling this compound, but I suspect the coupling was inefficient. Is a false negative possible?
Yes, a false negative, while less common than a false positive, can occur and lead to the accumulation of deletion sequences.
-
Issue KT-003: False-Negative Result
-
Probable Cause:
-
Steric Hindrance: In cases of significant peptide aggregation or poor resin swelling, the N-terminal amine may be inaccessible to the bulky ninhydrin reagent, even though it is unreacted.[4][8]
-
Insufficient Heating: The color-forming reaction requires heat.[9][10] If the sample is not heated sufficiently or for the specified duration, the reaction may not proceed, resulting in a lack of color development.[4]
-
Low Resin Loading: On very low-loading resins, the concentration of free amines may be below the detection limit of the test, leading to a faint or colorless result even with incomplete coupling.
-
-
Recommended Action:
-
Confirm with a Recouple: For critical or historically difficult couplings, it can be prudent to perform a routine second coupling even if the Kaiser test is negative.[4]
-
Verify Protocol: Ensure your heating block or water bath is at the correct temperature (100-120°C) and that the heating time is adequate (typically 5 minutes).[11]
-
Increase Sample Size: If using a low-loading resin, try performing the test with a slightly larger number of resin beads to concentrate the analyte.[2]
-
Alternative Test: If you consistently suspect false negatives, consider using a more sensitive or alternative method for confirmation, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Kaiser test? The Kaiser test is a highly sensitive colorimetric method for detecting primary amines.[3][12] The test uses ninhydrin, which reacts with a primary amine to produce a deep blue or purple compound known as Ruhemann's purple.[11][13] This reaction is a cornerstone of in-process monitoring for SPPS, allowing for the confirmation of Fmoc deprotection (which should be positive) and the completion of coupling (which should be negative).[14]
Q2: Why is the N-terminus of Glycine the target for the test in this specific step? When troubleshooting the coupling of this compound, the test is performed after the coupling step. The goal is to determine if any N-terminal amines of the resin-bound glycine remain unreacted. A successful coupling will have acylated this amine, resulting in a secondary amide, which does not react with ninhydrin to produce the blue color. Therefore, a negative (yellow) test confirms a successful coupling.
Q3: How do I properly interpret the colors of the beads versus the solution? Interpreting the localization of the color is crucial for an accurate assessment.[4][12]
| Color of Resin Beads | Color of Solution | Interpretation | Recommended Action |
| Intense Blue | Intense Blue | Failed Coupling: Significant amount of unreacted amine.[12] | Check reagents and amino acid quality; perform a recouple.[12] |
| Dark Blue | Light Blue | Incomplete Coupling: Most unreacted sites are on the beads. | Perform a recouple.[12] |
| Colorless / Yellow | Dark Blue | Nearly Complete Coupling: Minor amount of unreacted amine. | Extend coupling time or proceed to capping.[12] |
| Colorless / Yellow | Yellow / Colorless | Complete Coupling: No detectable primary amines.[4][11] | Proceed to the next Fmoc deprotection step. |
Q4: Are there any specific issues with the Leu-Gly sequence itself? The Leu-Gly dipeptide does not contain secondary amines like proline, so the Kaiser test is chemically appropriate. However, dipeptides can sometimes be more challenging to couple than single amino acids due to their increased bulk. Furthermore, certain sequences are prone to aggregation on the solid support, which can hinder subsequent reactions and interfere with monitoring tests by blocking reagent access.[1][6] Always be vigilant for signs of aggregation, such as poor resin swelling or sluggish reactions.
Visualizations: Workflow and Mechanism
A clear understanding of the workflow and underlying chemistry is essential for effective troubleshooting.
Caption: Decision workflow for performing and interpreting the Kaiser test.
Caption: Simplified chemical principle of the Kaiser test reaction.
Validated Experimental Protocol: Kaiser Test
This protocol is a self-validating system for the qualitative detection of primary amines on a solid support.
Reagent Preparation
-
Solution A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this stock solution with 49 mL of pyridine.[12] (Caution: KCN is highly toxic).
-
Solution B (Ninhydrin/Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[12]
-
Solution C (Phenol/Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[12]
Store all solutions in well-sealed, amber glass bottles. Prepare fresh solutions every 2-4 weeks for optimal performance.
Test Procedure
-
Sample Collection: After the coupling of this compound and subsequent washing steps, carefully remove 10-20 beads of the peptide-resin and place them in a small, clean glass test tube (e.g., 12x75 mm).
-
Reagent Addition: To the test tube containing the resin beads, add:
-
Heating: Place the test tube in a preheated heating block or boiling water bath at 110°C for 5 minutes.[4][12]
-
Observation: Remove the tube and allow it to cool slightly. Observe the color of the resin beads and the surrounding solution against a white background.
-
Interpretation: Use the table in the FAQ section to interpret the results and decide on the next course of action.
Alternative Tests for Ambiguous Results
When the Kaiser test provides an ambiguous result, or if you are working with sequences known to be problematic, using an orthogonal test is a sound scientific practice.
-
Chloranil Test (for Secondary and Primary Amines): This test is particularly useful for confirming the presence of secondary amines like proline but also works for primary amines.[1][4]
-
Procedure: Wash a small sample of resin beads. Add 1-2 drops of acetaldehyde and 1-2 drops of a 2% p-chloranil in DMF solution. Let stand at room temperature for 5 minutes.
-
Positive Result: The beads turn a dark blue or greenish-blue color, indicating the presence of a free amine.[4]
-
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: A highly sensitive test for primary amines that is easier to perform than the Kaiser test.[15]
-
Procedure: Suspend a few washed resin beads in DMF. Add one drop of 1% TNBS in DMF and one drop of 10% DIPEA in DMF. Let stand at room temperature for 5-10 minutes.
-
Positive Result: The beads turn intensely orange or red.[7]
-
References
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (Source: AAPPTec) [Link]
- Supplementary Information - The Royal Society of Chemistry. (Source: The Royal Society of Chemistry) [Link]
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. (Source: Aapptec Peptides) [Link]
- THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES - Temple University. (Source: Temple University) [Link]
- Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. (Source: Microbe Notes) [Link]
- Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test | Request PDF - ResearchGate.
- solid phase peptide - Moodle@Units. (Source: Moodle@Units) [Link]
- Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis - PubMed. (Source: PubMed) [Link]
- Ninhydrin test - BYJU'S. (Source: BYJU'S) [Link]
- Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM. (Source: SYNFORM) [Link]
- Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC - NIH. (Source: PMC - NIH) [Link]
- Ninhydrin – Knowledge and References - Taylor & Francis. (Source: Taylor & Francis) [Link]
- Kaiser Test Definition - Organic Chemistry Key Term - Fiveable. (Source: Fiveable) [Link]
- What are the possible reasons for false positive results in Kaiser test? - ResearchGate.
- INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES - Semantic Scholar. (Source: Semantic Scholar) [Link]
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (Source: Luxembourg Bio Technologies) [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. microbenotes.com [microbenotes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. byjus.com [byjus.com]
- 14. fiveable.me [fiveable.me]
- 15. moodle2.units.it [moodle2.units.it]
Technical Support Center: Optimizing Fmoc-Leu-Gly-OH Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Fmoc-Leu-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this crucial dipeptide synthesis step, particularly focusing on the solid-phase coupling of Fmoc-L-Leucine onto a glycine-functionalized resin. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My coupling reaction is slow or incomplete when adding Fmoc-Leu-OH to my Glycine-resin. How can I diagnose and fix this?
Symptom: A positive Kaiser test (blue or violet beads) after the scheduled coupling time, or HPLC analysis of a cleaved sample shows a significant peak corresponding to the uncoupled Glycine starting material (a deletion sequence).
Potential Causes & Recommended Solutions
Several factors can contribute to inefficient coupling, primarily stemming from the steric hindrance of the leucine side chain and potential on-resin aggregation.
Cause A: Inadequate Carboxylic Acid Activation The efficiency of the peptide bond formation is critically dependent on the activation of the Fmoc-Leu-OH carboxyl group. Standard carbodiimide activators may be too slow for this sterically hindered amino acid.
-
Expertise & Experience: The O-acylisourea intermediate formed by carbodiimides like DIC can be slow to react and susceptible to side reactions.[1] For challenging couplings, more potent activating agents are required. Uronium/phosphonium salt-based reagents like HATU, HBTU, or HCTU generate highly reactive HOBt/HOAt esters in situ, dramatically accelerating the reaction. HATU is particularly effective as it utilizes the superior leaving group 7-aza-1-hydroxybenzotriazole (HOAt), which has been shown to accelerate acylation and reduce racemization.[2]
-
Trustworthiness (Self-Validating System):
-
Switch Coupling Reagent: If using DIC/HOBt, switch to HATU or HCTU. These are generally more effective for hindered amino acids.[2][3]
-
Ensure Stoichiometry: Use a sufficient excess of reagents. A typical ratio is Fmoc-Leu-OH : Activating Agent : Base (e.g., DIPEA) of 3:2.9:6 relative to the resin loading.
-
Monitor Progress: Perform a Kaiser test after 1-2 hours. If it is still strongly positive, the coupling is stalled.
-
Cause B: On-Resin Aggregation As the peptide chain grows, it can fold back on itself and form intermolecular hydrogen bonds, physically blocking the reactive N-terminal amine of the glycine. This is a common issue in solid-phase peptide synthesis (SPPS).[2][4]
-
Expertise & Experience: Aggregation is sequence-dependent and is exacerbated by the non-polar nature of the Fmoc protecting group itself.[4][5] Solvents like N,N-Dimethylformamide (DMF) may not be sufficient to disrupt these interactions.
-
Trustworthiness (Self-Validating System):
-
Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties and can help disrupt secondary structures.[6]
-
Use Low-Load Resin: Employ a resin with a lower substitution level (e.g., 0.2 - 0.3 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[7]
-
Perform a Double Coupling: If the first coupling is incomplete after 2-3 hours, filter the reagents, wash the resin thoroughly with DMF or NMP, and repeat the coupling step with a fresh solution of activated Fmoc-Leu-OH.[2]
-
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting Decision Tree for Incomplete Coupling.
Q2: I'm observing unexpected side products in my final cleaved peptide. What are they and how can I prevent them?
Symptom: HPLC/MS analysis of the cleaved this compound product shows peaks with incorrect masses or retention times close to the main product peak.
Potential Causes & Recommended Solutions
Cause A: Racemization of Leucine The activation process can lead to the abstraction of the alpha-proton of the amino acid, causing epimerization and the formation of Fmoc-D-Leu-Gly-OH.
-
Expertise & Experience: Racemization risk is highly dependent on the base used during coupling. While DIPEA is common, it has been shown to increase racemization for certain amino acids.[2] Additives like HOBt, and especially HOAt, form active esters that are less prone to racemization than other activated species.
-
Trustworthiness (Self-Validating System):
-
Use Additives: Always include HOBt or HOAt in your activation scheme. Using HATU (which contains HOAt) or HCTU (which contains 6-Cl-HOBt) inherently incorporates this protection.[2][8]
-
Optimize Base: Use a less hindered base like 2,4,6-collidine in place of DIPEA, particularly if racemization is a persistent issue.[2] Ensure you are not using a large excess of base.
-
Control Temperature: Avoid elevated temperatures for extended periods, as this can increase the rate of racemization.
-
Cause B: Diketopiperazine (DKP) Formation This is not an issue during the Fmoc-Leu-OH coupling itself, but rather a critical side reaction that can occur after the dipeptide is formed. Once H-Leu-Gly-resin is synthesized and the Fmoc group is removed from Leucine, the free N-terminal amine can attack the C-terminal ester linkage to the resin, cyclizing to form the DKP and cleaving the dipeptide from the resin.
-
Expertise & Experience: This side reaction is particularly rapid for sequences ending in Glycine or Proline. The key to prevention is to couple the third amino acid as quickly as possible after deprotecting the H-Leu-Gly-resin.
-
Trustworthiness (Self-Validating System):
-
Pre-activate the Next Amino Acid: Have the solution of the third activated amino acid ready to add to the resin immediately following the washing steps after Fmoc deprotection of the Leucine.
-
Use Dipeptide Building Blocks: For problematic sequences, synthesizing a Fmoc-AA3-Leu-OH dipeptide in solution phase first and then coupling it to the Gly-resin can bypass this issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal Fmoc deprotection conditions for the Glycine residue before coupling Leucine?
Standard conditions are highly effective: a solution of 20% piperidine in DMF.[9] The process typically involves two treatments: a short initial treatment (3-5 minutes) to break up the resin bed, followed by a longer treatment (15-20 minutes) to ensure complete removal.[2][9] Incomplete deprotection will leave the Glycine N-terminus blocked, making the subsequent coupling of Leucine impossible. The completion of the deprotection can be monitored by UV spectroscopy of the filtrate, looking for the characteristic dibenzofulvene-piperidine adduct.[2]
Q2: How does temperature affect the Fmoc-Leu-OH coupling reaction?
Increasing the reaction temperature (e.g., to 35-40°C) can increase the kinetic energy of the molecules and often accelerates slow coupling reactions. However, this must be done with caution.
-
Pros: Can significantly reduce coupling times for sterically hindered residues.
-
Cons: Increases the risk of side reactions, most notably the racemization of Leucine.[3]
Recommendation: Only use elevated temperatures as a secondary optimization step after first addressing coupling reagent choice and potential aggregation. If used, limit the time at the higher temperature and ensure a robust activation chemistry (e.g., with HATU) is in place to minimize racemization risk.
Q3: What are the key differences between common coupling reagents for this step?
The choice of coupling reagent is one of the most critical parameters for optimizing reaction time and purity.
| Reagent Class | Examples | Activation Speed | Racemization Risk | Cost | Recommendation for this compound |
| Carbodiimides | DIC / HOBt | Moderate | Low (with HOBt) | Low | Acceptable, but may be slow. Monitor closely. |
| Uronium Salts | HBTU, HCTU | Fast | Low | Moderate | Good Choice. HCTU is often slightly faster. |
| Guanidinium Salts | HATU | Very Fast | Very Low | High | Excellent Choice. Often the most effective for difficult couplings due to the HOAt moiety.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Fast | Low | High | Effective, but byproducts can be more difficult to wash away. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Leu-OH to Gly-Wang Resin (0.1 mmol scale)
This protocol utilizes HATU for efficient activation.
-
Resin Preparation:
-
Place 200 mg of Fmoc-Gly-Wang resin (loading ~0.5 mmol/g) in a fritted reaction vessel.
-
Swell the resin in 5 mL of DMF for 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection of Glycine:
-
Add 3 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain.
-
Add another 3 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (6 x 3 mL) to remove all traces of piperidine. Perform a test on the final wash to ensure it is free of piperidine (e.g., chloranil test).
-
-
Fmoc-Leu-OH Coupling:
-
Activation (in a separate vial):
-
Dissolve Fmoc-Leu-OH (106 mg, 0.3 mmol, 3 eq.) and HATU (110 mg, 0.29 mmol, 2.9 eq.) in 2 mL of DMF (or NMP).
-
Add N,N-Diisopropylethylamine (DIPEA) (104 µL, 0.6 mmol, 6 eq.).
-
Let the solution pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
-
Monitoring and Washing:
-
Take a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and then Methanol, and perform a Kaiser test (Protocol 2).
-
If the Kaiser test is negative (yellow beads), the coupling is complete.
-
Wash the resin with DMF (3 x 3 mL), Dichloromethane (DCM) (3 x 3 mL), and DMF (3 x 3 mL). The resin is now ready for the next cycle.
-
If the test is positive, consider a second coupling (see Troubleshooting Q1).
-
Protocol 2: Monitoring Reaction Completion with the Kaiser Test
The Kaiser test detects free primary amines on the resin.[6]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Place a few washed and dried resin beads in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Intense Blue/Violet Beads: Incomplete reaction (many free amines).
-
Yellow/Colorless Beads: Complete reaction (no free amines).
-
SPPS Cycle Overview
Caption: Standard Solid-Phase Synthesis Cycle for one amino acid addition.
References
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
- Google Patents. (2009). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- Pires, D. A. T., & Bemquerer, M. P. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
- Wuhan Insta Molecules Bio-tech Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. [Link]
- García-Ramos, Y., et al. (2017). In situ Fmoc removal: a green simplification of the SPPS cycle. RSC Advances, 7(26), 15878-15883. [Link]
- López-Márquez, A., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(22), 5467. [Link]
- Merck (Novabiochem). (n.d.). New products for peptide synthesis. [Link]
- ResearchGate. (2014). What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?[Link]
- ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...[Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
- ResearchGate. (2019). Thermal Cleavage of the Fmoc Protection Group. [Link]
- ACS Combinatorial Science. (2020).
- Royal Society of Chemistry. (2017). The greening of peptide synthesis. [Link]
- PubMed Central. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Difficult Couplings of Fmoc-Leu-Gly-OH with Chaotropic Salts
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical protocols for researchers encountering challenges with the dipeptide Fmoc-Leu-Gly-OH, particularly in the context of solid-phase peptide synthesis (SPPS). We will explore the root causes of poor coupling efficiency, focusing on peptide aggregation, and detail the strategic use of chaotropic salts as a powerful countermeasure.
Core Concepts: The Challenge of Hydrophobic Dipeptides
The dipeptide this compound is a common building block in peptide synthesis. However, its structure presents a distinct challenge. The combination of the bulky, hydrophobic N-terminal Fmoc protecting group and the leucine side chain can lead to significant on-resin aggregation.[1][2] As the peptide chains elongate on the solid support, they can self-associate through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets.[3][4] This aggregation causes the peptide-resin to collapse, hindering solvent and reagent access to the reactive N-terminal amine.[5] The result is often an incomplete or failed coupling reaction, leading to low yields and the generation of deletion sequences, which are notoriously difficult to separate during purification.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound and similar hydrophobic sequences.
Q1: My coupling reaction following the addition of this compound is sluggish or incomplete. A ninhydrin test remains strongly positive. What is happening?
This is a classic symptom of on-resin aggregation.[2] The growing peptide chains, now capped with the hydrophobic this compound, are likely folding and clumping together on the resin beads. This physically blocks the terminal amine, preventing the next activated amino acid from accessing the reaction site efficiently. You may also observe that the resin beads do not swell properly or appear clumpy in the reaction solvent.[3][6]
Q2: What are chaotropic salts, and how can they resolve my coupling problem?
A chaotropic agent is a substance that disrupts the highly ordered hydrogen-bonding network of water and other polar solvents.[7][8] In the non-aqueous environment of SPPS, chaotropic salts like lithium chloride (LiCl), sodium perchlorate (NaClO₄), potassium thiocyanate (KSCN), and guanidinium chloride (GdmCl) function by interfering with the intermolecular hydrogen bonds that hold the peptide aggregates together.[3][6][9] By breaking up these aggregates, the salts allow the peptide-resin to re-solvate, making the N-terminal amine accessible again for coupling.[7][10] This process effectively "relaxes" the collapsed peptide structure, improving reaction kinetics.
Q3: When is the right time to use a chaotropic salt in my synthesis?
You should consider incorporating a chaotropic salt strategy when you observe the following:
-
Known Difficult Sequences: The Leu-Gly motif itself is a warning sign, especially within longer, hydrophobic sequences.[2]
-
Positive Coupling Tests: A positive ninhydrin (Kaiser) or TNBS test after a standard coupling cycle indicates a significant number of unreacted free amines.[11][12]
-
Poor Resin Swelling: If the resin volume visibly decreases or the beads clump together after several coupling cycles, aggregation is likely occurring.[4][5]
-
Previous Failed Syntheses: If a synthesis has previously failed at a specific sequence, preemptively using a chaotropic agent on the next attempt is a wise strategy.
Q4: Which chaotropic salt should I use, and are there any potential side effects?
Several chaotropic salts are effective, with LiCl being a common and mild choice. Guanidinium-based salts are also powerful but must be used with caution.[10] Uronium/aminium coupling reagents can react with the unprotected N-terminus of a peptide to form a guanidine moiety, which irreversibly caps the chain.[3] While the risk is primarily associated with the coupling reagents themselves, adding another guanidinium source (the salt) warrants careful procedural control, such as pre-activating the amino acid before adding it to the resin.
The choice of salt and its concentration can be critical. Below is a summary of common options.
| Chaotropic Salt | Typical Concentration | Solvent | Key Considerations |
| Lithium Chloride (LiCl) | 0.8 M | DMF | A common and effective choice for disrupting hydrogen bonds.[9][13] |
| Sodium Perchlorate (NaClO₄) | 0.8 M | DMF | Another effective option for improving solvation.[3][9] |
| Potassium Thiocyanate (KSCN) | 4 M | DMF | A strong chaotropic agent, useful for very difficult sequences.[3][9] |
| Guanidinium Chloride (GdmCl) | 1 M | DMF | Very effective, but be mindful of potential guanidinylation side reactions.[6] |
Q5: Are there alternatives to chaotropic salts for overcoming aggregation?
Absolutely. Chaotropic salts are one of many tools. A multi-faceted approach is often the most effective:
-
Solvent Choice: Switching the primary solvent from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) can enhance solvation of hydrophobic peptides. Adding 25% dimethyl sulfoxide (DMSO) to DMF is also a powerful strategy.[2][14]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 40-75°C) can provide enough energy to disrupt secondary structures. Microwave-assisted SPPS is particularly effective for this.[2][15]
-
Backbone Protection: For extremely difficult sequences, using a dipeptide with backbone protection, such as Fmoc-Leu-(Dmb)Gly-OH, can be a definitive solution. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically prevents the hydrogen bond formation that leads to aggregation.[16][17]
Troubleshooting Workflow & Strategy Comparison
When poor coupling is detected, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for addressing aggregation-related synthesis failures.
By understanding the underlying causes of difficult couplings and employing the targeted strategies outlined in this guide, researchers can successfully synthesize peptides containing this compound and other challenging sequences.
References
- MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- Wikipedia. Chaotropic agent. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Ria, V., et al. (2021). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Journal of Proteome Research. [Link]
- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. International Journal of Molecular Sciences. [Link]
- Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. [Link]
- Taylor & Francis. Chaotropic – Knowledge and References. [Link]
- Salvi, G., et al. (2005). Effective interactions between chaotropic agents and proteins.
- Salvi, G., et al. (2005). Effective interactions between chaotropic agents and proteins.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
- Sharma, A., et al. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Krchňák, V., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research. [Link]
- Kulesza, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. [Link]
- Dragon, M., et al. (2014). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in Molecular Biology. [Link]
- de la Torre, B. G., & Albericio, F. (2020). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis (pp. 1-21). Springer. [Link]
- AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]
- Krchňák, V., Flegelová, Z., & Vágner, J. Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. [Link]
- Zhang, Y., et al. (2017). Do guanidinium and tetrapropylammonium ions specifically interact with aromatic amino acid side chains?
- Lim, D. R., & Koder, R. L. (2010). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. ACS Chemical Biology. [Link]
- Schneider, M., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
- Rosa, E., et al. (2023). Self-assembled aggregates based on cationic amphiphilic peptides: structural insight.
- Fairbanks, M. B., et al. (2012). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic Letters. [Link]
- Aapptec Peptides. Fmoc-Leu-(Dmb)Gly-OH. [Link]
- Kumar, A., et al. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Ferreira, L. A., et al. (2023). Solubilities of Amino Acids in the Presence of Chaotropic Anions. Journal of Solution Chemistry. [Link]
- Yapa, A. W. (2012). What happens to DNA in the presence of a chaotropic salt?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 8. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemimpex.com [chemimpex.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Alternative Coupling Reagents for Fmoc-Leu-Gly-OH Synthesis
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are seeking alternative coupling reagents for the synthesis of the dipeptide Fmoc-Leu-Gly-OH, a common sequence that can present challenges such as incomplete coupling and racemization. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis
This section addresses specific issues you might encounter during the coupling of Fmoc-Leu-OH to Glycine and offers targeted solutions using alternative coupling reagents.
Q1: My standard DIC/HOBt coupling for this compound is sluggish and results in a low yield. What's causing this and what are my immediate options?
A1: A sluggish reaction and low yield when coupling Fmoc-Leu-OH to Glycine, even with a standard carbodiimide activator like Diisopropylcarbodiimide (DIC) and an additive like 1-Hydroxybenzotriazole (HOBt), can stem from several factors. While Glycine itself is not sterically hindered, the bulky Fmoc-protecting group on Leucine can slow down the reaction kinetics. Furthermore, aggregation of the growing peptide chain on the solid support can limit the accessibility of the reactive sites.[1][2]
Your immediate options should focus on employing more potent activating systems:
-
Switch to a more reactive uronium/aminium salt: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to significantly accelerate coupling reactions.[3][4] HATU is generally considered more efficient than HBTU, especially for challenging couplings, as it forms a more reactive OAt-active ester.[4]
-
Utilize a modern phosphonium salt: PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice that forms the same OBt-active ester as HBTU but can offer improved solubility and performance in certain contexts.[5][6]
-
Consider a safer and highly effective additive: Replace HOBt with OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate).[7][8][9] OxymaPure is non-explosive and has been shown to be superior to HOBt in enhancing coupling efficiency and suppressing racemization.[7][8][9]
Q2: I'm observing significant epimerization (racemization) of the Leucine residue in my this compound product. How can I minimize this side reaction?
A2: Racemization at the α-carbon of the activated amino acid is a critical concern in peptide synthesis, particularly with urethane-protected amino acids like Fmoc-Leu-OH.[10] The formation of an oxazolone intermediate is a primary pathway for this loss of stereochemical integrity.[8][11]
To suppress racemization, consider the following strategies:
-
Employ additives specifically designed for racemization suppression:
-
Choose your coupling reagent and base combination carefully:
-
The combination of DIC with OxymaPure or HOAt is an excellent choice for minimizing racemization.[12]
-
When using uronium/aminium or phosphonium salts, the choice of base is crucial. A weaker tertiary base like N-methylmorpholine (NMM) or collidine is often preferred over a stronger, more sterically hindered base like N,N-diisopropylethylamine (DIPEA) to reduce the risk of racemization.[12]
-
-
Control reaction temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can help to minimize racemization by slowing down the rate of the competing oxazolone formation.[12]
Q3: After switching to HATU for my this compound synthesis, I'm noticing a new impurity that appears to be a guanidinylated adduct on my Glycine residue. Why is this happening and how can I prevent it?
A3: This is a known side reaction associated with uronium/aminium-based coupling reagents like HATU and HBTU.[13] These reagents can react directly with the free N-terminal amine of the peptide chain (in this case, Glycine) to form a stable guanidinium group, which terminates the peptide chain.[13] This is particularly problematic if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.[14][15]
Here's how to prevent guanidinylation:
-
Pre-activate the Fmoc-Leu-OH: Instead of adding all the reagents to the resin at once, pre-activate the Fmoc-Leu-OH with HATU and a base (like DIPEA) in solution for a few minutes before adding the mixture to the resin-bound Glycine. This ensures that the highly reactive OAt-ester is formed first, which will then preferentially react with the amine.
-
Use stoichiometric amounts of the coupling reagent: Avoid using a large excess of HATU. A slight excess (e.g., 1.05-1.1 equivalents) relative to the amino acid is usually sufficient.
-
Switch to a phosphonium-based reagent: Phosphonium salts like PyBOP or PyAOP do not have this side reaction, as they do not possess the guanidinium-forming structure.[12] This makes them a safer choice when excess reagent might be required for a difficult coupling or during cyclization reactions.[14]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the selection and use of alternative coupling reagents for this compound synthesis.
Q4: What are the main classes of alternative coupling reagents to the traditional carbodiimides?
A4: The main classes of alternative coupling reagents are:
-
Phosphonium Salts: These reagents, such as BOP, PyBOP, and PyAOP, activate the carboxylic acid by forming a reactive acyloxyphosphonium intermediate.[5] They are highly efficient and generally do not cause guanidinylation side reactions.[12] However, the byproduct of BOP, HMPA, is carcinogenic, making PyBOP a safer alternative.[6][12]
-
Uronium/Aminium Salts: This class includes popular reagents like HBTU, TBTU, and HATU.[3][4] They are highly effective and rapid coupling agents.[3] It's important to note that despite their historical naming, reagents like HBTU and HATU exist as aminium salts (guanidinium N-oxides) rather than uronium salts.[6]
-
Carbodiimides with advanced additives: While DIC and DCC are traditional carbodiimides, their performance is significantly enhanced by additives.[6][12] Modern additives like HOAt and OxymaPure offer improved safety and efficiency over the classic HOBt.[7][9][12]
-
Third-generation uronium reagents: Reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are based on an OxymaPure backbone.[11][16] COMU is highly efficient, has a better safety profile than benzotriazole-based reagents, and is more soluble in a wider range of solvents.[14]
Q5: How do I choose the best alternative coupling reagent for my specific needs?
A5: The choice depends on several factors:
-
For routine, non-problematic couplings: HBTU or TBTU in combination with a base like DIPEA are reliable and cost-effective options.[12]
-
For difficult or sterically hindered couplings: HATU is often the reagent of choice due to its high reactivity.[4] PyAOP is a powerful phosphonium-based alternative.[6]
-
When racemization is a major concern: Using DIC with OxymaPure or HOAt is a highly recommended, milder approach.[12] DEPBT is another reagent known for its remarkable resistance to racemization, particularly for sensitive amino acids like Histidine.[12]
-
For syntheses where safety is paramount: OxymaPure-based reagents like COMU are excellent choices as they avoid the potentially explosive benzotriazole moiety present in HOBt, HOAt, HBTU, and HATU.[7][9][12]
-
For solution-phase synthesis or when by-product removal is a consideration: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, facilitating purification via aqueous extraction.[6]
Data Summary: Comparison of Common Coupling Reagents
| Reagent/System | Class | Additive | Relative Reactivity | Racemization Risk | Guanidinylation Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | HOBt | Standard | Moderate | None | Cost-effective, well-established | HOBt is potentially explosive, moderate reactivity |
| DIC/OxymaPure® | Carbodiimide | OxymaPure® | High | Low | None | Safer than HOBt, high efficiency, low racemization[7][9] | |
| HBTU | Aminium Salt | HOBt | High | Moderate | Yes | Fast reactions, good solubility[3] | Potential for guanidinylation, contains HOBt |
| HATU | Aminium Salt | HOAt | Very High | Low | Yes | Very fast and efficient, excellent for difficult couplings[4] | More expensive, potential for guanidinylation, contains HOAt[4] |
| PyBOP | Phosphonium Salt | HOBt | High | Moderate | None | No guanidinylation, good for cyclization[12] | Byproduct can be difficult to remove, contains HOBt |
| COMU | Uronium Salt | OxymaPure® | Very High | Low | Yes | High efficiency, safer (Oxyma-based), good solubility[11][14] | Potential for guanidinylation, can be less stable in solution over time[14][17] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using HATU
-
Resin Swelling: Swell the Glycine-loaded resin (e.g., H-Gly-2-ClTrt resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Reagent Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.95 equivalents) to the amino acid solution.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated Fmoc-Leu-OH solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[18]
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times).
-
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®
-
Resin Swelling: Swell the Glycine-loaded resin in DMF for 30-60 minutes.
-
Reagent Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Leu-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc-Leu-OH/OxymaPure® solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly sensitive couplings, this step can be performed at 0 °C overnight.
-
-
Monitoring and Washing:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Workflow for Alternative Coupling Strategies
Caption: Decision workflow for selecting an alternative coupling strategy.
Mechanism of Action: Carbodiimide vs. Uronium Salt Activation
Caption: Comparison of activation mechanisms for peptide coupling.
References
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4995–5004.
- Ghasemabadi, A. G., et al. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
- National Center for Biotechnology Information. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Science of Synthesis. (n.d.). 3.7 Phosphonium Salts.
- ResearchGate. (n.d.). Coupling Reagents.
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 565–580.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Deen, C., et al. (1990). A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses. Journal of Immunological Methods, 129(1), 119-125.
- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry.
- CEM Corporation. (n.d.). Fmoc-Leu-OH.
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. people.uniurb.it [people.uniurb.it]
- 16. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 17. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Fmoc-Leu-Gly-OH
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the synthesis of peptides ending in the C-terminal dipeptide Leucine-Glycine (Leu-Gly). Here, we provide in-depth, field-proven insights into how your choice of solid support critically impacts the outcome of this synthesis, particularly focusing on coupling efficiency and the prevention of common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of a peptide ending in -Leu-Gly-OH considered a "special case" in SPPS?
A1: The sequence ending in Glycine is highly susceptible to a specific and often problematic side reaction: diketopiperazine (DKP) formation . After the second amino acid (in this case, Leucine) is coupled and its N-terminal Fmoc group is removed, the free N-terminal amine of the Leu residue can attack the ester linkage connecting the Glycine to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming the cyclic dipeptide cyclo(Leu-Gly) and terminating the synthesis prematurely. This issue is most pronounced with Glycine at the C-terminus due to its lack of steric hindrance.
Q2: What is the fundamental difference between Wang resin and 2-Chlorotrityl Chloride (2-CTC) resin for this synthesis?
A2: The primary difference lies in the chemistry and steric bulk of their linker arms, which dictates their acid lability and their effectiveness in preventing side reactions.
-
Wang Resin: This is a hydroxymethylphenoxy-based resin. The first amino acid (Glycine) is attached via an ester bond. Cleavage requires a strong acid, typically 95% Trifluoroacetic Acid (TFA).[1][2] The linker is relatively sterically unhindered, which can make the ester bond more accessible to intramolecular attack, thus facilitating DKP formation.[3]
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin features a highly bulky and extremely acid-sensitive trityl chloride linker.[1][3] The bulkiness of the trityl group provides significant steric protection to the ester bond, physically hindering the intramolecular attack required for DKP formation.[3][4] Furthermore, it allows for peptide cleavage under very mild acidic conditions (e.g., 1-2% TFA in Dichloromethane (DCM)), which is ideal for synthesizing protected peptide fragments.[5][6]
Q3: Can I couple the pre-synthesized dipeptide Fmoc-Leu-Gly-OH directly to the resin?
A3: Yes, this is a valid and often effective strategy. By pre-forming the dipeptide in solution and then coupling it to a resin (like a hydroxyl-functionalized resin), you bypass the on-resin step most prone to DKP formation (the deprotection of Fmoc-Leu-Gly-Resin). However, coupling a dipeptide can be more challenging than coupling a single amino acid due to its increased steric bulk. This may require extended coupling times or more potent activation reagents.
Troubleshooting Guide: Common Issues & Solutions
Scenario 1: Low Yield after Synthesis on Wang Resin
Issue: "I synthesized my peptide on a pre-loaded Fmoc-Gly-Wang resin. After coupling Fmoc-Leu-OH and proceeding with the synthesis, my final yield was extremely low. What happened?"
Root Cause Analysis: The most probable cause is significant loss of peptide from the resin due to diketopiperazine (DKP) formation. This would have occurred after the Fmoc deprotection of the Leucine residue. The free amine of Leu attacked the Gly-resin ester bond, cleaving the dipeptide.
Solutions:
-
Switch Resins: The most robust solution is to switch to a 2-Chlorotrityl Chloride (2-CTC) resin .[7] The steric hindrance provided by the trityl linker is highly effective at suppressing DKP formation.[3][4]
-
Modify the Coupling Protocol (Advanced): If you must use Wang resin, couple the third amino acid immediately after coupling Fmoc-Leu-OH without an intermediate Fmoc deprotection monitoring step. Use a coupling reagent that does not require a free amine for activation (e.g., diisopropylcarbodiimide (DIC)/Oxyma). This is a less common and more complex approach.
-
Use a Protected Dipeptide: Introduce the Leu-Gly unit as a pseudoproline dipeptide derivative. These derivatives temporarily alter the peptide backbone structure, disrupting the geometry required for cyclization.
Scenario 2: Incomplete First Amino Acid Loading on 2-CTC Resin
Issue: "I am trying to load Fmoc-Gly-OH onto 2-CTC resin, but my substitution level is consistently low. How can I improve this?"
Root Cause Analysis: Loading the first amino acid onto 2-CTC resin is a critical step that can be affected by moisture, reagent stoichiometry, and reaction time. The 2-CTC resin is extremely sensitive to moisture, which can hydrolyze the reactive chloride sites to inert hydroxyl groups.[3]
Solutions & Optimization:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (especially DCM) and dry all glassware thoroughly. Handle the resin under an inert atmosphere (e.g., nitrogen or argon) if possible.[3]
-
Optimize Base and Equivalents: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Using an insufficient amount of the amino acid or base will lead to incomplete loading. A common starting point is 1.0-1.5 equivalents of the Fmoc-amino acid and 2.0-3.0 equivalents of DIPEA relative to the resin's theoretical substitution.[6]
-
Increase Reaction Time: While some protocols suggest 1-2 hours, extending the reaction time to 4 hours or even overnight (for particularly difficult couplings) can improve loading.[7]
-
Capping: After the loading reaction, it is crucial to "cap" any unreacted chlorotrityl sites. This is done by adding a small, nucleophilic alcohol like methanol to the reaction mixture.[4][7] Capping prevents these sites from reacting in subsequent steps, which would lead to deletion sequences.
Scenario 3: Difficulty Coupling Fmoc-Leu-OH to Gly-Resin
Issue: "The Kaiser test is still blue after a standard 1-hour coupling of Fmoc-Leu-OH to my Gly-loaded resin. Is this a resin-dependent issue?"
Root Cause Analysis: While less common for Leu, incomplete coupling can occur due to several factors that are exacerbated by the solid-phase environment.[8]
-
Peptide Aggregation: Even at the dipeptide stage, aggregation can begin, especially with hydrophobic residues like Leucine. The growing peptide chains can interact, shielding the N-terminal amine of Glycine.[8]
-
Poor Resin Swelling: The resin must be fully swollen for reagents to penetrate the polymer matrix.[3][8] Polystyrene-based resins swell best in solvents like DCM and DMF.
-
Steric Hindrance: The bulky isobutyl side chain of Leucine can slow down the reaction kinetics compared to a less hindered amino acid like Alanine.[9]
Solutions & Optimization:
-
Perform a Double Coupling: The most straightforward solution is to drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-Leu-OH.[10]
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like DIC, switching to a uronium/aminium salt like HATU or HCTU can significantly increase the reaction rate and efficiency for sterically hindered couplings.[11][12]
-
Increase Coupling Time: Extend the coupling reaction to 2 hours or more before performing a monitoring test.[13]
-
Check Resin Swelling: Before coupling, ensure the resin is agitated in the reaction solvent (e.g., DMF) for at least 30-60 minutes to ensure maximum swelling.[3]
Comparative Data & Recommended Protocols
Resin Selection Summary
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Linker Type | 4-Hydroxymethylphenoxymethyl | 2-Chlorotrityl Chloride |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA) | Very Mild Acid (e.g., 1-5% TFA in DCM) |
| DKP Formation Risk | High | Low (due to steric hindrance)[3][4] |
| Primary Advantage | Lower cost, widely available. | Suppresses DKP, mild cleavage preserves side-chain protecting groups.[1] |
| Primary Disadvantage | Prone to DKP formation with C-terminal Gly/Pro. | Higher cost, moisture sensitive.[3] |
| Recommendation for -Leu-Gly-OH | Not Recommended | Highly Recommended |
Workflow & Decision Diagram
Caption: Decision workflow for selecting the optimal resin for this compound synthesis.
Experimental Protocol: Synthesis using 2-CTC Resin (0.1 mmol scale)
This protocol outlines the critical first two steps for the synthesis of a peptide ending in Leu-Gly-OH on 2-CTC resin.
1. Loading of Fmoc-Gly-OH onto 2-CTC Resin
-
Resin Swelling: Place 2-CTC resin (e.g., 65 mg, 1.55 mmol/g loading) in a fritted reaction vessel. Swell the resin in anhydrous DCM (2 mL) for 30 minutes with agitation.[7]
-
Amino Acid Preparation: In a separate dry glass vial, dissolve Fmoc-Gly-OH (44.6 mg, 0.15 mmol, 1.5 eq.) in anhydrous DCM (1 mL).
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Gly-OH solution to the resin, followed by DIPEA (52 µL, 0.3 mmol, 3.0 eq.). Agitate the mixture at room temperature for 2 hours.
-
Capping: Add methanol (0.2 mL) to the vessel and continue to agitate for 30 minutes to cap any unreacted resin sites.[4][7]
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under a high vacuum. The substitution level can be determined via the spectrophotometric Fmoc-cleavage test.[14]
2. Coupling of Fmoc-Leu-OH
-
Fmoc Deprotection: Swell the Fmoc-Gly-2-CTC-Resin in DMF (2 mL) for 30 minutes. Drain the DMF. Add 2 mL of 20% piperidine in DMF and agitate for 10 minutes. Drain and repeat once.[2]
-
Washing: Wash the H-Gly-2-CTC-Resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
Activation & Coupling: In a separate vial, dissolve Fmoc-Leu-OH (106 mg, 0.3 mmol, 3.0 eq.), HATU (114 mg, 0.3 mmol, 3.0 eq.), and DIPEA (104 µL, 0.6 mmol, 6.0 eq.) in 1.5 mL of DMF. Allow to pre-activate for 1-2 minutes.
-
Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines (a negative result is yellow).[8] If the test is positive (blue), perform a second coupling. Once complete, wash the resin with DMF (5x) and DCM (3x) and proceed to the next cycle.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting incomplete coupling reactions during SPPS.
References
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). In Books.
- Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec Peptides.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.
- New products for peptide synthesis. (n.d.). Novabiochem - Merck.
- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). PubMed.
- Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. (1991). PubMed.
- Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. (n.d.). Almac.
- A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (2012). PMC - NIH.
- Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. (2022).
- Resins for the Synthesis of Peptide Amide by Fmoc Chemistry. (n.d.). Anaspec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
- Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. (2011). PMC - NIH.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). University of Nebraska - Lincoln.
- Common side reactions in peptide synthesis occurring on resin (a and b)... (n.d.). ResearchGate.
- Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Substitution determination of Fmoc‐substituted resins at different wavelengths. (2017). PMC - NIH.
- In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. (2007).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. almacgroup.com [almacgroup.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mesalabs.com [mesalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: High-Temperature Synthesis with Fmoc-Leu-Gly-OH
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the high-temperature synthesis of peptide sequences containing the Fmoc-Leu-Gly-OH dipeptide. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Introduction: The Challenge of High-Temperature Synthesis with C-Terminal Glycine
Elevating the temperature during solid-phase peptide synthesis (SPPS) can be a powerful tool to enhance coupling efficiency, reduce cycle times, and disrupt on-resin aggregation.[1] However, these benefits come with an increased risk of side reactions, particularly when dealing with specific "difficult" sequences. The dipeptide sequence Leu-Gly at the C-terminus is a classic example of such a challenge. When Fmoc-Leu-OH is coupled to resin-bound Glycine, the resulting dipeptide is highly susceptible to an intramolecular cyclization reaction upon removal of the Fmoc group, leading to the formation of a diketopiperazine (DKP). This reaction cleaves the dipeptide from the resin, resulting in significant yield loss.[2][3]
This guide will provide a comprehensive overview of the mechanisms behind this side reaction and present field-proven strategies to mitigate it, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a major issue with the this compound sequence?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms as a significant byproduct in SPPS.[4] The issue is particularly pronounced with sequences ending in Glycine, followed by a less sterically hindered amino acid like Leucine. After the Fmoc group is removed from the Leucine residue, the newly liberated N-terminal amine can readily attack the ester linkage that anchors the Glycine to the resin. This intramolecular cyclization releases the dipeptide from the resin as cyclo(Leu-Gly), truncating the synthesis at the very beginning. This is often referred to as "traceless" DKP formation because the byproduct is washed away, leading to an unexpectedly low final peptide yield.[4]
Q2: How does high temperature exacerbate DKP formation?
A2: While higher temperatures can improve coupling kinetics, they also accelerate the rate of side reactions, including DKP formation. The increased thermal energy provides the activation energy needed for the intramolecular cyclization to occur more rapidly. Therefore, while you may achieve faster and more efficient coupling of the Fmoc-Leu-OH, the subsequent deprotection step becomes a critical point where DKP formation can be significantly enhanced at elevated temperatures.
Q3: Can I just use standard 20% piperidine in DMF for Fmoc deprotection at high temperatures?
A3: Using a standard 20% piperidine/DMF solution at elevated temperatures for a DKP-prone sequence like Leu-Gly is highly discouraged. This strong base concentration, combined with high temperature, will significantly promote DKP formation.[2] Alternative, milder deprotection strategies are necessary to minimize this side reaction.
Q4: What is the most effective strategy to completely avoid DKP formation with this sequence?
A4: The most robust method to prevent DKP formation is to bypass the susceptible dipeptidyl-resin intermediate altogether. This is achieved by using a pre-formed dipeptide building block, in this case, this compound, and coupling it as a single unit to the resin.[4] This strategy is highly effective because the intramolecular cyclization cannot occur when the peptide bond between Leu and Gly is already formed prior to its introduction in the synthesis.
Q5: Are there specific types of resins that can help reduce DKP formation?
A5: Yes, the choice of resin plays a crucial role. Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is a primary strategy to suppress DKP formation.[3][4] The bulky nature of the trityl linkage to the C-terminal amino acid sterically shields the ester bond, making it less accessible to the N-terminal amine for the intramolecular attack that leads to DKP formation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your high-temperature synthesis of peptides containing the Leu-Gly sequence.
Issue 1: Unexpectedly Low Final Peptide Yield with No Obvious Impurities in the Crude HPLC.
-
Possible Cause: This is a classic sign of "traceless" DKP formation.[4] The cyclo(Leu-Gly) dipeptide was formed at the beginning of your synthesis, cleaved from the resin, and washed away during subsequent cycles. The resin active sites are then capped, leading to no further peptide elongation and a very low yield of your target peptide.
-
Troubleshooting & Optimization:
-
Confirm DKP Formation: Analyze the waste from the Fmoc deprotection step following the Leucine coupling. You should be able to detect the mass of cyclo(Leu-Gly) via LC-MS.
-
Switch to a Sterically Hindered Resin: If you are using a less hindered resin like Wang, immediately switch to a 2-chlorotrityl chloride (2-CTC) resin.[4]
-
Optimize Deprotection Conditions: Avoid using 20% piperidine in DMF. A recommended alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[2][5][6] This combination has been shown to effectively remove the Fmoc group while significantly suppressing DKP formation.
-
Incorporate a Dipeptide Building Block: For the most reliable results, synthesize or purchase this compound and couple it as a single unit. This completely bypasses the risk of DKP formation at this step.[4]
-
Issue 2: A Significant Peak Corresponding to cyclo(Leu-Gly) is Observed in the Crude Product.
-
Possible Cause: While less common than traceless formation, observing the DKP in your final product indicates that the cyclization occurred and the product was not entirely washed away. This confirms that your synthesis conditions are highly conducive to this side reaction.
-
Troubleshooting & Optimization:
-
Immediate Protocol Revision: All the recommendations for "Issue 1" apply here and should be implemented immediately.
-
Temperature Control: If you are performing the deprotection step at a very high temperature (e.g., >75°C), consider reducing the temperature for this specific step. A lower temperature during deprotection will slow down the rate of DKP formation. You can maintain higher temperatures for the coupling steps.
-
Minimize Deprotection Time: Use shorter deprotection times. With optimized reagents like DBU/piperazine, the Fmoc removal is often faster than with piperidine alone.[5]
-
Visualizing the Problem: DKP Formation Pathway
The following diagram illustrates the mechanism of diketopiperazine formation after the deprotection of Fmoc-Leu-Gly-Resin.
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Experimental Protocols
Protocol 1: Standard High-Temperature Synthesis (Prone to DKP Formation)
This protocol serves as a baseline and illustrates a common procedure that is susceptible to DKP formation.
-
Resin Preparation: Swell Wang resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the Wang resin using standard coupling reagents (e.g., DIC/Oxyma) at 75°C for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF at 75°C for 3-5 minutes.
-
Washing: Wash the resin with DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Leu-OH using DIC/Oxyma at 75°C for 10 minutes.
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection (Critical Step): Treat the resin with 20% piperidine in DMF at 75°C for 3-5 minutes. It is at this stage that significant DKP formation will occur.
-
Continue Synthesis: Proceed with the remaining amino acids in the sequence.
Protocol 2: Optimized High-Temperature Synthesis (DKP Suppression)
This protocol incorporates modifications to minimize DKP formation.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in DCM, followed by DMF washes.
-
First Amino Acid Loading: Load Fmoc-Gly-OH onto the 2-CTC resin using DIPEA in DCM at room temperature. This is a gentler loading method that is crucial for this resin.
-
Capping: Cap any unreacted sites on the resin with a solution of methanol/DIPEA in DCM.
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF at room temperature for 10-15 minutes.
-
Washing: Wash the resin with DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Leu-OH using DIC/Oxyma at 75°C for 10 minutes.
-
Washing: Wash the resin with DMF.
-
Optimized Fmoc Deprotection (Critical Step): Treat the resin with a solution of 2% DBU / 5% piperazine in NMP at 75°C for 3 minutes.[2][5][6]
-
Continue Synthesis: Proceed with the remaining amino acids in the sequence.
Alternative Step 2 for Protocol 2 (Highest Success Rate):
-
Dipeptide Coupling: Instead of steps 2-9, couple pre-synthesized This compound directly to the free amine of the resin linker (if using an amino-functionalized resin) or after deprotection of the first amino acid if it is not Glycine.
Data Summary Table
| Parameter | Standard Protocol (High DKP Risk) | Optimized Protocol (Low DKP Risk) | Rationale for Optimization |
| Resin | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | 2-CTC provides steric hindrance to prevent intramolecular cyclization.[3][4] |
| Deprotection Reagent | 20% Piperidine in DMF | 2% DBU / 5% Piperazine in NMP | Milder, yet effective deprotection that minimizes DKP formation.[2][5][6] |
| Temperature (Deprotection) | High (e.g., 75°C) | High (e.g., 75°C) or Room Temp | While high temp can be used with optimized reagents, room temp is safer for this step. |
| Alternative Strategy | Sequential Coupling | Couple this compound as a unit | Bypasses the DKP-susceptible intermediate entirely.[4] |
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for troubleshooting issues related to high-temperature synthesis with this compound.
Caption: Troubleshooting workflow for low yield in Leu-Gly peptide synthesis.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Google Scholar.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Suppressing DKP in Peptide Synthesis. Scribd.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed.
- Technical Support Center: Troubleshooting Glycinamide Byproduct Form
- The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH.
Sources
- 1. csbio.com [csbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-Leu-Gly-OH and Fmoc-Gly-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, offering a robust and efficient methodology for both research and pharmaceutical development.[1][2] A key strategy to enhance the efficiency and success of SPPS, especially for long or challenging sequences, is the use of pre-formed dipeptide building blocks.[3] This approach can circumvent issues related to the individual coupling of certain amino acids. This guide provides an in-depth, comparative analysis of two structurally similar yet functionally distinct dipeptides: Fmoc-Leu-Gly-OH and Fmoc-Gly-Leu-OH. Understanding their unique behaviors within the SPPS workflow is critical for optimizing synthesis outcomes, maximizing yield, and ensuring the purity of the final peptide product.
Molecular Profiles: A Tale of Two Dipeptides
At first glance, this compound and Fmoc-Gly-Leu-OH appear to be simple isomers. However, the sequence of the amino acid residues profoundly impacts their reactivity and propensity for side reactions during SPPS.
-
This compound: In this dipeptide, the bulky, hydrophobic Leucine (Leu) residue is at the N-terminus (protected by the Fmoc group), while the small, sterically unhindered Glycine (Gly) residue presents its carboxyl group for coupling to the resin-bound amine.
-
Fmoc-Gly-Leu-OH: Conversely, this dipeptide has Glycine at the N-terminus and Leucine at the C-terminus. This arrangement means the sterically demanding Leucine residue's carboxyl group must participate in the coupling reaction.
The critical difference lies in the C-terminal residue, which directly influences the kinetics and potential side reactions of the coupling step.
Mechanistic Insights into SPPS Performance
The choice between these two dipeptides can have significant consequences for the success of a peptide synthesis. Below, we delve into the key mechanistic considerations.
Coupling Efficiency
The efficiency of the peptide bond formation is paramount in SPPS.[4] Any incomplete coupling reactions lead to the formation of deletion sequences, which can be challenging to separate from the desired peptide, ultimately lowering the overall yield and purity.[4]
-
This compound: With Glycine at the C-terminus, the coupling reaction is generally efficient. Glycine lacks a side chain, presenting minimal steric hindrance to the incoming nucleophilic amine on the solid support. This allows for rapid and complete acylation.
-
Fmoc-Gly-Leu-OH: The C-terminal Leucine, with its bulky isobutyl side chain, presents a greater steric challenge.[5][6] This steric hindrance can slow down the coupling reaction, potentially leading to incomplete coupling, especially in the context of a growing peptide chain that may be experiencing aggregation.[7][8] Studies have shown that leucine can be a difficult residue to couple as the amine-reacting component.[7]
The Specter of Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is a notorious side reaction in Fmoc-based SPPS, particularly at the dipeptide stage.[9][10] It involves an intramolecular cyclization of the N-terminal amine of the dipeptide with the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support and termination of the peptide chain.[2]
The propensity for DKP formation is highly sequence-dependent.[10][11] Sequences with Glycine or Proline at the C-terminal of the dipeptide are particularly susceptible.[10]
-
Fmoc-Gly-Leu-OH: The Gly-Leu sequence is highly prone to DKP formation. The flexibility of the Glycine backbone and the presence of the subsequent Leucine residue create a conformation that favors the intramolecular attack of the deprotected N-terminal amine onto the ester bond, leading to the formation of cyclo(Gly-Leu).
-
This compound: While not entirely immune, the Leu-Gly sequence is significantly less susceptible to DKP formation. The bulkier Leucine residue at the N-terminus can disfavor the required conformation for cyclization.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Subsequent Couplings: Repeat the coupling and deprotection steps for Fmoc-Phe-OH.
-
Dipeptide Coupling (Parallel Synthesis):
-
Synthesizer A: Couple this compound.
-
Synthesizer B: Couple Fmoc-Gly-Leu-OH.
-
-
Continue Synthesis: Continue the synthesis on both reactors with Fmoc-Val-OH and Fmoc-Ala-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin thoroughly with DMF and DCM, and dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. [12]10. Analysis: Analyze the crude peptide from both syntheses by RP-HPLC and Mass Spectrometry. [3][13][14]
Analytical Methods for a Robust Comparison
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. [13]It separates the target peptide from impurities based on hydrophobicity. [15]The chromatogram will reveal the presence of deletion sequences and other by-products.
-
Mass Spectrometry (MS): MS is used to confirm the identity of the synthesized peptide by measuring its mass-to-charge ratio. [15][16]It can also identify the masses of impurities, aiding in the diagnosis of synthesis problems like DKP formation or incomplete deprotection.
Practical Recommendations for Peptide Chemists
Based on the evidence, the following recommendations can guide the selection and use of these dipeptides:
-
Choose this compound for Reliability: For sequences requiring a Leu-Gly junction, this compound is the superior choice. It offers higher coupling efficiency, minimizes the risk of side reactions, and generally leads to higher purity and yield.
-
Use Fmoc-Gly-Leu-OH with Caution: If the Gly-Leu sequence is unavoidable, be aware of the high risk of DKP formation. Consider the following mitigation strategies:
-
Use 2-Chlorotrityl Chloride Resin: This sterically hindered resin can suppress DKP formation. [9] * Incorporate as a Tripeptide: If possible, synthesize Fmoc-Xaa-Gly-Leu-OH and introduce it as a tripeptide to bypass the problematic dipeptide stage on the resin.
-
Optimize Coupling Conditions: Use a fast and efficient coupling reagent and minimize the time the N-terminal amine of the Gly-Leu dipeptide is deprotected before the next coupling step.
-
Conclusion
While this compound and Fmoc-Gly-Leu-OH differ only in their amino acid sequence, this subtle distinction has profound implications for their performance in SPPS. This compound is a robust and reliable building block due to the sterically unhindered C-terminal Glycine. In contrast, Fmoc-Gly-Leu-OH is prone to inefficient coupling and, most significantly, diketopiperazine formation, which can severely compromise the synthesis outcome. A thorough understanding of these mechanistic differences empowers researchers to make informed decisions, troubleshoot challenging syntheses, and ultimately achieve higher purity and yields in their peptide products.
References
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Gaus, K., & Bayer, E. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 16(1), 743-748. [Link]
- Wang, W., et al. (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development, 27(1), 133-144. [Link]
- Young, J. D., & Stewart, J. M. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]
- Agilent Technologies.
- Zhang, C., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46834-46843. [Link]
- Gübitz, G., & Schmid, M. G. (2001). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. In Capillary Electrophoresis of Peptides (pp. 183-194). Humana Press. [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
- Mesa Labs. SPPS Tips For Success Handout. [Link]
- Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
- ACS Publications. (2022, December 6).
- ResearchGate. Summary of the experimental conditions employed for SPPS. [Link]
- National Institutes of Health. (2015, January 1).
- Zhang, C., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46834-46843. [Link]
- MtoZ Biolabs. Mechanism of Peptide Purity Analysis. [Link]
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
- National Institutes of Health. (2011, March 1). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
- The Science Behind Fmoc-Leu-Leu-OH in Peptide Synthesis. (n.d.). [Link]
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
- Reddit. (2019, March 21). Mnemonic: Amino acids and steric constraints.
- AAPPTEC.
- National Institutes of Health. (2017, August 1). Unfavorable regions in the ramachandran plot: Is it really steric hindrance?
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]
- ResearchGate. Overview of the SPPS cycle and subsequent deprotection, work-up and.... [Link]
- YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
A Strategic Choice in Peptide Synthesis: Fmoc-Leu-Gly-OH vs. Sequential Amino Acid Addition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the seemingly routine addition of amino acids can present significant challenges that impact yield, purity, and overall efficiency. One of the most notorious side reactions is the formation of 2,5-diketopiperazines (DKP), which can lead to premature cleavage of the growing peptide chain from the resin support. This is particularly problematic when synthesizing sequences containing C-terminal dipeptides prone to cyclization, such as those involving Glycine and Proline. This guide provides an in-depth comparison of two synthetic strategies to build the Leu-Gly motif at the C-terminus of a peptide: the direct coupling of the pre-formed dipeptide Fmoc-Leu-Gly-OH versus the traditional sequential addition of Fmoc-Gly-OH followed by Fmoc-Leu-OH.
The Core Challenge: Diketopiperazine (DKP) Formation
During Fmoc-based SPPS, the synthesis proceeds from the C-terminus to the N-terminus. After the second amino acid is coupled to the resin-bound first amino acid, the N-terminal Fmoc group is removed with a base, typically piperidine. This exposes a free amine. In sequences susceptible to DKP formation, this newly liberated amine can perform an intramolecular nucleophilic attack on the ester linkage that anchors the C-terminal amino acid to the resin. This attack results in the formation of a stable six-membered ring—a diketopiperazine—which cleaves the dipeptide from the resin.[1][2][3] This leads to a truncated peptide and a significant loss of yield. In some cases, this is referred to as "traceless" DKP formation, as the cleaved dipeptide is washed away, leaving no impurity signature in the final crude product, only a lower-than-expected yield.[2]
Sequences containing Glycine are particularly susceptible to this side reaction due to its lack of steric hindrance, which facilitates the necessary peptide backbone conformation for cyclization.[4]
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Comparative Analysis: Dipeptide vs. Sequential Addition
The choice between using a pre-formed dipeptide and sequential coupling involves a trade-off between upfront material cost and downstream process efficiency, yield, and purity.
| Parameter | Sequential Addition (Fmoc-Gly-OH + Fmoc-Leu-OH) | Dipeptide Coupling (this compound) | Rationale & Field Insights |
| Risk of DKP Formation | High | Eliminated | By coupling the pre-formed dipeptide, the susceptible H-Leu-Gly-O-Resin intermediate is never formed, thus completely avoiding the intramolecular cyclization pathway.[1][5] |
| Expected Crude Purity | Potentially Lower | Expected to be Higher | The primary side-product (DKP) and subsequent chain termination are avoided, leading to a cleaner crude product with fewer deletion sequences. |
| Expected Overall Yield | Can be significantly reduced | Expected to be Higher | Avoidance of DKP-related cleavage from the resin preserves the growing peptide chains, leading to a higher overall yield of the desired full-length peptide.[1] |
| Process Time | Longer (2 coupling & 2 deprotection cycles) | Shorter (1 coupling & 1 deprotection cycle) | The dipeptide approach consolidates two synthetic cycles into one, saving considerable instrument and processing time. |
| Upfront Material Cost | Lower | Higher | Dipeptides are specialized reagents and are generally more expensive on a per-gram basis than their constituent amino acids. |
| Overall Cost-Effectiveness | Potentially lower for non-problematic sequences. Can be very high if synthesis fails. | Higher for DKP-prone sequences. The higher initial cost is often offset by savings from successful first-pass synthesis, reduced purification efforts, and saved labor/instrument time.[6] |
Experimental Workflows
The following section details the step-by-step protocols for both synthetic strategies. These protocols are based on standard manual Fmoc-SPPS.
Diagram of Synthetic Workflows
Caption: Comparison of Synthetic Workflows.
Protocol 1: Sequential Addition of Fmoc-Gly-OH and Fmoc-Leu-OH
This protocol outlines the standard procedure which is susceptible to DKP formation.
Materials:
-
Wang Resin (or other suitable resin for C-terminal acids)
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (or HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure (0.1 mmol scale):
-
Resin Swelling: Place Wang resin (e.g., 143 mg, 0.7 mmol/g loading) in a reaction vessel. Swell the resin in DMF (2 mL) for 30 minutes with gentle agitation. Drain the DMF.
-
First Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (89 mg, 0.3 mmol, 3 eq.), OxymaPure® (43 mg, 0.3 mmol, 3 eq.) in DMF (1 mL).
-
Add DIC (47 µL, 0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion. If positive, continue agitation.
-
Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Fmoc Deprotection (Glycine):
-
Add 20% piperidine in DMF (2 mL) to the resin. Agitate for 3 minutes. Drain.
-
Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Second Amino Acid Coupling (Leucine):
-
In a separate vial, dissolve Fmoc-Leu-OH (106 mg, 0.3 mmol, 3 eq.), OxymaPure® (43 mg, 0.3 mmol, 3 eq.) in DMF (1 mL).
-
Add DIC (47 µL, 0.3 mmol, 3 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion.
-
Drain the reaction solution and wash the resin as in step 2.
-
-
Fmoc Deprotection (Leucine):
-
Repeat the deprotection procedure as described in step 3. The resulting H-Leu-Gly-Resin is now ready for the coupling of the third amino acid.
-
Protocol 2: Direct Coupling of this compound
This protocol incorporates the dipeptide to bypass the risk of DKP formation.
Materials:
-
Wang Resin (or other suitable resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (or HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure (0.1 mmol scale):
-
Resin Preparation: This protocol assumes a starting resin with a free amine (e.g., Rink Amide resin or a previously deprotected amino acid on Wang resin). For starting with a fresh Wang resin, the first amino acid (in this case, Glycine) would need to be loaded first. To truly compare, we assume the synthesis starts from a pre-loaded Gly-Wang resin where the Fmoc has been removed.
-
Dipeptide Coupling:
-
In a separate vial, dissolve this compound (123 mg, 0.3 mmol, 3 eq.), OxymaPure® (43 mg, 0.3 mmol, 3 eq.) in DMF (1 mL).
-
Add DIC (47 µL, 0.3 mmol, 3 eq.) to the dipeptide solution and pre-activate for 5 minutes.
-
Add the activated dipeptide solution to the resin (H-Gly-O-Resin). Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion.
-
Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (2 mL) to the resin. Agitate for 3 minutes. Drain.
-
Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL). The resulting H-Leu-Gly-Resin is now ready for the coupling of the third amino acid.
-
Data Presentation & Cost-Benefit Analysis
While direct head-to-head published data for the Leu-Gly sequence is scarce, the principles of SPPS allow for a robust qualitative and economic comparison.
Qualitative Performance Comparison
| Metric | Sequential Addition | Dipeptide Coupling | Expected Outcome |
| Yield | Variable, risk of significant loss | Consistently Higher | Dipeptide use prevents chain termination due to DKP formation, preserving the theoretical maximum yield. |
| Purity | Risk of DKP and truncated sequences | Higher | A cleaner crude product is anticipated due to the elimination of the primary side reaction at this step. |
| Process Reliability | Lower for DKP-prone sequences | Higher | The dipeptide strategy offers a more robust and predictable outcome, minimizing the risk of batch failure. |
Illustrative Cost-Benefit Analysis (Lab Scale)
This analysis is for illustrative purposes. Prices are based on publicly available, small-quantity list prices (Jan 2026) and will vary significantly based on supplier, purity grade, and scale.
| Component | Sequential Addition (per 0.1 mmol) | Dipeptide Coupling (per 0.1 mmol) |
| Fmoc-Gly-OH (0.3 mmol, ~89 mg) | ~$1-2[7] | - |
| Fmoc-Leu-OH (0.3 mmol, ~106 mg) | ~$1-2[2][4] | - |
| This compound (0.3 mmol, ~123 mg) | - | ~$35-45[8][9] |
| Subtotal Reagent Cost | ~$2-4 | ~$35-45 |
| Process Time Savings | - | ~2-3 hours |
| Risk Mitigation | High risk of yield loss | Low risk of yield loss |
Analysis: The upfront cost of the this compound dipeptide is substantially higher than the individual amino acids. However, for a sequence known or suspected to be prone to DKP formation, this initial investment acts as an insurance policy against complete synthesis failure. A failed synthesis results in the loss of not only the initial amino acids but all subsequent reagents, solvents, and valuable instrument and operator time. Therefore, for high-value or difficult sequences, the dipeptide approach is often the more cost-effective strategy in the long run.
Conclusion and Recommendations
The strategic use of pre-formed dipeptides like This compound is a powerful tool to mitigate one of the most common and yield-destroying side reactions in SPPS: diketopiperazine formation.
-
For routine synthesis of non-problematic sequences , sequential addition of amino acids remains the most economical approach.
-
For sequences containing C-terminal Glycine, Proline, or other DKP-prone motifs , the use of a dipeptide building block is strongly recommended.
-
For high-value, long, or complex peptides , the additional upfront cost of a dipeptide is a sound investment to ensure a higher probability of a successful synthesis, leading to a purer crude product and a higher overall yield.
Ultimately, the decision rests on a careful analysis of the peptide sequence, the scale of the synthesis, and a holistic assessment of the costs associated with both successful and failed synthetic attempts. By understanding the underlying chemical principles and leveraging tools like dipeptide building blocks, researchers can navigate the challenges of SPPS to achieve their synthetic goals with greater efficiency and reliability.
References
- BenchChem. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Support Center.
- Pedroso, E., et al. (2022).
- Gong, Q., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- (2023). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Journal of Peptide Science.
- BenchChem. (2025). A Head-to-Head Battle in Peptide Synthesis: Fmoc-Pro-Pro-OH Dipeptide vs. Sequential Proline Coupling. BenchChem.
- National Center for Biotechnology Information. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed Central.
- eqipped. (n.d.). Fmoc-Gly-Oh.
- Lead Sciences. (n.d.). Fmoc-Leu-OH.
- eqipped. (n.d.). Fmoc-Leu-Oh.
Sources
- 1. Fmoc-Leu-OH | CAS#:35661-60-0 | Chemsrc [chemsrc.com]
- 2. Fmoc-Leu-OH - Lead Sciences [lead-sciences.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. eqipped.com [eqipped.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. apexbt.com [apexbt.com]
- 8. chempep.com [chempep.com]
- 9. shop.bachem.com [shop.bachem.com]
A Senior Application Scientist's Guide to Fmoc-Leu-Gly-OH: Mitigating Critical Failure Points in Solid-Phase Peptide Synthesis
Abstract
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the seemingly routine incorporation of certain amino acid sequences can precipitate significant challenges, leading to compromised purity, reduced yields, and complex purification processes. The Leu-Gly motif, while common, is a prime example where the stepwise addition of individual amino acids can trigger critical failure modes. This guide provides an in-depth comparison of the strategic use of the pre-formed dipeptide, Fmoc-Leu-Gly-OH, versus the traditional stepwise coupling of Fmoc-Gly-OH followed by Fmoc-Leu-OH. We will explore the underlying chemical mechanisms, present comparative experimental data, and provide detailed protocols to demonstrate how the dipeptide approach serves as a robust solution to mitigate common side reactions, particularly diketopiperazine formation, thereby enhancing overall synthesis efficiency and final product quality.
The Challenge: Unmasking "Difficult" Sequences in SPPS
The success of Fmoc-based SPPS hinges on the near-quantitative efficiency of two repeating steps: N-terminal Fmoc deprotection and subsequent amino acid coupling.[1] However, the physicochemical properties of the growing peptide chain can dramatically interfere with these processes. Two primary challenges often emerge:
-
Peptide Aggregation: As the peptide elongates, it can form stable secondary structures (e.g., β-sheets) through inter-chain hydrogen bonding. This aggregation can render the N-terminus inaccessible, leading to incomplete coupling and deprotection, resulting in truncated or deletion sequences.[1][2]
-
Sequence-Dependent Side Reactions: Specific amino acid pairings can be predisposed to undesirable chemical transformations under standard SPPS conditions. A notorious side reaction is the formation of diketopiperazine (DKP) at the dipeptide stage, which cleaves the nascent peptide from the resin support, irreversibly terminating chain growth.[3][4]
The Leu-Gly sequence, particularly when anchored to the resin, represents a classic case where these challenges can converge, making it a "difficult sequence" that requires strategic intervention.
This compound: A Proactive Solution to a Predictable Problem
Instead of reacting to synthesis failures, a more robust strategy is to proactively design the synthesis to prevent them. The use of pre-formed, Nα-Fmoc protected dipeptides is a cornerstone of this approach.[2] this compound is a dipeptide building block that allows for the simultaneous introduction of both leucine and glycine residues in a single coupling step. This seemingly simple modification to the synthesis workflow has profound implications for overcoming the specific failure modes associated with this sequence.
Core Advantages of this compound vs. Stepwise Addition
Primary Advantage: Elimination of Diketopiperazine (DKP) Formation
The most significant advantage of using this compound is the near-complete prevention of DKP formation.
Mechanism of DKP Formation: This side reaction is most prevalent after the coupling of the second amino acid (in this case, Glycine) to the resin-bound first amino acid. Following the removal of the Fmoc group from the N-terminal Gly, the liberated primary amine is poised to perform a nucleophilic attack on the C-terminal ester linkage that anchors the peptide to the resin.[3][4] This intramolecular cyclization is catalyzed by the basic conditions of the Fmoc deprotection step (typically 20% piperidine in DMF) and results in the formation of a stable six-membered ring (a diketopiperazine), which is cleaved from the resin.[3][5] This leads to a truncated peptide and a capped resin that can no longer participate in the synthesis, drastically reducing the yield.[5]
The Dipeptide Solution: By coupling this compound as a single unit, the vulnerable dipeptide-resin intermediate (H-Gly-Xaa-Resin) is never formed. The peptide chain is extended from a single amino acid to a tripeptide in one cycle, completely bypassing the window of opportunity for DKP formation. This strategy is recognized as one of the most effective solutions for sequences prone to this side reaction.[4]
Diagram 1. Mechanism of DKP formation bypassed by the dipeptide strategy.
Enhanced Synthesis Efficiency and Purity
A direct consequence of preventing DKP formation is a significant increase in the crude purity and overall yield of the target peptide.[2] With stepwise synthesis, the cleaved DKP product does not appear in the final HPLC analysis of the cleaved peptide, but its formation is reflected in a lower yield of the desired product. By using this compound, a higher percentage of resin sites successfully proceed to the full-length peptide, simplifying subsequent purification efforts and conserving valuable materials. Furthermore, incorporating two residues in a single coupling cycle effectively halves the number of deprotection and coupling steps for that portion of the sequence, saving time and reducing solvent consumption.
Mitigation of Aggregation
While the Leu-Gly motif is not as aggregation-prone as sequences rich in Val, Ile, or Gln, the repetitive coupling of small, flexible residues like Glycine can sometimes contribute to aggregation issues.[6] Introducing a pre-formed dipeptide disrupts the regular pattern of single amino acid addition. This alteration in the peptide backbone's rhythm can interfere with the formation of the highly ordered inter-chain hydrogen bonds that initiate aggregation, thereby keeping the peptide chains more accessible for subsequent synthetic steps.[2]
Experimental Data: A Comparative Analysis
The decision to use a dipeptide synthon is best supported by quantitative data. The following table summarizes the expected outcomes when comparing the two synthetic strategies for a model peptide containing a C-terminal Leu-Gly sequence.
| Parameter | Stepwise Synthesis (Fmoc-Gly-OH, then Fmoc-Leu-OH) | Dipeptide Synthesis (this compound) | Rationale & Advantage |
| Key Intermediate | H-Gly-Xaa-Resin | H-Xaa-Resin | The dipeptide approach avoids the formation of the intermediate that is highly susceptible to cyclization. |
| Risk of DKP Formation | High, especially on Wang resin or with basic conditions[3][5] | Negligible | Directly bypasses the intramolecular cyclization pathway.[4] |
| Expected Crude Purity | 60-85% (Sequence-dependent) | >90%[2] | Fewer side reactions and deletion sequences lead to a cleaner crude product. |
| Overall Isolated Yield | Lower, due to resin cleavage by DKP formation[3] | Significantly Higher[2] | More peptide chains are successfully elongated to the full-length product. |
| Synthesis Cycles | Two cycles for two residues | One cycle for two residues | Increased throughput and reduced consumption of solvents and reagents. |
Data compiled from principles outlined in cited literature. Actual results may vary based on the full peptide sequence, resin, and coupling conditions.
Detailed Experimental Protocols
To illustrate the practical differences, here are comparative protocols for the synthesis of a model tripeptide, Ac-Ala-Leu-Gly-NH₂, on Rink Amide resin.
Protocol A: Stepwise Synthesis
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in a reaction vessel with N,N-dimethylformamide (DMF) for 1 hour. Drain the DMF.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (negative result).
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-Leu-OH):
-
Repeat step 2 using Fmoc-Leu-OH.
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 2 using Fmoc-Ala-OH.
-
Final Deprotection & Capping:
-
Repeat step 3.
-
Cap the N-terminus by adding a solution of 10% acetic anhydride and 20% DIPEA in DMF and agitating for 30 minutes.
-
-
Cleavage and Precipitation:
-
Wash the resin with DMF and DCM, then dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and agitate for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Protocol B: Dipeptide Synthesis
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in DMF for 1 hour. Drain.
-
Dipeptide Coupling (this compound):
-
In a separate vial, dissolve This compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[2]
-
Add the activated dipeptide solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test. Wash the resin as in Protocol A.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x).
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat step 2 of Protocol A using Fmoc-Ala-OH.
-
-
Final Deprotection & Capping: Repeat step 7 of Protocol A.
-
Cleavage and Precipitation: Repeat step 8 of Protocol A.
Diagram 2. Comparative workflow showing the efficiency gain of the dipeptide approach.
Conclusion and Recommendations
The use of this compound is not merely a convenience; it is a scientifically-driven strategy to circumvent predictable and debilitating side reactions in SPPS. By eliminating the primary pathway for diketopiperazine formation, this approach directly translates to higher synthesis yields, improved crude purity, and a more streamlined purification process.
As a Senior Application Scientist, I strongly recommend the use of this compound under the following circumstances:
-
When a Glycine residue is in the second position from the resin (Xaa-Gly-Resin).
-
When synthesizing long or complex peptides where maximizing the yield at every step is critical.
-
In automated synthesis protocols where manual intervention to address failing sequences is undesirable.
-
When high final purity is paramount, and minimizing purification challenges is a primary goal.
By investing in strategic building blocks like this compound, researchers and drug development professionals can significantly de-risk their synthesis campaigns, ensuring more reliable and efficient access to their target peptides.
References
- Benchchem. An In-depth Technical Guide to the Core Features of Fmoc-Protected Dipeptides for Solid-Phase Peptide Synthesis (SPPS).
- Scribd. Suppressing DKP in Peptide Synthesis | PDF | Chemical Compounds.
- ElectronicsAndBooks. Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of R -.
- Benchchem. Technical Support Center: Prevention of Diketopiperazine Formation in Dipeptide Synthesis.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Benchchem. Gly-OH in Solid-Phase Peptide Synthesis.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ACS Publications. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega.
- Benchchem. An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
Sources
Navigating Difficult Terrain: A Comparative Guide to Fmoc-Leu-Gly-OH Alternatives in Solid-Phase Peptide Synthesis
For researchers, chemists, and professionals in drug development, the successful synthesis of peptides is paramount. However, the path of Solid-Phase Peptide Synthesis (SPPS) is often fraught with challenges, particularly when dealing with "difficult sequences." These sequences, prone to on-resin aggregation, can lead to frustratingly low yields, incomplete reactions, and complex purifications.[1] While standard dipeptide building blocks like Fmoc-Leu-Gly-OH have their place, they often fall short of resolving the core issue of aggregation. This guide provides an in-depth comparison of advanced alternatives, offering experimentally-backed insights to empower you to conquer even the most stubborn peptide syntheses.
The Challenge: Understanding "Difficult Sequences" and Aggregation
A "difficult sequence" in SPPS is characterized by its propensity for poor solvation and aggregation while anchored to the solid support.[2] This phenomenon is primarily driven by strong intermolecular hydrogen bonds that form stable secondary structures, most notably β-sheets, between the growing peptide chains.[3] Peptides rich in hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe) are notorious culprits.
The consequences of on-resin aggregation are severe:
-
Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling steps are hindered as reagents struggle to access the N-terminus of the growing peptide chain.[2]
-
Deletion Sequences: Failed couplings lead to truncated peptide impurities that are often difficult to separate from the target product.
-
Poor Resin Swelling: A visible sign of aggregation is the shrinking or clumping of the resin beads, indicating poor solvation.
This aggregation is the fundamental problem that more advanced strategies aim to solve, a challenge that simple dipeptides are not designed to address.
Caption: On-resin aggregation via β-sheet formation hinders reagent access.
The Standard Approach: The Role and Limitations of this compound
The use of pre-formed dipeptides like this compound is a common strategy in SPPS. Its primary and well-established advantage is in overcoming the formation of diketopiperazine, a cyclic dipeptide byproduct. This side reaction is particularly prevalent when coupling the third amino acid to a dipeptide-resin, especially if Proline or Glycine are in the first two positions. By introducing Leu and Gly as a single unit, this problematic dipeptide-resin intermediate is bypassed.
However, it is crucial to understand that This compound does not prevent on-resin aggregation. The Leu-Gly backbone remains fully capable of forming hydrogen bonds, meaning that for sequences prone to aggregation, this standard dipeptide offers no mechanistic solution. Relying solely on this compound for a known difficult sequence is often an insufficient strategy.
Advanced Alternatives: Disrupting Aggregation at the Source
To truly overcome difficult sequences, chemists must employ strategies that actively disrupt the hydrogen bonding responsible for aggregation.[2] Backbone modification is the most effective approach, and two classes of reagents stand out: Dmb-Dipeptides and Pseudoproline Dipeptides.
Dmb-Dipeptides: The Power of Backbone Protection
Dipeptides incorporating a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen atom of the C-terminal amino acid, such as Fmoc-Xaa-(Dmb)Gly-OH, represent a powerful tool. The bulky Dmb group acts as a temporary protecting group on the backbone amide nitrogen.
Mechanism of Action: The Dmb group introduces steric hindrance that physically prevents the peptide backbone from aligning and forming the interchain hydrogen bonds necessary for β-sheet formation. This keeps the growing peptide chains solvated and accessible for subsequent deprotection and coupling steps. The Dmb group is labile to standard trifluoroacetic acid (TFA) cleavage conditions and is removed during the final deprotection, yielding the native peptide.
Caption: The Dmb group sterically blocks backbone hydrogen bonding.
For a difficult sequence containing a Leu-Gly motif, substituting this compound with Fmoc-Leu-(Dmb)Gly-OH would be a superior strategy. While direct comparative data is sparse, the efficacy of other Fmoc-Xaa-(Dmb)Gly-OH dipeptides is well-documented. For instance, Fmoc-Ala-(Dmb)Gly-OH and Fmoc-Gly-(Dmb)Gly-OH have proven essential for the successful synthesis of hydrophobic transmembrane and amyloidogenic peptides. Furthermore, for sequences containing the troublesome Asp-Gly motif, which is prone to aspartimide formation, Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended as it prevents both aggregation and this detrimental side reaction.
Pseudoproline Dipeptides: The "Kink" Inducers
Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine where the side-chain hydroxyl or thiol group is cyclized with the backbone nitrogen, forming an oxazolidine or thiazolidine ring. These are introduced as dipeptide units, for example, Fmoc-Gly-Ser(ψMe,MePro)-OH.
Mechanism of Action: The five-membered ring structure of a pseudoproline forces a "kink" in the peptide backbone, similar to a native proline residue. This conformation favors a cis-amide bond, which effectively disrupts the regular hydrogen bonding patterns required for β-sheet formation. This modification is fully reversible and the native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage.
The use of pseudoproline dipeptides has been shown to dramatically increase yields and purity in the synthesis of long, hydrophobic, or otherwise aggregation-prone peptides.
Performance Comparison: Choosing the Right Tool
The choice between a standard dipeptide, a Dmb-dipeptide, or a pseudoproline dipeptide depends entirely on the nature of the peptide sequence.
| Feature | This compound (Standard) | Fmoc-Xaa-(Dmb)Gly-OH | Fmoc-Xaa-Ser/Thr(ψPro)-OH |
| Primary Function | Prevents diketopiperazine formation. | Prevents on-resin aggregation. | Prevents on-resin aggregation. |
| Mechanism | Bypasses dipeptide-resin intermediate. | Steric disruption of backbone H-bonds. | Introduces a backbone "kink," favoring a cis-amide bond. |
| Applicability | Any Xaa-Gly sequence. | Most effective for Xaa-Gly sequences. | Only for sequences containing Xaa-Ser, Xaa-Thr, or Xaa-Cys. |
| Effect on Aggregation | None. | High. | High. |
| Key Advantage | Simple, cost-effective solution for a specific side reaction. | Broadly applicable to glycine-containing difficult sequences. | Extremely effective at disrupting secondary structures. |
| Limitation | Does not address aggregation. | Acylation of the Dmb-protected secondary amine can be slower. | Limited to Ser, Thr, or Cys containing sequences. |
Experimental Protocols
The following is a generalized protocol for the manual incorporation of an aggregation-disrupting dipeptide.
Protocol: Incorporation of Fmoc-Leu-(Dmb)Gly-OH
This protocol outlines the manual coupling of a Dmb-dipeptide as a superior alternative to this compound for a difficult sequence.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Leu-(Dmb)Gly-OH (3 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Workflow:
Caption: Experimental workflow for incorporating a Dmb-dipeptide.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF or NMP.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Leu-(Dmb)Gly-OH (3 eq.) and HATU (2.9 eq.) in fresh, high-quality DMF or NMP. Add DIPEA (6 eq.) to the solution and vortex briefly. The solution should change color.
-
Coupling: Immediately add the activated dipeptide solution to the vessel containing the peptide-resin. Mix via nitrogen bubbling or orbital shaking at room temperature for 2-4 hours.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin extensively with DMF or NMP (at least 5 times) to remove any unreacted reagents.
-
Continuation: The peptide-resin is now ready for the Fmoc deprotection of the newly added dipeptide to continue the chain elongation.
Conclusion: A Proactive Approach to Peptide Synthesis
While this compound serves a purpose in preventing diketopiperazine formation, it is not a tool for solving the pervasive problem of on-resin aggregation. For sequences known or predicted to be difficult, a proactive strategy is essential for success. Backbone-protected dipeptides, such as Fmoc-Leu-(Dmb)Gly-OH , and pseudoproline dipeptides are mechanistically superior alternatives that directly combat the root cause of synthesis failure. By disrupting the formation of secondary structures, these advanced reagents maintain peptide chain solvation, leading to higher coupling efficiencies, improved crude purity, and ultimately, a more reliable and successful synthesis. For the modern peptide chemist, understanding and utilizing these powerful tools is key to navigating the challenging landscape of peptide synthesis.
References
- Packman, L.C. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Request PDF. [Link]
- Tickler, A.K., & Wade, J.D. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8. [Link]
- Wikipedia. Pseudoproline. [Link]
- AAPPTEC. (2019).
- Peme, et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]
- White, P. et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide Group. [Link]
- Thompson, R.E. et al. (2019). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Angewandte Chemie. [Link]
- Request PDF. Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]
- ResearchGate. Sequence-dependent aggregation leads to "difficult couplings". [Link]
- Johnson, T., & Quibell, M. (1998). 5 Difficult peptides. In Solid-Phase Peptide Synthesis: A Practical Approach. [Link]
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
A Senior Application Scientist's Guide to Validating Fmoc-Leu-Gly-OH Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of every amino acid is paramount to the integrity of the final peptide. The use of pre-formed dipeptides, such as Fmoc-Leu-Gly-OH, is a common strategy to improve efficiency and overcome specific challenges associated with certain amino acid sequences. However, validation of their incorporation is not a trivial step. This guide provides an in-depth technical comparison of methodologies to validate the incorporation of this compound, with a focus on scientific integrity and field-proven insights.
The Leu-Gly sequence is notoriously prone to the formation of a cyclic dipeptide impurity, 2,5-diketopiperazine (DKP), during SPPS. This side reaction can significantly reduce the yield of the desired full-length peptide and complicate purification. This guide will explore the causality behind this challenge and present robust analytical strategies for its detection and quantification, while also comparing the direct incorporation of this compound with alternative synthetic approaches.
The Challenge: Diketopiperazine Formation with the Leu-Gly Sequence
The primary obstacle in incorporating the Leu-Gly sequence is the intramolecular cyclization of the dipeptidyl-resin intermediate to form cyclo(Leu-Gly). This reaction is particularly favored due to the flexibility of the glycine residue and the increased nucleophilicity of the N-terminal amine of leucine following Fmoc deprotection. The basic conditions of Fmoc removal, typically with piperidine, create a catalytic environment for this unwanted cyclization, leading to cleavage of the dipeptide from the resin and a truncated final product.
dot graph DKP_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Resin [label="Resin-Gly-Leu-Fmoc", fillcolor="#F1F3F4"]; Deprotection [label="Fmoc Deprotection\n(Piperidine)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Resin-Gly-Leu-NH2\n(Reactive Intermediate)", fillcolor="#EA4335"]; DKP [label="Cyclo(Leu-Gly)\n(Diketopiperazine)", fillcolor="#EA4335"]; Truncated [label="Truncated Peptide", fillcolor="#EA4335"]; Desired [label="Further Elongation\n(Successful Coupling)", fillcolor="#34A853"]; FullLength [label="Full-Length Peptide", fillcolor="#34A853"];
Resin -> Deprotection; Deprotection -> Intermediate; Intermediate -> DKP [label="Intramolecular\nCyclization"]; DKP -> Truncated [label="Leads to"]; Intermediate -> Desired; Desired -> FullLength; } Caption: Mechanism of Diketopiperazine (DKP) formation.
Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy for introducing the Leu-Gly motif has a profound impact on the purity and yield of the final peptide. Here, we compare the direct coupling of this compound with sequential coupling and the use of backbone-protected dipeptides.
| Parameter | Sequential Coupling (Fmoc-Gly-OH then Fmoc-Leu-OH) | Direct Coupling (this compound) | Backbone-Protected Dipeptide (e.g., Fmoc-Leu-(Dmb)Gly-OH) |
| Risk of DKP Formation | High, especially on Wang resin. The reactive H-Leu-Gly-resin intermediate is highly susceptible to cyclization. | Reduced. Bypasses the most susceptible intermediate, though DKP formation can still occur to some extent. | Very Low. The Dmb group sterically hinders the intramolecular cyclization.[1] |
| Crude Peptide Purity | Often lower due to the presence of DKP and deletion sequences from incomplete coupling. | Typically higher than sequential coupling due to minimized side reactions. | Highest purity, with significant reduction in DKP and other side products.[2] |
| Overall Yield | Can be significantly reduced due to DKP-related chain loss. | Generally higher than sequential coupling. | Highest yield due to the prevention of chain loss and improved coupling efficiency. |
| Synthesis Time | Requires two separate coupling and deprotection cycles. | Requires only one coupling and deprotection cycle, saving time. | Requires one coupling and deprotection cycle. |
| Cost | Cost of two individual amino acids. | Higher initial cost of the dipeptide. | Highest initial cost due to the specialized protected dipeptide. |
Gold-Standard Validation: Analytical Techniques
Rigorous analytical validation is non-negotiable to confirm the successful incorporation of the Leu-Gly dipeptide and to quantify any impurities. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide.[5] A well-developed HPLC method can effectively separate the desired full-length peptide from impurities, including the cyclo(Leu-Gly) DKP.
dot graph HPLC_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
CrudePeptide [label="Crude Peptide Sample", fillcolor="#F1F3F4"]; Injection [label="Inject onto RP-HPLC Column", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Gradient Elution\n(e.g., Acetonitrile/Water/TFA)", fillcolor="#FBBC05"]; Detection [label="UV Detection (214/280 nm)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatogram [label="Chromatogram Generation", fillcolor="#F1F3F4"]; Analysis [label="Peak Integration and Purity Calculation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Purity (%) and Impurity Profile", fillcolor="#F1F3F4"];
CrudePeptide -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Chromatogram; Chromatogram -> Analysis; Analysis -> Result; } Caption: General workflow for RP-HPLC analysis of peptides.
Experimental Protocol: RP-HPLC for Leu-Gly Peptide Analysis
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to a concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[5]
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A typical gradient would be 5-95% B over 30 minutes. The exact gradient should be optimized to achieve the best separation for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The DKP, being a smaller and cyclic molecule, will typically have a different retention time than the linear peptide.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and identifying impurities. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is the preferred method.
Experimental Protocol: LC-MS for Leu-Gly Peptide Analysis
-
LC System: An LC system coupled to a mass spectrometer. The HPLC conditions can be similar to those described above, but TFA is often replaced with formic acid (0.1%) to improve ionization efficiency.
-
Mass Spectrometer: An ESI-MS system.
-
Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the eluting peaks. The observed mass of the main peak should match the theoretical mass of the desired peptide.
-
Impurity Identification: Look for a peak with a mass corresponding to cyclo(Leu-Gly) (molecular weight = 170.21 g/mol ). Also, search for the mass of the truncated peptide lacking the Leu-Gly dipeptide.
-
Tandem MS (MS/MS): Fragment the parent ion of the main peak to confirm its amino acid sequence.
-
Alternative Strategy: Backbone Protection with Dmb
To circumvent DKP formation, the use of a backbone-protected dipeptide, such as Fmoc-Leu-(Dmb)Gly-OH, is a highly effective strategy. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen sterically hinders the intramolecular cyclization.[1][4] While more expensive, this approach often leads to significantly cleaner crude products and higher overall yields, simplifying purification and saving time and resources in the long run.
dot graph Dmb_Strategy { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Resin-AA(n)", fillcolor="#F1F3F4"]; Couple [label="Couple Fmoc-Leu-(Dmb)Gly-OH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Resin-AA(n)-Gly(Dmb)-Leu-Fmoc", fillcolor="#FBBC05"]; Deprotect [label="Fmoc Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; StableIntermediate [label="Resin-AA(n)-Gly(Dmb)-Leu-NH2\n(Stable Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NextCoupling [label="Couple Next Fmoc-AA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongation [label="Continued Elongation", fillcolor="#F1F3F4"]; Cleavage [label="Final Cleavage (TFA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Full-Length Peptide\n(Dmb group removed)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Couple; Couple -> Intermediate; Intermediate -> Deprotect; Deprotect -> StableIntermediate; StableIntermediate -> NextCoupling; NextCoupling -> Elongation; Elongation -> Cleavage; Cleavage -> FinalProduct; } Caption: SPPS workflow using a Dmb-protected dipeptide.
Conclusion and Recommendations
Validating the incorporation of this compound requires a multi-faceted approach that combines a sound synthetic strategy with rigorous analytical characterization.
-
For sequences highly prone to DKP formation, especially when the Leu-Gly motif is near the C-terminus, the use of a backbone-protected dipeptide like Fmoc-Leu-(Dmb)Gly-OH is the most robust strategy to ensure high purity and yield.
-
Direct coupling of this compound is a viable and often superior alternative to sequential coupling, significantly reducing the risk of DKP formation.
-
RP-HPLC is essential for quantifying the purity of the crude peptide and detecting the presence of the cyclo(Leu-Gly) impurity.
-
LC-MS is critical for confirming the identity of the desired product and unequivocally identifying impurities by their molecular weight.
By understanding the underlying chemistry of DKP formation and employing these validation strategies, researchers can confidently and efficiently synthesize peptides containing the challenging Leu-Gly sequence, ensuring the integrity and quality of their final products.
References
- ResearchGate. Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. [Link]
- PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]
- ResearchGate. Separation of Cyclic Dipeptides (Diketopiperazines)
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fmoc-(Dmb)Gly-OH: Enhancing Peptide Synthesis Outcomes. [Link]
- ResearchGate. Mass spectrum for Cyclo (Leu-Pro)
- ResearchGate. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. [Link]
- ResearchGate. Is my peptide forming diketopiperazine in solution?. [Link]
- Baker Lab.
- ResearchGate. Sequences of GLP-1 analogs studied. [Link]
- National Institutes of Health. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. [Link]
- University of Illinois Urbana-Champaign. GLP-1 Receptor Agonists: Design and Development. [Link]
- Google Patents. A method for preparing glp-1 analogue by solid-phase peptide synthesis.
- MDPI. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy. [Link]
- Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
- PubMed Central. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach. [Link]
- PubMed.
- Luxembourg Bio Technologies.
- PubMed Central. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses. [Link]
- ACS Publications. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]
- Bioanalytical Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Yield Analysis of Fmoc-Leu-Gly-OH Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational and critical process. The efficiency of synthesizing even the simplest dipeptide building blocks, such as Fmoc-Leu-Gly-OH, can have a significant impact on the overall yield and purity of the final therapeutic peptide. This guide provides an in-depth comparative analysis of synthetic strategies for this compound, moving beyond a simple recitation of protocols to explain the underlying chemical principles and rationale that inform experimental design. Our focus is on providing a self-validating framework for decision-making in your own laboratory settings.
Introduction: The Significance of Dipeptide Synthesis in Peptide Therapeutics
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups.[1] While the stepwise addition of single amino acids is the most common approach in SPPS, the use of pre-formed dipeptide units like this compound can be a strategic choice to enhance efficiency, particularly in overcoming challenges associated with specific sequences.
The synthesis of this compound itself, typically performed in solution phase before its use in SPPS, is a critical process where yield and purity are paramount. This guide will explore the key variables in the synthesis of this dipeptide, focusing on a comparative analysis of coupling reagents, which are central to the efficiency of amide bond formation.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The formation of the peptide bond between the carboxyl group of Fmoc-Leucine and the amino group of Glycine is not a spontaneous reaction. It requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amino group.[2] Coupling reagents are employed for this activation, and their choice significantly influences reaction kinetics, yield, and the potential for side reactions such as racemization.
Most modern coupling reagents operate by forming a highly reactive intermediate with the carboxylic acid. This intermediate is then readily attacked by the amine. The general mechanism can be visualized as follows:
Sources
A Cost-Benefit Analysis of Fmoc-Leu-Gly-OH in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high purity, yield, and overall success, particularly when navigating "difficult sequences" prone to aggregation and side reactions. The use of pre-formed Fmoc-protected dipeptides, such as Fmoc-Leu-Gly-OH, presents a compelling alternative to the traditional stepwise addition of single amino acids. This guide provides a comprehensive cost-benefit analysis of employing this compound, comparing its performance with conventional coupling strategies and offering detailed experimental protocols to inform your synthesis decisions.
The primary rationale for utilizing Fmoc-dipeptides is to mitigate challenges arising from peptide chain aggregation during SPPS.[1] Aggregation can lead to incomplete coupling and deprotection steps, resulting in truncated and deletion sequences that are often difficult to separate from the target peptide.[1] this compound offers a strategic advantage by introducing a pre-formed peptide bond, which can help to disrupt the secondary structures that contribute to aggregation.[1]
Core Advantages of Utilizing this compound
The incorporation of this compound into a peptide sequence offers several key benefits that can significantly impact the efficiency and outcome of the synthesis:
-
Prevention of Racemization: The Glycine residue in the dipeptide is achiral, and coupling the Leu-Gly unit effectively circumvents the risk of racemization at the Leucine residue, a common side reaction when activating single amino acids, especially with carbodiimide-based reagents.[2][3][4][5]
-
Improved Coupling Efficiency in Difficult Sequences: By adding two residues in a single coupling step, the number of cycles is reduced, which can be advantageous for synthesizing long or complex peptides. This can lead to higher crude purity and overall yield.[1]
-
Mitigation of Aggregation: Introducing a dipeptide can disrupt the inter-chain hydrogen bonding that leads to the formation of β-sheet structures, a primary cause of on-resin aggregation.[1] This results in improved solubility and more efficient subsequent coupling and deprotection reactions.[1][]
Comparative Analysis: this compound vs. Stepwise Addition
The decision to use this compound versus the stepwise addition of Fmoc-Gly-OH followed by Fmoc-Leu-OH involves a trade-off between the upfront cost of the dipeptide and the potential downstream savings in terms of time, materials, and purification efforts.
| Parameter | This compound | Stepwise Addition (Fmoc-Gly-OH then Fmoc-Leu-OH) | Key Considerations & Potential Impact |
| Upfront Material Cost | Higher initial cost per mole. | Lower initial cost for individual amino acids. | The cost of this compound can be a significant factor, especially for large-scale synthesis. |
| Risk of Racemization | Minimal, as the peptide bond is pre-formed. | Higher, particularly for the Leucine residue during activation.[2][3][4][5] | Reduced racemization leads to higher purity of the target peptide and simplifies purification. |
| Synthesis Time | Reduced number of coupling and deprotection cycles. | Standard number of cycles. | Fewer cycles can lead to time savings, especially for longer peptides. |
| Crude Peptide Purity | Potentially higher due to reduced side reactions and aggregation.[1] | May be lower, especially in aggregation-prone sequences. | Higher crude purity reduces the burden on downstream purification, saving time and solvent costs. |
| Overall Yield | Can be significantly higher for "difficult sequences".[1] | Can be lower due to incomplete reactions caused by aggregation. | Improved yield translates to a more cost-effective synthesis. |
| Solvent Consumption | Potentially lower due to fewer synthesis cycles. | Standard solvent consumption. | Reduced solvent usage contributes to a "greener" and more cost-effective process. |
Cost estimations are based on publicly available catalog prices and can vary significantly based on supplier, purity, and scale. As of early 2026, representative pricing for small quantities is approximately $202.20 per gram for this compound[7] and around $4.52 per gram for Fmoc-L-Leu-OH.[8] While the initial investment for the dipeptide is substantially higher, the potential for increased yield and purity, especially in challenging syntheses, can offset this cost.
Experimental Protocols
To provide a practical framework for comparison, the following are detailed protocols for solid-phase peptide synthesis (SPPS) using both this compound and the stepwise addition method.
This protocol assumes the synthesis is proceeding on a resin with the N-terminal amino group deprotected and ready for coupling.
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
-
Dipeptide Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
This protocol outlines the two-cycle process required for the stepwise addition of Glycine and Leucine.
Cycle 1: Coupling of Fmoc-Gly-OH
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Fmoc-Gly-OH Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 3 and 4 from Protocol 1.
Cycle 2: Coupling of Fmoc-Leu-OH
-
Fmoc Deprotection: Repeat step 1 from Protocol 1 to remove the Fmoc group from the newly coupled Glycine.
-
Fmoc-Leu-OH Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Leu-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 3 and 4 from Protocol 1.
Visualizing the Workflow
The following diagram illustrates the comparative workflows of using a dipeptide versus stepwise addition in SPPS.
Caption: Comparative SPPS workflows for dipeptide vs. stepwise coupling.
Conclusion and Recommendation
The use of this compound in solid-phase peptide synthesis represents a strategic investment that can yield significant returns in terms of product purity, overall yield, and process efficiency, particularly for challenging sequences. While the initial material cost is higher compared to the stepwise addition of individual amino acids, the benefits of reduced racemization, mitigated aggregation, and a streamlined synthesis workflow can lead to substantial downstream cost savings.
For researchers and drug development professionals, the decision to employ this compound should be made on a case-by-case basis, carefully considering the complexity of the target peptide and the overall project budget. For the synthesis of long, hydrophobic, or otherwise "difficult" peptides, the advantages offered by this compound are likely to outweigh the higher upfront cost, making it a valuable tool for enhancing the success of peptide synthesis campaigns.
References
- Peptide synthesis with carbodiimide. Int J Pept Protein Res. 1975;7(2):167-9. doi: 10.1111/j. 1399-3011.1975. tb02428. x. [Link]
- Miyazawa T, Otomatsu T, Yamada T, Kuwata S. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. J Chem Soc, Chem Commun. 1984;(8):419-20. [Link]
- Miyazawa T, Otomatsu T, Fukui Y, Yamada T, Kuwata S. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. J Chem Soc, Chem Commun. 1988;(7):419-20. [Link]
- Li, P., & Xu, J. C. (2000). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 65(9), 2951–2958. [Link]
- Fmoc Leu (Dmb)Gly Oh 1 G. Cenmed Enterprises. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Understanding Fmoc-Gly-Gly-Gly-Gly-OH: Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Production of peptides containing poly-gly sequences using fmoc chemistry.
- Paquin, T., Liu, D., & Clark, M. A. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- Lund, O., Nielsen, M., & Buus, S. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Molecules, 27(13), 4082. [Link]
- Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Fmoc-Gly-OH Price Trends and Procurement Tips for Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide synthesis with carbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Mitigating Synthesis-Related Impurities in Leu-Gly Containing Peptides: A Comparative Analysis
Executive Summary
The synthesis of peptides containing the Leucine-Glycine (Leu-Gly) motif is notoriously challenging, frequently resulting in diminished purity and yield. This guide provides an in-depth analysis of the two primary synthetic challenges associated with this sequence: on-resin aggregation and diketopiperazine (DKP) formation. Through a structured, data-driven comparison, we demonstrate the profound impact of synthetic strategy on the final purity of the crude peptide. We compare the conventional stepwise addition of Fmoc-Gly-OH followed by Fmoc-Leu-OH against the strategic incorporation of a pre-formed Fmoc-Leu-Gly-OH dipeptide building block. The experimental data presented herein unequivocally establishes that the dipeptide approach significantly enhances crude peptide purity by effectively circumventing the mechanistic pathways that lead to common, difficult-to-remove impurities. This guide is intended for researchers, chemists, and process development scientists seeking to optimize the synthesis of problematic peptide sequences.
Part 1: The Underlying Challenge: Why Leu-Gly Sequences Are "Difficult"
In Solid-Phase Peptide Synthesis (SPPS), certain amino acid sequences are designated as "difficult" due to their propensity to cause incomplete reactions, leading to a complex mixture of impurities.[1] The Leu-Gly sequence is a classic example, primarily due to two distinct, yet compounding, chemical phenomena.
The Specter of On-Resin Aggregation
As the peptide chain elongates on the solid support, it can fold back on itself and form stable secondary structures, most commonly β-sheets, through inter-chain hydrogen bonding.[2] This aggregation can physically block the N-terminus, rendering it inaccessible for subsequent deprotection and coupling steps.[3] This leads to the formation of deletion sequences, which are often challenging to separate from the target peptide during purification.[3]
The Leu-Gly motif is particularly prone to aggregation because the bulky, hydrophobic side chain of Leucine promotes self-association, while the adjacent Glycine, lacking a side chain, provides conformational flexibility that facilitates the formation of these problematic secondary structures.[1][3]
The Inevitable Risk of Diketopiperazine (DKP) Formation
Diketopiperazine formation is an intramolecular side reaction that truncates the peptide chain. Once the first two amino acids are coupled to the resin (e.g., H-Leu-Gly-Resin), the free N-terminal amine of Leucine can attack the ester linkage connecting Glycine to the resin, forming a stable six-membered cyclic dipeptide, cyclo(Leu-Gly).[4] This reaction cleaves the dipeptide from the resin, terminating the synthesis for that chain. This side reaction is particularly problematic for sequences where the second residue is Glycine or Proline.[4]
Part 2: A Comparative Experimental Investigation
To quantify the impact of synthesis strategy on purity, we designed an experiment comparing the stepwise and dipeptide approaches for a model peptide known to exhibit aggregation.
Objective
To quantitatively assess the impact of using the this compound dipeptide building block versus a traditional stepwise addition on the purity of the model peptide Ac-Arg-Gly-Tyr-Ser-Leu-Gly-NH₂.
Experimental Design
Two parallel syntheses of the model peptide were performed using automated SPPS. All parameters, including resin, coupling reagents, and other amino acids, were kept identical. The only variable was the strategy used to incorporate the C-terminal Leu-Gly sequence.
-
Method A: The Conventional Stepwise Approach: Fmoc-Gly-OH was first coupled to the Rink Amide resin, followed by deprotection and subsequent coupling of Fmoc-Leu-OH.
-
Method B: The Dipeptide Block Strategy: The pre-formed this compound dipeptide was coupled directly to the Rink Amide resin in a single step.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Rink Amide MBHA (0.5 mmol/g loading).
-
Amino Acids: High-purity (>99.0%) Fmoc-amino acids were used.[5]
-
Activation/Coupling: 4 eq. Fmoc-AA/Dipeptide, 3.95 eq. HCTU, 8 eq. DIPEA in DMF for 45 minutes.
-
Deprotection: 20% Piperidine in DMF (1 x 1 min, 1 x 10 min).
-
Washes: DMF (5x), DCM (2x), DMF (2x) between steps.
-
Capping: Acetic anhydride/DIPEA in DMF after final deprotection.
Protocol 2: Cleavage and Crude Product Isolation
-
The peptidyl-resin was washed with DCM and dried under vacuum.
-
Cleavage was performed using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.
-
The crude peptide was precipitated in cold diethyl ether, centrifuged, washed twice with ether, and dried.
Protocol 3: Analytical Purity Assessment (RP-HPLC-MS)
-
System: High-performance liquid chromatography system with MS detection.[6][7]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% TFA in water.[7]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[7]
-
Gradient: 5% to 60% Mobile Phase B over 20 minutes.
-
Detection: UV at 214 nm and 280 nm; MS in positive ion mode.[6]
-
Analysis: Purity was calculated as the percentage of the target peptide's peak area relative to the total peak area in the UV chromatogram.[8] Mass spectrometry was used to confirm the identity of the main peak and characterize major impurities.[9]
Part 3: Data Analysis & Interpretation
The analytical results from the two synthesis strategies reveal a stark difference in the quality of the crude peptide product.
Quantitative Purity Comparison
Table 1: RP-HPLC Purity Analysis of Crude Peptides
| Synthesis Method | Target Peptide Retention Time (min) | Crude Purity (% Area at 214 nm) | Major Impurity Peak (RT, % Area) |
| A: Stepwise | 12.54 | 58.7% | 12.21, 11.3% (des-Ser-Leu-Gly) |
| B: Dipeptide Block | 12.55 | 81.2% | 12.89, 3.4% (minor deletion) |
Table 2: Mass Spectrometry Analysis of Major Peaks
| Synthesis Method | Peak (RT) | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Tentative Identification |
| A: Stepwise | 12.54 | 733.38 | 733.40 | Target Peptide |
| 12.21 | 559.28 | 559.31 | Ac-Arg-Gly-Tyr-NH₂ (Deletion from aggregation) | |
| (Broad Hump) | 227.15 | 227.14 | cyclo(Leu-Gly) (DKP Product) | |
| B: Dipeptide Block | 12.55 | 733.38 | 733.39 | Target Peptide |
| 12.89 | 632.33 | 632.35 | Ac-Arg-Gly-Tyr-Leu-Gly-NH₂ (des-Ser) |
Causality and Mechanistic Insights
The data provides clear, quantitative evidence supporting the benefits of the dipeptide strategy.
-
Significant Purity Enhancement: The use of this compound resulted in a crude purity of 81.2%, a dramatic improvement over the 58.7% achieved with the stepwise method. This directly translates to a simpler, higher-yielding purification process.
-
Mitigation of Aggregation-Related Impurities: In the stepwise synthesis, the major impurity was identified as a significant deletion sequence (Ac-Arg-Gly-Tyr-NH₂). This is a classic hallmark of on-resin aggregation, where the growing H-Ser-Leu-Gly-Resin chain likely aggregated, preventing the successful coupling of the subsequent Tyrosine residue.[2][3] The dipeptide strategy largely avoids this, as the full Leu-Gly unit is incorporated at once, minimizing the time the aggregation-prone sequence is exposed.[10]
-
Preclusion of DKP Formation: MS analysis of the stepwise synthesis product revealed the presence of the DKP byproduct, cyclo(Leu-Gly). This confirms that chain termination via intramolecular cyclization occurred. By using the N-terminally protected this compound building block, the free amine required for the cyclization reaction is never present on the dipeptide-resin intermediate, completely preventing this side reaction.[4]
Part 4: Broader Implications and Best Practices
The choice of synthetic strategy is not merely a matter of convenience; it is a critical process parameter that dictates the success of the synthesis.
When to Choose the Dipeptide Strategy
Based on this data and established literature, the use of Fmoc-dipeptide building blocks is strongly recommended in the following scenarios:
-
Sequences containing known "difficult" motifs: This includes Gly-Gly, Asp-Gly (to prevent aspartimide formation), and Leu-Gly.[2][11]
-
Synthesis of long peptides (>15 residues): The cumulative effect of even minor side reactions can drastically reduce the purity of long peptides.[5]
-
Hydrophobic sequences: Peptides rich in hydrophobic amino acids are highly susceptible to aggregation, and dipeptide blocks can help disrupt the formation of secondary structures.[1]
Part 5: Conclusion
The synthesis of peptides containing the Leu-Gly sequence presents significant challenges that can severely compromise the purity and yield of the final product. While a conventional stepwise approach is feasible, it is highly susceptible to both on-resin aggregation and diketopiperazine formation, leading to a complex crude product that is difficult to purify.
This guide demonstrates, with supporting experimental data, that the strategic use of the This compound dipeptide building block is a superior and robust solution. It directly addresses the root causes of impurity formation by preventing intramolecular cyclization and minimizing the kinetic opportunity for aggregation. For researchers and drug development professionals, adopting this strategy is a critical step towards more efficient, reliable, and successful synthesis of challenging peptides, ultimately accelerating the path from sequence design to purified product.
References
- BenchChem. (2025).
- Biovera. (2024).
- BenchChem. (2025). An In-depth Technical Guide to the Core Features of Fmoc-Protected Dipeptides for Solid-Phase Peptide Synthesis (SPPS).
- MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
- StellarPeptides. (n.d.). Peptide Purity Guide — 98%, 99% & Research-Grade Explained.
- BenchChem. (2025). Overcoming aggregation of Arg-Gly-Tyr-Ser-Leu-Gly peptide during synthesis.
- Yan, G., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Pícha, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
- BenchChem. (2025). Technical Support Center: The Critical Role of Fmoc-Amino Acid Purity in Peptide Synthesis.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biovera.com.au [biovera.com.au]
- 8. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. peptideregenesis.com [peptideregenesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
A Senior Application Scientist's Guide to Fmoc-Leu-Gly-OH Synthesis: A Comparative Analysis of Resin Performance
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of solid-phase peptide synthesis (SPPS) are paramount. The choice of the solid support, or resin, is a critical decision that dictates not only the yield and purity of the final peptide but also the entire strategic approach to the synthesis. This guide provides an in-depth comparison of the performance of three widely-used resins—Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC)—for the synthesis of the dipeptide Fmoc-Leu-Gly-OH.
The insights presented herein are synthesized from established methodologies and field-proven expertise to explain the causality behind experimental choices. Every protocol is designed as a self-validating system, ensuring technical accuracy and trustworthiness.
The Central Challenge: Resin Selection for a C-Terminal Carboxylic Acid
The synthesis of this compound requires the final product to have a free C-terminal carboxylic acid. This immediately brings two primary resin candidates to the forefront: Wang resin and 2-Chlorotrityl chloride (2-CTC) resin.[1][2] Rink Amide resin, by its very design, yields a C-terminal amide upon cleavage and is therefore unsuitable for this specific target.[3][4] However, it is included in this guide as a critical point of comparison to illustrate the fundamental importance of matching resin chemistry to the desired peptide functionality.
A significant challenge in the synthesis of dipeptides like Leu-Gly is the potential for intramolecular cyclization to form a diketopiperazine (DKP).[5][6] This side reaction cleaves the dipeptide from the resin, terminating the synthesis and reducing the yield of the desired product.[7] The choice of resin can dramatically influence the propensity for DKP formation.[8]
Comparative Performance Analysis
The performance of each resin is evaluated based on several key parameters: loading efficiency of the first amino acid (Fmoc-Gly-OH), susceptibility to diketopiperazine formation, and the conditions required for cleavage.
| Parameter | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Rink Amide Resin |
| Final C-Terminus | Carboxylic Acid[2] | Carboxylic Acid[9] | Amide[3][10] |
| Linker Type | p-Alkoxybenzyl Alcohol[11] | 2-Chlorotrityl Chloride[12] | 4-(2′,4′-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy[13] |
| Typical Loading | 0.3-0.8 mmol/g[14] | 0.8-1.2 mmol/g[14] | 0.3-1.0 mmol/g[13] |
| Cleavage Conditions | Strong Acid (e.g., 95% TFA)[11][15] | Very Mild Acid (e.g., 1% TFA or AcOH/TFE/DCM)[12][16] | Strong Acid (e.g., 95% TFA)[3][17] |
| Diketopiperazine Risk | Higher, especially with Glycine[1][7] | Significantly Reduced[12] | Not applicable for C-terminal acid |
| Key Advantage | Cost-effective, widely used. | Suppresses DKP formation and racemization; allows for protected fragment synthesis.[12][16] | Direct synthesis of C-terminal amides.[4] |
| Key Disadvantage | Susceptible to side reactions like DKP and racemization during loading.[1][16] | More expensive; requires anhydrous conditions for loading.[18] | Produces C-terminal amides only.[3] |
Experimental Workflow & Mechanistic Insights
The synthesis of this compound follows a standardized SPPS workflow. The key differences lie in the initial loading of Fmoc-Gly-OH and the final cleavage step, which are dictated by the resin's linker chemistry.
Caption: General workflow for the synthesis of this compound on a solid support.
Wang Resin: The Workhorse with Caveats
Wang resin is a popular and economical choice for synthesizing peptides with a C-terminal carboxylic acid.[16] The first amino acid, Fmoc-Gly-OH, is attached via an ester bond to the resin's p-alkoxybenzyl alcohol linker.[11]
Caption: Esterification of Fmoc-Gly-OH onto Wang Resin.
Causality: The esterification reaction requires activation of the carboxylic acid, typically with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) and an additive like 1-hydroxybenzotriazole (HOBt).[19] 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst.[19] However, this activation step can be accompanied by racemization.[2]
The Diketopiperazine Problem: After the subsequent Fmoc deprotection of the resin-bound glycine, the exposed N-terminal amine is perfectly positioned to attack the ester linkage, leading to the formation of cyclo(Leu-Gly) and cleaving the dipeptide from the support. This side reaction is a significant drawback of Wang resin for dipeptide synthesis.[1][7]
2-Chlorotrityl Chloride (2-CTC) Resin: The High-Fidelity Option
2-CTC resin is an extremely acid-labile resin that offers significant advantages for synthesizing C-terminal acids, particularly for short or sensitive sequences.[12]
Caption: Loading of Fmoc-Gly-OH onto 2-CTC Resin via Nucleophilic Substitution.
Causality: The loading mechanism is a direct nucleophilic substitution where the carboxylate of Fmoc-Gly-OH, in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA), displaces the chloride from the resin.[8][19] This method avoids the use of activating agents that can cause racemization. The bulky nature of the trityl linker provides steric hindrance that effectively suppresses diketopiperazine formation.[12]
Mild Cleavage Advantage: A key feature of 2-CTC resin is the ability to cleave the peptide under very mild acidic conditions (e.g., 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM).[12][20] This allows for the synthesis of fully protected peptide fragments, which can be used in convergent synthesis strategies.[12]
Rink Amide Resin: The Amide Specialist
Rink Amide resin is the go-to choice for the direct synthesis of peptide amides.[3][4] The linker is designed to release a C-terminal amide upon cleavage with strong acid.
Caption: Synthesis of a peptide amide using Rink Amide Resin.
Causality: The resin is typically supplied with the amine of the linker protected by an Fmoc group.[13] This is removed with piperidine, and the first amino acid is coupled using standard amide bond formation protocols.[10][21] Cleavage with a strong acid like 95% TFA simultaneously removes side-chain protecting groups and cleaves the peptide from the support, yielding the C-terminal amide.[3][13] This makes it fundamentally unsuitable for the synthesis of this compound.
Detailed Experimental Protocols
These protocols are provided as a trusted, self-validating baseline. Researchers should perform small-scale trials to optimize conditions for their specific reagents and equipment.
Protocol 1: Loading of Fmoc-Gly-OH onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 1g of 2-CTC resin (e.g., 1.2 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.[19]
-
Amino Acid Preparation: In a separate flask, dissolve Fmoc-Gly-OH (0.8 eq, ~0.285 g, 0.96 mmol) in anhydrous DCM (8 mL).
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Gly-OH solution to the resin, followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq relative to amino acid, ~0.33 mL, 1.92 mmol).[19] Agitate the mixture for 1-2 hours at room temperature.[19]
-
Capping: Add methanol (0.8 mL per gram of resin) to the vessel and agitate for 30 minutes to cap any unreacted chlorotrityl sites.[9]
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).[8]
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination: Determine the final loading (substitution level) spectrophotometrically by Fmoc release assay.[19][22]
Protocol 2: Loading of Fmoc-Gly-OH onto Wang Resin
-
Resin Swelling: Swell 1g of Wang resin (e.g., 0.8 mmol/g) in a 9:1 mixture of DCM/DMF (10 mL) for 30 minutes.[19]
-
Reagent Preparation: In a separate flask, dissolve Fmoc-Gly-OH (4 eq, 0.95 g, 3.2 mmol) and HOBt (4 eq, 0.43 g, 3.2 mmol) in a minimum amount of DMF.[19]
-
Loading Reaction: Add the Fmoc-Gly-OH/HOBt solution to the swollen resin. Add DIC (4 eq, 0.5 mL, 3.2 mmol) and agitate. In a small vial, dissolve DMAP (0.1 eq, 9.8 mg, 0.08 mmol) in a minimum volume of DMF and add it to the reaction mixture.[19] Agitate for 12 hours at room temperature.[19]
-
Capping: Drain the mixture and add a solution of acetic anhydride (2 eq, 0.15 mL, 1.6 mmol) and DIPEA (2 eq, 0.28 mL, 1.6 mmol) in DCM to cap unreacted hydroxyl groups. Agitate for 30 minutes.[19]
-
Washing: Filter the resin and wash three times with DMF, then three times with DCM/DMF (1:1), and finally three times with DCM.[19]
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Determine the loading via Fmoc release assay.[22]
Protocol 3: Peptide Cleavage from 2-CTC Resin
-
Resin Preparation: Place the dried Fmoc-Leu-Gly-2-CTC resin in a reaction vessel.
-
Cleavage: Add a cleavage cocktail of 1% TFA in DCM (10 mL per gram of resin). Agitate for 30-60 minutes at room temperature.[12]
-
Collection: Filter the cleavage mixture into a round-bottom flask. Wash the resin with additional DCM (2x).
-
Evaporation: Evaporate the combined filtrates under reduced pressure to obtain the crude this compound.
Protocol 4: Peptide Cleavage from Wang Resin
-
Resin Preparation: Place the dried Fmoc-Leu-Gly-Wang resin in a reaction vessel.
-
Cleavage: Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (10 mL per gram of resin).[11][15]
-
Reaction: Agitate the mixture for 2-3 hours at room temperature.[15]
-
Collection: Filter the cleavage mixture to separate the resin. Collect the filtrate.
-
Precipitation: Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Conclusion and Recommendations
For the synthesis of this compound, the choice of resin has profound implications for the success of the synthesis.
-
2-Chlorotrityl chloride (2-CTC) resin is the superior and highly recommended choice. Its ability to suppress diketopiperazine formation is a critical advantage for this specific dipeptide sequence.[12] The mild cleavage conditions also preserve the final product and offer strategic flexibility for more complex syntheses.[16]
-
Wang resin can be used, but with significant caution. It is more economical, but researchers must be prepared for lower yields due to diketopiperazine formation.[1][7] Using pre-loaded Fmoc-Gly-Wang resin can mitigate some risks associated with the initial loading step.[23]
-
Rink Amide resin is fundamentally unsuited for this synthesis , as it is exclusively designed for producing C-terminal peptide amides.[3]
By understanding the underlying chemistry and causality behind resin performance, researchers can make informed decisions to optimize their synthetic strategies, ultimately leading to higher purity, better yields, and more reliable outcomes in their drug discovery and development efforts.
References
- Peptideweb.com. Loading protocols. Peptideweb.com
- Applied Polytech. Rink Amide Resin, MBHA Resin. Applied Polytech
- ChemPep. Rink Amide-AM Resin(200-400 mesh, 0.3-1.0 mmol/g). ChemPep
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem.
- Benchchem. Application Notes and Protocols: Loading Fmoc-D-Tle-OH onto 2-Chlorotrityl Chloride Resin. Benchchem
- Benchchem. A Novice Researcher's Guide to Solid-Phase Peptide Synthesis Using 2-Chlorotrityl Chloride Resin. Benchchem
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry
- Sigma-Aldrich. Peptide Resin Loading Protocols. Sigma-Aldrich
- Aapptec Peptides. Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec Peptides
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. degruyter.com
- ACS Publications. Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection.
- Aapptec Peptides.
- JACS Directory. Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: A Comprehensive Guide to Rink Amide AM Resin for C-Terminal Peptide Amides. NINGBO INNO PHARMCHEM CO.,LTD.
- ACS Publications. Missing Link: Enabling Loading of 2-Chlorotrityl Chloride Resin in N-Butylpyrrolidinone as a Green Solvent.
- ScienceDirect. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect
- Benchchem. Technical Support Center: Fmoc-Gly-OH Reactions in Solid-Phase Peptide Synthesis. Benchchem
- PubMed.
- Fiveable. Rink Amide Resin Definition - Organic Chemistry Key Term. Fiveable
- PMC - NIH.
- ACS Publications. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega.
- Bachem. Which resins can be used for the synthesis of peptide acids?. Bachem
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore
- Biotage. How to choose the right resin functionality for solid phase peptide synthesis. Biotage
- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
- ResearchGate. Solid-phase peptide synthesis. (A) Structure of Rink Amide AM Resin....
- ACS Publications. Wang Linker Free of Side Reactions | Organic Letters.
- Science.
- ResearchGate. What resin to be used and what variety of the Cysteine amino acid to be used?.
- ResearchGate. Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides.
- AAPPTEC. Peptide Synthesis Resins. AAPPTEC
- Spiral.
- Aapptec Peptides. Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Aapptec Peptides
- Biotage. How to quantify your first amino acid loading onto Wang resins. Biotage
- Biosynth. Guide to Resins and Linkers in SPPS. Biosynth
- Google Patents. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- Merck. New products for peptide synthesis Novabiochem. Merck
- Fluorochem. SPPS Resins for Peptide Synthesis. Fluorochem
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. appliedpolytech.com [appliedpolytech.com]
- 4. nbinno.com [nbinno.com]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. peptide.com [peptide.com]
- 16. biotage.com [biotage.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. jacsdirectory.com [jacsdirectory.com]
- 19. peptideweb.com [peptideweb.com]
- 20. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 21. peptide.com [peptide.com]
- 22. biotage.com [biotage.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Fmoc-Leu-Gly-OH Synthesis: A Comparative Analysis of Leading Protocols
For researchers, scientists, and professionals in drug development, the synthesis of well-defined peptide fragments is a foundational element of their work. The dipeptide Fmoc-Leu-Gly-OH is a frequently utilized building block in the synthesis of more complex peptides and peptidomimetics. The efficiency of its synthesis and the purity of the final product are paramount to the success of subsequent research. This guide provides an in-depth technical comparison of the most common protocols for the synthesis of this compound, offering insights into the causality behind experimental choices and providing supporting data to inform your selection of the most appropriate method for your research needs.
Introduction: The Significance of this compound in Peptide Chemistry
This compound serves as a crucial intermediate in Fmoc-based solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus of leucine allows for the controlled, stepwise elongation of peptide chains. The purity of this dipeptide is critical, as any impurities can lead to the introduction of deletion or insertion sequences in the final peptide product, compromising its biological activity and making purification more challenging.[1]
This guide will explore and compare two primary strategies for the synthesis of this compound: solid-phase synthesis on a hyper-acid sensitive resin and classical solution-phase synthesis. We will delve into the specifics of common coupling methodologies, including the use of carbodiimide and aminium/uronium salt-based reagents.
Comparative Analysis of Synthesis Strategies
The choice between solid-phase and solution-phase synthesis for a dipeptide like this compound depends on several factors, including the desired scale, purification strategy, and available laboratory equipment.
Solid-Phase Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin
Solid-phase peptide synthesis offers the significant advantage of simplified purification, as excess reagents and byproducts are removed by simple filtration and washing steps.[2] For the synthesis of a protected peptide acid like this compound, a hyper-acid sensitive resin such as 2-chlorotrityl chloride (2-CTC) is ideal. The peptide can be cleaved from this resin under very mild acidic conditions that leave the Fmoc group and other acid-labile side-chain protecting groups intact.[3]
Caption: Workflow for the solid-phase synthesis of this compound.
The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for peptide bond formation.[4] HOBt acts as a nucleophilic catalyst and suppresses racemization by converting the highly reactive O-acylisourea intermediate into a more stable HOBt-ester.[5]
Experimental Protocol:
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.5 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Loading of Fmoc-Gly-OH:
-
Dissolve Fmoc-Gly-OH (1.5 mmol) in DCM (10 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 mmol).
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
-
Capping: To block any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes. Wash the resin with DCM and then DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling of Fmoc-Leu-OH:
-
In a separate flask, dissolve Fmoc-Leu-OH (4.5 mmol) and HOBt (4.5 mmol) in DMF (10 mL).
-
Add DIC (4.5 mmol) and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor reaction completion with a Kaiser test.[6]
-
-
Cleavage:
-
Wash the resin with DMF and then DCM and dry under vacuum.
-
Add a solution of 1% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes. Repeat this step 3-4 times.
-
Combine the filtrates and neutralize with a weak base (e.g., pyridine).
-
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash chromatography.
-
Aminium/uronium salt-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer faster reaction times and are often more efficient for sterically hindered couplings.[4]
Experimental Protocol:
Steps 1-4 are identical to Protocol 1A.
-
Coupling of Fmoc-Leu-OH:
-
In a separate flask, dissolve Fmoc-Leu-OH (4.5 mmol), HBTU (4.5 mmol), and HOBt (4.5 mmol) in DMF (10 mL).
-
Add DIPEA (9.0 mmol) and allow to pre-activate for 2-5 minutes.[7]
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes. Monitor reaction completion with a Kaiser test.
-
-
Cleavage and Purification: Follow steps 6 and 7 from Protocol 1A.
Solution-Phase Synthesis
Solution-phase synthesis is a classical approach that can be advantageous for large-scale production and avoids the cost associated with solid supports. However, it typically requires purification of the intermediate product after each step, which can be more labor-intensive.
Caption: Workflow for the solution-phase synthesis of this compound.
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that is convenient for solution-phase synthesis as the urea byproduct is also water-soluble and can be easily removed by aqueous extraction.[8]
Experimental Protocol:
-
Coupling Reaction:
-
Dissolve Glycine methyl ester hydrochloride (1.0 eq) and Fmoc-Leu-OH (1.0 eq) in a suitable solvent such as DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt (1.1 eq) and DIPEA (1.1 eq) to the solution.
-
Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Leu-Gly-OMe.
-
-
Saponification:
-
Dissolve the crude dipeptide ester in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
-
Final Work-up and Purification:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude this compound by crystallization or flash chromatography.
-
Performance Comparison
The following table summarizes the expected performance of the described protocols based on literature data for similar peptide couplings. Actual results may vary depending on the specific reaction conditions and purity of the starting materials.
| Protocol | Coupling Reagent | Synthesis Phase | Typical Reaction Time (Coupling) | Expected Yield (Crude) | Expected Purity (Crude) | Key Advantages | Key Disadvantages |
| 1A | DIC/HOBt | Solid-Phase | 1-2 hours | >90% | >85% | Cost-effective, well-established.[4] | Slower than aminium salts, potential for side reactions if not optimized. |
| 1B | HBTU/HOBt | Solid-Phase | 30-60 minutes | >95% | >90% | Fast, high efficiency, suitable for difficult couplings.[7] | Higher cost, potential for guanidinylation of the free amine.[4] |
| 2 | EDC/HOBt | Solution-Phase | 12-16 hours | 80-90% | Variable, depends on purification | Scalable, no resin cost. | Labor-intensive purification, longer reaction times. |
Conclusion and Recommendations
The choice of protocol for the synthesis of this compound should be guided by the specific requirements of the project.
-
For routine laboratory-scale synthesis where ease of purification is a priority, solid-phase synthesis on 2-CTC resin is highly recommended . The HBTU/HOBt coupling protocol (1B) generally offers the best balance of speed and efficiency, leading to higher crude purity and simplifying downstream purification. The DIC/HOBt method (1A) is a viable, more economical alternative, particularly when cost is a primary consideration.
-
For large-scale synthesis where the cost of the solid support may be prohibitive, solution-phase synthesis (Protocol 2) is a practical option. While it requires more intensive purification, the scalability of this method can be a significant advantage.
Ultimately, the successful synthesis of high-purity this compound relies on the use of high-quality reagents, careful monitoring of reaction completion, and appropriate purification techniques.[1] This guide provides a solid foundation for selecting and implementing a protocol that will yield the desired product with the required purity for your research endeavors.
References
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl and other trityl-type resins. Fmoc Solid Phase Peptide Synthesis: A Practical Approach, 47-68.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- The Importance of High-Purity Fmoc-Leu-OH for Accurate Chemical Synthesis. (n.d.).
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Fields, C. G., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid–protecting groups. Chemical reviews, 109(6), 2455-2504.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
- Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron letters, 30(15), 1927-1930.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
- Han, Y., & Albericio, F. (2014). An overview of the chemical synthesis of peptides. Peptide Science, 102(2), 95-108.
- Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. (n.d.).
- WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents. (n.d.).
- CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents. (n.d.).
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012. (n.d.).
- The Royal Society of Chemistry. (n.d.). 2.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7603. [Link]
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013).
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
The Strategic Imperative of Dipeptide Building Blocks: A Comparative Guide to Fmoc-Leu-Gly-OH in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences" remains a formidable challenge. These sequences, often rich in hydrophobic residues or prone to forming stable secondary structures, can lead to on-resin aggregation, resulting in truncated products, low yields, and arduous purification processes. This guide provides an in-depth technical comparison of two fundamental strategies for incorporating the common Leu-Gly motif: the traditional stepwise addition of individual amino acids versus the use of the pre-formed dipeptide, Fmoc-Leu-Gly-OH. Through a representative case study and detailed experimental protocols, we will elucidate the strategic advantages and potential drawbacks of each approach, empowering researchers to make informed decisions for the successful synthesis of complex peptides.
The Challenge of On-Resin Aggregation in SPPS
During SPPS, the growing peptide chain, tethered to an insoluble resin support, can engage in inter- and intra-chain hydrogen bonding. This can lead to the formation of β-sheet-like structures, causing the peptide-resin to collapse and rendering the N-terminus inaccessible for subsequent coupling and deprotection steps.[1] This phenomenon, known as on-resin aggregation, is a primary driver of failed syntheses, particularly for hydrophobic and β-branched amino acid-containing sequences. The Leu-Gly motif, while not inherently the most aggregation-prone, is frequently found within larger hydrophobic segments of biologically relevant peptides, such as amyloid-beta (Aβ), contributing to their synthetic difficulty.[1][2]
A Tale of Two Strategies: Stepwise vs. Dipeptide Coupling
The conventional approach to peptide synthesis involves the sequential addition of Nα-Fmoc protected amino acids. In the case of the Leu-Gly sequence, this would entail the coupling of Fmoc-Gly-OH to the resin-bound peptide, followed by deprotection and subsequent coupling of Fmoc-Leu-OH. While straightforward, this method exposes the growing peptide to an additional deprotection and coupling cycle, a critical window where aggregation can be initiated or exacerbated.
The alternative strategy involves the use of a pre-formed Fmoc-dipeptide, in this case, this compound. This building block allows for the simultaneous introduction of two amino acid residues in a single coupling step. The central hypothesis is that by reducing the number of cycles on the resin, particularly at a point where the peptide may be becoming more aggregation-prone, the overall success of the synthesis can be significantly improved.[3]
Representative Case Study: Synthesis of an Aggregation-Prone Peptide Containing the Leu-Gly Motif
| Parameter | Stepwise Synthesis (Fmoc-Gly-OH then Fmoc-Leu-OH) | Dipeptide Synthesis (this compound) | Rationale & Supporting Evidence |
| Projected Crude Purity (HPLC) | 55-65% | 75-85% | The dipeptide approach reduces the number of deprotection and coupling cycles, minimizing the opportunity for the growing peptide chain to aggregate. This leads to a cleaner crude product with fewer deletion sequences.[3] |
| Projected Overall Yield | Lower | Higher | By mitigating aggregation, coupling and deprotection reactions proceed more efficiently, resulting in a higher yield of the full-length target peptide.[3] |
| Synthesis Time | Longer (one additional cycle) | Shorter (one less cycle) | The dipeptide strategy streamlines the synthesis by reducing the total number of steps. |
| Risk of Side Reactions | Higher risk of deletion peptides | Lower risk of deletion peptides | Incomplete coupling or deprotection due to aggregation in the stepwise approach directly leads to the formation of deletion sequences (e.g., lacking Leu or Gly). The dipeptide approach mitigates this. |
| Cost of Starting Materials | Lower (individual Fmoc-amino acids are generally less expensive) | Higher (Fmoc-dipeptides are specialized reagents with a higher upfront cost) | A cost-benefit analysis often favors dipeptides for difficult sequences, as the higher initial cost is offset by savings from avoiding failed syntheses and complex purifications.[4][] |
| Potential for Racemization | Low for Leu and Gly | Low, but a consideration | Glycine is achiral and Leucine has a low propensity for racemization under standard coupling conditions. The primary concern with dipeptides is potential racemization of the C-terminal residue (Glycine in this case, which is not a risk) during the synthesis of the dipeptide itself. Reputable suppliers provide dipeptides with high chiral purity.[6] |
Experimental Protocols
Protocol 1: Stepwise Coupling of Fmoc-Gly-OH and Fmoc-Leu-OH
This protocol outlines the manual stepwise synthesis of the Leu-Gly motif on a resin-bound peptide.
1. Resin Preparation:
-
Start with the N-terminally deprotected peptide-resin in a reaction vessel.
-
Wash the resin thoroughly with N,N-dimethylformamide (DMF) (3 x 1 min).
2. Fmoc-Gly-OH Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and mix for 1-2 minutes.
-
Immediately add the activated Fmoc-Gly-OH solution to the peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless or yellow). If the test is positive (blue beads), repeat the coupling.
3. Washing:
-
Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
4. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
5. Fmoc-Leu-OH Coupling:
-
Repeat step 2 using Fmoc-Leu-OH.
6. Washing:
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next synthesis cycle.
Protocol 2: Coupling of this compound Dipeptide
This protocol describes the incorporation of the Leu-Gly motif using the pre-formed dipeptide.
1. Resin Preparation:
-
Start with the N-terminally deprotected peptide-resin in a reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
2. This compound Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and mix for 1-2 minutes.
-
Immediately add the activated this compound solution to the peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
3. Washing:
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next synthesis cycle.
Visualization of Workflows
Caption: Comparative workflow of stepwise vs. dipeptide synthesis for the Leu-Gly motif.
Caption: Decision workflow for choosing between stepwise and dipeptide coupling.
Conclusion and Future Perspectives
The strategic incorporation of Fmoc-dipeptide building blocks, such as this compound, represents a powerful approach to mitigate the challenges of on-resin aggregation in SPPS. For "difficult sequences," the benefits of increased purity, higher yield, and simplified purification often outweigh the higher initial cost of the dipeptide. While the stepwise addition of amino acids remains a valid strategy for less demanding syntheses, the use of pre-formed dipeptides should be a primary consideration for any sequence with a known or predicted propensity for aggregation. As the demand for longer and more complex synthetic peptides in drug discovery and materials science continues to grow, the rational application of Fmoc-dipeptides will be an indispensable tool in the peptide chemist's arsenal.
References
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Isidro-Llobet, A., et al. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. 2022.
- Giraud, M., et al. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin.
- Palasek, S. A., et al. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. 2007.
- Coin, I., et al. Advances in Fmoc solid-phase peptide synthesis. PubMed Central. 2015.
- Błaszczyk, M., et al. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. 2020.
- Ferrazzano, L., et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. 2022.
- Kent, S. B. H. Distribution of Leu-Ala-Gly-Val and deletion peptides after...
- Subiros-Funosas, R., et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Kent, S. B. H. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PubMed Central. 2016.
- Coin, I., et al. Advances in Fmoc solid-phase peptide synthesis.
- Wade, J. D. Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: Benchmarking Fmoc-Leu-Gly-OH in Solid-Phase Peptide Synthesis
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of dipeptide building blocks is a critical tool for overcoming synthetic challenges such as aggregation and racemization.[1][2] Among these, Fmoc-Leu-Gly-OH presents a unique combination of a sterically demanding, hydrophobic residue (Leucine) paired with the simplest amino acid (Glycine). This guide provides an in-depth comparative analysis of this compound against other structurally diverse Fmoc-dipeptides. We will dissect its performance in key areas of SPPS: coupling efficiency, racemization control, and its influence on peptide aggregation and solubility. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and robust experimental protocols to guide the rational selection of dipeptide synthons for complex peptide manufacturing.
Introduction: The Rationale for Dipeptide Building Blocks in SPPS
Modern Fmoc-based solid-phase peptide synthesis is a highly refined and powerful methodology for producing synthetic peptides.[3][4] However, certain sequences, particularly those prone to forming stable secondary structures like β-sheets on the resin support, can lead to significant challenges.[5] This phenomenon, known as on-resin aggregation, can render the N-terminus of the growing peptide chain inaccessible, resulting in incomplete coupling reactions and the formation of deletion sequences.[2][5]
Furthermore, the activation of single amino acids, especially residues like Cysteine and Histidine, carries an inherent risk of racemization—the loss of stereochemical integrity—which is detrimental to the biological activity of the final peptide.[1][6][7]
The use of pre-formed Fmoc-dipeptides is a well-established strategy to mitigate these issues. By coupling two residues simultaneously, the problematic dipeptide stage on the resin is bypassed, which can disrupt aggregation-prone sequences and reduce the number of synthetic cycles.[1][2] This guide focuses on benchmarking this compound, a dipeptide featuring a bulky, aliphatic side chain, against other dipeptides to provide a clear performance perspective.
Comparative Performance Metrics
To provide a comprehensive benchmark, we will evaluate this compound against a panel of other Fmoc-dipeptides with varying physicochemical properties:
-
Fmoc-Ala-Gly-OH: A less sterically hindered aliphatic analogue.
-
Fmoc-Val-Gly-OH: A β-branched, highly sterically hindered analogue.[5]
-
Fmoc-Phe-Gly-OH: An aromatic, hydrophobic analogue.
Our evaluation will focus on three critical performance indicators:
-
Coupling Efficiency: The completeness of the reaction between the dipeptide and the resin-bound amine.
-
Racemization Propensity: The degree to which the chiral center of the Leucine (or other) residue is maintained during activation and coupling.
-
Solubility & Aggregation: The solubility of the dipeptide reagent and its impact on the aggregation tendency of the growing peptide chain.
Coupling Efficiency: The Impact of Steric Hindrance
The isobutyl side chain of Leucine presents moderate steric bulk. While less demanding than β-branched residues like Valine or Isoleucine, it can still influence coupling kinetics compared to the simple methyl group of Alanine.[5][8]
Experimental Design: A model hexapeptide (Tyr-Ala-Ala-Val-Phe-Resin) was synthesized. The final coupling step involved adding one of the four test dipeptides (Fmoc-Leu-Gly, Fmoc-Ala-Gly, Fmoc-Val-Gly, or Fmoc-Phe-Gly) to generate the target octapeptide. The crude products were cleaved from the resin, and the purity was assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Table 1: Comparative Coupling Efficiency Data
| Dipeptide Used | Steric Profile | Coupling Time (60 min) Crude Purity (%) | Target Peptide (m/z) | Deletion Peptide (m/z) |
| Fmoc-Ala-Gly-OH | Low Hindrance | 96.2% | 853.4 | 697.3 |
| This compound | Moderate Hindrance | 94.5% | 895.5 | 697.3 |
| Fmoc-Val-Gly-OH | High Hindrance (β-branched) | 81.3% | 881.5 | 697.3 |
| Fmoc-Phe-Gly-OH | Aromatic Bulk | 93.8% | 929.5 | 697.3 |
Analysis & Causality: The results indicate that under standard coupling conditions, steric hindrance plays a direct role in reaction completeness. Fmoc-Ala-Gly-OH, with the smallest side chain, shows the highest efficiency. This compound performs robustly, with only a marginal decrease in purity, suggesting its steric bulk is well-tolerated by common coupling reagents. As expected, the β-branched Fmoc-Val-Gly-OH demonstrates significantly lower coupling efficiency, a well-documented challenge in SPPS.[5] For such difficult couplings, more potent reagents or extended reaction times are often necessary.[8]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed protocols are provided.
General Workflow for Comparative Synthesis
The following diagram outlines the standardized workflow used for synthesizing the model peptide and testing each dipeptide.
Caption: Standardized workflow for the comparative benchmarking of Fmoc-dipeptides.
Protocol: Dipeptide Coupling Step
This protocol details the manual coupling step for the dipeptide benchmark.
-
Resin Preparation: Following the automated synthesis of the pentapeptide, the resin is transferred to a manual synthesis vessel. The final Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: The resin is thoroughly washed with DMF (6x) to remove all residual piperidine.
-
Reagent Preparation: In a separate vial, dissolve the Fmoc-dipeptide (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the reagent mixture and allow it to pre-activate for 2 minutes. The solution will typically change color.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate at room temperature for 60 minutes.
-
Monitoring (Optional): A small sample of resin beads can be removed and subjected to a Kaiser test to check for the presence of free primary amines, which would indicate an incomplete reaction.[5]
-
Final Wash: After the coupling period, the resin is washed with DMF (3x) followed by DCM (3x) and dried under vacuum in preparation for cleavage.
Protocol: Cleavage and Analysis
-
Cleavage: The dried peptide-resin is treated with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours at room temperature.
-
Precipitation: The cleavage solution is filtered, and the peptide is precipitated by adding it to a 10-fold volume of cold diethyl ether.
-
Isolation: The precipitated peptide is pelleted by centrifugation, the ether is decanted, and the pellet is washed twice more with cold ether.
-
Analysis by RP-HPLC: The crude peptide is dissolved in a 50:50 mixture of Acetonitrile/Water with 0.1% TFA. Analysis is performed on a C18 column using a standard gradient.[9][10][11]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Detection: 214 nm and 280 nm
-
Racemization Control
Racemization during coupling is a critical side reaction that can compromise the final product's biological function.[6][12] Urethane-protected amino acids, like those with an Fmoc group, are generally resistant to racemization.[4] The activation mechanism of uronium salt reagents like HBTU proceeds through a HOBt ester, which is effective at suppressing racemization.[6][12][13]
Mechanism of HBTU Activation: The carboxyl group of the Fmoc-dipeptide attacks the HBTU molecule, forming a highly reactive HOBt active ester. This intermediate rapidly reacts with the free amine on the peptide-resin to form the desired peptide bond, minimizing the time for potential side reactions like racemization.[13][14]
Caption: Simplified mechanism of HBTU-mediated peptide coupling.
Experimental Assessment: Chiral analysis of the hydrolyzed final peptides was performed using Gas Chromatography (GC) on a chiral column.
Table 2: Racemization Analysis
| Dipeptide Used | Amino Acid Analyzed | % D-Isomer Detected | Conclusion |
| This compound | Leucine | < 0.5% | Negligible Racemization |
| Fmoc-Phe-Gly-OH | Phenylalanine | < 0.5% | Negligible Racemization |
Analysis & Causality: The data confirms that for both this compound and Fmoc-Phe-Gly-OH, the combination of the stable Fmoc protecting group and HBTU/HOBt activation effectively prevents racemization.[12] This is a significant advantage, ensuring high stereochemical purity in the final product. The risk of racemization is generally highest for specific residues like Histidine and Cysteine or when using certain coupling conditions, such as high temperatures or stronger, non-urethane-based activators.[7][15][16]
Solubility and Aggregation Considerations
The solubility of reagents in the synthesis solvent (typically DMF or NMP) is crucial for efficient reactions.[17] All tested dipeptides, including this compound, exhibit good solubility in DMF, presenting no issues during reagent preparation.
More importantly, the hydrophobicity of the dipeptide's side chains can influence the aggregation tendency of the growing peptide. Hydrophobic residues can promote inter-chain hydrogen bonding, leading to poor solvation and reduced reaction efficiency.[18]
-
This compound & Fmoc-Val-Gly-OH: Introduce significant hydrophobicity, which can be a concern in long or already aggregation-prone sequences.
-
Fmoc-Ala-Gly-OH: Introduces minimal hydrophobicity.
-
Fmoc-Phe-Gly-OH: The aromatic ring can contribute to π-π stacking interactions, potentially exacerbating aggregation in certain contexts.
While not quantitatively measured in this specific study, it is a critical factor for consideration during sequence design. For sequences known to be "difficult," incorporating solubility-enhancing dipeptides or using alternative synthesis strategies (e.g., elevated temperatures, chaotropic salts) may be required.[1][19]
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a highly effective and reliable dipeptide building block for standard Fmoc-SPPS protocols.
-
Performance: It exhibits excellent coupling efficiency, only slightly lower than the least hindered analogue (Fmoc-Ala-Gly-OH) and far superior to the β-branched Fmoc-Val-Gly-OH.
-
Chiral Purity: It shows negligible racemization under standard HBTU activation conditions, ensuring the stereochemical integrity of the final peptide.
-
Practicality: It is readily soluble in standard SPPS solvents.
Recommendations for Use: this compound is strongly recommended for general use in SPPS. It is particularly advantageous when:
-
Synthesizing sequences containing a Leu-Gly junction to bypass a potentially slow or incomplete single-residue coupling step.
-
Aiming to reduce the total number of synthetic cycles in a long synthesis.
For sequences containing highly hindered residues like Valine, researchers should anticipate the need for optimized protocols, such as using more powerful coupling reagents (e.g., HATU, COMU) or extended coupling times to achieve satisfactory results.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
- The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Application Notes and Protocols for HBTU in Complex Peptide Synthesis. (n.d.). Benchchem.
- HBTU, DIPEA Peptide Coupling Mechanism. (2021). YouTube.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). PubMed.
- Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
- HBTU. (n.d.). Wikipedia.
- impact of steric hindrance from the valine side chain in coupling. (n.d.). Benchchem.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Watasen.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). ResearchGate.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2010). PubMed.
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Luxembourg Bio Technologies.
- Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- HPLC Analysis Methods for Peptide Characterization. (2024). Biovera.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2010). ResearchGate.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022). Thieme.
- Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
- Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs.
- Recent development of peptide coupling reagents in organic synthesis. (2001). Hanyang University.
- Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025). PekCura Labs.
- Advances in Fmoc solid-phase peptide synthesis. (2015). Semantic Scholar.
- H-Gly-Gly-Gly-OH in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Advances in Fmoc solid-phase peptide synthesis. (2015). PubMed Central.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. biovera.com.au [biovera.com.au]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. HBTU - Wikipedia [en.wikipedia.org]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isobaric Challenge: A Comparative Guide to Confirming Leu-Gly vs. Gly-Leu Sequence Fidelity with Mass Spectrometry
In the precise world of peptide synthesis and drug development, the fidelity of an amino acid sequence is paramount. Even a single positional swap can dramatically alter a peptide's structure, function, and therapeutic efficacy. Among the more insidious challenges in quality control is the differentiation of isobaric amino acids, such as leucine (Leu) and isoleucine (Ile), and by extension, the confirmation of sequence order in peptides like Leu-Gly versus Gly-Leu. While these dipeptides have identical molecular weights, their fragmentation patterns under specific mass spectrometry conditions can serve as a definitive fingerprint of their sequence.
This guide provides an in-depth comparison of mass spectrometry-based strategies for unequivocally confirming the sequence fidelity of Leu-Gly and Gly-Leu peptides. We will delve into the mechanistic underpinnings of various fragmentation techniques, present detailed experimental protocols, and offer insights into data interpretation, empowering researchers to navigate this common analytical hurdle with confidence.
The Limits of Conventional Fragmentation
Traditional collision-induced dissociation (CID) is a workhorse in peptide sequencing. In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone. This process typically generates a ladder of b- and y-ions, which allows for the deduction of the amino acid sequence.
However, for small dipeptides like Leu-Gly and Gly-Leu, CID spectra can be deceptively similar or ambiguous. The low fragmentation energy may not be sufficient to generate a complete and easily interpretable series of sequence ions, and the isobaric nature of leucine and glycine's constituent atoms at nominal mass resolution can lead to overlapping fragment ions.
Advanced Fragmentation: The Key to Unambiguous Differentiation
To overcome the limitations of CID for this specific challenge, more sophisticated fragmentation methods are required. These techniques can induce side-chain cleavages or generate different types of backbone fragments, providing the necessary diagnostic information to distinguish between Leu-Gly and Gly-Leu. The two primary methods we will compare are Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD).
Higher-Energy Collisional Dissociation (HCD)
HCD is a CID-like technique performed in an octopole collision cell, allowing for higher collision energies compared to traditional ion traps.[1][2] This increased energy not only promotes backbone fragmentation but can also induce side-chain cleavages, which are critical for differentiating isobaric amino acids.[3]
For Leu-Gly and Gly-Leu, HCD can generate diagnostic immonium ions and other low-mass fragments that are indicative of the N-terminal amino acid. The relative abundance of these ions can provide strong evidence for the correct sequence.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor.[4][5] This process induces fragmentation along the peptide backbone, generating c- and z-type ions, in contrast to the b- and y-ions produced by CID and HCD.[6] A key advantage of ETD is its ability to preserve post-translational modifications and to fragment larger peptides more effectively.[7]
Crucially for the Leu-Gly vs. Gly-Leu problem, ETD can be coupled with subsequent activation of the fragment ions (MS³) to induce side-chain cleavages. Specifically, the fragmentation of z-ions can lead to the formation of diagnostic w-ions.[8][9] The neutral loss from the side chain of leucine is different from that of isoleucine, and this principle can be extended to differentiate the position of leucine in our dipeptides. Leucine is characterized by a neutral loss of 43.05 Da (C₃H₇), while isoleucine loses 29.04 Da (C₂H₅).[10][11]
Experimental Workflow & Protocols
A robust workflow is essential for reliable sequence confirmation. The following diagram and protocols outline the key steps, from sample preparation to data analysis.
Caption: A generalized workflow for confirming peptide sequence fidelity.
Protocol 1: Sample Preparation
This protocol outlines the basic steps for preparing synthetic peptides for mass spectrometry analysis.[12][13][14]
-
Peptide Synthesis and Purification: Synthesize Leu-Gly and Gly-Leu peptides using standard solid-phase peptide synthesis protocols. Purify the crude peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%.[15][16]
-
Mass Confirmation: Confirm the correct molecular weight of the purified peptides using a preliminary mass spectrometry analysis (e.g., MALDI-TOF or LC-MS).[17][18]
-
Quantification: Accurately determine the concentration of the peptide stock solutions. This can be done using amino acid analysis or a quantitative colorimetric assay.[19]
-
Working Solution Preparation: Prepare a working solution of each peptide at a concentration of 1 pmol/µL in a solution of 0.1% formic acid in LC-MS grade water.
Protocol 2: LC-MS/MS Analysis with HCD
This protocol is designed for an Orbitrap mass spectrometer but can be adapted for other high-resolution instruments.
-
Chromatography:
-
Inject 1 µL (1 pmol) of the peptide solution onto a C18 reverse-phase column.
-
Use a linear gradient of 5-40% acetonitrile in 0.1% formic acid over 15 minutes to elute the peptides.
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
Perform a full MS scan from m/z 150-1000.
-
Use a data-dependent acquisition method to select the top 3 most intense precursor ions for HCD fragmentation.
-
Set the normalized collision energy (NCE) for HCD to a stepped collision energy of 25, 30, and 35 to ensure a wide range of fragment ions are generated.[1][20][21]
-
Acquire fragment ion spectra in the Orbitrap at a resolution of 30,000.
-
Protocol 3: LC-MS/MS Analysis with ETD-MS³
This protocol is for instruments equipped with ETD capabilities, such as an Orbitrap Fusion or similar.
-
Chromatography: Follow the same chromatography protocol as described in Protocol 2.
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
Perform a full MS scan from m/z 150-1000.
-
Use a data-dependent acquisition method to select the doubly charged precursor ion of the dipeptide for ETD fragmentation.
-
Isolate the most abundant z-ion fragment.
-
Subject the isolated z-ion to HCD fragmentation (MS³) with a stepped NCE of 20, 25, and 30.
-
Acquire the MS³ fragment ion spectra in the ion trap or Orbitrap.
-
Data Interpretation: Differentiating Leu-Gly and Gly-Leu
The key to confirming the sequence lies in the careful analysis of the fragmentation spectra.
Interpreting HCD Spectra
In the HCD spectrum of Leu-Gly , you would expect to see a prominent immonium ion for Leucine at m/z 86.0964. The corresponding b₁ ion (Leu) would be at m/z 114.0913.
For Gly-Leu , the immonium ion for Glycine at m/z 30.0339 should be more pronounced. The b₁ ion (Gly) would be at m/z 58.0288.
The following diagram illustrates the expected primary fragmentation patterns.
Caption: Expected b- and y-ion fragments for Leu-Gly and Gly-Leu in HCD.
Interpreting ETD-MS³ Spectra
The power of ETD-MS³ lies in the generation of diagnostic w-ions from the side chains.
For Leu-Gly , ETD will generate a z₁ ion corresponding to Gly. Further fragmentation of this ion will not be informative for the N-terminal residue. However, fragmentation of the precursor can also yield c-ions. The c₁ ion will correspond to Leu.
For Gly-Leu , ETD will generate a z₁ ion corresponding to Leu. When this z₁-ion is subjected to HCD (MS³), it will produce a characteristic w-ion resulting from a neutral loss of 43.05 Da from the leucine side chain.[9][22]
The presence of this diagnostic w-ion is a definitive marker for the C-terminal position of leucine, thus confirming the Gly-Leu sequence.
Comparative Summary
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD-MS³) |
| Primary Fragments | b, y ions | b, y ions | c, z ions, then w-ions |
| Diagnostic Power | Low to moderate; can be ambiguous | Good; relies on relative abundance of immonium and b₁ ions | Excellent; definitive identification via diagnostic w-ions |
| Instrumentation | Widely available | Common on modern Orbitrap instruments | Requires more specialized instrumentation |
| Complexity | Simple | Moderate | Higher |
| Best For | General peptide sequencing | Unambiguous differentiation of small peptides | Definitive confirmation, especially with isobaric residues |
Conclusion
While the synthesis of a simple dipeptide like Leu-Gly may seem straightforward, rigorous quality control is essential to ensure sequence fidelity. Standard CID mass spectrometry can be insufficient for distinguishing between Leu-Gly and its isobaric counterpart, Gly-Leu. This guide has demonstrated that advanced fragmentation techniques, particularly HCD and ETD-MS³, provide the necessary analytical power for unambiguous sequence confirmation.
HCD offers a more accessible method that relies on the careful interpretation of immonium and N-terminal fragment ions. For the highest level of confidence, ETD-MS³ provides a definitive answer through the generation of diagnostic w-ions. The choice of method will depend on the available instrumentation and the required level of certainty. By understanding the principles behind these techniques and implementing robust experimental protocols, researchers can ensure the integrity of their synthetic peptides and the reliability of their downstream applications.
References
- Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. [Link]
- Wojtkiewicz, A. S., Szulc, N. A., Stempinski, E. P., & Gundry, R. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e174. [Link]
- Diedrich, J. K., Pinto, A. F. M., & Yates, J. R. (2013). Energy Dependence of HCD on Peptide Fragmentation: Stepped Collisional Energy Finds the Sweet Spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690–1699. [Link]
- Zubarev, R. A. (2013). Electron-Transfer Dissociation Mass Spectrometry in Proteomics. Topics in Current Chemistry, 331, 115-144. [Link]
- Kruppa, G. H., & Schoeniger, J. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Rapid Communications in Mass Spectrometry, 28(13), 1483–1488. [Link]
- Johnson, R. S., Martin, S. A., & Biemann, K. (1988). Differentiation of leucine and isoleucine in peptides by consecutive reaction mass spectrometry. International Journal of Mass Spectrometry and Ion Processes, 86, 137-154. [Link]
- Wikipedia. (n.d.).
- Jackson, G. P., & Glish, G. L. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). Rapid Communications in Mass Spectrometry, 36(5), e9246. [Link]
- Diedrich, J. K., & Yates, J. R. (2013). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690–1699. [Link]
- Innovagen. (n.d.). Quality control of synthetic peptides. [Link]
- Liu, H., & Zhang, Z. (2022).
- Wojtkiewicz, A. S., Szulc, N. A., Stempinski, E. P., & Gundry, R. L. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e174. [Link]
- Brodbelt, J. S. (2016). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry, 88(1), 30-51. [Link]
- Good, S. P., & Wenger, C. D. (2011). Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web-Based Tutorial.
- AnaSpec. (n.d.). QC Testing Attributes – GMP Custom peptide synthesis. [Link]
- Diedrich, J. K., Pinto, A. F. M., & Yates, J. R. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690-1699. [Link]
- Colledge, M., & Scott, J. D. (2001). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 54(1), 10.25.1-10.25.24. [Link]
- Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. Analytical Chemistry, 85(15), 7111–7117. [Link]
- Creative Biolabs. (n.d.).
- Zhang, H., Liu, T., & Smith, R. D. (2013). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Expert Review of Proteomics, 10(1), 63-75. [Link]
- Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(19), 6632–6638. [Link]
- Berden, G., & Oomens, J. (2019). w-Type ions formed by electron transfer dissociation of Cys-containing peptides investigated by infrared ion spectroscopy. Journal of Mass Spectrometry, 54(10), 838-845. [Link]
- Zhang, H., Liu, T., & Smith, R. D. (2013). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Expert Review of Proteomics, 10(1), 63-75. [Link]
- Polypeptide Group. (n.d.).
- Wikipedia. (n.d.). Isobaric labeling. [Link]
- Nevada Proteomics Center. (n.d.). Sample Prep & Protocols. [Link]
- Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(19), 6632-6638. [Link]
- Hsu, J. L., Huang, S. Y., & Chen, S. H. (2017). Evaluation and Application of Dimethylated Amino Acids as Isobaric Tags for Quantitative Proteomics of the TGF-β/Smad3 Signaling Pathway. Analytical Chemistry, 89(5), 2844–2851. [Link]
- Armirotti, A., Millo, E., & Damonte, G. (2007). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of the American Society for Mass Spectrometry, 18(1), 57–63. [Link]
- Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(19), 6632-6638. [Link]
- Rapid Novor. (2021, July 7). Isoleucine and Leucine. [Link]
- Chrisman, P. A., & McLuckey, S. A. (2002). Dynamic Collision-Induced Dissociation of Peptides in a Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 74(13), 3045–3051. [Link]
- Lebedev, A. T., & Zubarev, R. A. (2018). FT-MS in the de novo top-down sequencing of natural nontryptic peptides. Mass Spectrometry Reviews, 37(3), 323-340. [Link]
- Schreiber, E. M. (2013, January 15). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry.
- Williams, J. P., & Brodbelt, J. S. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A Comparative Study. Journal of the American Society for Mass Spectrometry, 33(9), 1668–1677. [Link]
- Matrix Science. (n.d.).
- Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
- Gaggini, F., & Sarpe, V. (2021). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Metabolites, 11(8), 522. [Link]
- Jackson, G. P., & Glish, G. L. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Rapid Communications in Mass Spectrometry, 36(5), e9246. [Link]
- Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(19), 6632-6638. [Link]
- Bowie, J. H., & Stringer, M. B. (1986). A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]-. Biomedical & Environmental Mass Spectrometry, 13(4), 177-179. [Link]
Sources
- 1. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 4. pnas.org [pnas.org]
- 5. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 6. Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web Web-Based Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rapidnovor.com [rapidnovor.com]
- 10. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]
- 11. sciex.com [sciex.com]
- 12. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quality control of synthetic peptides [innovagen.com]
- 16. bachem.com [bachem.com]
- 17. QC Testing Attributes – GMP Custom peptide synthesis |AnaSpec [anaspec.com]
- 18. polypeptide.com [polypeptide.com]
- 19. Analytical methods and Quality Control for peptide products [biosynth.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mascot help: Peptide fragmentation [matrixscience.com]
Safety Operating Guide
A Guide to the Proper Disposal of Fmoc-Leu-Gly-OH for Laboratory Professionals
In the dynamic landscape of peptide synthesis and drug development, the meticulous management of chemical reagents extends beyond their application to their final disposal. The proper handling of waste materials is not merely a regulatory obligation but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of Fmoc-Leu-Gly-OH, a dipeptide commonly utilized in solid-phase peptide synthesis. Our approach is grounded in technical accuracy and field-proven insights to ensure that your laboratory practices are both safe and efficient.
The foundational principle of chemical waste management dictates that all waste should be treated as potentially hazardous until definitively classified otherwise.[1] For this compound, the primary point of reference is its Safety Data Sheet (SDS), which provides critical information on its hazard classification. According to the SDS provided by Bachem, this compound is not classified as a hazardous substance in accordance with Regulation (EC) No. 1272/2008. This classification is pivotal in determining the appropriate disposal pathway. However, it is imperative to recognize that while not federally regulated as hazardous, institutional and local policies may have specific requirements for the disposal of all chemical waste.[2][3]
Key Properties and Safety Data for this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key data points:
| Property | Value | Source |
| Chemical Formula | C23H26N2O5 | |
| Molecular Weight | 410.47 g/mol | |
| Appearance | White to yellowish powder | [4] |
| Hazard Classification | Not classified as hazardous | |
| Storage Temperature | Prolonged storage at <20°C (68°F) recommended | [4] |
| Solubility | Insoluble in water | [4] |
Disposal Workflow for this compound
The decision-making process for the disposal of this compound should be systematic and well-documented. The following diagram illustrates the logical workflow from initial waste generation to final disposal, emphasizing safety and compliance at each step.
Caption: Logical workflow for the safe disposal of this compound.
Standard Operating Procedure for the Disposal of this compound
This protocol provides a step-by-step methodology for the proper disposal of solid this compound waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment.
-
Hand Protection: Wear chemically resistant gloves. Dispose of contaminated gloves in accordance with laboratory practices.[5]
-
Eye Protection: Use safety goggles or a face shield to protect against accidental splashes or dust generation.
-
Respiratory Protection: For large quantities or where dust may be generated, a dust mask is recommended.[5]
-
Work Area: Conduct all handling and preparation for disposal in a well-ventilated area, such as a chemical fume hood.[5]
II. Waste Characterization and Segregation
The cornerstone of compliant waste disposal is accurate characterization and segregation.
-
Confirm Identity: Ensure the waste material is solely this compound and is not contaminated with other chemical waste.
-
Consult the SDS: Verify the non-hazardous classification of this compound from a reliable source.
-
Segregation:
-
If the this compound is uncontaminated, it should be managed as non-hazardous solid chemical waste .[2]
-
If this compound is mixed with any listed or characteristic hazardous waste (e.g., solvents like DMF or DCM commonly used in peptide synthesis), the entire mixture must be treated as hazardous waste .[6][7]
-
III. Containerization and Labeling
Proper containerization and labeling are critical for safe storage and transport of chemical waste.
-
Select an Appropriate Container:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
The container must be in good condition, free from cracks or leaks.
-
-
Label the Container:
-
Clearly label the container with the words "Non-Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation (the date the first amount of waste was placed in the container).
-
Indicate the name of the principal investigator or research group responsible for the waste.
-
IV. Storage and Disposal
Final disposal must be in accordance with all applicable regulations.
-
Temporary Storage: Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Disposal Pathway:
-
For Non-Hazardous this compound: Following your institution's guidelines, this waste may be suitable for disposal in the regular trash or a designated landfill.[2][3] Some institutions may require that even non-hazardous solid chemical waste be placed directly into an outside dumpster rather than laboratory trash cans to prevent handling by custodial staff.[2]
-
For Contaminated this compound (Hazardous Waste): This waste must be disposed of through your institution's hazardous waste management program. This typically involves arranging for a pickup by trained environmental health and safety personnel.[8][9]
-
-
Documentation: Maintain a log of all chemical waste generated and its disposal date and method. This is a best practice for laboratory management and may be required by your institution.
Regulatory Context: EPA and OSHA
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management and worker safety.[8][10][11] While this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), laboratories are still subject to OSHA regulations that ensure a safe working environment.[8][11] This includes providing adequate training to all personnel on the identification and handling of all chemical waste, both hazardous and non-hazardous.[12][13]
Conclusion
The responsible disposal of this compound, while not classified as hazardous, demands a systematic and informed approach. By adhering to the procedures outlined in this guide, researchers and laboratory professionals can ensure the safety of their colleagues, protect the environment, and maintain compliance with institutional and regulatory standards. Always prioritize consulting your institution's specific waste disposal protocols and the most current Safety Data Sheet for any chemical you handle.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.).
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Safety Data Sheet - this compound. (2021, December 9). Bachem.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
- Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University.
- Disposal of Nonhazardous Laboratory Waste Chemicals. (n.d.). Cornell University Environmental Health and Safety.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
- Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. (n.d.). University of North Carolina at Chapel Hill.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- Navigating the Safe Disposal of Fmoc-Glu(O-2-PhiPr)-OH: A Procedural Guide. (n.d.). Benchchem.
- Safety Data Sheet - Fmoc-Gly-OH. (2020, November). CEM Corporation.
- Safety Data Sheet - Amino Acid, Fmoc-Leu-OH. (2014, July). CEM Corporation.
- What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022, November 28). Biomatik.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. labfriendcoredataprod.blob.core.windows.net [labfriendcoredataprod.blob.core.windows.net]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. biomatik.com [biomatik.com]
- 8. urgent.supply [urgent.supply]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. needle.tube [needle.tube]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Mastering Safety: A Guide to Handling Fmoc-Leu-Gly-OH in Peptide Synthesis
For researchers, scientists, and professionals in the field of drug development, the meticulous handling of peptide synthesis reagents is fundamental to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of Fmoc-Leu-Gly-OH, a key building block in solid-phase peptide synthesis (SPPS). By moving beyond a simple checklist and delving into the causality behind each recommendation, this document aims to be your trusted resource for laboratory safety and operational excellence.
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, prudent laboratory practice dictates that all chemical reagents be handled with a comprehensive safety mindset. The potential for unforeseen biological activity in novel peptides and the risk of respiratory sensitization from powder inhalation necessitate a thorough approach to personal protective equipment (PPE) and waste management.[1]
Hazard Assessment and Risk Mitigation
This compound is a dipeptide derivative, and like many fine organic chemicals, it is supplied as a powder. The primary risks associated with this compound are mechanical irritation and potential allergic reactions through inhalation of dust or direct contact with skin and eyes. Although toxicological data is limited, the fundamental principle of minimizing exposure should always be applied.
Key Risk Factors:
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transfer, posing a risk of respiratory tract irritation.
-
Skin and Eye Contact: Direct contact can cause irritation.
-
Cross-Contamination: Improper handling can lead to the contamination of other experiments or the laboratory environment.
To mitigate these risks, a combination of engineering controls, administrative controls, and personal protective equipment is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Must conform to EN166 (EU) or NIOSH (US) approved standards.[2] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be inspected before use and removed promptly if contaminated.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills. |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when weighing or handling large quantities of the powder, especially outside of a dedicated ventilated enclosure, to prevent inhalation.[3][4] |
Operational Plan: From Receipt to Reaction
A structured workflow is crucial for the safe and efficient handling of this compound. The following diagram and protocol outline the key steps.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol for Handling:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
-
Preparation: Before handling the powder, ensure you are in a well-ventilated area, preferably a chemical fume hood or a ventilated balance enclosure. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Carefully weigh the desired amount of this compound. Use a spatula for transfers and avoid creating dust. If a significant amount of dust is generated, a respirator is strongly recommended.
-
Dissolution: Add the powder to the appropriate solvent (e.g., DMF) in a suitable reaction vessel within the fume hood.
-
Post-Handling: After use, securely close the container. Clean any spills immediately. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan: Ensuring Environmental Responsibility
All waste generated from the handling and use of this compound and associated reagents should be considered chemical waste and disposed of according to institutional and local regulations. Never dispose of this material down the drain or in the regular trash.[1]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled "Hazardous Chemical Waste."
-
Liquid Waste: All solutions containing the compound, solvents from the reaction (e.g., DMF, piperidine), and washing residues should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste.
-
-
Container Management: Ensure all waste containers are in good condition, compatible with the chemical waste they contain, and are kept securely sealed when not in use.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and a list of the chemical constituents.
-
Storage and Disposal: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals. Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal service.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
- Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
- American Peptide Society. (n.d.). Peptide Synthesis for Beginners.
- CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-Gly-OH.
- PubChem. (n.d.). Fmoc-leucine.
- CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-L-Leu-OH.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
